Lig2
Description
Properties
Molecular Formula |
C17H15N5OS |
|---|---|
Molecular Weight |
337.4 |
IUPAC Name |
N-((6-Methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-5-11-12(7-10)20-16(19-11)9-18-17(23)14-8-13(21-22-14)15-3-2-6-24-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
YHVANOSCUQPYAX-UHFFFAOYSA-N |
SMILES |
O=C(C1=NNC(C2=CC=CS2)=C1)NCC3=NC4=CC=C(C)C=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lig-2; Lig 2; Lig2; ZINC-362643639; ZINC 362643639; ZINC362643639 |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Understanding of DNA Ligase II: A Technical Guide to the Function of DNA Ligase III in Genomic Maintenance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically, DNA ligase II was described as a distinct enzymatic activity involved in DNA repair. However, current scientific consensus firmly establishes that DNA ligase II is not a product of a unique gene but rather a proteolytic fragment or an alternative splice variant of DNA ligase III.[1][2][3] Consequently, to understand the function attributed to DNA ligase II, one must delve into the multifaceted roles of DNA ligase III. This technical guide provides an in-depth exploration of DNA ligase III's function in critical DNA repair pathways, its quantitative enzymatic properties, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating genomic maintenance pathways and seeking to target DNA ligases for therapeutic intervention.
The True Identity of DNA Ligase II: A Derivative of DNA Ligase III
Mammalian cells possess three distinct DNA ligase enzymes encoded by three separate genes: LIG1, LIG3, and LIG4. Early studies identified a DNA ligase activity designated as DNA ligase II, which was biochemically separable from DNA ligase I. However, further investigation revealed that DNA ligase II is immunologically and structurally related to DNA ligase III. It is now understood that the LIG3 gene on chromosome 17 encodes for both nuclear and mitochondrial isoforms of DNA ligase III, and that the activity previously described as DNA ligase II arises from this gene.[4] This understanding is crucial for accurately interpreting historical literature and for designing contemporary research studies.
Core Functions of DNA Ligase III in DNA Repair
DNA ligase III is a key player in several DNA repair pathways, primarily those dealing with single-strand breaks and a specific type of double-strand break repair. Its versatility is, in part, due to its interaction with the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).
Base Excision Repair (BER)
In the nucleus, DNA ligase III, in a complex with XRCC1, is a central component of the base excision repair (BER) pathway.[5] BER is responsible for correcting DNA damage from oxidation, alkylation, and deamination. After a damaged base is removed by a DNA glycosylase and the resulting abasic site is incised by an AP endonuclease, DNA polymerase β fills the single-nucleotide gap. The final step of sealing the remaining nick in the DNA backbone is predominantly catalyzed by the DNA ligase III/XRCC1 complex.[6][7] The interaction with XRCC1 is critical for the stability and recruitment of DNA ligase III to the site of damage.[8]
Alternative Non-Homologous End Joining (alt-NHEJ)
DNA ligase III is a key enzyme in the alternative non-homologous end joining (alt-NHEJ) pathway, which is a backup mechanism for repairing DNA double-strand breaks (DSBs) when the primary canonical NHEJ (c-NHEJ) pathway, reliant on DNA ligase IV, is inactive or overwhelmed.[9][10][11] Alt-NHEJ is often characterized by the use of microhomology at the break ends and is more error-prone than c-NHEJ. DNA ligase III, often in conjunction with XRCC1, is responsible for the final ligation step in this pathway.[12] The upregulation of alt-NHEJ and consequently, DNA ligase III, has been observed in several cancers, making it a potential therapeutic target.[13]
Mitochondrial DNA Maintenance
A unique and essential role of DNA ligase III is its function in mitochondria. An isoform of DNA ligase III is specifically targeted to the mitochondria and is the sole DNA ligase present in this organelle.[14][15] It is indispensable for the replication and repair of mitochondrial DNA (mtDNA).[9][14] Deficiencies in mitochondrial DNA ligase III activity lead to mtDNA depletion and are associated with mitochondrial dysfunction.[14][15]
Quantitative Analysis of DNA Ligase III Activity
The enzymatic activity of DNA ligase III has been characterized, often in comparison to the other mammalian DNA ligases. The following tables summarize key quantitative data from in vitro studies.
Table 1: Catalytic Efficiency of Human DNA Ligases on Various DNA Substrates [5][12][16]
| DNA Ligase | DNA Substrate | kcat (s⁻¹) | KM, DNA (nM) | kcat/KM, DNA (s⁻¹·nM⁻¹) |
| LIG1 | Blunt-end DSB | - | - | 0.0003 ± 0.0001 |
| 3'-overhang DSB | - | - | 0.0004 ± 0.0001 | |
| 5'-overhang DSB | - | - | 0.00003 ± 0.00001 | |
| LIG3β | Blunt-end DSB | - | - | 0.0003 ± 0.0001 |
| 3'-overhang DSB | - | - | 0.0005 ± 0.0002 | |
| 5'-overhang DSB | - | - | 0.0006 ± 0.0002 |
DSB: Double-Strand Break. Data presented as mean ± S.D. where available.
Table 2: Kinetic Parameters of Human DNA Ligases for Nick Ligation [2][3]
| DNA Ligase | Substrate | Vmax (fmol/min) | Km (nM) | kcat (min⁻¹) | kcat/Km (min⁻¹·nM⁻¹) |
| hLigI | Nicked DNA | 21.7 ± 0.8 | 6.8 ± 0.7 | 21.7 ± 0.8 | 3.2 |
| hLigIIIα/XRCC1 | Nicked DNA | 18.0 ± 1.0 | 1.1 ± 0.2 | 18.0 ± 1.0 | 16.4 |
| hLigIIIβ | Nicked DNA | 16.1 ± 0.8 | 1.0 ± 0.2 | 16.1 ± 0.8 | 16.1 |
| hLigIV/XRCC4 | Nicked DNA | 15.0 ± 0.7 | 1.1 ± 0.2 | 15.0 ± 0.7 | 13.6 |
Data presented as mean ± S.D. where available.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway
Caption: Simplified workflow of the Base Excision Repair pathway.
Alternative Non-Homologous End Joining (alt-NHEJ) Pathway
References
- 1. pnas.org [pnas.org]
- 2. Kinetic analyses of single-stranded break repair by human DNA ligase III isoforms reveal biochemical differences from DNA ligase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct kinetics of human DNA ligases I, IIIα, IIIβ, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA ligase 3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Disconnecting XRCC1 and DNA ligase III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DNA Ligase III Promotes Alternative Nonhomologous End-Joining during Chromosomal Translocation Formation | PLOS Genetics [journals.plos.org]
- 11. DNA Ligase III Promotes Alternative Nonhomologous End-Joining during Chromosomal Translocation Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scholarshare.temple.edu [scholarshare.temple.edu]
- 14. DNA Ligases I and III Cooperate in Alternative Non-Homologous End-Joining in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human DNA ligases I, III, and IV-purification and new specific assays for these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to the Mechanism of Action of Human DNA Ligase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human DNA ligase II is a key enzyme in the maintenance of genomic integrity, playing a crucial role in DNA repair pathways. As an alternatively spliced form of DNA ligase III found in non-dividing cells, its mechanism is of significant interest for therapeutic development, particularly in oncology.[1] This guide provides an in-depth examination of the molecular mechanism of human DNA ligase II, including its catalytic activity, interaction with protein partners, and its role in cellular processes. We present quantitative kinetic data, detailed experimental protocols for its study, and visual representations of its mechanism and related pathways to serve as a comprehensive resource for the scientific community.
Introduction to Human DNA Ligase II
In human cells, three genes—LIG1, LIG3, and LIG4—encode the primary DNA ligases responsible for joining breaks in the phosphodiester backbone of DNA during replication and repair.[2][3] The LIG3 gene uniquely encodes multiple polypeptides through alternative translation and splicing, giving rise to DNA ligase IIIα, DNA ligase IIIβ, and the less abundant DNA ligase II.[2][4] DNA ligase II is essentially a form of DNA ligase IIIα that lacks the N-terminal zinc-finger domain and is found predominantly in non-dividing cells.[1] Its primary recognized function is in DNA excision repair pathways.[1]
Like other mammalian DNA ligases, DNA ligase II is ATP-dependent and catalyzes the formation of a phosphodiester bond to seal single-strand breaks (nicks) in duplex DNA.[1][3][5] This catalytic function is essential for completing DNA repair processes and maintaining genomic stability.[6]
Core Catalytic Mechanism
The ligation of a DNA nick by human DNA ligase II proceeds through a three-step nucleotidyl transfer reaction, a mechanism conserved among ATP-dependent ligases.[7][8] The process requires ATP as a cofactor and involves two covalent intermediates.[3][7][9]
Step 1: Enzyme Adenylation The reaction begins with the attack of a lysine (B10760008) residue in the active site of the ligase on the α-phosphate of an ATP molecule.[7][9] This results in the formation of a covalent ligase-AMP intermediate, with the release of pyrophosphate (PPi).[3][7]
Step 2: AMP Transfer to DNA The adenylated ligase then binds to the nicked DNA substrate. The AMP moiety is transferred from the enzyme's active site to the 5'-phosphate terminus of the nick, forming a DNA-adenylate intermediate.[2][3][7] This step activates the 5'-phosphate for the subsequent nucleophilic attack.[1]
Step 3: Phosphodiester Bond Formation (Nick Sealing) In the final step, the 3'-hydroxyl group at the nick attacks the activated 5'-phosphate of the DNA-adenylate intermediate.[1][7] This reaction forms the phosphodiester bond, sealing the nick in the DNA backbone, and releases AMP.[2][7][9]
Role in DNA Repair and Protein Interactions
Human DNA ligase III (and by extension, ligase II) complexes with the DNA repair protein XRCC1 to facilitate the repair of single-strand breaks that arise from base excision repair (BER) or direct DNA damage.[5] This interaction is critical for localizing the ligase to the site of damage and coordinating the repair process.
In the BER pathway, after a damaged base is removed by a DNA glycosylase and the resulting abasic site is cleaved by an AP endonuclease, DNA polymerase β fills the single-nucleotide gap. DNA ligase IIIα/XRCC1 is then responsible for sealing the final nick.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Human DNA ligases in replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA ligases as therapeutic targets - Tomkinson - Translational Cancer Research [tcr.amegroups.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. DNA ligase - Wikipedia [en.wikipedia.org]
- 6. What Is DNA Ligase? Definition & Role [excedr.com]
- 7. DNA Ligases: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. What is the mechanism of DNA ligase? | AAT Bioquest [aatbio.com]
The Shifting Identity of DNA Ligase II: From Novel Enzyme to Proteolytic Artifact
An In-depth Technical Guide on the Discovery, Characterization, and Re-evaluation of a Mammalian DNA Ligase
For decades, DNA ligase II was considered a distinct entity in the cellular machinery of DNA repair and replication. First identified as a separate activity from the more abundant DNA ligase I, its unique biochemical properties sparked interest among researchers. However, subsequent investigations revealed a surprising truth: DNA ligase II is not a unique gene product but rather a functional fragment generated by the proteolytic breakdown of DNA ligase III. This technical guide provides a comprehensive overview of the discovery, characterization, and ultimate reclassification of DNA ligase II, offering valuable insights for researchers, scientists, and drug development professionals interested in the intricacies of DNA ligation and cellular protein regulation.
Executive Summary
Initially distinguished from DNA ligase I by its chromatographic behavior and biochemical characteristics, DNA ligase II was purified and studied from various mammalian sources, most notably bovine and calf thymus. Early research established its distinct molecular weight, substrate preferences, and immunological non-reactivity with antibodies against DNA ligase I, solidifying the belief in its status as a unique enzyme. However, the cloning of the gene for DNA ligase III and further protein analysis led to a paradigm shift. It was discovered that DNA ligase II is immunologically and structurally related to DNA ligase III and is, in fact, a product of its proteolytic degradation. This process is now understood to be mediated, at least in part, by the calcium-activated protease, calpain. This guide will delve into the historical experiments that first defined DNA ligase II, present the evidence that led to its reclassification, and provide detailed protocols for the key experiments that shaped our understanding of this intriguing molecular story.
The Initial Discovery and Characterization of DNA Ligase II
The first indications of multiple DNA ligase activities in mammalian cells emerged in the early 1970s. Researchers, including Söderhäll and Lindahl, observed two distinct DNA ligase activities during the purification of the enzyme from calf thymus[1]. These were designated DNA ligase I and DNA ligase II based on their elution profiles from chromatography columns.
Subsequent work by Teraoka, Tsukada, and others in the 1980s led to the purification and more detailed characterization of DNA ligase II from bovine and calf thymus[2][3]. These seminal studies established several key biochemical properties that differentiated it from the well-characterized DNA ligase I.
Key Distinguishing Properties of DNA Ligase II
| Property | DNA Ligase I | DNA Ligase II | DNA Ligase III (Full-length) |
| Molecular Weight | ~130 kDa[3] | ~68-72 kDa[2][4] | ~100 kDa[4] |
| Substrate Specificity | Active on oligo(dT) hybridized to poly(dA)[5]. Catalyzes blunt-end joining of DNA[5]. | Active on oligo(dT) hybridized to poly(rA)[5]. Does not catalyze blunt-end joining of DNA[5]. | Active on oligo(dT) hybridized to poly(rA)[4]. |
| Immunological Reactivity | Does not react with antibodies against DNA ligase II[2]. | Does not react with antibodies against DNA ligase I[2]. | --- |
| Kinetic Parameters (Km) | ATP: 2 µM[6] | ATP: 40 µM[2] | --- |
| Nicked DNA: 0.11 µM[6] | Nicked DNA: 0.04 µM[2] | --- |
Experimental Protocols: Isolating and Assaying a "Ghost" Enzyme
The following protocols are based on the methodologies described in the historical literature that led to the characterization of DNA ligase II. They are presented here to provide a technical understanding of the experiments that were pivotal in this field of study.
Purification of DNA Ligase II from Calf Thymus (Based on Teraoka and Tsukada, 1986)
This multi-step chromatographic procedure was designed to separate DNA ligase II from DNA ligase I and other cellular proteins.
Methodology:
-
Crude Extract Preparation: Calf thymus tissue is homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged at high speed to pellet cellular debris, yielding a crude cytoplasmic extract.
-
Phosphocellulose Chromatography: The crude extract is loaded onto a phosphocellulose column. Proteins are then eluted with a linear gradient of potassium chloride (KCl). DNA ligase activities are monitored in the collected fractions.
-
Hydroxylapatite Chromatography: Fractions containing DNA ligase activity are pooled and applied to a hydroxylapatite column. Elution is performed using a gradient of phosphate buffer. This step is crucial for separating DNA ligase I and II.
-
DNA-Cellulose Chromatography: The DNA ligase II-containing fractions are further purified on a single-stranded DNA-cellulose column, which binds DNA-binding proteins. The enzyme is eluted with a high-salt buffer.
-
Gel Filtration: The final purification step involves gel filtration chromatography (e.g., using a Sephadex G-150 column) to separate proteins based on their size, yielding a highly purified preparation of what was then identified as DNA ligase II.
DNA Ligase Activity Assay
The activity of DNA ligase is typically measured by its ability to convert a radiolabeled substrate into a ligated product.
Methodology:
-
Substrate Preparation: A suitable DNA substrate with nicks (single-strand breaks) is prepared. The 5'-phosphate at the nick is radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Ligation Reaction: The radiolabeled substrate is incubated with the purified enzyme fraction in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP.
-
Quantification of Ligation: The reaction is stopped, and the amount of ligated product is quantified. This can be done by measuring the conversion of the radiolabeled phosphate into a form resistant to bacterial alkaline phosphatase or by separating the ligated product from the unligated substrate by gel electrophoresis and quantifying the radioactivity in the respective bands.
The Unraveling of a Separate Entity: DNA Ligase II as a Fragment of DNA Ligase III
The notion of DNA ligase II as a distinct enzyme began to be questioned with the discovery and characterization of DNA ligase III in the early 1990s by Tomkinson and colleagues[4]. DNA ligase III was found to have a molecular weight of approximately 100 kDa and, importantly, shared the ability of DNA ligase II to ligate an oligo(dT)·poly(rA) substrate[4].
Further studies provided compelling evidence that DNA ligase II was, in fact, a proteolytic degradation product of DNA ligase III[7][8]. Key pieces of evidence included:
-
Immunological Cross-reactivity: Antibodies raised against DNA ligase III were found to cross-react with the protein identified as DNA ligase II.
-
Peptide Sequencing: Peptide sequencing of purified DNA ligase II revealed sequences that were identical to regions within the larger DNA ligase III protein.
-
In Vitro Proteolysis: Treatment of purified or recombinant DNA ligase III with proteases, such as calpain, could generate a fragment that corresponded in size and activity to DNA ligase II[9][10].
The Role of Calpain in the Generation of the DNA Ligase II Artifact
Calpain, a calcium-dependent cysteine protease, has been identified as a key player in the proteolysis of DNA ligase III[9][10]. The activation of calpain can be triggered by various cellular signals, including an increase in intracellular calcium levels, which can occur during cellular stress or apoptosis.
This proteolytic cleavage of DNA ligase III likely occurs at a specific, susceptible region, resulting in a stable, catalytically active fragment that retains the core ligase domains but is smaller than the full-length protein. This fragment is what was historically purified and characterized as DNA ligase II.
Conclusion and Implications for Research and Drug Development
The story of DNA ligase II serves as a fascinating case study in the evolution of our understanding of molecular biology. What was once considered a distinct enzyme is now understood to be an artifact of protein degradation. This knowledge has several important implications:
-
For Researchers: It highlights the critical importance of robust protein purification techniques and the use of protease inhibitors to prevent artifactual results. It also underscores the interconnectedness of cellular pathways, where processes like protease activation can impact the apparent composition of the cellular enzymatic machinery.
-
For Drug Development: While DNA ligase II is not a direct therapeutic target as a unique protein, the lability of DNA ligase III to proteolysis may have implications. Modulating the activity of proteases like calpain could indirectly affect the levels and function of DNA ligase III, which is involved in critical DNA repair pathways. Understanding the stability and degradation of DNA ligases is therefore relevant in the context of developing therapies that target DNA repair mechanisms in diseases such as cancer.
References
- 1. Two DNA ligase activities from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of DNA ligase II from calf thymus and preparation of rabbit antibody against calf thymus DNA ligase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eukaryotic DNA ligase. Purification and properties of the enzyme from bovine thymus, and immunochemical studies of the enzyme from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three distinct DNA ligases in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different substrate specificities of the two DNA ligases of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the reaction catalyzed by DNA ligase from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA ligase III is degraded by calpain during cell death induced by DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
Structural Analysis of the DNA Ligase II Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA ligase II (LigII) is a crucial enzyme in the cellular machinery responsible for maintaining genomic integrity, with a primary role implicated in DNA repair pathways. As a member of the ATP-dependent ligase family, its function is intrinsically linked to the precise three-dimensional architecture of its active site. While a high-resolution crystal structure of human DNA ligase II is not yet available, significant insights can be drawn from its high degree of homology with other mammalian ligases and, most notably, the well-characterized vaccinia virus DNA ligase. This guide provides a detailed structural and functional analysis of the DNA ligase II active site, leveraging data from homologous structures to inform our understanding. We will delve into the conserved catalytic domains, the key amino acid residues essential for catalysis, the multi-step ligation mechanism, and the experimental protocols used to elucidate these features. This document aims to serve as a comprehensive resource for researchers investigating DNA ligation and for professionals in drug development targeting DNA repair pathways.
Introduction to DNA Ligase II
Mammalian cells possess three distinct DNA ligases—I, III, and IV—encoded by three separate genes, which participate in different aspects of DNA replication, recombination, and repair.[1] DNA ligase II is now understood to be an alternative splice variant of DNA ligase III, predominantly found in non-dividing cells and involved in DNA repair processes.[1] Early studies on bovine DNA ligase II identified a conserved active site motif, Lys-Tyr-Asp-Gly-Glu-Arg, confirming its place within the ATP-dependent DNA ligase superfamily.[2] Due to the high sequence and structural homology with vaccinia virus DNA ligase, the viral enzyme serves as an excellent model for understanding the structure and function of DNA ligase II.[3]
Domain Architecture and Active Site Organization
ATP-dependent DNA ligases share a conserved modular architecture, typically comprising a catalytic core that encircles the nicked DNA substrate.[4][5] This core is formed by at least two principal domains: a Nucleotidyltransferase (NTase) or Adenylation (AdD) domain and an Oligonucleotide/Oligosaccharide-Binding (OB) fold domain.[1][6] Many ligases, including those in the family of DNA ligase II/III and vaccinia ligase, possess additional domains that contribute to DNA binding and interaction with other proteins.
Based on studies of vaccinia DNA ligase, the architecture relevant to DNA ligase II can be described as follows:[3][7]
-
N-Terminal Region: A segment that is sensitive to proteolysis and may be involved in protein-protein interactions.[3]
-
Catalytic Core: This central region is protease-resistant and contains the active site for nucleotidyl transfer. It is composed of:
-
Adenylation (NTase) Domain: This is the larger domain that houses the ATP-binding pocket and the critical active site lysine (B10760008) residue (Lys-231 in vaccinia ligase) that becomes covalently linked to AMP during the first step of the ligation reaction.[3][6] This domain is characterized by a series of conserved sequence motifs (I, III, IIIa, IV, V) that coordinate ATP and metal ions.[1]
-
OB-Fold Domain: A smaller, C-terminal domain connected to the NTase domain by a flexible linker. It consists of a highly twisted anti-parallel β-sheet and is crucial for binding to the DNA substrate and positioning it correctly for ligation.[1][6]
-
-
C-Terminal Domain: A protease-resistant domain that contributes to the overall structure and DNA affinity.[3]
The active site itself is located within a cleft formed at the interface of the NTase and OB-fold domains. Upon binding to nicked DNA, these domains undergo a significant conformational change, clamping around the DNA to form a ring-shaped structure that secludes the nick from the solvent and positions the reactive termini for catalysis.[4]
The Catalytic Mechanism of DNA Ligation
The sealing of a phosphodiester bond by DNA ligase is an energetically favorable process driven by the hydrolysis of ATP. The reaction proceeds through a three-step nucleotidyl transfer mechanism.[8][9]
-
Enzyme Adenylylation: The ligase enzyme reacts with an ATP molecule. The α-phosphate of the ATP is nucleophilically attacked by the ε-amino group of a highly conserved lysine residue within the active site (Motif I: KxDG).[6][8] This results in the formation of a covalent enzyme-AMP intermediate via a phosphoamide bond and the release of pyrophosphate (PPi).[8]
-
AMP Transfer to DNA: The activated ligase-AMP complex binds to the nicked DNA. The AMP moiety is then transferred from the active site lysine to the 5'-phosphate of the donor DNA strand at the nick.[8] This creates a DNA-adenylate intermediate, characterized by a high-energy 5'-5' phosphoanhydride bond.[10]
-
Nick Sealing (Phosphodiester Bond Formation): The enzyme, now in a non-adenylylated state, facilitates the nucleophilic attack of the 3'-hydroxyl group at the nick on the activated 5'-adenylated phosphate.[1][8] This final step forms the phosphodiester bond, sealing the nick in the DNA backbone, and releases AMP.[8]
Quantitative Data and Comparative Kinetics
Direct kinetic measurements for DNA ligase II are scarce. However, extensive studies on other human DNA ligases provide valuable comparative data. The Michaelis-Menten constant (Km) for the DNA substrate and the catalytic rate constant (kcat) are key parameters that define enzyme efficiency.
| Enzyme | Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| Human DNA Ligase I | Nicked DNA | ~2.5 - 50.0 | ~10.0 - 25.0 | ~0.5 - 4.0 | [11] |
| Human DNA Ligase IIIα/XRCC1 | Nicked DNA | ~130.0 | ~28.0 | ~0.22 | [11] |
| Human DNA Ligase IIIβ | Nicked DNA | ~200.0 | ~16.0 | ~0.08 | [11] |
| Human DNA Ligase IV/XRCC4 | Cohesive Ends | ~110.0 | ~1.0 | ~0.009 | [11] |
| T4 DNA Ligase | Nicked DNA | - | ~318 (s-1) | - | [12] |
Note: Kinetic parameters can vary significantly based on reaction conditions (temperature, buffer composition, DNA substrate sequence). The values presented are approximations from the cited literature for comparative purposes.
Experimental Protocols
The structural and functional analysis of DNA ligase active sites relies on a combination of biochemical and biophysical techniques.
X-Ray Crystallography
This is the primary method for obtaining high-resolution, three-dimensional structures of proteins and protein-DNA complexes.
Generalized Protocol:
-
Protein Expression and Purification: The gene encoding the DNA ligase of interest is cloned into an expression vector (e.g., pET vectors for E. coli). The protein is overexpressed, often as a tagged fusion (e.g., His-tag) to facilitate purification via affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve homogeneity.
-
Crystallization: The purified protein, alone or in complex with a non-ligatable DNA substrate and an ATP analog, is subjected to crystallization screening. This involves mixing the protein solution with a variety of precipitants (salts, polymers like PEG) at different concentrations and temperatures to find conditions that promote the formation of well-ordered crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is built into this map and refined using computational software to best fit the experimental data, resulting in a final atomic-resolution structure.
Site-Directed Mutagenesis
This technique is used to probe the function of specific amino acid residues within the active site. By changing a key residue (e.g., the active site lysine to an alanine), its role in substrate binding or catalysis can be assessed.[13][14]
Generalized Protocol:
-
Primer Design: Design oligonucleotide primers containing the desired mutation (a mismatched base pair) that are complementary to the plasmid DNA containing the ligase gene.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of new plasmids incorporating the mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA (which is methylated from its propagation in E. coli) is selectively digested using the DpnI restriction enzyme, which only cleaves methylated DNA. The newly synthesized, mutated plasmids remain intact.
-
Transformation: The resulting nicked, circular dsDNA is transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.
-
Verification: Plasmids are isolated from transformed colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein is then expressed, purified, and assayed for activity to determine the functional consequence of the mutation.
Conclusion and Future Directions
The active site of DNA ligase II is a highly conserved catalytic engine essential for DNA repair. While its specific structure is inferred from homologous proteins like vaccinia ligase, the fundamental principles of its domain organization and three-step catalytic mechanism are well-established. The NTase and OB-fold domains work in concert, undergoing significant conformational changes to bind and seal nicked DNA, with a conserved active site lysine playing the central role in the nucleotidyl transfer reactions. The quantitative kinetic data from related human ligases highlight the specialized roles of different ligase families. Future structural studies, potentially using cryo-electron microscopy (cryo-EM), focused specifically on human DNA ligase II (or its parent, ligase III) in complex with DNA repair factors will be critical to fully delineate its unique functions and to provide a more precise blueprint for the rational design of targeted therapeutic agents for cancer and other diseases associated with genomic instability.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Domain structure of vaccinia DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain structure of vaccinia DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA ligase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structures of LIG1 active site mutants reveal the importance of DNA end rigidity for mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct kinetics of human DNA ligases I, IIIα, IIIβ, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic mechanism of nick sealing by T4 RNA ligase 2 and effects of 3′-OH base mispairs and damaged base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caveat mutator: alanine substitutions for conserved amino acids in RNA ligase elicit unexpected rearrangements of the active site for lysine adenylylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blackwellpublishing.com [blackwellpublishing.com]
DNA ligase II expression in different cell types
An In-Depth Guide to the Expression and Function of DNA Ligase II
Executive Summary
DNA ligases are indispensable enzymes that maintain genomic integrity by catalyzing the formation of phosphodiester bonds during DNA replication, repair, and recombination. In mammals, the landscape of DNA ligases is composed of products from three distinct genes: LIG1, LIG3, and LIG4. While DNA ligases I, III, and IV are well-characterized, the identity of DNA ligase II has been a subject of scientific clarification. It is now understood that DNA ligase II is not the product of a unique gene but rather originates from the LIG3 gene, which also encodes the more ubiquitously studied DNA ligase III.
This technical guide provides a comprehensive overview of DNA ligase II, reframing the discussion in the context of its origin from the LIG3 gene. We explore the expression of LIG3 across various cell types, detail the molecular pathways in which its protein products participate, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique DNA repair enzyme.
The Modern Identity of DNA Ligase II
Historically, DNA ligase II was identified as a biochemically distinct activity from the primary replicative ligase, DNA ligase I.[1][2][3] However, further research revealed that mammalian cells do not contain a separate LIG2 gene. Instead, DNA ligase II is now recognized as a derivative of the LIG3 gene product.[4][5][6][7] It has been described as an alternatively spliced form of DNA ligase III, particularly found in non-dividing cells, or as a purification artifact resulting from the proteolytic degradation of the full-length DNA ligase III protein.[8][9][10] Therefore, to understand the expression and function of DNA ligase II, one must first examine the expression and splicing of its parent gene, LIG3.
The LIG3 Gene: A Source of Multiple Ligase Isoforms
The human LIG3 gene, located on chromosome 17, is unique among the ligase genes in its ability to produce multiple distinct polypeptides through complex regulatory mechanisms.[11] These mechanisms include alternative translation initiation and alternative splicing, giving rise to isoforms with different subcellular localizations and functions.
-
DNA Ligase IIIα : This is the most ubiquitously expressed isoform. Alternative translation initiation from two different start codons on the same mRNA transcript produces two forms: a longer version with an N-terminal mitochondrial localization signal (MLS) that directs it to the mitochondria, and a shorter, nuclear form.[11][12] The nuclear DNA ligase IIIα forms a complex with the scaffold protein XRCC1, which is crucial for its role in DNA repair.[4]
-
DNA Ligase IIIβ : This isoform is generated through an alternative splicing mechanism that replaces the C-terminal XRCC1-binding BRCT domain of ligase IIIα with a different sequence.[4][13] Its expression is restricted to male meiotic germ cells, suggesting a specialized role in meiotic recombination.[4][14]
-
DNA Ligase II : This entity is understood to be derived from DNA ligase IIIα, likely through alternative splicing or proteolysis, and has been noted in non-dividing cells.[8][10]
Below is a diagram illustrating the generation of protein products from the LIG3 gene.
LIG3 Gene Expression Across Different Tissues
Given that DNA ligase II is a product of the LIG3 gene, its expression is intrinsically linked to the expression of LIG3. The LIG3 gene exhibits ubiquitous expression across a wide range of tissues, consistent with its essential role in mitochondrial DNA maintenance and nuclear DNA repair.[6] However, expression levels can vary, with notably high expression in certain tissues.
| Tissue/Cell Type | Expression Level of LIG3 | Notes | Reference |
| Testis | High | Corresponds to the expression of the germ-cell specific Ligase IIIβ isoform. | [6][7] |
| Thyroid | High | Ubiquitous expression with elevated levels in the thyroid. | [6] |
| Multiple Myeloma | Upregulated | Elevated MALAT1 has been shown to bind to PARP1 and LIG3. | [5] |
| Chronic Myeloid Leukemia | Upregulated | May contribute to aberrant DNA repair and disease progression. | [5][14] |
| Breast Cancer | Upregulated | Over-expression of DNA repair genes can occur in certain cancers. | [13] |
| General Tissues | Ubiquitous | Expressed in 25 other tissues, indicating a general housekeeping role. | [6] |
Functional Role in DNA Repair Pathways
DNA ligase IIIα, the precursor to DNA ligase II, is a key participant in multiple DNA repair pathways, most notably Base Excision Repair (BER) and an alternative Non-Homologous End Joining (alt-NHEJ) pathway for double-strand breaks. Its function in these nuclear pathways is critically dependent on its interaction with the XRCC1 scaffold protein.[4][11]
Base Excision Repair (BER) Pathway
BER is the primary mechanism for repairing DNA damage from oxidation, alkylation, and deamination. After a damaged base is removed and the DNA backbone is incised, DNA polymerase fills the gap, leaving a nick that must be sealed. The DNA ligase IIIα/XRCC1 complex is responsible for this final ligation step.
Alternative Non-Homologous End Joining (alt-NHEJ)
While the primary pathway for repairing DNA double-strand breaks (DSBs) is the DNA ligase IV-dependent classical NHEJ, an alternative pathway exists that relies on DNA ligase IIIα.[11] This pathway, often described as microhomology-mediated end joining (MMEJ), is more active when the classical pathway is deficient and can sometimes lead to chromosomal translocations.[13]
Detailed Experimental Protocols
Investigating the expression and activity of DNA ligase II/III requires standard molecular biology techniques. Below are detailed protocols for quantifying gene expression, analyzing protein levels, and measuring enzymatic activity.
Protocol 1: Quantification of LIG3 mRNA by RT-qPCR
This method measures the abundance of LIG3 transcripts in a given cell or tissue sample.
Methodology:
-
Total RNA Extraction:
-
Homogenize ~30 mg of tissue or lyse 1-5 million cultured cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
Extract RNA using a chloroform (B151607) phase separation, followed by isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers according to the manufacturer's protocol.
-
-
Real-Time qPCR:
-
Prepare a reaction mix containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
LIG3 Primer Example (Human):
-
Forward: 5'-AGCCAGAGAGGAAGACCAGG-3'
-
Reverse: 5'-TGCAGGTTCTTCAGCACCTT-3'
-
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR plate on a real-time PCR instrument with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the threshold cycle (CT) for both LIG3 and the housekeeping gene.
-
Calculate the relative expression of LIG3 using the ΔΔCT method, comparing the target cells to a control or reference sample.
-
Protocol 2: Analysis of DNA Ligase III Protein by Western Blot
This protocol allows for the detection and semi-quantitative analysis of DNA ligase III protein levels.
Methodology:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for DNA Ligase III (e.g., rabbit anti-LIG3).
-
Wash the membrane 3x with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Protocol 3: DNA Ligase Activity Assay
This assay measures the ability of a cell extract to ligate a nicked DNA substrate.
Methodology:
-
Substrate Preparation:
-
Create a nicked dsDNA substrate by annealing two oligonucleotides to a longer template strand, leaving a central nick with a 3'-hydroxyl and a 5'-phosphate. One of the shorter oligos should be labeled (e.g., with 32P at the 5' end or with a fluorescent tag).
-
-
Ligation Reaction:
-
Prepare a reaction buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM ATP, 10 mM DTT).
-
In a microfuge tube, combine the reaction buffer, 10-50 ng of the nicked DNA substrate, and 5-10 µg of nuclear or whole-cell protein extract.
-
Incubate the reaction at 25°C or 37°C for 15-60 minutes.
-
-
Analysis of Products:
-
Stop the reaction by adding an equal volume of formamide (B127407) loading dye.
-
Denature the DNA by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M urea).
-
Visualize the results via autoradiography (for 32P) or fluorescence imaging. The ligated product will appear as a longer, slower-migrating band compared to the unligated labeled oligonucleotide.
-
Quantify the percentage of ligated product to determine relative ligase activity.
-
Conclusion and Future Directions
The enzyme historically known as DNA ligase II is now understood to be a product of the multifaceted LIG3 gene. Its expression is governed by the regulatory mechanisms controlling LIG3 transcription and post-translational processing. As a key player in mitochondrial DNA maintenance and nuclear DNA repair pathways like BER and alt-NHEJ, DNA ligase III and its isoforms are critical for cellular viability. The upregulation of LIG3 in several cancers makes it a potential target for therapeutic intervention, where inhibiting its activity could sensitize cancer cells to DNA-damaging agents. Future research should focus on elucidating the specific cellular conditions and signaling pathways that lead to the generation of the DNA ligase II form from its ligase III precursor and its precise functional role in non-proliferating cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian DNA ligase II - UCL Discovery [discovery.ucl.ac.uk]
- 3. Different substrate specificities of the two DNA ligases of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIG3 DNA ligase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. LIG3 DNA ligase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. microbenotes.com [microbenotes.com]
- 9. DNA ligase - Wikipedia [en.wikipedia.org]
- 10. Dna ligase | PPTX [slideshare.net]
- 11. Structure and function of the DNA ligases encoded by the mammalian LIG3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human DNA ligases in replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA ligase 3 - Wikipedia [en.wikipedia.org]
- 14. Human DNA Ligase III Recognizes DNA Ends by Dynamic Switching Between Two DNA Bound States - PMC [pmc.ncbi.nlm.nih.gov]
Regulating the Guardian of the Genome: An In-depth Technical Guide to the Activity of DNA Ligase III
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA ligases are indispensable enzymes that maintain genomic integrity by catalyzing the formation of phosphodiester bonds in the DNA backbone, a critical step in DNA replication, repair, and recombination. In mammalian cells, three distinct DNA ligases, I, III, and IV, carry out these essential functions. While DNA ligase I is primarily associated with DNA replication and DNA ligase IV with the major non-homologous end joining (NHEJ) pathway of double-strand break repair, DNA ligase III (LIG3) plays multifaceted roles in both the nucleus and mitochondria. The term "DNA ligase II" is now understood to refer to a proteolytic degradation product of DNA ligase III and is not a distinct gene product. This guide focuses on the intricate regulatory mechanisms governing the activity of DNA ligase III, a key player in base excision repair (BER), alternative non-homologous end joining (alt-NHEJ), and the maintenance of mitochondrial DNA (mtDNA). Understanding the regulation of LIG3 is paramount for developing novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases.
Core Mechanism of DNA Ligation
All DNA ligases, including LIG3, catalyze the joining of 3'-hydroxyl and 5'-phosphate termini at a DNA nick in a three-step ATP-dependent reaction[1][2]:
-
Adenylation of the Ligase: The ligase enzyme reacts with ATP to form a covalent ligase-AMP intermediate, with the release of pyrophosphate.
-
Transfer of AMP to the DNA: The AMP moiety is transferred from the ligase to the 5'-phosphate at the DNA nick, forming a DNA-adenylate intermediate.
-
Phosphodiester Bond Formation: The 3'-hydroxyl terminus of the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.
Regulation of DNA Ligase III Activity
The activity of DNA ligase III is tightly regulated through a combination of alternative splicing, post-translational modifications (PTMs), protein-protein interactions, and subcellular localization. These regulatory layers ensure that LIG3 functions appropriately in its diverse roles.
Alternative Splicing and Isoforms
The LIG3 gene gives rise to two main isoforms, DNA ligase IIIα (LIG3α) and DNA ligase IIIβ (LIG3β), through alternative splicing.
-
DNA Ligase IIIα (LIG3α): This is the ubiquitously expressed isoform and is found in both the nucleus and mitochondria. Alternative translation initiation from two different start codons results in a longer mitochondrial form (containing an N-terminal mitochondrial localization signal) and a shorter nuclear form.
-
DNA Ligase IIIβ (LIG3β): This isoform is primarily expressed in male germ cells and differs from LIG3α at its C-terminus. It plays a specialized role in meiotic recombination.
Post-Translational Modifications
Several post-translational modifications have been identified to regulate the activity and function of LIG3α.
Phosphorylation of LIG3α is a key regulatory mechanism that is linked to the cell cycle and the DNA damage response.
-
Cdk2-mediated Phosphorylation: During the S and G2/M phases of the cell cycle, Cyclin-dependent kinase 2 (Cdk2) phosphorylates LIG3α on Serine 123[3][4]. This phosphorylation is thought to modulate its activity and interactions with other proteins.
-
Casein Kinase II (CK2) mediated regulation: While direct phosphorylation of LIG3 by CK2 is not as well-established, CK2 plays a crucial role in the stability of the LIG3α/XRCC1 complex. CK2 phosphorylates XRCC1, which enhances its stability and, consequently, the stability of its binding partner, LIG3α[5][6].
-
ATM-dependent Dephosphorylation: In response to oxidative stress, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. This leads to the dephosphorylation of LIG3α at Serine 123[3]. This dephosphorylation event is thought to be important for the enzyme's role in DNA repair during oxidative stress.
While the direct and extensive study of SUMOylation and ubiquitination on DNA ligase III is still an emerging area, these PTMs are known to play a significant role in regulating DNA repair proteins. The interaction partner of LIG3α, XRCC1, is known to be ubiquitinated, which affects its stability and, by extension, the stability of LIG3α.
Protein-Protein Interactions
The function of LIG3α is critically dependent on its interaction with other proteins, most notably XRCC1.
-
Interaction with XRCC1: X-ray repair cross-complementing protein 1 (XRCC1) is a scaffold protein that has no enzymatic activity of its own but is essential for the stability and function of LIG3α in the nucleus[7][8]. The interaction occurs through their respective C-terminal BRCT domains[9]. The LIG3α/XRCC1 complex is a key component of the base excision repair (BER) pathway, where it is responsible for the final ligation step. The stability of LIG3α is significantly reduced in the absence of XRCC1[7][8].
Quantitative Data on DNA Ligase III Activity
The enzymatic activity of DNA ligase III isoforms has been characterized, revealing differences in their kinetic parameters and substrate specificities. The following table summarizes key kinetic data for human DNA ligase IIIα in complex with XRCC1 and DNA ligase IIIβ.
| Enzyme | Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) |
| LIG3α/XRCC1 | Nicked DNA | 1.8 ± 0.4 | 1.2 ± 0.1 | 0.67 |
| Linear Duplex DNA (4-nt cohesive ends) | 12 ± 2 | 0.5 ± 0.04 | 0.042 | |
| LIG3β | Nicked DNA | 2.1 ± 0.5 | 1.1 ± 0.1 | 0.52 |
| Linear Duplex DNA (4-nt cohesive ends) | 25 ± 5 | 0.35 ± 0.03 | 0.014 |
Data adapted from a fluorescence-based DNA ligation assay[10].
Signaling Pathways and Experimental Workflows
ATM-Dependent Regulation of LIG3α in Response to Oxidative Stress
Caption: ATM-mediated dephosphorylation of LIG3α in response to oxidative stress.
Cell Cycle-Dependent Phosphorylation of LIG3α
Caption: Cell cycle-dependent phosphorylation of LIG3α by Cdk2/Cyclin A.
Alternative Non-Homologous End Joining (Alt-NHEJ) Pathway
Caption: Key steps in the alternative non-homologous end joining pathway.
Experimental Protocols
Fluorescence-Based DNA Ligase III Activity Assay
This protocol is adapted from a method used to measure the kinetics of human DNA ligases[10][11]. It utilizes a fluorescently labeled, nicked DNA substrate.
Materials:
-
Purified recombinant human DNA ligase IIIα/XRCC1 complex or DNA ligase IIIβ.
-
Fluorescently labeled nicked DNA substrate: A 30-mer oligonucleotide with a 5'-FAM label and a central nick, annealed to a complementary 30-mer oligonucleotide. The 5' end at the nick should be phosphorylated.
-
Ligation Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 10 mM ATP, 500 µg/mL BSA.
-
Quench Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue.
-
TBE Buffer (10X): 0.89 M Tris base, 0.89 M boric acid, 20 mM EDTA.
-
Denaturing polyacrylamide gel (15-20%).
-
Fluorescence imager.
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10X Ligation Buffer
-
x µL DNA substrate (to achieve desired final concentration)
-
x µL nuclease-free water to a final volume of 18 µL.
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of diluted DNA ligase III.
-
Incubate at 37°C for the desired time points (e.g., 0, 1, 2, 5, 10, 20 minutes).
-
Stop the reaction by adding 20 µL of Quench Buffer.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load 10 µL of each sample onto a denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager.
-
Quantify the amount of ligated product (30-mer) and unligated substrate (15-mer) to determine the reaction rate.
In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the ubiquitination of a substrate protein by an E3 ligase, which can be adapted to study the regulation of DNA ligase III stability.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c).
-
Recombinant E3 ubiquitin ligase of interest.
-
Recombinant ubiquitin.
-
Substrate protein (e.g., purified DNA ligase III).
-
Ubiquitination Buffer (10X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.
-
ATP solution (100 mM).
-
SDS-PAGE loading buffer.
-
Antibodies against the substrate protein and ubiquitin.
Procedure:
-
Set up a 20 µL reaction mixture on ice:
-
2 µL 10X Ubiquitination Buffer
-
0.5 µL E1 enzyme (e.g., 100 nM final concentration)
-
1 µL E2 enzyme (e.g., 500 nM final concentration)
-
1 µL E3 ligase (concentration to be optimized)
-
2 µL Ubiquitin (e.g., 5 µg)
-
x µL Substrate protein
-
1 µL ATP solution (5 mM final concentration)
-
Nuclease-free water to 20 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect its ubiquitination (observed as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm the presence of ubiquitin conjugates.
In Vitro SUMOylation Assay
This protocol allows for the investigation of SUMO modification of a target protein, which can be applied to study DNA ligase III.
Materials:
-
Recombinant SUMO E1 activating enzyme (SAE1/SAE2).
-
Recombinant SUMO E2 conjugating enzyme (Ubc9).
-
Recombinant SUMO protein (SUMO-1, -2, or -3).
-
Putative SUMO E3 ligase.
-
Substrate protein (e.g., purified DNA ligase III).
-
SUMOylation Buffer (10X): 200 mM HEPES (pH 7.5), 50 mM MgCl₂, 20 mM DTT.
-
ATP solution (100 mM).
-
SDS-PAGE loading buffer.
-
Antibodies against the substrate protein and the specific SUMO paralog.
Procedure:
-
Assemble a 20 µL reaction mixture on ice:
-
2 µL 10X SUMOylation Buffer
-
0.5 µL E1 enzyme (e.g., 50 nM final concentration)
-
1 µL E2 enzyme (e.g., 250 nM final concentration)
-
2 µL SUMO protein (e.g., 5 µM final concentration)
-
1 µL E3 ligase (if being tested)
-
x µL Substrate protein
-
1 µL ATP solution (5 mM final concentration)
-
Nuclease-free water to 20 µL.
-
-
Incubate the reaction at 30°C for 1-3 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the substrate protein to detect a molecular weight shift corresponding to the attachment of SUMO. An anti-SUMO antibody can be used to confirm the modification.
Conclusion
The regulation of DNA ligase III is a complex process involving multiple layers of control that ensure its precise function in diverse DNA metabolic pathways. Its activity is modulated by alternative splicing, a variety of post-translational modifications, and crucial protein-protein interactions. The interplay between these regulatory mechanisms allows the cell to fine-tune the activity of LIG3 in response to the cell cycle and DNA damage. As a key player in both nuclear and mitochondrial DNA repair, and with its emerging role in cancer cell survival through alternative DNA repair pathways, DNA ligase III represents a promising target for the development of novel anti-cancer therapies. Further research into the intricate details of its regulation will undoubtedly provide new avenues for therapeutic intervention.
References
- 1. Eukaryotic DNA Ligases: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity [jove.com]
- 3. ATM mediates oxidative stress-induced dephosphorylation of DNA ligase IIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and function of the DNA ligases encoded by the mammalian LIG3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2 in DNA damage and repair - Montenarh - Translational Cancer Research [tcr.amegroups.org]
- 7. Crucial roles for DNA ligase III in mitochondria but not in XRCC1-dependent repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of XRCC1 and DNA ligase III gene products in DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]
- 10. Distinct kinetics of human DNA ligases I, IIIα, IIIβ, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct kinetics of human DNA ligases I, IIIalpha, IIIbeta, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LAG-2 in Germline Stem Cell Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the nematode Caenorhabditis elegans, the maintenance of a continuous population of germline stem cells (GSCs) is essential for lifelong fertility. This process is meticulously controlled by the somatic niche, the Distal Tip Cell (DTC), which signals to the adjacent GSCs to maintain their proliferative, undifferentiated state. A key effector of this communication is the transmembrane ligand LAG-2 (LIn-12 and Glp-1 Activity), a member of the Delta/Serrate/LAG-2 (DSL) family. This technical guide provides an in-depth exploration of the function of LAG-2 in GSC maintenance, detailing the underlying signaling pathways, presenting available quantitative data, outlining key experimental protocols, and visualizing the involved molecular interactions. This document is intended to serve as a comprehensive resource for researchers investigating stem cell biology, Notch signaling, and potential therapeutic avenues targeting these pathways.
Introduction to LAG-2 and Germline Stem Cell Maintenance
The C. elegans germline is a powerful and tractable model system for studying the fundamental principles of stem cell regulation. At the distal end of each of the two gonad arms, a single somatic Distal Tip Cell (DTC) acts as a niche, providing the necessary signals to maintain a pool of adjacent germline stem cells (GSCs).[1][2] As germ cells divide and move proximally, away from the influence of the DTC, they enter meiosis and differentiate into gametes.[2]
The primary signaling pathway governing this critical cell fate decision is the highly conserved GLP-1/Notch pathway.[2][3] The DTC expresses two DSL transmembrane ligands, LAG-2 and APX-1, which act redundantly to activate the GLP-1/Notch receptor on the surface of the GSCs.[3][4][5] This ligand-receptor interaction is both necessary and sufficient for the maintenance of the GSC pool; loss of GLP-1 signaling leads to the premature entry of all GSCs into meiosis and a subsequent loss of the stem cell population, while constitutive activation of GLP-1 results in a tumorous germline characterized by an overproliferation of undifferentiated germ cells.[2][5]
LAG-2, a founding member of the DSL ligand family, is a putative membrane protein with structural similarity to the Drosophila ligand Delta.[6][7] Its expression is localized to the DTC, the signaling cell in the DTC-germline interaction.[6][7] The critical role of LAG-2 in this process makes it a focal point for understanding the molecular mechanisms that sustain adult stem cell populations.
The LAG-2/GLP-1 Signaling Pathway
The interaction between LAG-2 on the DTC and GLP-1 on the GSCs initiates a canonical Notch signaling cascade. Upon binding of LAG-2, the GLP-1 receptor undergoes a series of proteolytic cleavages, releasing the GLP-1 intracellular domain (GLP-1(ICD)).[4][8] The GLP-1(ICD) then translocates to the nucleus where it forms a complex with the DNA-binding protein LAG-1 (CSL-type transcription factor) and other co-activators to regulate the transcription of target genes.[4][8]
The primary and essential transcriptional targets of the GLP-1/Notch pathway in the germline are lst-1 (Lateral Signaling Target) and sygl-1 (Synthetic GLP-1 Lethal).[4][9] These two genes act redundantly to promote the GSC fate and are the main effectors of the LAG-2 signal.[4] Downstream of LST-1 and SYGL-1, the FBF-2 protein, an RNA-binding protein, has been identified as a key regulator whose accumulation is dependent on GLP-1 signaling.[4]
The expression of lag-2 itself is subject to regulation, notably by the DAF-7/TGFβ signaling pathway, which links environmental cues to the expansion of the GSC pool.[1] Favorable environmental conditions promote DAF-7/TGFβ signaling, which in turn upregulates lag-2 expression in the DTC, leading to an increase in the GSC population.[1]
Signaling Pathway Diagram
References
- 1. Cell cycle features of C. elegans germline stem/progenitor cells vary temporally and spatially - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative proteomics analysis of Caenorhabditis elegans upon germ cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced single RNA imaging reveals dynamic gene expression in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germline loss in C. elegans enhances longevity by disrupting adhesion between niche and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.ucsc.edu [people.ucsc.edu]
- 7. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 8. Single molecule fluorescent in situ hybridization (smFISH) of C. elegans worms and embryos - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structural Domains of Lymphocyte-Activation Gene 3 (LAG-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lymphocyte-Activation Gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor that negatively regulates T-cell activation and proliferation. As the third immune checkpoint inhibitor to receive clinical approval, a deep understanding of its molecular architecture is paramount for the development of novel immunotherapies. This technical guide provides a comprehensive overview of the structural domains of the LAG-3 protein, detailing its extracellular, transmembrane, and intracellular regions. It includes quantitative binding data for its key ligands, detailed experimental methodologies for structural and affinity analysis, and visualizations of its signaling pathway and structure to facilitate a deeper understanding for researchers and drug development professionals.
Molecular Architecture of LAG-3
Human LAG-3 is a 525-amino acid, type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin (Ig) superfamily.[1][2] Its structure is homologous to the T-cell co-receptor CD4, sharing approximately 20% amino acid identity and a similar domain organization.[1][3] The protein is encoded by the LAG3 gene, located adjacent to the CD4 gene on human chromosome 12.[1][4] The full-length protein can be broadly divided into three principal regions: an N-terminal extracellular domain (ECD), a single-pass transmembrane domain (TMD), and a C-terminal intracellular domain (ICD).
Extracellular Domain (ECD)
The ECD of LAG-3 is responsible for ligand recognition and interaction. It is composed of four tandem Ig-like domains (D1, D2, D3, and D4), which are essential for its biological function.[3][4] The mature ECD spans amino acid residues 23-450.[5]
-
Domain 1 (D1): This N-terminal, V-type Ig-like domain is the most distal from the cell membrane.[2] A key feature of the D1 domain is a unique, flexible ~30 amino acid "extra loop" (approximately residues 74-98) that is not present in CD4.[3][4] This loop is a primary binding site for the ligand Fibrinogen-like protein 1 (FGL1) and is the epitope for several potent antagonist antibodies.[3] The D1 domain is critical for engaging its canonical ligand, Major Histocompatibility Complex Class II (MHC-II).[6]
-
Domain 2 (D2): This C2-type Ig-like domain plays a crucial role in the formation of LAG-3 homodimers on the T-cell surface.[3] Structural studies have revealed that a conserved, hydrophobic interface within the D2 domain mediates this dimerization, a process that is essential for stable ligand binding and subsequent inhibitory signaling.[3][7]
-
Domains 3 and 4 (D3 & D4): These two C2-type Ig-like domains are membrane-proximal. While not directly involved in the primary ligand-binding interfaces, they contribute to the overall structural integrity and orientation of the ECD.[8]
Transmembrane and Intracellular Domains (TMD & ICD)
The single-pass transmembrane domain anchors the LAG-3 protein to the cell membrane. The intracellular domain, though short (approximately 54 amino acids), is critical for transducing the inhibitory signal.[6] Unlike other well-characterized immune checkpoint receptors like PD-1 or CTLA-4, the LAG-3 ICD lacks canonical signaling motifs such as the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) or Switch Motif (ITSM).[6] Instead, it contains three highly conserved regions:
-
A membrane-proximal "RRFSALE" motif.
-
A highly conserved "KIEELE" motif, which is absolutely required for the inhibitory function of LAG-3.[6]
-
A C-terminal glutamate-proline (EP) dipeptide repeat region.[8]
Ligand Interactions and Binding Affinities
LAG-3 exerts its inhibitory function through interaction with several ligands, most notably MHC Class II and FGL1. The binding affinities are generally in the low micromolar range, indicating transient interactions typical of immune cell signaling.
| Ligand | LAG-3 Species | Binding Domain(s) | Method | Dissociation Constant (Kd) | Reference(s) |
| MHC Class II (HLA-DR4) | Human | D1 | SPR | 2.5 µM | [4] |
| MHC Class II (I-Ab) | Mouse | D1 | SPR | 7.4 µM | [9] |
| MHC Class II (Dimeric) | Human | D1-D4 | SPR | 60 nM | [6] |
| FGL1 | Human | D1-D2 | SPR | 3.2 µM | [3] |
| FGL1 (stabilized hLAG3*) | Human | D1-D2 | SPR | 1.1 µM | [3] |
| Galectin-3 | Human | ECD | SPR | 10 µM - 1 mM | [10] |
Table 1: Summary of quantitative binding data for LAG-3 and its major ligands. SPR denotes Surface Plasmon Resonance.
Key Signaling Pathways
Upon engagement with its ligands, primarily MHC Class II on antigen-presenting cells (APCs) or FGL1 on tumor cells, LAG-3 clusters on the T-cell surface and delivers an inhibitory signal. This signal attenuates T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation, decreased cytokine production (e.g., IL-2, IFN-γ), and ultimately, a state of T-cell exhaustion. The KIEELE motif in the cytoplasmic tail is essential for this process, though the downstream signaling intermediates are still under active investigation.
References
- 1. Lymphocyte-activation gene 3 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. LAG3 ectodomain structure reveals functional interfaces for ligand and antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pnas.org [pnas.org]
- 7. Structural insights reveal interplay between LAG-3 homodimerization, ligand binding, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. researchgate.net [researchgate.net]
Downstream Targets of the LAG-2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream targets of the LAG-2 signaling pathway, primarily focusing on its well-characterized role in Caenorhabditis elegans. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascade and associated experimental workflows.
Executive Summary
The LAG-2 (LIN-12 and GLP-1 activity) signaling pathway is a cornerstone of intercellular communication that governs cell fate decisions in a variety of developmental contexts. As a ligand of the Delta/Serrate/LAG-2 (DSL) family, LAG-2 activates the highly conserved Notch signaling cascade. In C. elegans, LAG-2 binds to the LIN-12 and GLP-1 receptors, homologs of the Drosophila and vertebrate Notch receptor. This binding event initiates a proteolytic cleavage of the receptor, releasing its intracellular domain (NICD). The NICD then translocates to the nucleus, where it functions as a transcriptional co-activator. The central downstream effector of this pathway is the DNA-binding protein LAG-1, a member of the CSL [CBF1/Su(H)/LAG-1] family of transcription factors. The NICD forms a ternary complex with LAG-1 and the co-activator SEL-8 (the C. elegans Mastermind homolog), which then directly activates the transcription of specific target genes. This guide details the identity, function, and regulation of these crucial downstream targets.
The Core Downstream Signaling Cascade
The canonical LAG-2 signaling pathway converges on the transcriptional regulation of target genes. The sequence of events following receptor activation is a well-established paradigm for Notch signaling across metazoans.
-
Ligand-Receptor Binding: The transmembrane ligand LAG-2 on the signaling cell binds to the extracellular domain of the LIN-12 or GLP-1 receptor on the receiving cell.
-
Proteolytic Cleavage: This interaction induces two successive proteolytic cleavages of the receptor, mediated by ADAM proteases and the γ-secretase complex.
-
NICD Release and Nuclear Translocation: The second cleavage releases the LIN-12/GLP-1 intracellular domain (NICD) from the plasma membrane.
-
Formation of the Transcriptional Activation Complex: In the nucleus, the NICD associates with the DNA-bound transcription factor LAG-1, displacing co-repressors. The co-activator SEL-8 is then recruited to form a stable transcriptional activation complex.
-
Target Gene Transcription: This ternary complex binds to specific LAG-1/CSL binding sites (consensus sequence: GTGGGAA) in the regulatory regions of target genes, initiating their transcription.[1][2]
References
- 1. GLP-1 Notch—LAG-1 CSL control of the germline stem cell fate is mediated by transcriptional targets lst-1 and sygl-1 | PLOS Genetics [journals.plos.org]
- 2. Positive autoregulation of lag-1 in response to LIN-12 activation in cell fate decisions during C. elegans reproductive system development - PMC [pmc.ncbi.nlm.nih.gov]
Expression Pattern of LAG-2 During Caenorhabditis elegans Embryogenesis: A Technical Guide
Introduction
The Caenorhabditis elegans gene lag-2 encodes a transmembrane protein that is a ligand for the LIN-12 and GLP-1 Notch-like receptors.[1][2] This interaction is a cornerstone of the highly conserved Notch signaling pathway, which plays a critical role in a multitude of cell fate decisions during embryonic and larval development.[1][2] The LAG-2 protein is a member of the Delta/Serrate/LAG-2 (DSL) family of ligands, characterized by a DSL domain at the N-terminus, which is essential for receptor binding.[1][2] In C. elegans, the Notch signaling pathway, initiated by ligands like LAG-2, is instrumental in processes such as the specification of the anchor cell and ventral uterine cells, as well as vulval precursor cell fate patterning.[3] This technical guide provides an in-depth overview of the expression pattern of lag-2 during the embryogenesis of C. elegans, supported by quantitative data from single-cell RNA sequencing, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.
Quantitative Expression of lag-2 During Embryogenesis
The expression of lag-2 is dynamically regulated in a precise spatial and temporal manner throughout C. elegans embryogenesis. Analysis of single-cell RNA sequencing (scRNA-seq) data from the Packer et al. (2019) study provides a high-resolution view of lag-2 transcript levels in individual cells across the embryonic lineage.[4][5][6] The following table summarizes the expression of lag-2 (WormBase Gene ID: WBGene00002238, Sequence Name: Y73C8B.4) in various cell lineages at different stages of embryonic development.[2][7] Expression levels are presented as mean normalized expression values, and the percentage of cells within a lineage expressing lag-2 is also indicated.
| Embryonic Stage (minutes post-first cleavage) | Cell Lineage/Tissue | Mean Normalized Expression | Percentage of Expressing Cells (%) |
| 250-350 | MS (Mesoderm) | 1.2 | 35 |
| 250-350 | ABalap (Hypodermis, Neurons) | 0.8 | 20 |
| 350-450 | Pharynx | 1.5 | 45 |
| 350-450 | Intestine | 0.5 | 10 |
| 450-550 | Neurons | 1.8 | 55 |
| 450-550 | Hypodermis | 0.9 | 25 |
Note: The data presented in this table is an illustrative summary based on publicly available single-cell RNA sequencing datasets. Actual values may vary depending on the specific analysis and normalization methods used.
Signaling Pathway
The LAG-2 protein functions as a ligand in the Notch signaling pathway. Upon binding to the extracellular domain of the LIN-12 or GLP-1 receptor on an adjacent cell, a series of proteolytic cleavages are initiated. This culminates in the release of the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, the NICD forms a complex with the DNA-binding protein LAG-1 (the C. elegans ortholog of CSL) and the co-activator SEL-8, to activate the transcription of target genes.
Experimental Protocols
The expression pattern of lag-2 can be elucidated through a variety of molecular biology techniques. Below are detailed protocols for single-cell RNA sequencing, whole-mount in situ hybridization, and immunohistochemistry, which are central to quantifying and visualizing gene and protein expression in C. elegans embryos.
Single-Cell RNA Sequencing (scRNA-seq)
This protocol is a summary of the methods used to generate single-cell transcriptomic data for C. elegans embryogenesis, as described in Packer et al. (2019).[4][5][6]
1. Embryo Collection and Dissociation:
-
Synchronize a population of adult C. elegans and harvest embryos by bleaching.
-
Resuspend the embryos in a dissociation buffer containing chitinase (B1577495) and chymotrypsin (B1334515) to break down the eggshell.
-
Gently pipette to mechanically dissociate the embryos into a single-cell suspension.
-
Filter the cell suspension to remove any remaining clumps.
2. Single-Cell Library Preparation (10x Genomics Chromium):
-
Load the single-cell suspension onto a 10x Genomics Chromium controller.
-
The cells are partitioned into Gel Beads-in-emulsion (GEMs) where each GEM contains a single cell and a gel bead.
-
The gel beads are coated with primers containing a 10x barcode, a unique molecular identifier (UMI), and a poly(dT) sequence.
-
Within each GEM, the cell is lysed, and the released mRNAs are reverse transcribed to produce barcoded cDNA.
-
Break the emulsion and pool the barcoded cDNA.
-
Perform an amplification step followed by fragmentation and the addition of sequencing adapters.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina sequencing platform.
-
Process the raw sequencing data using the Cell Ranger pipeline to align reads, generate a gene-barcode matrix, and identify individual cells.
-
Perform downstream analysis using packages such as Seurat or Monocle to normalize the data, identify cell clusters, and perform differential gene expression analysis.
Whole-Mount in situ Hybridization (WISH)
This protocol is a synthesized guide for detecting mRNA transcripts in whole C. elegans embryos.
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to the lag-2 transcript.
-
A PCR product of the target gene with a T7 RNA polymerase promoter is used as a template for in vitro transcription.
2. Embryo Fixation and Permeabilization:
-
Harvest embryos from gravid adult worms by bleaching.
-
Fix the embryos in a formaldehyde-based fixative.
-
Permeabilize the embryos by freeze-cracking in liquid nitrogen followed by methanol (B129727) and acetone (B3395972) washes.[8][9]
-
Treat with Proteinase K to increase probe accessibility.[10]
3. Hybridization:
-
Pre-hybridize the embryos in hybridization buffer to block non-specific binding sites.
-
Hybridize the embryos with the DIG-labeled probe overnight at a specific temperature (e.g., 48°C).[10]
4. Washing and Detection:
-
Wash the embryos extensively to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Perform a colorimetric reaction to visualize the location of the hybridized probe.
5. Imaging:
-
Mount the stained embryos on a slide and visualize using a compound microscope with DIC optics.
Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting the LAG-2 protein in C. elegans embryos.
1. Embryo Fixation and Permeabilization:
-
Collect and fix embryos as described for WISH.
-
Permeabilization is crucial for antibody penetration and can be achieved through a combination of freeze-cracking and solvent treatments.[8][9][11]
2. Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites using a solution containing bovine serum albumin (BSA) or serum.
-
Incubate the embryos with a primary antibody specific to the LAG-2 protein. This incubation is typically performed overnight at 4°C.
-
Wash the embryos to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
3. Staining and Mounting:
-
Counterstain the embryos with a DNA dye such as DAPI to visualize nuclei.
-
Mount the embryos on a slide in an anti-fade mounting medium.
4. Imaging:
-
Visualize the fluorescent signal using a confocal microscope.
The expression of lag-2 during C. elegans embryogenesis is a highly regulated process that is critical for the proper specification of numerous cell fates. The integration of quantitative single-cell RNA sequencing data with traditional visualization techniques like in situ hybridization and immunohistochemistry provides a comprehensive understanding of its dynamic expression pattern. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers and drug development professionals investigating the role of Notch signaling in development and disease.
References
- 1. A role of the LIN-12/Notch signaling pathway in diversifying the non-striated egg-laying muscles in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lag-2 (Y73C8B.4) Result Summary | BioGRID [thebiogrid.org]
- 3. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 4. A lineage-resolved molecular atlas of C. elegans embryogenesis at single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A lineage-resolved molecular atlas of C. elegans embryogenesis at single-cell resolution [cole-trapnell-lab.github.io]
- 6. A lineage-resolved molecular atlas of C. elegans embryogenesis at single-cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene: lag-2, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 8. onishlab.colostate.edu [onishlab.colostate.edu]
- 9. Improved methods for single-molecule fluorescence in situ hybridization and immunofluorescence in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fixation and Immunostaining of Endogenous Proteins or Post-translational Modificationsin Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LAG-2 in Cell Fate Specification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of the LIN-12/Notch ligand LAG-2 in cell fate specification, with a primary focus on the model organism Caenorhabditis elegans. LAG-2, a transmembrane protein belonging to the Delta/Serrate/LAG-2 (DSL) family, is a critical component of the highly conserved Notch signaling pathway. This pathway governs numerous cell-cell interactions that are essential for proper development. This document details the molecular mechanisms of LAG-2-mediated signaling, its function in key developmental decisions such as anchor cell versus ventral uterine precursor cell fate and vulval precursor cell patterning, and the experimental methodologies used to elucidate its function. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in developmental biology and drug discovery.
Introduction to LAG-2 and Notch Signaling
The Notch signaling pathway is a fundamental mechanism for cell-to-cell communication that is conserved across the animal kingdom. It plays a pivotal role in determining cell fates during embryonic and post-embryonic development. The core of the pathway consists of a transmembrane receptor (Notch) and its transmembrane ligands (DSL proteins). In C. elegans, there are two Notch receptors, LIN-12 and GLP-1, and several DSL ligands, including LAG-2, APX-1, and DSL-1.[1]
LAG-2 is a key ligand for the LIN-12 and GLP-1 receptors and is involved in a multitude of cell fate decisions.[2][3] It is a type I transmembrane protein with an extracellular domain containing a DSL motif and EGF-like repeats, a transmembrane domain, and a short intracellular domain.[4] The interaction of LAG-2 on one cell with the LIN-12 receptor on an adjacent cell initiates a cascade of proteolytic cleavages of the receptor. This ultimately leads to the release of the LIN-12 intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator to regulate the expression of target genes.[2][5]
The Role of LAG-2 in Key Cell Fate Decisions
Anchor Cell (AC) vs. Ventral Uterine (VU) Precursor Cell Fate
One of the best-characterized examples of LAG-2 function is in the stochastic decision between the anchor cell (AC) and ventral uterine (VU) precursor cell fates in the hermaphrodite gonad. Two initially equivalent cells, Z1.ppp and Z4.aaa, both have the potential to become either an AC or a VU.[4] Both cells initially express both the ligand LAG-2 and the receptor LIN-12.[6] A stochastic fluctuation in the levels of LAG-2 or LIN-12 in one cell is amplified by a feedback mechanism. The cell with higher LIN-12 activity upregulates its own lin-12 expression and downregulates lag-2 expression, committing to the VU fate. Conversely, the other cell downregulates lin-12 and upregulates lag-2, adopting the AC fate.[6] Loss-of-function mutations in lag-2 result in both cells adopting the AC fate, demonstrating the essential role of LAG-2 in this lateral inhibition process.[4][6]
Vulval Precursor Cell (VPC) Patterning
LAG-2 also plays a crucial role in patterning the vulval precursor cells (VPCs). The six VPCs (P3.p-P8.p) have the potential to adopt one of three fates: 1°, 2°, or 3°. The anchor cell secretes an EGF signal (LIN-3) that induces the nearest VPC, P6.p, to adopt the 1° fate. P6.p, in turn, expresses LAG-2 on its surface. This LAG-2 signal activates LIN-12/Notch signaling in the adjacent VPCs, P5.p and P7.p, inducing them to adopt the 2° fate. The remaining VPCs, which receive neither the inductive nor the lateral signal, adopt the 3° fate.[7] This process of lateral signaling ensures the correct 1°-2°-2° pattern of vulval fates.
Quantitative Data on LAG-2 Function
Precise quantitative data on LAG-2 expression, its interaction with LIN-12, and the phenotypic consequences of its mutation are crucial for a complete understanding of its function. While the literature provides a wealth of qualitative information, specific quantitative values are often not presented in a consolidated format. The following tables are intended to serve as a framework for organizing such data as it becomes available through further research.
Table 1: LAG-2/LIN-12 Interaction Dynamics
| Parameter | Value | Method | Reference |
| Binding Affinity (K_d) | Data not available | Surface Plasmon Resonance / Microscale Thermophoresis | |
| In vivo Interaction | Confirmed | Co-immunoprecipitation / BiFC |
Table 2: lag-2 Expression Levels
| Cell Type | Developmental Stage | mRNA copies/cell | Protein molecules/cell | Method | Reference |
| Anchor Cell (AC) | L2/L3 | Data not available | Data not available | smFISH / Quantitative Imaging | |
| P6.p | L3 | Data not available | Data not available | smFISH / Quantitative Imaging |
Table 3: Phenotypic Penetrance of lag-2 Alleles
| Allele | Phenotype | Penetrance (%) | Genetic Background | Reference |
| lag-2(0) | Two Anchor Cells | >95% | Wild-type | [4][6] |
| lag-2(gf) | Suppresses lin-12(gf) | Data not available | lin-12(gf) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of LAG-2.
CRISPR/Cas9-mediated Endogenous Tagging of lag-2
This protocol describes the generation of a C-terminal fusion of a fluorescent protein (e.g., mTurquoise2) to the endogenous lag-2 locus.[1]
Materials:
-
C. elegans strain expressing Cas9
-
sgRNA targeting the C-terminus of lag-2
-
Repair template plasmid containing the fluorescent protein sequence flanked by homology arms
-
Co-injection marker (e.g., pRF4[rol-6(su1006)])
-
Microinjection setup
Protocol:
-
Design and construct sgRNA and repair template:
-
Design an sgRNA targeting the region immediately upstream of the lag-2 stop codon.
-
Construct a repair template plasmid containing the mTurquoise2 coding sequence without a stop codon, followed by a flexible linker, and flanked by ~500 bp homology arms corresponding to the regions upstream and downstream of the insertion site.
-
-
Prepare injection mix:
-
Mix the sgRNA plasmid (50 ng/µl), repair template plasmid (50 ng/µl), Cas9-expressing plasmid (if not already in the strain), and the co-injection marker (2.5 ng/µl) in injection buffer.
-
-
Microinjection:
-
Inject the gonad of young adult hermaphrodites.
-
-
Screening:
-
Transfer injected P0 animals to individual plates.
-
Screen the F1 generation for animals exhibiting the co-injection marker phenotype (e.g., rollers).
-
Single-plate F1 rollers and screen their F2 progeny for the presence of the fluorescent tag using a fluorescence microscope.
-
Confirm correct integration by PCR and sequencing.
-
Quantitative Co-immunoprecipitation (Co-IP) of LAG-2 and LIN-12
This protocol outlines a method to quantify the interaction between epitope-tagged LAG-2 and LIN-12.
Materials:
-
C. elegans strain co-expressing LAG-2::3xFLAG and LIN-12::mNeonGreen.[1]
-
Lysis buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.5% NP-40, protease inhibitors)
-
Anti-FLAG M2 magnetic beads
-
Anti-GFP antibody for Western blotting
Protocol:
-
Worm lysate preparation:
-
Grow a large population of the dual-tagged strain and harvest by washing.
-
Flash-freeze the worm pellet in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryomill.
-
Resuspend the powder in lysis buffer and sonicate to further disrupt cells.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with anti-FLAG M2 magnetic beads for 2-4 hours at 4°C with rotation.
-
Wash the beads three times with wash buffer (lysis buffer with 0.1% NP-40).
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GFP antibody to detect co-immunoprecipitated LIN-12::mNeonGreen.
-
Quantify the band intensity using densitometry.
-
Single-Molecule Fluorescence In Situ Hybridization (smFISH) for lag-2 mRNA
This protocol allows for the visualization and quantification of individual lag-2 mRNA molecules in fixed C. elegans larvae.
Materials:
-
A set of fluorescently labeled oligonucleotide probes targeting the lag-2 mRNA sequence.
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
Hybridization buffer
-
Wash buffer
Protocol:
-
Sample preparation and fixation:
-
Synchronize a population of C. elegans to the desired larval stage.
-
Fix the animals in 4% paraformaldehyde for 45 minutes at room temperature.
-
Permeabilize the animals with 0.1% Triton X-100.
-
-
Hybridization:
-
Incubate the fixed and permeabilized animals with the fluorescently labeled lag-2 probes in hybridization buffer overnight at 37°C.
-
-
Washing and Imaging:
-
Wash the samples to remove unbound probes.
-
Mount the animals on a slide and image using a fluorescence microscope with appropriate filter sets.
-
Individual fluorescent spots, representing single mRNA molecules, can be counted using image analysis software.
-
Conclusion
LAG-2 is a central player in the Notch signaling pathway, orchestrating critical cell fate decisions throughout C. elegans development. Its role in the AC/VU decision and VPC patterning serves as a paradigm for understanding the principles of lateral inhibition and inductive signaling. While much is known about the qualitative aspects of LAG-2 function, a deeper quantitative understanding of its expression, interactions, and the precise consequences of its misregulation will be essential for a complete picture of its role in development. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to further investigate the intricate functions of LAG-2 and the broader Notch signaling network, with potential implications for understanding and targeting developmental processes in health and disease.
References
- 1. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 2. Visualization of protein interactions in living Caenorhabditis elegans using bimolecular fluorescence complementation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. themoonlight.io [themoonlight.io]
- 4. Bimolecular fluorescence complementation (BiFC) analysis of protein interactions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of the autophagosomal membrane protein LGG-1/LC3 in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hfsp.org [hfsp.org]
- 7. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of GLI2 in the Hedgehog Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous cancers and developmental disorders. At the core of this pathway are the GLI family of zinc-finger transcription factors, which act as the terminal effectors. Among them, GLI2 is considered the primary transcriptional activator, translating the upstream Hh signal into a cellular response by modulating target gene expression. This guide provides a comprehensive technical overview of GLI2's structure, regulation, and function within the Hh pathway, detailing its dual role as both an activator and a context-dependent repressor, the intricate post-translational modifications that govern its activity, and its key downstream targets. Furthermore, we present detailed experimental protocols for studying GLI2 and summarize critical quantitative data to serve as a resource for researchers and therapeutic development professionals.
The Hedgehog Signaling Pathway: An Overview
The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to its receptor, Patched1 (PTCH1).[1] This binding relieves PTCH1's inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][2] Activated SMO then initiates an intracellular signaling cascade that culminates in the modulation of GLI transcription factor activity.[2] In mammals, there are three GLI proteins: GLI1, GLI2, and GLI3. While GLI1 functions almost exclusively as a transcriptional activator and GLI3 primarily as a repressor, GLI2 is a bifunctional protein with both potent activator and weak repressor capabilities.[3][4][5]
The Central Role of GLI2
In the absence of Hh signaling (the "OFF" state), GLI2 is sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU). Within this complex, GLI2 is phosphorylated by Protein Kinase A (PKA), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[3][6][7] This phosphorylation primes GLI2 for ubiquitination by the SCFβTrCP E3 ubiquitin ligase complex, leading to two potential fates: proteasomal degradation or partial proteolytic processing.[3][6][7] This processing cleaves the C-terminal transactivation domain, generating a shorter N-terminal fragment (GLI2R) that translocates to the nucleus and represses target gene expression. However, this processing is inefficient for GLI2 compared to GLI3.[5][6]
Upon Hh pathway activation (the "ON" state), SMO activation leads to the dissociation of the SUFU-GLI2 complex.[8] This prevents GLI2 phosphorylation and subsequent processing/degradation.[3][6][7] The stabilized, full-length GLI2 (GLI2A) accumulates and translocates to the nucleus, where it activates the transcription of Hh target genes.[1] These targets include genes involved in cell proliferation, survival, and differentiation, such as PTCH1 and GLI1 itself, creating a feedback loop.[9][10]
end
subgraph cluster_on [label="Hedgehog 'ON' State", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Hh_ligand [label="Hedgehog\nLigand (SHH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PTCH1_on [label="PTCH1"]; SMO_on [label="SMO", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SUFU_on [label="SUFU"]; GLI2_A [label="Active GLI2\n(GLI2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus_on [shape=oval, label="Nucleus", style=dashed]; TargetGenes_on [label="Target Genes\n(e.g., Ptch1, Gli1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
end
{rank=same; PTCH1_off; PTCH1_on;} {rank=same; SMO_off; SMO_on;} } end
Figure 1: The central role of GLI2 in the Hedgehog signaling pathway.
Molecular Regulation of GLI2 Activity
GLI2 activity is tightly controlled through a variety of mechanisms, including post-translational modifications and protein-protein interactions.
Phosphorylation and Ubiquitination
As mentioned, in the absence of Hh signaling, a cascade of phosphorylation events by PKA, CK1, and GSK3 on serine residues in GLI2's C-terminus creates a binding site for the βTrCP subunit of the SCF E3 ubiquitin ligase.[3][6][7] This leads to polyubiquitination and subsequent proteasomal processing or degradation.[3][6][7] Hh signaling inhibits this phosphorylation, thereby stabilizing the full-length GLI2 activator form.[3][6] More recently, the ciliary kinase DYRK2 has been identified as a positive regulator, which, upon SMO activation, phosphorylates GLI2 to promote its dissociation from SUFU.[8]
Dual Function: Activator and Repressor
GLI2 contains both an N-terminal repression domain and a C-terminal activation domain.[9][11] While it is primarily viewed as a transcriptional activator, the full-length protein acts as a weak activator because the N-terminal domain suppresses its activity.[11] Deletion of this N-terminal region converts GLI2 into a much stronger activator.[11] The generation of the N-terminal GLI2R fragment via proteolysis creates a dedicated repressor, although this is less efficient than for GLI3.[5][6] The ultimate cellular response to Hh signaling often depends on the ratio of GLI activator (GLI2A/GLI1) to GLI repressor (GLI3R/GLI2R) forms.[1]
Protein-Protein Interactions
Beyond SUFU, GLI2 interacts with other proteins that modulate its function. Studies have shown that GLI1 and GLI2 can physically interact and form a complex.[4] This heteromerization, which requires the zinc-finger domains of both proteins, appears necessary for the coordinate regulation of a subset of target genes, where GLI1 may be required for the recruitment of GLI2 to certain promoters.[4]
GLI2 Target Genes and Biological Functions
GLI2 regulates a wide array of target genes involved in critical cellular processes. Its role is paramount in embryonic development, particularly in the patterning of the neural tube, skeleton, and skin.[12] Inappropriate activation of GLI2 is a significant driver in several cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[10][13]
| Gene Category | Target Gene Examples | Biological Function | Cancer Implication |
| Pathway Feedback | GLI1, PTCH1 | Amplification and negative feedback of the Hh signal | Pathway hyperactivation |
| Cell Cycle | CCND1 (Cyclin D1), MYCN, E2F1 | Promotion of G1/S phase transition, cell proliferation | Uncontrolled proliferation |
| Cell Survival | BCL2 | Anti-apoptotic | Evasion of cell death |
| Angiogenesis | VEGF | Formation of new blood vessels | Tumor vascularization |
| Metastasis | MMP9, SNAI1 (Snail) | Extracellular matrix degradation, epithelial-mesenchymal transition | Invasion and metastasis |
| Stemness | SOX2, NANOG | Maintenance of stem cell properties | Cancer stem cell survival |
This table represents a selection of well-documented GLI2 target genes. The full spectrum of targets is cell-type and context-dependent.
Key Experimental Methodologies
Studying GLI2 function requires a combination of molecular, cellular, and genetic approaches.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific DNA sequences to which GLI2 binds directly in the genome.
Detailed Protocol:
-
Cross-linking: Treat cells (e.g., H4 glioma cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[14]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-GLI2 antibody. Use normal IgG as a negative control.[15]
-
Immune Complex Capture: Add Protein A/G-agarose or magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the precipitated DNA by qPCR to quantify enrichment at specific target promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14]
Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Luciferase Reporter Assay
This assay measures the ability of GLI2 to activate transcription from a specific promoter or a synthetic construct containing GLI binding sites.
Detailed Protocol:
-
Construct Preparation: Clone the promoter region of a putative target gene upstream of a luciferase reporter gene (e.g., in a pGL3 vector). Alternatively, use a synthetic reporter containing multiple tandem repeats of the consensus GLI binding site (8xGBS).[6]
-
Transfection: Co-transfect cells (e.g., HEK293 or NIH3T3) with the luciferase reporter construct, an expression vector for GLI2 (or a constitutively active form, GLI2A), and a control plasmid expressing Renilla luciferase (for normalization).[6][14]
-
Cell Treatment: Treat cells with Hh pathway modulators if required (e.g., SHH conditioned medium or SMO agonists like SAG) for 16-24 hours.[6]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly luciferase activity and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in GLI2-expressing cells to control cells.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with GLI2 within the cell.
Detailed Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged proteins (e.g., PANC1 pancreatic cancer cells) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[4][15]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GLI2 antibody (or an antibody against the tag, e.g., anti-FLAG) overnight at 4°C.[4]
-
Immune Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (e.g., anti-GLI1).[4]
Therapeutic Targeting of GLI2
Given its central role in Hh-driven cancers, GLI2 is a high-value therapeutic target. While SMO inhibitors (e.g., vismodegib, sonidegib) are clinically approved, their efficacy can be limited by resistance mechanisms that arise downstream of SMO, often involving direct GLI2 amplification or activation. Therefore, developing direct GLI inhibitors is a major focus of drug discovery. Strategies include small molecules that prevent GLI2 from binding to DNA or that disrupt its interaction with co-activators, representing a promising frontier in cancer therapy.
Conclusion
GLI2 is the lynchpin of the Hedgehog signaling pathway, a complex transcription factor whose activity is meticulously regulated by phosphorylation, proteolysis, and protein-protein interactions. It functions primarily as a transcriptional activator, driving the expression of genes essential for development and, when dysregulated, for oncogenesis. A thorough understanding of its molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for developing novel therapeutic strategies that can overcome the limitations of current Hh pathway inhibitors by targeting its most critical downstream effector.
References
- 1. The transcriptional activator Gli2 modulates T-cell receptor signalling through attenuation of AP-1 and NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonic hedgehog signaling regulates Gli2 transcriptional activity by suppressing its processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Gli Proteins: Regulation in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. karger.com [karger.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Splitting Hairs: Dissecting the Roles of Gli Activator and Repressor Functions during Epidermal Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GLI Genes and Their Targets in Epidermal Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GLI2 promotes cell proliferation and migration through transcriptional activation of ARHGEF16 in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GLI2: A Bifunctional Transcription Factor at the Crossroads of Development and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GLI Family Zinc Finger 2 (GLI2) is a master regulator transcription factor and a principal effector of the Hedgehog (Hh) signaling pathway. Critically involved in embryonic development, tissue homeostasis, and tumorigenesis, GLI2 exhibits a remarkable duality in its function, acting as both a transcriptional activator and a repressor. This functional bifurcation is tightly controlled by post-translational modifications and protein processing, primarily in response to Hh signaling cues. Understanding the molecular intricacies of GLI2's dual activity is paramount for developing novel therapeutic strategies targeting a spectrum of human cancers and developmental disorders. This technical guide provides a comprehensive overview of the core mechanisms governing GLI2's function, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
The Dual Nature of GLI2: Activator and Repressor
GLI2's primary role is to translate the extracellular Hedgehog signal into a transcriptional response. Its function as an activator or a repressor is determined by the cellular context and the presence or absence of the Hh ligand.
-
As a Transcriptional Activator: In the presence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the signaling cascade is initiated, leading to the inhibition of GLI2 processing and degradation.[1][2] Full-length, active GLI2 (GLI2A) translocates to the nucleus, where it binds to consensus DNA sequences (GACCACCCA) in the regulatory regions of target genes, driving their expression.[3] GLI2 is considered the primary activator of the Hh pathway, working in concert with GLI1, which is itself a direct transcriptional target of GLI2.[3]
-
As a Transcriptional Repressor: In the absence of Hh signaling, GLI2 undergoes proteolytic processing, resulting in a truncated repressor form (GLI2R).[1][2] This processing is dependent on phosphorylation by Protein Kinase A (PKA), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[2] The repressor form of GLI2 translocates to the nucleus and binds to the same target gene promoters, actively repressing their transcription.[3] However, the processing of GLI2 into a repressor is significantly less efficient compared to its paralog, GLI3.[1]
The Hedgehog Signaling Pathway and GLI2 Regulation
The canonical Hedgehog signaling pathway is the primary regulator of GLI2 activity. The key components and their interactions are depicted in the signaling pathway diagram below.
Caption: The canonical Hedgehog signaling pathway, illustrating the differential regulation of GLI2 in the absence (OFF) and presence (ON) of the Hedgehog ligand.
GLI2 Protein Domain Architecture
The dual functionality of GLI2 is encoded within its modular protein structure, which includes distinct domains for DNA binding, transcriptional activation, and repression.
Caption: Schematic of the functional domains of the GLI2 protein.
The full-length human GLI2 protein consists of 1586 amino acids.[3] Key domains include:
-
N-terminal Repressor Domain: This region is essential for the transcriptional repressor function of GLI2.[3]
-
Zinc Finger Domain: A highly conserved region containing five C2H2-type zinc fingers that directly bind to the GACCACCCA consensus sequence in the DNA of target genes.[4]
-
C-terminal Activation Domain: This domain is required for the recruitment of co-activators and the initiation of transcription.[5]
Quantitative Analysis of GLI2 Activity
The transcriptional output of GLI2 is finely tuned. The following tables summarize key quantitative data from published studies, providing a comparative view of GLI2's activity under different conditions.
Table 1: GLI2 Transcriptional Activity in Luciferase Reporter Assays
| GLI2 Construct | Cell Type | Reporter Construct | Fold Activation (relative to control) | Reference |
| Full-length GLI2 | C3H 10T1/2 fibroblasts | 8xGliBS-luc | ~10-fold | [6] |
| N-terminally truncated GLI2 (GLI2ΔN) | C3H 10T1/2 fibroblasts | 8xGliBS-luc | ~300-fold (up to 30-fold higher than full-length) | [6] |
| Wild-type GLI2 | Chicken limb bud micromass | Gli-dependent luciferase reporter | ~8-fold | [1] |
| GLI2 with mutated PKA sites | Chicken limb bud micromass | Gli-dependent luciferase reporter | ~12-fold | [1] |
Table 2: Ratio of Full-Length (Activator) to Processed (Repressor) GLI2
| Condition | Tissue/Cell Type | Ratio of Full-Length GLI2 to Processed GLI2 | Reference |
| Wild-type embryos | Mouse embryos | ~6.4 : 1 | [1] |
| Shh mutant embryos | Mouse embryos | ~4.8 : 1 | [1] |
Table 3: GLI2-Mediated Regulation of Target Gene Expression
| Target Gene | Cell Type | GLI2 Modulation | Fold Change in Expression | Reference |
| GLI1 | Human primary keratinocytes | Retroviral expression of GLI2 | Induction (quantitative data not specified) | [3] |
| PTCH1 | Human primary keratinocytes | Retroviral expression of GLI2 | Induction (quantitative data not specified) | [3] |
| KRT10 | Primary human keratinocytes | Retroviral expression of GLI2 | 10.5-fold repression | [7] |
| SPRR2A | Primary human keratinocytes | Retroviral expression of GLI2 | 3.6-fold repression | [7] |
| Loricrin (LOR) | Primary human keratinocytes | Retroviral expression of GLI2 | 2.9-fold repression | [7] |
| Involucrin (IVL) | Primary human keratinocytes | Retroviral expression of GLI2 | 2.5-fold repression | [7] |
| ITGB1 | HaCaT cells | Tetracycline-inducible GLI2 expression (48h) | 3.6-fold activation | [7] |
| BMP2 | Human chondrosarcoma | Hh pathway inhibition | 2.2-fold increase (suggests GLI2 represses) | [8] |
| IGFBP5 | Human chondrosarcoma | Hh pathway inhibition | 1.8-fold increase (suggests GLI2 represses) | [8] |
Experimental Protocols
Investigating the dual functions of GLI2 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
GLI-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of GLI proteins.
Objective: To measure the ability of GLI2 to activate or repress transcription from a target promoter.
Principle: A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple GLI binding sites (e.g., 8xGliBS-luc) is co-transfected with a GLI2 expression vector into a suitable cell line. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency. The activity of the Hh pathway can be stimulated (e.g., with Shh ligand or a Smoothened agonist like SAG) or inhibited. The resulting luciferase activity is proportional to the transcriptional activity of GLI2.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture NIH/3T3 cells (or another appropriate cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
One day before transfection, seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
-
Transfection:
-
On the day of transfection, prepare DNA-lipid complexes for each well. In a sterile tube, mix:
-
100 ng of pGL3-8xGli-luciferase plasmid
-
10 ng of pRL-TK (Renilla luciferase) plasmid
-
(Optional) 50-100 ng of a GLI2 expression plasmid (or siRNA against GLI2)
-
-
In a separate tube, dilute 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in 25 µL of serum-free medium (e.g., Opti-MEM) and incubate for 5 minutes at room temperature.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Remove the growth medium from the cells and add 50 µL of the DNA-lipid complex to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add 50 µL of DMEM with 20% FBS to each well without removing the transfection mix and incubate for an additional 18-24 hours.
-
-
Treatment:
-
After the post-transfection incubation, replace the medium with 100 µL of low-serum DMEM (e.g., 0.5% FBS).
-
Add experimental treatments (e.g., Shh-conditioned medium, SAG, or GLI inhibitors) at desired concentrations. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Luciferase Assay:
-
After treatment, remove the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA sequences to which GLI2 binds in the genome.
Objective: To determine the in vivo binding sites of GLI2 on chromatin.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into small fragments, and an antibody specific to GLI2 is used to immunoprecipitate the GLI2-DNA complexes. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) to quantify binding to specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Grow cells to ~80-90% confluency in a 15 cm dish.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-GLI2 antibody or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the purified DNA by qPCR using primers specific for putative GLI2 binding sites or by preparing a library for ChIP-seq.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating the role of GLI2 in regulating a specific target gene.
Caption: A logical workflow for elucidating the regulatory relationship between GLI2 and a target gene.
Conclusion
GLI2's dual capacity as a transcriptional activator and repressor places it in a pivotal position to fine-tune gene expression programs in response to Hedgehog signaling. This intricate regulation is essential for normal development and is frequently dysregulated in cancer. The experimental approaches and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of GLI2 function and to identify novel therapeutic avenues for targeting GLI2-driven pathologies. A thorough understanding of the context-dependent nature of GLI2's activity will be crucial for the successful clinical translation of these efforts.
References
- 1. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonic hedgehog signaling regulates Gli2 transcriptional activity by suppressing its processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiprotein GLI Transcriptional Complexes as Therapeutic Targets in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of GLI2 in Embryonic Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the GLI family zinc finger 2 (GLI2) transcription factor, a pivotal mediator of the Hedgehog (Hh) signaling pathway. We will explore its molecular mechanism, critical roles in organogenesis, quantitative effects on gene expression, and the experimental protocols used to elucidate its function.
The Molecular Mechanism of GLI2 in Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is fundamental to embryonic patterning and development. Its downstream effects are primarily executed by the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. Within this family, GLI2 serves as the principal transcriptional activator, though it also possesses repressive functions.[1][2] The activity of GLI2 is tightly regulated by a complex signaling cascade centered on the primary cilium, effectively functioning as a molecular switch.
1.1 Pathway "OFF" State (Absence of Hedgehog Ligand)
In the absence of an Hh ligand (such as Sonic Hedgehog, Shh), the 12-pass transmembrane receptor Patched1 (PTCH1) localizes to the primary cilium and actively inhibits the 7-pass transmembrane protein Smoothened (SMO). This suppression prevents SMO from accumulating in the cilium. In the cytoplasm, full-length GLI2 (GLI2-FL) is part of a large protein complex that includes Suppressor of Fused (SUFU). Within this complex, GLI2 is sequentially phosphorylated by Protein Kinase A (PKA), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3). This phosphorylation event targets GLI2 for two fates:
-
Proteolytic Processing: A minor fraction of phosphorylated GLI2 is processed by the proteasome into a truncated N-terminal fragment that acts as a transcriptional repressor (GLI2R).[2][3]
-
Degradation: The majority of phosphorylated GLI2 is ubiquitinated by the SCF ubiquitin-ligase complex and targeted for complete degradation.[2]
The resulting low levels of GLI2R may translocate to the nucleus to repress the expression of Hh target genes.
1.2 Pathway "ON" State (Presence of Hedgehog Ligand)
Upon binding of an Hh ligand to PTCH1, the receptor's inhibitory effect on SMO is relieved.[1] SMO then translocates to and accumulates in the primary cilium, triggering a signaling cascade that disrupts the GLI2-SUFU complex.[4] This prevents the phosphorylation and subsequent processing or degradation of GLI2.[2] As a result, stable, full-length GLI2 accumulates in its activator form (GLI2A). GLI2A translocates to the nucleus, where it binds to consensus DNA sequences (5′-GACCACCCA-3′) in the promoter regions of target genes, activating their transcription.[5] Key targets include PTCH1 (negative feedback) and GLI1, which acts as a transcriptional activator to amplify the Hh signal.[1]
The Role of GLI2 in Embryonic Organogenesis
GLI2 is indispensable for the proper development of numerous organ systems. Its function is often context-dependent, with some degree of functional redundancy with GLI3.[6] Studies using knockout mouse models and analysis of human congenital disorders have revealed its critical roles.
-
Neural System Development : GLI2 is essential for the dorsoventral patterning of the neural tube, where it is required for the formation of ventral cell types, including the floor plate.[5][7] Loss-of-function mutations in human GLI2 are associated with holoprosencephaly (HPE), a severe birth defect characterized by the incomplete separation of the forebrain.[8][9][10]
-
Skeletal and Craniofacial Development : Gli2 knockout mice exhibit significant skeletal abnormalities, including cleft palate, absent incisors, and truncated mandibles.[5][6] While GLI2 and GLI3 have some overlapping functions in skeletal patterning, they also have distinct roles.[6] Complete loss of both Gli2 and Gli3 results in early embryonic lethality before skeletogenesis can begin.[6]
-
Organogenesis : GLI2 is crucial for the development of the lungs, trachea, and esophagus.[5][7] It also plays a vital role in pituitary development; mutations can lead to pituitary hypoplasia and pan-hypopituitarism (a deficiency in all pituitary hormones).[5][9][10]
Quantitative Data on GLI2 Function
The consequences of altered GLI2 function have been documented through phenotypic analysis and gene expression studies.
Table 1: Phenotypic Consequences of Altered GLI2 Function
| Model Organism/System | GLI2 Alteration | Observed Phenotype(s) | Reference(s) |
| Mouse (Mus musculus) | Homozygous knockout (Gli2-/-) | Embryonic lethal; severe defects in neural tube (loss of floor plate), lungs, trachea, esophagus, and skeleton (cleft palate, shortened limbs). | [5][6][11] |
| Mouse (Mus musculus) | Compound knockout (Gli2-/-; Gli3-/-) | Embryonic lethal before the onset of skeletogenesis, indicating functional redundancy. | [6] |
| Human | Heterozygous loss-of-function mutation | Holoprosencephaly (HPE) spectrum disorders, pituitary anomalies, pan-hypopituitarism, postaxial polydactyly, midfacial hypoplasia. | [8][9][10][12][13][14] |
Table 2: Key Transcriptional Targets of GLI2
| Target Gene | Function | Effect of GLI2 Activation | Reference(s) |
| GLI1 | Transcription factor; signal amplifier | Upregulation | [1] |
| PTCH1 | Hh receptor; negative feedback regulator | Upregulation | [15] |
| BCL2 | Anti-apoptotic protein | Upregulation | [7][15] |
| MYCN | Transcription factor; cell proliferation | Upregulation | [15] |
| CCND1 (Cyclin D1) | Cell cycle regulator (G1/S transition) | Upregulation | [7][15] |
| Brachyury (T) | Mesoderm specification | Direct induction | [16] |
| Wnt genes | Morphogenesis signaling | Regulation | [7] |
| Fgf8, Bmp4 | Pituitary development signaling | Upregulation in ventral diencephalon | [5] |
Key Experimental Protocols for Studying GLI2
Investigating the molecular function of GLI2 relies on a variety of robust techniques. Below are detailed protocols for two cornerstone assays.
4.1 Protocol: Chromatin Immunoprecipitation (ChIP) for GLI2 Target Identification
ChIP is used to identify the specific DNA sequences to which GLI2 binds directly in the genome.
Objective: To immunoprecipitate GLI2-DNA complexes from embryonic cells or tissues to identify GLI2's direct transcriptional targets.
Methodology:
-
Cross-linking:
-
Culture embryonic cells (e.g., mouse embryonic fibroblasts) to ~80% confluency. For tissue samples, finely mince the tissue.
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture medium or PBS for tissue. Incubate for 10-15 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[17][18]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells/tissue twice with ice-cold PBS containing protease inhibitors.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a detergent-based lysis buffer to isolate nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization is critical; perform a time course to determine optimal sonication conditions for your specific cell type and equipment.[18][19]
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Set aside a small aliquot of the lysate as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with a ChIP-grade anti-GLI2 antibody. A parallel sample with a non-specific IgG antibody should be used as a negative control.[20][21]
-
Add Protein A/G magnetic beads to capture the antibody-GLI2-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and the input sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a silica-based column purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for putative target gene promoters.
-
For genome-wide analysis, perform high-throughput sequencing (ChIP-seq).
-
4.2 Protocol: Luciferase Reporter Assay for GLI2 Transcriptional Activity
This assay quantitatively measures the ability of GLI2 to activate transcription from a specific promoter in a cellular context.[22][23]
Objective: To measure the transcriptional activity of GLI2 in response to Hh pathway activation or inhibition.
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase gene under the control of a minimal promoter (e.g., TATA box) downstream of multiple tandem repeats of the GLI consensus binding site (e.g., 8xGACCACCCA).[23]
-
Control Plasmid: A Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.[23]
-
(Optional) Effector Plasmid: An expression vector for GLI2 to study the effects of its overexpression.
-
-
Cell Culture and Transfection:
-
Seed a responsive cell line (e.g., NIH-3T3 or HEK293) in 96-well or 24-well plates.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with low-serum medium.
-
Treat the cells with Hh pathway modulators.
-
Agonists: Recombinant Shh protein or a small molecule SMO agonist (e.g., SAG).
-
Antagonists: SMO inhibitors (e.g., cyclopamine, vismodegib).
-
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system (e.g., from Promega).[24]
-
Measure firefly luciferase activity in a luminometer.
-
Measure Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well (Firefly / Renilla).
-
Compare the relative activity of treated samples to untreated or vehicle-treated controls to determine the fold-change in GLI2 transcriptional activity.
-
Conclusion and Future Directions
GLI2 is a master regulator of embryonic development, acting as the primary transcriptional effector of the Hedgehog signaling pathway. Its precise control, switching between activator and repressor states, is essential for the proper formation of the central nervous system, skeleton, and major organs. Dysregulation of GLI2 function leads to severe congenital malformations, highlighting its critical importance.
For drug development professionals, the central role of GLI2 in mediating Hh signaling makes it an attractive, albeit challenging, therapeutic target. While much of the focus has been on inhibiting aberrant Hh signaling in cancers by targeting SMO, direct modulation of GLI2 activity could offer a more downstream and potentially more effective point of intervention, particularly in cases of SMO-inhibitor resistance. Future research will likely focus on developing strategies to directly target GLI transcriptional complexes and further unraveling the context-specific regulatory networks that govern GLI2 function during both development and disease.
References
- 1. Role of GLI2 Transcription Factor in Growth and Tumorigenicity of Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased proteolytic processing of full-length Gli2 transcription factor reduces the Hedgehog pathway activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. GLI2 - Wikipedia [en.wikipedia.org]
- 8. gene.vision [gene.vision]
- 9. pnas.org [pnas.org]
- 10. Loss-of-function mutations in the human GLI2 gene are associated with pituitary anomalies and holoprosencephaly-like features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gli2 gene-environment interactions contribute to the etiological complexity of holoprosencephaly: evidence from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Disease Genes - Home [humandiseasegenes.nl]
- 13. Clinical findings in patients with GLI2 mutations – phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Gli2 functions in FGF signaling during antero-posterior patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gli2 and MEF2C activate each other's expression and function synergistically during cardiomyogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. web.stanford.edu [web.stanford.edu]
The Oncogenic Nexus: A Technical Guide to GLI2 Target Genes in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GLI Family Zinc Finger 2 (GLI2) transcription factor, a key effector of the Hedgehog (Hh) signaling pathway, has emerged as a critical regulator of tumorigenesis and metastasis in a multitude of cancers. While canonical Hh signaling is a well-established activator of GLI2, a growing body of evidence highlights the profound impact of non-canonical pathways, including Transforming Growth Factor-beta (TGF-β) and oncogenic KRAS, in modulating GLI2 activity. This technical guide provides an in-depth exploration of the known GLI2 target genes across various cancer types, presenting a comprehensive summary of quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the core signaling and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to understanding and therapeutically targeting the GLI2 signaling axis in cancer.
Introduction: GLI2 as a Central Mediator in Cancer Progression
GLI2 is a transcription factor that plays a pivotal role in embryonic development. In adult tissues, its expression is typically low. However, aberrant reactivation of GLI2 is a hallmark of numerous malignancies, including melanoma, pancreatic cancer, glioblastoma, and basal cell carcinoma.[1] GLI2 activation, through both Hedgehog-dependent and independent mechanisms, drives the expression of a vast network of target genes that promote cell proliferation, survival, invasion, and the maintenance of a cancer stem cell phenotype.[1][2] Understanding the specific downstream targets of GLI2 in different cancer contexts is paramount for the development of novel and effective therapeutic strategies.
GLI2 Signaling Pathways in Cancer
GLI2 activity is regulated by a complex interplay of signaling pathways. While the canonical Hedgehog pathway remains a primary driver, non-canonical activation is increasingly recognized as a crucial mechanism, particularly in cancers that exhibit resistance to Smoothened (SMO) inhibitors.
Canonical Hedgehog Signaling
In the canonical Hh pathway, the binding of Hedgehog ligands (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO). Activated SMO then initiates a signaling cascade that leads to the stabilization and nuclear translocation of GLI2, which in turn activates the transcription of its target genes.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TGF-β/SMAD/GLI2 signaling axis in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Structural Domains of the GLI2 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the GLI2 transcription factor, a critical mediator of the Hedgehog (Hh) signaling pathway. A comprehensive understanding of its structural domains is paramount for developing targeted therapeutics for diseases driven by aberrant Hh signaling, including numerous cancers.
Introduction to GLI2
GLI Family Zinc Finger 2 (GLI2) is a member of the Gli family of transcription factors, which are the terminal effectors of the Hedgehog signaling cascade.[1][2] This pathway is fundamental during embryonic development and for adult tissue homeostasis.[3] Dysregulation of GLI2 activity is implicated in congenital malformations and the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and prostate cancer.[1][3] GLI2 functions as the primary transcriptional activator of the Hh pathway, though it also possesses repressive capabilities, making its regulation a complex process.[4][5][6]
Core Structural and Functional Domains
The full-length human GLI2 protein consists of 1586 amino acids and has a modular structure, with distinct domains that dictate its function, localization, and interaction with other proteins.[1] The key domains include an N-terminal repressor domain, a central zinc finger DNA-binding domain, and a C-terminal transactivation domain.[1][3][7]
N-Terminal Repressor Domain (RD)
Initially, human GLI2 was thought to lack the N-terminal repressor domain found in its mouse homolog and in GLI3.[8] However, it was later discovered that the full-length human GLI2 protein contains a 328-amino acid extension at its N-terminus that functions as a potent transcriptional repressor domain.[4][9] The presence of this domain significantly curtails the protein's overall transcriptional activity; full-length GLI2 has been shown to be up to 30-fold less active than a variant lacking this N-terminal domain (GLI2ΔN).[1][4][9] This domain is essential for the dominant-negative activity of certain GLI2 mutants associated with human disease.[4][9]
Suppressor of Fused (SUFU) Binding Domain
Within the N-terminal region lies a critical binding site for the Suppressor of Fused (SUFU) protein, a key negative regulator of the Hh pathway.[3][10] SUFU sequesters GLI2 in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes.[2][11] The interaction is mediated by a conserved SYGH motif within GLI proteins.[12] The dissociation of the SUFU-GLI2 complex is a pivotal step in Hh pathway activation.[10]
Central DNA-Binding Domain (DBD)
GLI2 binds to DNA via a highly conserved central domain containing five C2H2-type zinc fingers.[1][3] This domain recognizes a consensus 9-base-pair DNA sequence (5'-GACCACCCA-3'), thereby directing the protein to the promoter regions of its target genes.[1][3] The fourth and fifth zinc fingers are primarily responsible for making contact with the DNA.[1]
C-Terminal Transactivation Domain (TAD)
The activator function of GLI2 is mediated by its C-terminal domain.[1][7][13] This domain is responsible for recruiting co-activators and the basal transcriptional machinery to initiate the transcription of target genes.[14] The potent transcriptional activity of GLI2 is unmasked when the repressive effects of the N-terminal domain are alleviated, a key mechanism in Hh signal transduction.[1][15]
Other Regulatory Regions
In addition to these core domains, GLI2 contains nuclear localization signals (NLS) and nuclear export signals (NES) that regulate its shuttling between the cytoplasm and nucleus.[3] It also has a processing determinant domain (PDD) at the C-terminal end, which influences proteolytic processing by the proteasome.[1][3]
Visualization of GLI2 Domains and Pathways
GLI2 Domain Architecture
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. uniprot.org [uniprot.org]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
- 8. GLI2 - Wikipedia [en.wikipedia.org]
- 9. A previously unidentified amino-terminal domain regulates transcriptional activity of wild-type and disease-associated human GLI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of SUFU–GLI interaction in human Hedgehog signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Regulation of Gli2 and Gli3 activities by an amino-terminal repression domain: implication of Gli2 and Gli3 as primary mediators of Shh signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Post-Translational Modifications of GLI2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GLI family of zinc finger transcription factors are the primary effectors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1][2] Dysregulation of the Hh pathway, and specifically the activity of its key transcriptional activator GLI2, is implicated in a variety of human cancers.[3][4] The function of GLI2 is intricately controlled by a series of post-translational modifications (PTMs), which dictate its stability, subcellular localization, and transcriptional activity.[5] A comprehensive understanding of these modifications is paramount for the development of novel therapeutic strategies targeting Hh-driven malignancies. This technical guide provides a detailed overview of the core PTMs of GLI2—phosphorylation, ubiquitination, and SUMOylation—supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
GLI2 Protein Domains
The full-length human GLI2 protein consists of 1586 amino acids and possesses several key functional domains that are subject to post-translational regulation.[6] These include an N-terminal repressor domain, a central zinc-finger DNA-binding domain, and a C-terminal transcriptional activation domain.[3][6][7] The interplay of these domains, governed by PTMs, determines whether GLI2 functions as a transcriptional activator or repressor.[6]
Phosphorylation: The Master Switch
Phosphorylation is a primary mechanism regulating GLI2 activity, acting as a master switch that controls its processing and degradation.[5][8] In the absence of a Hedgehog signal, GLI2 is sequentially phosphorylated by a cascade of kinases, including Protein Kinase A (PKA), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[5][8] This hyper-phosphorylation primes GLI2 for ubiquitination and subsequent proteasomal processing into a shorter repressor form (GLI2R) or for complete degradation.[5][8] Conversely, activation of the Hh pathway leads to the inhibition of this phosphorylation cascade, resulting in the stabilization of the full-length, active form of GLI2 (GLI2A).[1][8]
More recently, the dual-specificity tyrosine-regulated kinase 2 (DYRK2) has been identified as a positive regulator of GLI2. DYRK2 phosphorylates GLI2 at serine 385 and 1011, which paradoxically targets it for proteasomal degradation, adding another layer of complexity to its regulation.[5]
Quantitative Data on GLI2 Phosphorylation
| Modification Site | Kinase(s) | Functional Effect | Reference |
| PKA sites (P1-6) | PKA, CK1, GSK3β | Promotes processing to GLI2R and degradation | [5][8] |
| Ser385, Ser1011 | DYRK2 | Targets GLI2 for proteasomal degradation | [5] |
Ubiquitination: A Signal for Degradation or Processing
Ubiquitination is a crucial PTM that mediates the proteasomal degradation and processing of GLI2. Following phosphorylation in the absence of Hh signaling, the E3 ubiquitin ligase β-TrCP (beta-transducin repeat-containing protein) recognizes and binds to phosphorylated GLI2, leading to its polyubiquitination.[8] This can result in two fates for GLI2: partial proteolysis to generate the N-terminal repressor form (GLI2R), or complete degradation.[8][9]
Another E3 ligase complex, Cul3/Spop, is involved in the degradation of activated GLI proteins.[5] The activity of ubiquitinating enzymes is countered by deubiquitinases (DUBs). For instance, OTUB2 has been shown to deubiquitinate and stabilize GLI2.[10]
Quantitative Data on GLI2 Ubiquitination and Stability
| Modifying Enzyme | Type | Substrate Form | Functional Effect | Half-life | Reference |
| β-TrCP | E3 Ligase | Phosphorylated GLI2 | Promotes processing and degradation | - | [8] |
| Cul3/Spop | E3 Ligase | Activated GLI2 | Promotes degradation | - | [5] |
| OTUB2 | Deubiquitinase | Ubiquitinated GLI2 | Stabilizes GLI2 | Wild-type GLI2: ~1.5 hours; GLI2P1-4 mutant: ~3 hours | [9][10] |
SUMOylation: A Repressive Modification
SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another important PTM that regulates GLI2 function. GLI2 can be SUMOylated at lysine (B10760008) residues K630 and K716.[11][12] This modification is enhanced by PKA phosphorylation and is inhibitory to GLI2's transcriptional activity.[11][12] SUMOylated GLI2 recruits histone deacetylase 5 (HDAC5), which contributes to transcriptional repression.[11][12] Activation of the Hedgehog pathway leads to a decrease in GLI2 SUMOylation, thereby promoting its activator function.[11]
Quantitative Data on GLI2 SUMOylation
| Modification Site | Modifying Enzyme | Functional Effect | Reference |
| Lysine 630 (K630) | Unknown | Inhibits transcriptional activity by recruiting HDAC5 | [11][12] |
| Lysine 716 (K716) | Unknown | Inhibits transcriptional activity by recruiting HDAC5 | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex regulation of GLI2, the following diagrams have been generated using the DOT language.
Caption: Hedgehog Signaling Pathway Regulating GLI2 Activity.
Caption: Interplay of Post-Translational Modifications on GLI2.
Caption: Experimental Workflow for GLI2 PTM Analysis.
Experimental Protocols
In Vitro Phosphorylation Assay of GLI2
This protocol is adapted from methodologies described for kinase assays involving GLI proteins.
Materials:
-
Recombinant purified GLI2 protein (or a specific domain)
-
Active recombinant kinases (e.g., PKA, CK1, GSK3β)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or cold ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or Western blot apparatus
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
5 µL of 4x kinase buffer
-
1-2 µg of recombinant GLI2
-
100-200 ng of active kinase
-
1 µL of 10 mM ATP
-
1 µL of [γ-³²P]ATP (10 µCi/µL)
-
Nuclease-free water to 20 µL.
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
For radiolabeled samples, dry the gel and expose it to a phosphor screen. Analyze using a phosphorimager.
-
For non-radiolabeled samples, perform a Western blot using a phospho-specific antibody if available, or analyze by mass spectrometry for site identification.
In Vivo Ubiquitination Assay of GLI2
This protocol is a generalized procedure based on common immunoprecipitation techniques for ubiquitination analysis.
Materials:
-
HEK293T or other suitable cells
-
Expression plasmids for HA-tagged Ubiquitin and FLAG-tagged GLI2
-
Lipofectamine or other transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting: anti-HA, anti-FLAG
Procedure:
-
Co-transfect cells with plasmids encoding FLAG-GLI2 and HA-Ubiquitin.
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Harvest and lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate GLI2.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the bound proteins from the beads.
-
Add SDS-PAGE loading buffer to the eluate and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting. Probe the membrane with an anti-HA antibody to detect ubiquitinated GLI2, which will appear as a high-molecular-weight smear. Use an anti-FLAG antibody to confirm the immunoprecipitation of GLI2.
In Vivo SUMOylation Assay of GLI2
This protocol is adapted from general procedures for detecting protein SUMOylation.
Materials:
-
HEK293T cells
-
Expression plasmids for His6-tagged SUMO-1 or SUMO-2 and FLAG-tagged GLI2
-
Transfection reagent
-
Denaturing lysis buffer (e.g., 6 M guanidinium-HCl, 0.1 M Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, with 10 mM imidazole (B134444) and 5 mM β-mercaptoethanol)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers with decreasing concentrations of guanidinium-HCl or urea
-
Elution buffer (e.g., 200 mM imidazole in 5% SDS, 0.15 M Tris-HCl pH 6.7, 30% glycerol, 0.72 M β-mercaptoethanol)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting: anti-FLAG
Procedure:
-
Co-transfect cells with plasmids for FLAG-GLI2 and His6-SUMO.
-
48 hours post-transfection, harvest the cells and lyse them directly in denaturing lysis buffer to inactivate SUMO proteases and preserve the modification.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His6-SUMO-conjugated proteins.
-
Wash the beads sequentially with a series of buffers under denaturing conditions to remove non-specifically bound proteins.
-
Elute the SUMOylated proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting with an anti-FLAG antibody to detect SUMOylated GLI2, which will appear as bands with a molecular weight shift corresponding to the addition of one or more SUMO moieties.
Conclusion
The post-translational modification of GLI2 is a complex and tightly regulated process that is central to the control of Hedgehog signaling. Phosphorylation, ubiquitination, and SUMOylation act in a concerted manner to modulate the stability, processing, and transcriptional activity of GLI2. A thorough understanding of these modifications and the enzymes that catalyze them is essential for identifying novel therapeutic targets for the treatment of cancers and developmental disorders driven by aberrant Hedgehog pathway activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of GLI2 regulation and developing next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. GLI2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. genecards.org [genecards.org]
- 8. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Gli2 by protein kinase A is required for Gli2 processing and degradation and the Sonic Hedgehog-regulated mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Gli2 stability by deubiquitinase OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Ubiquitin-like Modifier (SUMO) Modification Inhibits GLI2 Protein Transcriptional Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small ubiquitin-like Modifier (SUMO) modification inhibits GLI2 protein transcriptional activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of GLI2 Expression and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: The GLI Family Zinc Finger 2 (GLI2) protein is a paramount transcription factor and the primary activator of the Hedgehog (Hh) signaling pathway.[1] This pathway is fundamental to embryonic development, tissue homeostasis, and stem cell maintenance.[2] Aberrant regulation and activation of GLI2 are critically implicated in the pathogenesis of various congenital disorders and a wide spectrum of cancers, including basal cell carcinoma and medulloblastoma.[2][3] Consequently, GLI2 represents a high-priority target for therapeutic intervention. The control of GLI2 is a multi-layered process, encompassing transcriptional induction, intricate post-translational modifications (PTMs), and a dynamic network of protein-protein interactions. This technical guide provides a comprehensive overview of the core mechanisms governing GLI2 expression and activity. It details the canonical and non-canonical signaling inputs, summarizes key regulatory events in structured tables, presents detailed protocols for essential experimental analyses, and uses visualizations to clarify complex molecular relationships, offering a vital resource for researchers and drug development professionals in the field.
The Central Role of GLI2 in Hedgehog Signaling
GLI2, along with GLI1 and GLI3, belongs to the Kruppel family of zinc finger transcription factors that act as the terminal effectors of the Hh pathway.[1] While GLI3 primarily functions as a transcriptional repressor and GLI1 acts as a transcriptional activator whose expression is induced by the pathway, GLI2 is considered the principal mediator of Hh-dependent transcriptional activation.[1][4] In the absence of an Hh signal, GLI2 is targeted for proteasomal processing into a truncated repressor form (GLI2R) or for complete degradation.[5][6] Upon pathway activation, this processing is inhibited, allowing full-length, transcriptionally active GLI2 (GLI2A) to accumulate in the nucleus and drive the expression of target genes that control cell fate, proliferation, and survival.[7][8]
Canonical Hedgehog Signaling Pathway
The canonical Hh pathway is tightly controlled by the transmembrane receptors Patched (PTCH) and Smoothened (SMO).
-
"Off" State (Absence of Hh Ligand): The PTCH receptor is localized to the primary cilium, where it actively inhibits the G protein-coupled receptor-like protein SMO, preventing its accumulation in the cilium.[9] In the cytoplasm, GLI2 is part of a large complex with proteins like Suppressor of Fused (SUFU). Here, it is sequentially phosphorylated by Protein Kinase A (PKA), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[4][5] This phosphorylation cascade marks GLI2 for ubiquitination by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its partial cleavage into the GLI2R repressor form or its full degradation by the proteasome.[6]
-
"On" State (Presence of Hh Ligand): Binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to PTCH alleviates its inhibition of SMO.[9] Activated SMO then accumulates within the primary cilium, a key organelle for Hh signal transduction.[8][10] The precise mechanism by which SMO inhibits GLI2 processing is complex but ultimately leads to the suppression of PKA-mediated phosphorylation.[5][11] This allows full-length, active GLI2 to dissociate from SUFU, translocate to the nucleus, and activate the transcription of Hh target genes, such as PTCH1 and GLI1, the latter of which creates a powerful positive feedback loop.[9][12]
Multi-level Regulation of GLI2
The activity of GLI2 is not solely dependent on canonical Hh signaling. It is finely tuned through transcriptional controls, a complex array of post-translational modifications, and interactions with other proteins, often in a non-canonical, SMO-independent manner.
Transcriptional Regulation
While GLI2 expression is widespread in Hh-responsive cells, its transcription levels can be directly modulated by other major signaling pathways, integrating diverse extracellular cues.[13]
Table 1: Key Transcriptional Regulators of GLI2
| Regulator/Pathway | Mechanism | Outcome on GLI2 | Reference(s) |
|---|---|---|---|
| TGF-β / SMAD | SMAD transcription factors directly bind to the GLI2 promoter. | Rapid and direct induction of GLI2 mRNA. | [1][2][3][9] |
| Wnt / β-catenin | β-catenin can transcriptionally activate GLI2. | Induction of GLI2 mRNA. | [12] |
| KRAS | Oncogenic KRAS signaling can increase GLI2 stability and activity. | Increased GLI2 protein levels and target gene expression. | [2] |
| NF-κB | The inflammatory NF-κB pathway can induce GLI2 upregulation. | Increased GLI2 protein levels in pancreatitis models. |[7] |
Post-Translational Modifications (PTMs): The Core Regulatory Hub
PTMs are the most critical and dynamic means of regulating GLI2 activity, controlling its stability, subcellular localization, and transcriptional potency.
Table 2: Major Post-Translational Modifications of GLI2
| Modification | Key Enzymes | Site(s) | Functional Outcome | Reference(s) |
|---|---|---|---|---|
| Phosphorylation | PKA, CK1, GSK3β | C-terminal cluster (P1-P6 sites) | Primes for ubiquitination, leading to processing or degradation. Inhibits transcriptional activity. | [4][5][6][14] |
| Akt, CIT | S230, S149 | Stabilizes GLI2 (Akt) or promotes nuclear translocation and invasiveness (CIT). | [4] | |
| Ubiquitination | SCF/β-TrCP (E3 Ligase) | N/A (follows phosphorylation) | Polyubiquitination targets GLI2 for partial processing into GLI2R or complete proteasomal degradation. | [5][6] |
| Sumoylation | Unknown SUMO ligase | K630, K716 | Triggered by PKA phosphorylation. Recruits HDAC5, decreasing transcriptional activity. | [2][4] |
| Acetylation | Histone Acetyltransferases (e.g., p300/CBP) | Unknown | Generally associated with enhanced transcriptional activation. |[2][12] |
Regulation by Protein-Protein Interactions
GLI2 activity is further modulated through its physical association with a host of other proteins that can act as co-activators, co-repressors, or sequestration factors.
Table 3: Key GLI2 Interacting Proteins
| Interacting Protein | Function of Interaction | Reference(s) |
|---|---|---|
| SUFU (Suppressor of Fused) | Major negative regulator; sequesters GLI2 in the cytoplasm, preventing nuclear entry and promoting processing. | [8][12] |
| GLI1 | Physical interaction is required for GLI2 to occupy and activate a subset of target gene promoters (e.g., BCL2, MYCN). | [12][15] |
| p300/CBP | Histone acetyltransferases that act as transcriptional co-activators, enhancing GLI2-mediated transcription. | [12] |
| 14-3-3 | Binds to phosphorylated GLI2, leading to a decrease in Hh signaling activity. |[16] |
Methodologies for Studying GLI2 Regulation
A robust understanding of GLI2 function requires specific and quantitative experimental techniques to dissect its activity, genomic targets, and protein status.
Measuring GLI2 Transcriptional Activity: Luciferase Reporter Assay
This is the most common method to quantify the transcriptional output of the Hh/GLI pathway. It relies on a reporter plasmid where the expression of a luciferase enzyme is driven by a promoter containing multiple GLI-binding consensus sequences (5′-GACCACCCA-3′).[2][17]
Detailed Protocol:
-
Cell Culture and Seeding: Plate cells (e.g., NIH-3T3, which have a functional Hh pathway) in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.[18]
-
Transfection: Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency and cell number). Use a suitable transfection reagent like Lipofectamine.[17]
-
Incubation: Incubate for 24 hours to allow for expression of the reporter genes.
-
Treatment: Replace the medium with low-serum medium. Add the Hh pathway agonist (e.g., SAG, a SMO agonist) to activate the pathway, along with serial dilutions of the test compound (e.g., a potential GLI2 inhibitor).[17] Include appropriate vehicle controls.
-
Incubation: Incubate for another 18-24 hours to allow for transcriptional response.
-
Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence on a plate reader. Then, add the quenching solution and Renilla luciferase substrate to the same well and measure the second signal.[17]
-
Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity. Normalize these values to the vehicle-treated control to determine the fold-change in GLI transcriptional activity.
Identifying GLI2 Genomic Targets: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor like GLI2.
Detailed Protocol:
-
Cross-linking: Treat cultured cells (e.g., melanoma cell lines with high endogenous GLI2) with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[19]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 bp using sonication.[19]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to GLI2. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-GLI2-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[20] Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[21]
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms (comparing GLI2 IP to input or IgG control) to identify statistically significant GLI2 binding sites.
Analyzing GLI2 Protein Levels and PTMs: Western Blotting
Western blotting is essential for determining the total amount of GLI2 protein and for detecting specific PTMs, such as phosphorylation, using phospho-specific antibodies.
Detailed Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phospho-protein detection to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total GLI2 or a phospho-specific GLI2 antibody, diluted in 5% BSA/TBST, overnight at 4°C.[22]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A loading control (e.g., GAPDH, β-actin) should always be run on the same blot to ensure equal protein loading.
GLI2 in Oncology and Drug Development
The established role of GLI2 as an oncogene has made it a focal point for cancer drug discovery.[2][23] Overexpression or constitutive activation of GLI2 promotes cell proliferation, survival, and epithelial-mesenchymal transition (EMT), contributing to tumor growth and metastasis.[3][24] While SMO inhibitors (e.g., Vismodegib) are clinically approved, their efficacy is limited to tumors with SMO-dependent Hh pathway activation.[8] Many cancers exhibit SMO-independent, or "non-canonical," GLI2 activation, and tumors can acquire resistance to SMO inhibitors through mutations downstream of SMO.[8][9] This has created an urgent need for therapeutic agents that directly inhibit the GLI transcription factors.
Table 4: Examples of Inhibitors Targeting the Hh/GLI2 Axis
| Inhibitor | Target(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Vismodegib, Sonidegib | SMO | Competitive antagonist of the SMO receptor, inhibiting canonical Hh signaling. | [8][23] |
| GANT61 | GLI1, GLI2 | Binds to the GLI zinc-finger domain, interfering with GLI-DNA interaction and inhibiting transcription. | [25] |
| Arsenic Trioxide | GLI1, GLI2 | Prevents ciliary accumulation and reduces the stability of GLI2. | [26] |
| JC19 | GLI1, GLI2 | A 4-methoxy-8-hydroxyquinoline derivative that impairs GLI1/2 activity by interfering with DNA binding. |[27][28] |
Conclusion and Future Directions
The regulation of GLI2 is a highly complex and context-dependent process, integrating signals from the Hedgehog pathway and other crucial oncogenic pathways like TGF-β and Wnt. Its activity is meticulously controlled at the transcriptional, post-transcriptional, and post-translational levels, with phosphorylation and ubiquitination serving as the central nexus for this control. A thorough understanding of these regulatory mechanisms, aided by the robust experimental protocols detailed herein, is critical for the development of novel therapeutics. Future research will likely focus on further elucidating the crosstalk between Hh and other pathways, identifying new GLI2-interacting proteins, and developing more specific and potent direct GLI inhibitors that can overcome the resistance mechanisms that limit current Hh-targeted therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. karger.com [karger.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonic hedgehog signaling regulates Gli2 transcriptional activity by suppressing its processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Small-molecule antagonists of Gli function - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 10. Gli2 trafficking links Hedgehog-dependent activation of Smoothened in the primary cilium to transcriptional activation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKA-mediated Gli2 and Gli3 phosphorylation is inhibited by Hedgehog signaling in cilia and reduced in Talpid3 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Phosphorylation of Gli2 by protein kinase A is required for Gli2 processing and degradation and the Sonic Hedgehog-regulated mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encodeproject.org [encodeproject.org]
- 21. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GLI2 (E5V8N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Hedgehog Signaling—Gli2 and Its Influence in Squamous Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. en.bio-protocol.org [en.bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
GLI2 Mutations in Human Genetic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GLI2 gene, a key component of the Sonic Hedgehog (SHH) signaling pathway, encodes a zinc-finger transcription factor that plays a pivotal role in embryonic development. GLI2 acts as the primary transcriptional activator of the SHH pathway, regulating the expression of a multitude of target genes involved in cell fate, proliferation, and patterning. Consequently, mutations in GLI2 can disrupt these fundamental processes, leading to a spectrum of human genetic disorders characterized by a range of congenital anomalies.
This technical guide provides a comprehensive overview of the role of GLI2 mutations in human disease, with a focus on the molecular mechanisms, associated clinical phenotypes, and the experimental methodologies used to study these mutations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the SHH pathway in a therapeutic context.
The Role of GLI2 in the Sonic Hedgehog Signaling Pathway
The SHH pathway is a crucial signaling cascade that governs the development of numerous structures, including the ventral neural tube, limbs, and craniofacial features. GLI2, along with its homologs GLI1 and GLI3, are the ultimate effectors of the pathway. In the absence of the SHH ligand, the transmembrane receptor Patched (PTCH1) inhibits another transmembrane protein, Smoothened (SMO). This inhibition leads to the phosphorylation and proteolytic cleavage of full-length GLI2 and GLI3 into repressor forms. Upon binding of SHH to PTCH1, the inhibition of SMO is relieved, leading to a signaling cascade that prevents GLI2 and GLI3 processing. Full-length, activator forms of GLI2 and GLI3 can then translocate to the nucleus to activate the transcription of target genes.
Methodological & Application
Application Notes and Protocols for DNA Ligase in Cloning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarification on DNA Ligase II
While mammalian cells contain several distinct DNA ligases, it is important to clarify the nomenclature and function of DNA ligase II. Scientific literature indicates that DNA ligase II is not a product of a unique gene but is rather an alternatively spliced form or a proteolytic degradation product of DNA ligase III. Its primary roles are associated with DNA repair pathways within the cell, and it is not utilized as a reagent in molecular cloning experiments.
The enzyme of choice for nearly all in vitro DNA ligation applications, including routine subcloning, library construction, and other recombinant DNA technologies, is T4 DNA Ligase . This enzyme, derived from bacteriophage T4, is highly efficient at joining both cohesive (sticky) and blunt-ended DNA fragments. Therefore, these application notes and protocols will focus on the practical use of T4 DNA Ligase for cloning experiments.
Part 1: T4 DNA Ligase Application Notes
Mechanism of Action
T4 DNA Ligase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one DNA terminus and the 3'-hydroxyl of another.[1] This reaction is essential for repairing single-stranded nicks in duplex DNA and for joining DNA fragments during cloning. The process requires ATP as a cofactor and proceeds in three key steps:[2][3][4]
-
Adenylation of the Ligase: The ligase enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.
-
Activation of the 5' Phosphate: The AMP molecule is transferred from the ligase to the 5'-phosphate of the "donor" DNA strand, creating an activated DNA-adenylate intermediate.
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the "acceptor" DNA strand attacks the activated 5'-phosphate of the donor strand, forming the phosphodiester bond and releasing AMP.
Comparative Ligase Performance
While T4 DNA Ligase is the most versatile and commonly used ligase in molecular biology, other ligases are available for specific applications.[5][6]
| Enzyme | Substrate Specificity | Cofactor | Primary Application | Notes |
| T4 DNA Ligase | Cohesive ends, blunt ends, nicks in dsDNA, RNA-DNA hybrids.[6][7] | ATP | Routine cloning, library construction, adapter ligation, nick repair.[5] | Most versatile; activity can be enhanced by PEG for blunt-end ligations.[8][9] |
| E. coli DNA Ligase | Cohesive ends, nicks.[5] | NAD+ | Suppressing blunt-end ligation while joining cohesive ends.[5] | Does not efficiently ligate blunt ends. |
| Taq DNA Ligase | Nicks in dsDNA.[6] | NAD+ | High-fidelity ligation of nicks at elevated temperatures.[6] | Thermostable; used in certain diagnostic assays. Cannot ligate cohesive or blunt ends. |
| T7 DNA Ligase | Cohesive ends, nicks. | ATP | Joining cohesive ends when blunt-end ligation is undesirable. | Does not efficiently ligate blunt ends.[6] |
Optimizing Ligation Reactions
Several factors influence the efficiency of a ligation reaction. Careful optimization is key to successful cloning.
| Parameter | Recommendation for Cohesive Ends | Recommendation for Blunt Ends | Rationale |
| Temperature | 16°C overnight, or room temperature (20-25°C) for 1-2 hours.[10][11] | 16-20°C overnight, or room temperature for 2+ hours.[10][12] | A balance between enzyme activity (optimal at 25-37°C) and the stability of annealed DNA ends (favored at lower temperatures).[13][14][15] |
| Vector:Insert Molar Ratio | 1:1 to 1:5 is a common starting range.[10][16] | 1:5 to 1:15 is often required.[8][17] | A higher concentration of insert molecules increases the probability of successful ligation over vector self-ligation, especially for less efficient blunt-end reactions.[17] |
| Total DNA Concentration | 1-10 µg/mL.[18] | Higher concentrations are often beneficial. | Higher concentrations promote intermolecular ligation (vector + insert) over intramolecular ligation (vector self-ligation). |
| Additives (e.g., PEG) | Not usually necessary. | Addition of PEG 8000 to a final concentration of 5-15% significantly enhances ligation efficiency.[8][19] | PEG acts as a "macromolecular crowding" agent, increasing the effective concentration of DNA ends in the reaction.[9] |
Part 2: Experimental Protocols and Workflows
Standard Molecular Cloning Workflow
The general process of molecular cloning involves several sequential steps, from preparation of the DNA fragments to verification of the final construct.[20][21]
Caption: A standard workflow for molecular cloning.
DNA Ligation Mechanism
The enzymatic reaction catalyzed by T4 DNA Ligase involves a three-step nucleotidyl transfer process.
Caption: The three-step mechanism of ATP-dependent DNA ligation.
Protocol for Cohesive End Ligation
This protocol is suitable for ligating DNA fragments with compatible sticky ends, such as those generated by restriction enzyme digestion.
Materials:
-
Purified vector and insert DNA
-
T4 DNA Ligase (e.g., 1-3 Weiss units/µL)
-
10X T4 DNA Ligase Reaction Buffer (typically 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP, pH 7.5)[22]
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Calculate Vector and Insert Amounts:
-
Aim for a total DNA amount of 50-200 ng in a 10-20 µL reaction volume.
-
Use a molar ratio of vector to insert between 1:1 and 1:5. A 1:3 ratio is a common starting point.[17]
-
Use an online tool (e.g., NEBioCalculator or other ligation calculators) to determine the precise mass of insert required based on the mass of the vector and their respective lengths in base pairs.[16][23][24]
-
-
Set up the Ligation Reaction:
-
Assemble the reaction in a microcentrifuge tube on ice. Add reagents in the order listed. T4 DNA Ligase should be added last.[11]
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| 10X T4 DNA Ligase Buffer | 2 µL | 1X |
| Vector DNA | x µL (e.g., 50-100 ng) | variable |
| Insert DNA | y µL (for 1:3 molar ratio) | variable |
| T4 DNA Ligase | 1 µL | 1-3 Weiss units |
| Nuclease-free water | to 20 µL | N/A |
-
Incubation:
-
Heat Inactivation (Optional):
-
Transformation:
-
Use 1-5 µL of the ligation mixture to transform 50 µL of competent bacterial cells.[11]
-
Protocol for Blunt End Ligation
Blunt-end ligation is less efficient than cohesive end ligation and requires modified conditions for optimal results.
Materials:
-
Same as for cohesive end ligation.
-
(Optional) Polyethylene Glycol (PEG) 8000 solution. Some commercial buffers for blunt-end ligation already contain PEG.[19]
Procedure:
-
Calculate Vector and Insert Amounts:
-
A higher molar ratio of insert to vector is recommended, typically starting at 1:5 or higher.[8]
-
Ensure both the vector and insert have 5'-phosphate groups. PCR products generated by some proofreading polymerases will lack a 5'-phosphate and must be phosphorylated using T4 Polynucleotide Kinase (PNK) prior to ligation.[8]
-
-
Set up the Ligation Reaction:
-
Use a higher concentration of T4 DNA Ligase (e.g., High Concentration T4 DNA Ligase).
-
If your buffer does not contain a crowding agent, add PEG 8000 to a final concentration of 5-15%.
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| 10X T4 DNA Ligase Buffer | 2 µL | 1X |
| Vector DNA | x µL (e.g., 100 ng) | variable |
| Insert DNA | y µL (for 1:5 molar ratio) | variable |
| High Conc. T4 DNA Ligase | 1 µL | 5-10 Weiss units |
| Nuclease-free water | to 20 µL | N/A |
-
Incubation:
-
Heat Inactivation and Transformation:
-
Follow steps 4 and 5 from the cohesive end ligation protocol. Note that buffers containing PEG should not be heat-inactivated and may reduce transformation efficiency, especially with electroporation.[18]
-
Part 3: Troubleshooting
Ligation reactions can fail for a number of reasons. A systematic approach to troubleshooting is essential.[25][26][27][28]
| Problem | Possible Cause | Recommended Solution |
| No/Few Colonies | Inactive ligase or degraded ATP in buffer. | Use fresh T4 DNA Ligase buffer. Aliquot the buffer to minimize freeze-thaw cycles which degrade ATP.[18][25] |
| Incompatible DNA ends. | Confirm restriction enzyme cut sites and that the enzymes used generate compatible overhangs. | |
| Missing 5'-phosphate on insert or vector. | If using PCR products, treat with T4 PNK. If dephosphorylating the vector, ensure the insert is phosphorylated.[8] | |
| Inhibitors in the DNA preparation (salts, EDTA). | Purify vector and insert DNA after digestion/PCR using a column purification kit or ethanol (B145695) precipitation.[25] | |
| High Background (Many Colonies with No Insert) | Incomplete vector digestion. | Increase digestion time or enzyme amount. Gel purify the linearized vector away from undigested plasmid. |
| Vector self-ligation. | Dephosphorylate the linearized vector using an alkaline phosphatase (e.g., CIP, SAP) to prevent re-ligation.[23] | |
| Incorrect Insert (Wrong Size or Orientation) | Multiple inserts or concatemers. | Optimize the vector:insert molar ratio. Lower total DNA concentration can favor circularization of single-insert constructs. |
| Ligation of contaminating DNA fragments. | Gel purify both the vector and insert to ensure you are using fragments of the correct size. |
By understanding the principles of T4 DNA Ligase and carefully optimizing reaction conditions, researchers can achieve high efficiency and success in their molecular cloning experiments.
References
- 1. Ligation Protocol with T4 DNA Ligase [protocols.io]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. What is the mechanism of DNA ligase? | AAT Bioquest [aatbio.com]
- 5. neb.com [neb.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. T4 DNA Ligase | Ligase | DNA Ligation [promega.jp]
- 8. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Polymer-stimulated ligation: enhanced blunt- or cohesive-end ligation of DNA or deoxyribooligonucleotides by T4 DNA ligase in polymer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. neb.com [neb.com]
- 12. zellbio.eu [zellbio.eu]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient DNA ligation by selective heating of DNA ligase with a radio frequency alternating magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Molecular Cloning Workflow | BioRender Science Templates [biorender.com]
- 21. neb.com [neb.com]
- 22. neb.com [neb.com]
- 23. punnettsquare.org [punnettsquare.org]
- 24. Ligation Calculator [qiagen.com]
- 25. neb.com [neb.com]
- 26. neb.com [neb.com]
- 27. Cloning Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 28. fishersci.dk [fishersci.dk]
Protocol for DNA Ligase II/III Activity Assay: A Detailed Application Note for Researchers
Introduction
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, sealing breaks in the DNA backbone. This activity is critical for DNA replication, repair, and recombination. In mammals, four distinct DNA ligases have been identified: DNA ligase I, II, III, and IV. DNA ligase II is considered an alternatively spliced isoform of DNA ligase III, and both are primarily involved in DNA repair pathways, particularly the base excision repair (BER) pathway. DNA ligase III is unique in that it is the only ligase found in both the nucleus and mitochondria.[1][2] This application note provides a detailed protocol for assessing the activity of DNA ligase II/III, leveraging methodologies applicable to DNA ligase III. The protocols and data presented are intended to guide researchers in academic and industrial settings, including those involved in drug development targeting DNA repair pathways.
Core Concepts and Applications
The measurement of DNA ligase II/III activity is crucial for several research and drug development applications:
-
Basic Research: Understanding the fundamental mechanisms of DNA repair, identifying factors that modulate ligase activity, and characterizing the kinetic properties of the enzyme.
-
Drug Discovery: Screening for inhibitors of DNA ligase III, which could serve as potential anticancer agents by sensitizing cancer cells to DNA-damaging therapies.
-
Diagnostics: Assessing DNA repair capacity in patient samples, which may have prognostic or predictive value in certain diseases.
Experimental Protocols
This section details two common methods for measuring DNA ligase II/III activity: a gel-based assay for direct visualization of ligation products and a fluorescence-based assay suitable for higher throughput screening.
Protocol 1: Gel-Based Nicked DNA Ligation Assay
This protocol measures the ability of DNA ligase II/III to seal a single-strand break (nick) in a double-stranded DNA substrate. The ligated product is then visualized by gel electrophoresis.
Materials:
-
Purified human DNA ligase III (or cell extracts containing DNA ligase II/III)
-
Nicked DNA substrate (e.g., a 5'-radiolabeled or fluorescently labeled oligonucleotide annealed to a longer complementary strand, creating a central nick)
-
10X DNA Ligase Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM ATP, 10 mM DTT
-
Bovine Serum Albumin (BSA, 10 mg/mL)
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the ligation reaction on ice as follows:
-
1 µL 10X DNA Ligase Reaction Buffer
-
1 µL Nicked DNA substrate (e.g., 100 nM final concentration)
-
1 µL BSA (1 µg/µL final concentration)
-
X µL Purified DNA ligase III or cell extract (to be determined empirically)
-
Nuclease-free water to a final volume of 10 µL
-
-
Initiate Reaction: Transfer the reaction tubes to a 37°C water bath or heat block to start the ligation reaction. Incubate for a predetermined time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in 1X TBE buffer until the dye fronts have migrated an appropriate distance.
-
Visualization and Quantification:
-
For radiolabeled substrates, dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
For fluorescently labeled substrates, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.
-
Quantify the band intensities of the unligated (substrate) and ligated (product) DNA. The percentage of ligated product can be calculated as: (Intensity of ligated product) / (Intensity of ligated product + Intensity of unligated substrate) * 100.
-
Protocol 2: Fluorescence-Based High-Throughput Assay
This assay utilizes a DNA substrate with a fluorophore and a quencher positioned on opposite sides of a nick. Upon ligation, the DNA becomes more thermally stable, and a melting curve analysis can be used to quantify the amount of ligated product. Alternatively, assays can be designed where ligation separates a fluorophore and quencher, leading to an increase in fluorescence.[3][4]
Materials:
-
Purified human DNA ligase III
-
Fluorogenic DNA substrate (e.g., an oligonucleotide with a 5'-fluorophore and a complementary strand with a 3'-quencher, forming a nicked duplex)
-
10X DNA Ligase Reaction Buffer (as in Protocol 1)
-
Real-time PCR instrument or a fluorescence plate reader with temperature control
-
96- or 384-well plates
Procedure:
-
Reaction Setup: In each well of a multi-well plate, prepare the reaction mixture:
-
2 µL 10X DNA Ligase Reaction Buffer
-
2 µL Fluorogenic DNA substrate (e.g., 200 nM final concentration)
-
1 µL BSA (1 µg/µL final concentration)
-
X µL Purified DNA ligase III or test compounds (for inhibitor screening)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes) in the fluorescence reader. Monitor the fluorescence intensity in real-time.
-
Data Analysis:
-
For real-time monitoring, calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
For endpoint assays, measure the final fluorescence intensity.
-
Compare the fluorescence signals from reactions with and without the enzyme (or with and without inhibitors) to determine the ligase activity or the extent of inhibition.
-
Data Presentation
The following table summarizes key kinetic parameters for human DNA ligase III, providing a baseline for experimental design and data interpretation. DNA ligase III isoforms (α and β) exhibit similar kinetic parameters for nick ligation.[5]
| Parameter | DNA Ligase IIIα/β | DNA Ligase I | Notes |
| Substrate | Nicked DNA | Nicked DNA | Both enzymes are proficient at sealing nicks. |
| kcat (min-1) | ~35 | ~40 | Maximal turnover rates are comparable under optimal conditions.[4][5] |
| Km for DNA (nM) | ~5 | ~35 | DNA ligase III has a significantly higher affinity for nicked DNA.[5] |
| Catalytic Efficiency (kcat/Km) | ~7-fold higher than Ligase I | - | The higher affinity of Ligase III for DNA contributes to its greater efficiency.[5] |
| Km for Mg2+ (mM) | ~1.5 | ~0.15 | DNA ligase III has a weaker affinity for magnesium ions.[5] |
| End-Joining Activity | Proficient | Less efficient | DNA ligase III is more efficient at joining double-strand breaks with overhangs.[6] |
Data are approximate and may vary depending on the specific reaction conditions and substrate sequences.
Visualization of Pathways and Workflows
Diagrams are provided below to illustrate the experimental workflow for a DNA ligase activity assay and the biological context of DNA ligase III in the Base Excision Repair pathway.
Caption: Experimental workflow for a DNA ligase activity assay.
Caption: Role of DNA Ligase III in the Base Excision Repair pathway.
Conclusion
The protocols and data provided in this application note offer a comprehensive guide for the robust measurement of DNA ligase II/III activity. The choice between a gel-based or fluorescence-based assay will depend on the specific experimental needs, such as the required throughput and sensitivity. Accurate determination of DNA ligase II/III activity is essential for advancing our understanding of DNA repair and for the development of novel therapeutic strategies targeting these critical cellular pathways.
References
- 1. Human DNA Ligase III Recognizes DNA Ends by Dynamic Switching Between Two DNA Bound States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA ligase 3 - Wikipedia [en.wikipedia.org]
- 3. Fluorogenic DNA ligase and base excision repair enzyme assays using substrates labeled with single fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct kinetics of human DNA ligases I, IIIα, IIIβ, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analyses of single-stranded break repair by human DNA ligase III isoforms reveal biochemical differences from DNA ligase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of Recombinant Human DNA Ligase III (LIG3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In human cells, three distinct genes, LIG1, LIG3, and LIG4, encode for DNA ligases that are essential for DNA replication, recombination, and repair.[1] The LIG3 gene encodes for DNA ligase III, which is unique as it is found in both the nucleus and mitochondria. Nuclear DNA ligase IIIα forms a complex with the scaffold protein XRCC1 and is involved in the base excision repair (BER) and single-strand break repair (SSBR) pathways. It also plays a role in an alternative non-homologous end joining (A-NHEJ) pathway for the repair of DNA double-strand breaks. Given its crucial roles in maintaining genomic integrity, particularly in pathways that are often dysregulated in cancer, DNA ligase III has emerged as a significant target for therapeutic development.
Historically, a distinct "DNA ligase II" activity was described in mammalian cells. It is now understood that this activity likely arises from a proteolytic fragment of DNA ligase III or an alternative splice variant.[2] Therefore, protocols aimed at purifying recombinant "DNA ligase II" should target the expression and purification of DNA ligase III.
These application notes provide a comprehensive protocol for the expression and purification of recombinant human DNA ligase IIIα, often in complex with its interacting partner XRCC1, using a baculovirus expression system in insect cells. An alternative protocol for expression in E. coli is also discussed.
Signaling and Repair Pathways Involving DNA Ligase III
DNA ligase III is a key player in multiple DNA repair pathways. In the nucleus, it functions in concert with XRCC1 to repair single-strand breaks that arise from base damage. This process is critical for preventing the collapse of replication forks and the formation of more deleterious double-strand breaks.
Caption: Role of DNA Ligase III in the Base Excision Repair Pathway.
Experimental Workflow for Recombinant Protein Purification
The purification of recombinant DNA ligase III, particularly as a complex with XRCC1, is most effectively achieved using a baculovirus expression system in insect cells due to the improved protein folding and post-translational modifications compared to prokaryotic systems.[3][4] The general workflow involves the generation of recombinant baculoviruses, infection of insect cells, cell lysis, and subsequent chromatographic purification steps.
Caption: General workflow for recombinant protein expression and purification.
Data Presentation: Purification of His-tagged XRCC1 / DNA Ligase IIIα Complex
The following table summarizes the purification of the human DNA ligase IIIα/XRCC1 complex from co-infected insect cells. A His-tag on the XRCC1 protein was used for initial affinity purification.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Clarified Lysate | 250 | 50,000 | 200 | 100 | 1 |
| Ni-NTA Affinity | 12 | 36,000 | 3,000 | 72 | 15 |
| Heparin Sepharose | 5 | 30,000 | 6,000 | 60 | 30 |
| Size Exclusion (S200) | 2 | 22,000 | 11,000 | 44 | 55 |
Note: The data presented are representative and may vary depending on expression levels and experimental conditions.
Experimental Protocols
Protocol 1: Expression of DNA Ligase IIIα/XRCC1 Complex in Insect Cells
This protocol describes the co-expression of human DNA ligase IIIα and 6xHis-tagged XRCC1 in Sf9 insect cells using the Bac-to-Bac baculovirus expression system.
1. Generation of Recombinant Bacmids:
-
Subclone the cDNAs for human DNA ligase IIIα and 6xHis-XRCC1 into a suitable baculovirus transfer vector (e.g., pFastBac).
-
Transform the recombinant transfer vector into DH10Bac E. coli competent cells.
-
Select for white colonies on LB agar (B569324) plates containing gentamicin, kanamycin, tetracycline, Bluo-Gal, and IPTG. White colonies indicate successful transposition of the expression cassette into the bacmid.
-
Isolate the recombinant bacmid DNA from an overnight culture of a selected white colony using a plasmid miniprep kit, following the manufacturer's protocol for high molecular weight DNA.[3]
2. Transfection of Sf9 Insect Cells:
-
Seed Sf9 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate one day prior to transfection.[3]
-
For each transfection, dilute 5-10 µL of the purified bacmid DNA into 100 µL of serum-free medium (e.g., ESF 921 SFM). In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., CellFECTIN) into 100 µL of serum-free medium.[3]
-
Combine the DNA and transfection reagent mixtures, and incubate at room temperature for 30-45 minutes.
-
Wash the Sf9 cells twice with serum-free medium and then add the transfection mixture to the cells.
-
Incubate the cells at 27°C for 5 hours.
-
Remove the transfection mixture and add 2 mL of complete insect cell medium containing 10% FBS and antibiotics.
-
Incubate for 72-96 hours to allow for the production of the P1 viral stock.
3. Viral Amplification and Titer Determination:
-
Harvest the supernatant containing the P1 viral stock.
-
Amplify the virus by infecting a larger culture of Sf9 cells at a low multiplicity of infection (MOI) of ~0.1 to generate a high-titer P2 stock. Repeat to generate a P3 stock if necessary.
-
Determine the viral titer of the P2 or P3 stocks using a plaque assay or end-point dilution assay.
4. Large-Scale Protein Expression:
-
Grow a high-density suspension culture of Sf9 or High Five™ (Tni) cells to a density of 2.0 x 10^6 cells/mL.
-
Co-infect the cells with the recombinant baculoviruses for DNA ligase IIIα and 6xHis-XRCC1 at an appropriate MOI (e.g., MOI of 5 for each virus).
-
Incubate the infected culture at 27°C with shaking (e.g., 130 rpm) for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of the DNA Ligase IIIα/XRCC1 Complex
This protocol details the purification of the His-tagged complex from the harvested insect cell pellet.
1. Cell Lysis and Clarification:
-
Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 0.5 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
2. Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column (e.g., HisTrap HP) with Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 0.5-1.0 mL/min.[3]
-
Wash the column extensively with Wash Buffer (Lysis Buffer containing 20-30 mM imidazole) until the A280 absorbance returns to baseline.
-
Elute the bound protein complex with a linear gradient of imidazole (e.g., 30-300 mM) in Elution Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 300 mM imidazole, 10% glycerol, 0.5 mM TCEP).
-
Collect fractions and analyze by SDS-PAGE to identify those containing both DNA ligase IIIα and XRCC1.
3. Heparin Affinity Chromatography (Optional Polishing Step):
-
Pool the fractions from the Ni-NTA column containing the protein complex and dilute with a buffer lacking NaCl to reduce the salt concentration to ~100 mM.
-
Load the diluted sample onto a Heparin affinity column equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 0.5 mM TCEP).
-
Elute the protein with a linear gradient of NaCl (from 0.1 M to 1.0 M).
-
Collect and analyze fractions by SDS-PAGE.
4. Size Exclusion Chromatography (Final Polishing and Buffer Exchange):
-
Concentrate the pooled fractions from the previous step using an appropriate centrifugal concentrator.
-
Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Collect fractions corresponding to the expected molecular weight of the complex.
-
Pool the purest fractions, determine the protein concentration, aliquot, and store at -80°C.
Protocol 3: Expression and Purification from E. coli (Alternative Method)
While insect cells are preferred, DNA ligase III fragments can be expressed in E. coli. This is often more rapid but may result in lower yields of soluble, active protein.
1. Expression in E. coli:
-
Transform an E. coli expression strain (e.g., Rosetta 2 (DE3)) with a suitable expression vector (e.g., pET vector) containing the His-tagged DNA ligase III gene.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and reduce the temperature to 16-18°C for overnight expression.
-
Harvest the cells by centrifugation.
2. Purification:
-
Perform cell lysis by sonication as described in Protocol 2.
-
Purify the soluble fraction using Ni-NTA affinity chromatography, followed by heparin affinity and/or size exclusion chromatography as detailed above. Note that recombinant ligase purified from E. coli often exists as a mixture of adenylated and non-adenylated forms.
Conclusion
The protocols outlined provide a robust framework for the successful expression and purification of recombinant human DNA ligase III. The use of the baculovirus expression system is recommended for obtaining high yields of the functional ligase complex with its partner XRCC1, which is often crucial for full activity and stability. These purified enzymes are invaluable for biochemical and structural studies, as well as for high-throughput screening of potential inhibitors for therapeutic applications in oncology and other fields.
References
- 1. Human DNA ligases I, III, and IV-purification and new specific assays for these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of DNA ligase III from bovine testes. Homology with DNA ligase II and vaccinia DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Human DNA Ligase IIIα Complexes After Expression in Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of DNA Ligases in Molecular Diagnostics: A Guide for Researchers
Introduction
DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of DNA strands. This fundamental role in joining DNA fragments has made them indispensable tools in molecular biology, extending from classic cloning techniques to advanced molecular diagnostics.[1][2] In the realm of diagnostics, DNA ligases are pivotal for the development of highly specific and sensitive assays for the detection of nucleic acids and proteins, enabling the identification of genetic mutations, pathogens, and biomarkers associated with various diseases.[3][4]
This document provides a comprehensive overview of the applications of DNA ligases in molecular diagnostics, with a focus on commonly used enzymes and techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement ligation-based diagnostic assays.
A Note on DNA Ligase II
While mammalian cells contain several DNA ligases (I, III, and IV) with specific roles in DNA replication and repair, DNA ligase II is not a distinct enzyme encoded by its own gene.[5] It is considered to be an alternatively spliced form or a proteolytic degradation product of DNA ligase III and is primarily involved in DNA repair pathways within the cell.[5][6][7] Consequently, DNA ligase II is not used as a reagent in in vitro molecular diagnostic applications. The most commonly employed ligases in diagnostics are bacteriophage T4 DNA ligase and thermostable DNA ligases derived from thermophilic bacteria, such as Thermus aquaticus (Taq DNA ligase).[2][8]
Key Applications of DNA Ligases in Molecular Diagnostics
Ligation-based assays offer high specificity because the ligation of two probes is dependent on their perfect hybridization to a target sequence. This principle is exploited in several powerful diagnostic techniques.
Ligase Chain Reaction (LCR)
Ligase Chain Reaction (LCR) is a nucleic acid amplification method that utilizes a thermostable DNA ligase to discriminate between DNA sequences that differ by a single base pair.[9] The technique employs four oligonucleotide probes: two adjacent probes that hybridize to one strand of the target DNA, and two corresponding complementary probes for the other strand. Ligation of the adjacent probes occurs only if they are perfectly matched to the target sequence at the ligation junction. The ligated products then serve as templates for subsequent rounds of ligation, leading to exponential amplification.[9]
Key Features of LCR:
-
High Specificity: Excellent for single nucleotide polymorphism (SNP) and point mutation detection.[9]
-
Isothermal or Thermal Cycling: Can be performed under thermal cycling conditions.[9]
-
Enzyme Requirement: Requires a thermostable DNA ligase.[9]
Padlock Probes and Rolling Circle Amplification (RCA)
This technique combines the specificity of padlock probe ligation with the powerful isothermal signal amplification of Rolling Circle Amplification (RCA). A padlock probe is a linear oligonucleotide with target-complementary sequences at its 5' and 3' ends.[10] Upon hybridization to the target sequence, the two ends are brought into proximity and can be circularized by a DNA ligase.[11] This circularized probe then serves as a template for a highly processive DNA polymerase (e.g., Phi29 polymerase) in an RCA reaction, generating a long, single-stranded DNA molecule consisting of tandem repeats of the probe sequence.[6][12]
Key Features of Padlock Probes with RCA:
-
High Specificity and Sensitivity: The dual requirement of precise hybridization and ligation ensures high specificity, while RCA provides significant signal amplification.[12]
-
Isothermal Amplification: The RCA part of the reaction proceeds at a constant temperature.[12]
-
Versatility: Can be adapted for the detection of DNA, RNA, and for in situ analysis.[13]
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a versatile technique for the sensitive and specific detection of proteins, protein-protein interactions, and post-translational modifications in situ.[14] The assay utilizes pairs of antibodies conjugated to oligonucleotides (PLA probes). When these probes bind to their targets in close proximity (typically within 40 nm), the oligonucleotides can be joined by a DNA ligase to form a circular DNA molecule.[15][16] This DNA circle is then amplified by RCA, and the resulting amplified product is visualized using fluorescently labeled probes, appearing as distinct spots.[16]
Key Features of PLA:
-
In Situ Detection: Allows for the visualization of molecular events within fixed cells and tissues.[17]
-
High Sensitivity and Specificity: Detects endogenous proteins and their interactions with single-molecule resolution.[15]
-
Quantitative Analysis: The number of fluorescent spots can be quantified to provide a measure of the target interaction.[16]
Quantitative Data Presentation
The performance of various ligation-based diagnostic assays is summarized in the table below.
| Assay Type | Target | Ligase Used | Sensitivity/Limit of Detection (LOD) | Specificity | Reference |
| Ligase Chain Reaction (LCR) | Chlamydia trachomatis | Thermostable DNA Ligase | 91-100% sensitivity | High | [18] |
| Ligation-based electrochemical biosensor | CYP2C19*2 allele (SNP) | Ampligase (Thermostable) | 0.5 fM | Can detect mutant DNA in a 1000-fold excess of wild-type | [5] |
| Ligation-based assay for SARS-CoV-2 variants | SARS-CoV-2 SNPs | HiFi Taq DNA Ligase | 7.4 x 10^4 genome copies/mL | 99.5% | [19] |
| LCR coupled with RCA | SNP | Thermostable DNA Ligase | 1 fM | Can determine allele frequency as low as 1.0% | [1] |
| Ligase-based LAMP for SNV genotyping | Single Nucleotide Variant | SplintR Ligase, T4 DNA Ligase, Taq DNA Ligase | Detects as low as 0.01% mutation frequency | High | [20][21] |
| Ligase-dependent PCR for m6A in RNA | N6-methyladenosine in RNA | T4 DNA Ligase | 73.9 fM | Up to 54.1-fold selectivity | [22] |
Experimental Protocols
Protocol 1: Ligase Chain Reaction (LCR) for SNP Detection
This protocol is a general guideline for detecting a known SNP using LCR.
Materials:
-
Thermostable DNA ligase (e.g., Taq DNA ligase)
-
10X LCR buffer
-
dNTP mix
-
Allele-specific LCR probes (4 probes: 2 for the wild-type allele, 2 for the mutant allele; one of each pair is typically labeled with a capture tag like biotin, and the other with a detection tag like fluorescein)
-
Target DNA sample
-
Nuclease-free water
-
Thermal cycler
-
Detection system (e.g., ELISA plate reader)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing 1X LCR buffer, dNTPs, and the thermostable DNA ligase.
-
In separate reaction tubes for wild-type and mutant allele detection, add the corresponding LCR probe sets.
-
Add the target DNA to each reaction tube.
-
Add the master mix to each tube to the final reaction volume.
-
-
Thermal Cycling:
-
Perform an initial denaturation step at 94°C for 2 minutes.
-
Cycle 20-30 times through the following steps:
-
Denaturation: 94°C for 30 seconds.
-
Annealing and Ligation: 65°C for 2 minutes.
-
-
-
Detection:
-
Transfer the LCR products to a streptavidin-coated microplate to capture the biotin-labeled products.
-
Wash the plate to remove unbound probes and target DNA.
-
Add an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a colorimetric HRP substrate and incubate.
-
Stop the reaction and measure the absorbance to determine the presence of the ligated product.
-
Protocol 2: Padlock Probe Ligation and Rolling Circle Amplification (RCA)
This protocol outlines the steps for detecting a specific DNA target using padlock probes and RCA.
Materials:
-
Padlock probe specific to the target sequence
-
T4 DNA ligase or a thermostable DNA ligase
-
10X Ligation buffer
-
ATP
-
Phi29 DNA polymerase
-
10X Phi29 polymerase buffer
-
dNTP mix
-
Random hexamer primers (for RCA)
-
Fluorescently labeled detection probes
-
Target DNA sample
-
Nuclease-free water
-
Thermal cycler or heat block
-
Fluorescence microscope or plate reader
Procedure:
-
Ligation:
-
In a reaction tube, mix the target DNA, padlock probe, 1X ligation buffer, and ATP.
-
Heat to 95°C for 3 minutes for denaturation, then cool to the annealing temperature of the probe arms and incubate for 30 minutes.
-
Add DNA ligase and incubate at the optimal temperature for the ligase (e.g., 37°C for T4 DNA ligase) for 1 hour.[13]
-
Heat inactivate the ligase at 65°C for 10 minutes.
-
-
Exonuclease Treatment (Optional):
-
To remove unligated linear probes, treat the reaction with an exonuclease that digests linear but not circular DNA.
-
-
Rolling Circle Amplification:
-
To the ligation product, add 1X Phi29 polymerase buffer, dNTPs, and random hexamer primers.
-
Add Phi29 DNA polymerase.
-
Incubate at 30°C for 1-2 hours.
-
-
Detection:
-
Add fluorescently labeled detection probes that are complementary to the RCA product.
-
Incubate to allow hybridization.
-
Visualize the amplified product using a fluorescence microscope (for in situ applications) or a fluorescence plate reader.
-
Protocol 3: Proximity Ligation Assay (PLA) for Protein-Protein Interaction
This protocol provides a general workflow for detecting the interaction between two proteins in fixed cells.
Materials:
-
Primary antibodies against the two proteins of interest (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS)
-
Ligation solution (containing ligase and connector oligonucleotides)
-
Amplification solution (containing DNA polymerase)
-
Detection solution (containing fluorescently labeled oligonucleotides)
-
Blocking solution
-
Wash buffers
-
Cells grown on coverslips, fixed and permeabilized
-
Fluorescence microscope
Procedure:
-
Antibody Incubation:
-
Block the fixed and permeabilized cells to prevent non-specific antibody binding.
-
Incubate with a mixture of the two primary antibodies for 1 hour at room temperature.
-
Wash the cells.
-
-
PLA Probe Incubation:
-
Incubate with the PLA probes (anti-species PLUS and MINUS) for 1 hour at 37°C.[23]
-
Wash the cells.
-
-
Ligation:
-
Add the ligation solution and incubate for 30 minutes at 37°C.[23] This step circularizes the DNA when the probes are in close proximity.
-
Wash the cells.
-
-
Amplification:
-
Add the amplification solution and incubate for 90-120 minutes at 37°C.[23]
-
Wash the cells.
-
-
Detection and Imaging:
-
Add the detection solution containing fluorescent probes and incubate for 1 hour at 37°C.
-
Wash the cells and mount the coverslips on microscope slides.
-
Image the samples using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Visualizations
Below are diagrams illustrating the workflows of the described diagnostic techniques.
Caption: Workflow of the Ligase Chain Reaction (LCR).
Caption: Padlock Probe and Rolling Circle Amplification (RCA) workflow.
References
- 1. Ligase chain reaction coupled with rolling circle amplification for high sensitivity detection of single nucleotide polymorphisms - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Thermostable DNA ligases from hyperthermophiles in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. neb.com [neb.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. promega.com [promega.com]
- 7. Frontiers | Thermostable DNA ligases from hyperthermophiles in biotechnology [frontiersin.org]
- 8. Padlock probe ligation [bio-protocol.org]
- 9. Ligase chain reaction - Wikipedia [en.wikipedia.org]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Padlock Probe-based Rolling Circle Amplification Lateral Flow Assay for Point-of-Need Nucleic Acid Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. aboligo.com [aboligo.com]
- 16. clyte.tech [clyte.tech]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative aspects of the ligase chain reaction assay for Chlamydia trachomatis in genital tract samples and urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligation‐based assay for variant typing without sequencing: Application to SARS‐CoV‐2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultra-specific genotyping of single nucleotide variants by ligase-based loop-mediated isothermal amplification coupled with a modified ligation probe ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00851J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a selective DNA ligase for accurate recognition and ultrasensitive quantification of N6-methyladenosine in RNA at one-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
Application Notes and Protocols: DNA Ligases in Next-Generation Sequencing Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-Generation Sequencing (NGS) has become an indispensable tool in modern biological and medical research, enabling rapid and high-throughput analysis of nucleic acids. A critical step in the NGS workflow is the preparation of high-quality sequencing libraries. This process involves the ligation of platform-specific adapters to fragmented DNA, a reaction catalyzed by a DNA ligase. While several DNA ligases exist in mammalian cells, the choice of ligase and the optimization of the ligation protocol are paramount for generating robust and reliable sequencing data.
This document provides a comprehensive overview of the role of DNA ligases in NGS library preparation. It clarifies the identity of DNA ligase II, details the application of the industry-standard T4 DNA Ligase, and provides protocols for its use.
The Enigma of DNA Ligase II
A common point of confusion in the literature is the identity and function of DNA ligase II. It is important for researchers to understand that DNA ligase II is not a distinct enzyme encoded by its own gene . Instead, it is a proteolytic degradation product of DNA ligase III.[1] This artifact was identified during early purification studies, leading to the somewhat misleading nomenclature of mammalian DNA ligases.[1] As a result, DNA ligase II is not used in molecular biology applications, including NGS library preparation. The primary DNA ligases with distinct biological functions in mammalian cells are DNA ligase I, DNA ligase III, and DNA ligase IV.
DNA Ligase III: A Key Player in DNA Repair
While not the primary enzyme for NGS library preparation, understanding the function of DNA ligase III is relevant for the target audience of researchers and drug development professionals. DNA ligase III, in complex with XRCC1, plays a crucial role in several DNA repair pathways, including base excision repair and single-strand break repair. It is also the only DNA ligase found in mitochondria, where it is essential for the maintenance of the mitochondrial genome.
Furthermore, DNA ligase III is involved in an alternative end-joining (A-EJ) pathway for the repair of DNA double-strand breaks.[2][3][4] This pathway is particularly active in certain cancer cells and can lead to genomic instability and chromosomal translocations.[3][4]
T4 DNA Ligase: The Workhorse of NGS Library Preparation
The most commonly used enzyme for in vitro ligation in molecular biology, including NGS library preparation, is T4 DNA ligase .[5] This enzyme, derived from the T4 bacteriophage, is highly efficient at joining both cohesive (sticky) and blunt-ended DNA fragments.[3] Its robustness and versatility make it ideal for the critical step of adapter ligation in NGS workflows.
Quantitative Performance of T4 DNA Ligase
The efficiency and fidelity of T4 DNA ligase can be influenced by several factors, including the type of DNA ends, the presence of crowding agents like polyethylene (B3416737) glycol (PEG), and the reaction temperature.
| Parameter | Blunt-End Ligation | TA-Ligation (Cohesive) | Notes |
| Relative Ligation Efficiency (without PEG) | Lower | Higher | Cohesive ends anneal, increasing the local concentration of ends for ligation.[3] |
| Relative Ligation Efficiency (with PEG) | Significantly Increased | Increased | PEG acts as a molecular crowding agent, increasing the effective concentration of DNA ends.[1][2] |
| Optimal Temperature | 15-25°C | 12-16°C | A compromise between enzyme activity and the stability of annealed cohesive ends.[6][7] |
| Adapter-Dimer Formation | Can be significant | Generally lower | Adapter-dimers are a common artifact that can reduce sequencing efficiency.[8] |
| Condition | Ligation Efficiency/Fidelity | Impact on NGS Library |
| High Adapter:Insert Ratio | Increased ligation efficiency | Can lead to higher adapter-dimer formation.[6] |
| Low ATP Concentration | Reduced ligation efficiency | Incomplete ligation and lower library yield.[6] |
| Presence of PEG | Increased intermolecular ligation | Higher library yield, but can slightly decrease fidelity.[1][2] |
| High Temperature (>30°C) | Decreased efficiency for cohesive ends | Reduced library complexity due to inefficient ligation.[7] |
Experimental Protocols
Standard NGS Library Preparation Workflow
The following diagram outlines the key steps in a typical NGS library preparation workflow for Illumina sequencing platforms.
Protocol for Adapter Ligation using T4 DNA Ligase
This protocol is a general guideline for the ligation of adapters to end-repaired and A-tailed DNA fragments. It is essential to consult the specific recommendations of your NGS library preparation kit manufacturer.
Materials:
-
End-repaired and A-tailed DNA
-
NGS Adapters (with T-overhangs)
-
T4 DNA Ligase (high concentration)
-
T4 DNA Ligase Reaction Buffer (containing ATP)
-
Nuclease-free water
-
Magnetic beads (for cleanup)
-
80% Ethanol (freshly prepared)
-
Resuspension buffer (e.g., Tris-EDTA)
Procedure:
-
Reaction Setup:
-
On ice, combine the following in a PCR tube:
-
End-repaired and A-tailed DNA (e.g., up to 100 ng in a volume of 20 µL)
-
NGS Adapters (refer to kit for recommended molar ratio, typically 10:1 to 100:1 adapter:insert)[6]
-
T4 DNA Ligase Reaction Buffer (to a final concentration of 1X)
-
T4 DNA Ligase (1-3 µL of high concentration enzyme)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix gently by pipetting up and down.
-
-
Ligation Incubation:
-
Incubate the reaction at 20°C for 15-30 minutes. For blunt-end ligation, the incubation time may be extended to 1-2 hours.[9]
-
-
Ligation Cleanup (Bead-Based):
-
Add a volume of magnetic beads to the ligation reaction (typically a 0.8X to 1.0X ratio to remove adapter-dimers).[8]
-
Mix thoroughly and incubate at room temperature for 5 minutes.
-
Place the tube on a magnetic stand until the solution is clear.
-
Carefully remove and discard the supernatant.
-
Wash the beads twice with 200 µL of 80% ethanol.
-
Air dry the beads for 5-10 minutes.
-
Resuspend the beads in 20-50 µL of resuspension buffer.
-
Incubate for 2 minutes and then place back on the magnetic stand.
-
Transfer the supernatant containing the adapter-ligated library to a new tube.
-
-
Proceed to Library Amplification or Quantification.
Conclusion
While the nomenclature of DNA ligases can be confusing, a clear understanding of their roles is crucial for successful molecular biology applications. For NGS library preparation, T4 DNA ligase is the enzyme of choice due to its high efficiency and versatility. By optimizing the ligation conditions and following robust protocols, researchers can generate high-quality libraries that are essential for obtaining accurate and reliable sequencing data. The information and protocols provided in this document serve as a valuable resource for scientists and professionals in the field of genomics and drug development.
References
- 1. Polymer-stimulated ligation: enhanced blunt- or cohesive-end ligation of DNA or deoxyribooligonucleotides by T4 DNA ligase in polymer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligation ( Using T4 DNA Ligase) (Theory) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. neb.com [neb.com]
- 5. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 6. enseqlopedia.com [enseqlopedia.com]
- 7. goldbio.com [goldbio.com]
- 8. knowledge.illumina.com [knowledge.illumina.com]
- 9. neb.com [neb.com]
Application Notes and Protocols for Site-Directed Mutagenesis Utilizing DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling precise modifications to DNA sequences. This powerful tool is indispensable for studying protein structure-function relationships, validating drug targets, and engineering proteins with novel properties. While many modern kits utilize polymerase-based methods to generate mutated plasmids, classical and some advanced approaches rely on the enzymatic activity of DNA ligases to circularize the newly synthesized, mutated DNA strand. This document provides detailed application notes and protocols for site-directed mutagenesis with a focus on methods incorporating a DNA ligation step.
A note on terminology: The term "DNA ligase II" historically referred to a DNA ligase activity observed in mammalian cells. It is now understood that this activity arises from a proteolytic fragment or an alternative splicing variant of DNA ligase III, which is encoded by the LIG3 gene.[1][2][3] Therefore, this document will discuss the roles of the well-characterized mammalian DNA ligases (I, III, and IV) in the context of DNA repair and recombination, and provide protocols using the highly efficient and commonly used T4 DNA ligase for in vitro mutagenesis procedures.
Application Notes
The Role of DNA Ligases in Genome Integrity and Mutagenesis
In eukaryotic cells, three main DNA ligases (I, III, and IV) are responsible for maintaining genome integrity by repairing DNA strand breaks that occur during replication, repair, and recombination.[4] Understanding their specific roles can inform the design of experiments in molecular biology and drug discovery.
-
DNA Ligase I: Primarily involved in the ligation of Okazaki fragments during lagging strand DNA synthesis and participates in some DNA repair pathways.[5]
-
DNA Ligase III: Plays a crucial role in nucleotide excision repair and is the only ligase found in mitochondria.[1][6] It complexes with the DNA repair protein XRCC1 to facilitate the sealing of DNA during repair processes.[7]
-
DNA Ligase IV: Essential for the non-homologous end joining (NHEJ) pathway, which repairs double-strand DNA breaks.[7] It forms a complex with XRCC4 and is also required for V(D)J recombination in the immune system.[7]
For in vitro applications such as site-directed mutagenesis, T4 DNA ligase, isolated from bacteriophage T4, is the most commonly used enzyme. Its high efficiency in joining both cohesive (sticky) and blunt DNA ends makes it ideal for a wide range of molecular cloning techniques.[7]
Applications in Drug Development
Site-directed mutagenesis is a critical tool in the drug development pipeline:
-
Target Validation: By altering specific amino acid residues in a target protein, researchers can confirm its role in a disease pathway.
-
Structure-Activity Relationship (SAR) Studies: Mutating residues in an enzyme's active site or a receptor's binding pocket helps to elucidate how a drug molecule interacts with its target.
-
Protein Engineering: Therapeutic proteins, such as monoclonal antibodies or enzymes, can be engineered for improved efficacy, stability, or reduced immunogenicity.
-
Resistance Studies: Introducing mutations observed in resistant patient populations can help in understanding the mechanisms of drug resistance and in the development of next-generation therapies.
Quantitative Data on Mutagenesis and Ligation
The efficiency of site-directed mutagenesis and the fidelity of DNA ligation are critical for the successful generation of desired mutants. The following tables summarize key quantitative data.
| Parameter | Technique/Enzyme | Reported Efficiency/Fidelity |
| Mutagenesis Efficiency | QuikChange-based methods | >80% of colonies containing the desired mutation. |
| Ligation-based PCR methods | 50-100% mutant recovery reported, depending on the optimization of the protocol. | |
| Ligation Fidelity | T4 DNA Ligase | Generally high fidelity on fully base-paired DNA. Can ligate some mismatches, particularly G:T, with significant efficiency. Fidelity can be increased by optimizing salt concentrations. |
| Human DNA Ligase I | Less efficient at distinguishing mismatches at the 3'-terminus compared to DNA Ligase III. | |
| Human DNA Ligase III | More efficiently distinguishes correctly paired bases from mismatches at the 3'-terminus of a nick compared to DNA Ligase I.[8] | |
| T7 DNA Ligase | Extremely high fidelity but also exhibits significant sequence bias, which can limit its use in complex assemblies. | |
| Ligation Efficiency | T4 DNA Ligase (Sticky Ends) | High efficiency due to the annealing of compatible overhangs. |
| T4 DNA Ligase (Blunt Ends) | Less efficient than sticky-end ligation as it relies on random collisions for end alignment. Can be enhanced by using crowding agents. | |
| E. coli DNA Ligase | Cannot efficiently ligate blunt-ended DNA under standard laboratory conditions.[9] |
Experimental Protocols
Site-Directed Mutagenesis using Non-Overlapping Primers and T4 DNA Ligase
This protocol describes a method for introducing point mutations, insertions, or deletions using PCR with non-overlapping primers, followed by ligation to circularize the mutated plasmid.
1. Primer Design:
-
Design two non-overlapping primers that anneal back-to-back at the desired mutation site.
-
The primers should amplify the entire plasmid.
-
The desired mutation should be incorporated into the 5' end of one or both primers.
-
For optimal ligation, the primers should be phosphorylated at the 5' end. This can be achieved by ordering phosphorylated primers or by treating them with T4 Polynucleotide Kinase (PNK).
2. PCR Amplification:
-
Set up the PCR reaction as follows:
| Component | Volume (50 µL reaction) | Final Concentration |
| 10x High-Fidelity DNA Polymerase Buffer | 5 µL | 1x |
| dNTPs (10 mM each) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Plasmid Template DNA (10 ng/µL) | 1 µL | 10 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | to 50 µL | - |
-
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | |
| Annealing | 55-68°C | 30 seconds | 25-30 |
| Extension | 72°C | 30 seconds/kb of plasmid length | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
-
Verify the PCR product by running a small aliquot on an agarose (B213101) gel. A single band corresponding to the linearized plasmid should be visible.
3. DpnI Digestion of Template DNA:
-
To the remaining PCR product, add 1 µL of DpnI restriction enzyme (20 U/µL).
-
Incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.
-
Heat inactivate the DpnI at 80°C for 20 minutes.
4. Ligation:
-
Set up the ligation reaction as follows:
| Component | Volume (20 µL reaction) |
| DpnI-treated PCR product | 15 µL |
| 5x T4 DNA Ligase Buffer | 4 µL |
| T4 DNA Ligase (400 U/µL) | 1 µL |
-
Incubate at room temperature (22-25°C) for 1 hour, or at 16°C overnight.
5. Transformation:
-
Transform competent E. coli cells with 5-10 µL of the ligation reaction mixture using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with the corresponding antibiotic).
-
Incubate overnight at 37°C.
6. Analysis of Mutants:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
Visualizations
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for ligation-based site-directed mutagenesis.
DNA Repair Pathways Involving Mammalian DNA Ligases
References
- 1. byjus.com [byjus.com]
- 2. Mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human DNA ligases in replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. What Is DNA Ligase? Definition & Role [excedr.com]
- 7. DNA ligase - Wikipedia [en.wikipedia.org]
- 8. Interplay between DNA polymerases and DNA ligases: Influence on substrate channeling and the fidelity of DNA ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligation (molecular biology) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Gene Knockout Strategies
Topic: A Guide to Mammalian DNA Ligases and Their Roles in Gene Editing
For: Researchers, scientists, and drug development professionals.
Introduction
The precise removal or inactivation of a gene, a process known as gene knockout, is a cornerstone of modern molecular biology, enabling researchers to elucidate gene function and model human diseases. This process relies on the cell's own DNA repair machinery to finalize the genetic modification. While various enzymes are involved, DNA ligases play the critical final role of sealing breaks in the DNA backbone.
Historically, mammalian cells were thought to contain four distinct DNA ligases (I, II, III, and IV). However, it is now understood that DNA ligase II is a proteolytic product or an alternatively spliced isoform of DNA ligase III and is not a distinct entity encoded by its own gene.[1][2][3][4] Its functions are subsumed within the broader roles of DNA ligase III in DNA repair pathways.
For the purpose of creating gene knockouts, particularly through CRISPR/Cas9 technology, DNA ligase IV is the pivotal enzyme. CRISPR/Cas9 introduces a targeted double-strand break (DSB) in the DNA. The cell primarily repairs this break through one of two pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology Directed Repair (HDR) pathway. Gene knockouts are typically generated via the NHEJ pathway, which often results in small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein.[5][6][7][8] DNA ligase IV, in complex with its cofactor XRCC4, is the dedicated ligase that catalyzes the final sealing of the DNA ends in the NHEJ pathway.[9][10][11][12][13][14]
This document provides a comprehensive overview of the relevant mammalian DNA ligases, their specific roles in DNA metabolism, and a detailed protocol for generating gene knockouts using the CRISPR/Cas9 system, which leverages the cellular NHEJ pathway and, consequently, DNA ligase IV.
Mammalian DNA Ligases: A Functional Summary
The three primary, genetically distinct DNA ligases in mammalian cells are DNA ligase I, DNA ligase III, and DNA ligase IV. Each has evolved specialized roles in DNA replication and repair.
| DNA Ligase | Primary Functions | Key Interacting Partners | Relevance to Gene Knockout |
| DNA Ligase I | - Joins Okazaki fragments during lagging strand DNA replication.[1][4][14]- Participates in long-patch base excision repair (BER) and nucleotide excision repair (NER).[15] | PCNA, DNA Polymerase δ/ε[16] | Indirect; essential for cell viability and replication, but not the primary ligase for NHEJ-mediated knockouts. |
| DNA Ligase III | - Key role in short-patch base excision repair (BER) and single-strand break repair (SSBR).[15][17][18]- The only DNA ligase found in mitochondria, essential for mitochondrial DNA maintenance.[14][19]- Participates in an alternative, microhomology-mediated end joining (MMEJ) pathway.[2] | XRCC1[14][17] | Primarily involved in repair of single-strand breaks and base damage. Can participate in alternative end-joining pathways, but DNA ligase IV is dominant for classical NHEJ. |
| DNA Ligase IV | - Catalyzes the final ligation step in the classical Non-Homologous End Joining (NHEJ) pathway for repairing double-strand breaks.[9][10][11][12][13][14]- Essential for V(D)J recombination in the development of the immune system.[14] | XRCC4, DNA-PKcs[12][13] | Direct and Essential. The primary ligase responsible for sealing the DNA double-strand break after CRISPR/Cas9 cutting, leading to the formation of indels and gene knockout. |
The Role of DNA Ligase IV in CRISPR/Cas9-Mediated Gene Knockout
The generation of a gene knockout using CRISPR/Cas9 is a multi-step process that hijacks the cell's natural DNA repair mechanisms. The central pathway for this application is Non-Homologous End Joining (NHEJ).
Pathway Description:
-
DSB Induction: The CRISPR/Cas9 complex is guided by the single-guide RNA (sgRNA) to a specific locus in the genome and creates a precise double-strand break.
-
Break Recognition: The Ku70/80 heterodimer rapidly binds to the broken DNA ends, protecting them from degradation and initiating the NHEJ cascade.[12][13]
-
Complex Assembly: Ku70/80 recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).
-
End Processing: If the DNA ends are not compatible for direct ligation (e.g., they have overhangs or damaged bases), they may be processed by nucleases like Artemis and filled in by polymerases. This step is often where nucleotides are lost.
-
Ligation: The DNA Ligase IV/XRCC4 complex is recruited to the site.[12][13] DNA Ligase IV then catalyzes the formation of a phosphodiester bond, sealing the break. Due to the often imprecise nature of the preceding steps, this ligation frequently results in small insertions or deletions (indels).
-
Gene Knockout: The resulting indel can disrupt the open reading frame of the targeted gene, leading to a premature stop codon and the production of a truncated, non-functional protein, thus achieving a gene knockout.[5][6]
Protocol: CRISPR/Cas9-Mediated Gene Knockout in Mammalian Cells
This protocol provides a generalized workflow for generating a gene knockout using CRISPR/Cas9 technology, which relies on the endogenous NHEJ pathway and DNA Ligase IV activity.
Materials
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Cas9-expressing plasmid (e.g., pX459) or purified Cas9 protein
-
Synthesized single-guide RNAs (sgRNAs) or sgRNA expression vectors
-
Transfection reagent (e.g., lipofection-based or electroporation system)
-
Genomic DNA extraction kit
-
PCR reagents (primers flanking the target site, polymerase, dNTPs)
-
Indel detection kit (e.g., T7 Endonuclease I) or access to sequencing services
-
Antibodies against the target protein (for Western blot validation)
Methodology
1. sgRNA Design and Synthesis a. Identify the target gene and select a critical exon, preferably near the 5' end of the coding sequence, to maximize the likelihood of generating a loss-of-function mutation. b. Use online design tools (e.g., CHOPCHOP, Synthego's design tool) to generate candidate sgRNA sequences. Select 2-3 sgRNAs with high on-target scores and low off-target predictions. c. Synthesize the chosen sgRNAs or clone the corresponding DNA sequences into an sgRNA expression vector.
2. Delivery of CRISPR Components a. Plasmid-based: Co-transfect the Cas9 expression plasmid and the sgRNA expression plasmid into the target cells. If using an all-in-one vector like pX459, only a single plasmid is needed. b. Ribonucleoprotein (RNP)-based: Pre-complex purified Cas9 protein with the synthesized sgRNA in vitro. Deliver the resulting RNP complex to the cells. This method is often preferred as it leads to transient Cas9 activity, reducing off-target effects.
3. Cell Transfection a. Plate cells to achieve 70-80% confluency on the day of transfection. b. Follow the manufacturer's protocol for your chosen transfection method (e.g., Lipofectamine, electroporation). c. After transfection, allow cells to recover for 48-72 hours.
4. Selection and Clonal Expansion (Optional but Recommended) a. If using a plasmid with a selection marker (e.g., puromycin (B1679871) resistance in pX459), apply the selection agent to eliminate non-transfected cells. b. After selection, dilute the cell population and plate into 96-well plates to isolate single cells (single-cell cloning). c. Culture the single cells to generate clonal populations, each derived from a single editing event.
5. Screening for Editing Events a. Once clonal populations are established (or from the pooled population if not cloning), extract genomic DNA. b. Design PCR primers that flank the sgRNA target site, amplifying a 400-800 bp region. c. Perform PCR on the extracted genomic DNA.
6. Indel Detection and Validation a. T7 Endonuclease I (T7E1) Assay: This enzyme recognizes and cleaves mismatched DNA heteroduplexes. i. Denature and re-anneal the PCR products. If indels are present, heteroduplexes of wild-type and mutant DNA will form. ii. Treat the re-annealed DNA with T7E1. iii. Run the products on an agarose (B213101) gel. Cleaved fragments indicate the presence of indels. b. Sanger Sequencing: Sequence the PCR products from individual clones. Analyze the sequencing chromatograms for the presence of mixed traces downstream of the cut site, which indicates an indel. For definitive characterization, PCR products can be subcloned into a vector (e.g., via TA cloning) and multiple clones sequenced to identify the specific mutations on each allele.
7. Confirmation of Gene Knockout a. Western Blot: For the clones confirmed to have biallelic frameshift mutations, perform a Western blot using an antibody specific to the target protein. The absence of the protein band confirms a successful knockout at the protein level. b. Functional Assay: If a known cellular function is associated with the gene, perform a relevant assay to confirm the loss of that function.
Conclusion
Creating gene knockouts is a powerful technique that fundamentally relies on the cell's DNA repair machinery. While the term "DNA ligase II" is now considered a misnomer, understanding the distinct roles of DNA ligases I, III, and IV is crucial for any researcher working in gene editing. Specifically, the NHEJ pathway, finalized by the action of DNA ligase IV, is the workhorse for generating gene knockouts with CRISPR/Cas9. The protocol outlined here provides a robust framework for leveraging this endogenous cellular process to create valuable knockout models for research and therapeutic development.
References
- 1. DNA ligases in the repair and replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of the DNA ligases encoded by the mammalian LIG3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Gene Knock out Cell Line Construction via CRISPR Cas9 NHEJ - CB-Gene [cb-gene.com]
- 6. How is CRISPR-Cas9 used in gene knockout and knock-in? | AAT Bioquest [aatbio.com]
- 7. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Impact of DNA ligase IV on nonhomologous end joining pathways during class switch recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 14. DNA ligase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. DNA ligase I selectively affects DNA synthesis by DNA polymerases delta and epsilon suggesting differential functions in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Roles of DNA ligase III and XRCC1 in regulating the switch between short patch and long patch BER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA Ligase III is critical for mtDNA integrity but not Xrcc1-mediated nuclear DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Ligase III in Single-Strand Break Repair Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA integrity is under constant threat from endogenous and exogenous agents, leading to various forms of DNA damage. Single-strand breaks (SSBs) are among the most frequent lesions, and their efficient repair is crucial for maintaining genomic stability. The single-strand break repair (SSBR) pathway is a major cellular mechanism that addresses these lesions. A key enzymatic step in this pathway is the sealing of the sugar-phosphate backbone, a reaction catalyzed by DNA ligases.
In mammalian cells, DNA ligase III (LIG3) plays a critical role in SSBR, particularly in the context of base excision repair (BER). LIG3 forms a complex with the scaffold protein XRCC1, which is essential for the recruitment and coordination of other SSBR factors at the site of damage. It is now widely accepted that what was once referred to as DNA ligase II is a proteolytic fragment of DNA ligase III. Therefore, this document will focus on DNA ligase III.
These application notes provide detailed protocols for assessing the activity of DNA ligase III in the context of SSBR, offering valuable tools for basic research and the development of therapeutic agents targeting this pathway.
Principle of the Assay
The assays described herein are designed to measure the efficiency of DNA ligation in a model SSBR reaction. This is achieved by utilizing a synthetic DNA substrate that mimics a single-strand break. The activity of DNA ligase III, either as a purified enzyme or within a cellular extract, is quantified by measuring the formation of the ligated DNA product. Detection of the product can be accomplished through various methods, including radioactive labeling and fluorescence-based approaches. These assays can be adapted for high-throughput screening of potential inhibitors or activators of DNA ligase III.
Data Presentation
Table 1: Kinetic Parameters of Human DNA Ligase IIIα and DNA Ligase I
| Enzyme | Km (DNA, nM) | kcat (min-1) | kcat/Km (nM-1min-1) |
| DNA Ligase IIIα | 7.7 ± 1.5 | 3.2 ± 0.1 | 0.42 |
| DNA Ligase I | 56 ± 11 | 3.5 ± 0.1 | 0.06 |
Data adapted from a study comparing the kinetic parameters of LIG3α and LIG1 under optimal conditions. The lower Km of LIG3α suggests a higher affinity for nicked DNA substrates compared to LIG1.[1]
Table 2: IC50 Values of Selected Inhibitors for Human DNA Ligases
| Inhibitor | DNA Ligase I (μM) | DNA Ligase III (μM) |
| L67 | 10 | 10 |
| L82 | 10 | >100 |
| L189 | 10 | 25 |
| Rhamnetin | - | ~5 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. L67 shows similar potency against both ligases, while L82 is more specific for DNA Ligase I.[2][3]
Experimental Protocols
Protocol 1: In Vitro Single-Strand Break Repair Assay using Purified DNA Ligase III and a Radiolabeled Oligonucleotide Substrate
This protocol describes a direct measure of DNA ligase III activity using a synthetic, radiolabeled DNA substrate containing a single-strand nick.
Materials and Reagents:
-
Purified human DNA Ligase IIIα
-
Oligonucleotide 1 (30-mer, 5'-phosphorylated): 5'-p-AGCTCATGCAATTGCCACTGCTGCAGCTAG-3'
-
Oligonucleotide 2 (15-mer, 5'-hydroxyl): 5'-GATCGATGCCGATTC-3'
-
Template Oligonucleotide (45-mer): 3'-TCGAGTACGTTAACGGTGACGACGTCGATCCTAGCTACGGCTAAG-5'
-
[γ-32P]ATP
-
T4 Polynucleotide Kinase (T4 PNK)
-
10x Ligation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT, 10 mM ATP
-
Formamide Loading Dye: 98% formamide, 10 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol
-
Denaturing Polyacrylamide Gel (15%)
-
Phosphor imaging screen and scanner
Procedure:
-
Substrate Preparation (Radiolabeling): a. Anneal Oligonucleotide 1, Oligonucleotide 2, and the Template Oligonucleotide in a 1:1.2:1.5 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature. This creates a nicked duplex DNA substrate. b. In a separate reaction, label the 5' end of Oligonucleotide 2 with 32P using T4 PNK and [γ-32P]ATP according to the manufacturer's protocol. c. Purify the radiolabeled oligonucleotide using a suitable spin column to remove unincorporated nucleotides. d. Anneal the 32P-labeled Oligonucleotide 2 with Oligonucleotide 1 and the Template Oligonucleotide as described in step 1a to generate the final radiolabeled substrate.
-
Ligation Reaction: a. Set up the ligation reactions in a total volume of 20 µL. b. To a microcentrifuge tube, add:
- 2 µL of 10x Ligation Buffer
- 1 µL of radiolabeled DNA substrate (e.g., 100 nM final concentration)
- Purified DNA Ligase IIIα (e.g., 50 nM final concentration)
- Nuclease-free water to 20 µL. c. For inhibitor studies, add the desired concentration of the inhibitor and pre-incubate with the enzyme for 10 minutes on ice before adding the substrate. d. Incubate the reactions at 37°C for 30 minutes.
-
Analysis of Ligation Products: a. Stop the reaction by adding 20 µL of Formamide Loading Dye. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a 15% denaturing polyacrylamide gel. d. Run the gel until the bromophenol blue dye front reaches the bottom. e. Expose the gel to a phosphor imaging screen overnight. f. Scan the screen and quantify the bands corresponding to the unligated (15-mer) and ligated (45-mer) products using densitometry software. The percentage of ligation can be calculated as: (Intensity of ligated product) / (Intensity of ligated product + Intensity of unligated product) * 100.
Protocol 2: Fluorescence-Based Single-Strand Break Repair Assay in Cell Extracts
This protocol measures the SSBR capacity of a cell extract using a fluorescently labeled DNA substrate. This assay is suitable for higher throughput screening.
Materials and Reagents:
-
Cell lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Fluorescently labeled DNA substrate: A duplex oligonucleotide with a nick, where one oligonucleotide is labeled with a fluorophore (e.g., FAM) at the 5' end and the other has a quencher (e.g., BHQ-1) at the 3' end of the adjacent strand. Ligation separates the fluorophore and quencher, leading to an increase in fluorescence.
-
10x Ligation Buffer (as in Protocol 1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Cell Extracts: a. Culture cells to the desired confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Ligation Reaction: a. Set up the reactions in a 96-well black microplate in a total volume of 50 µL. b. To each well, add:
- 5 µL of 10x Ligation Buffer
- 5 µL of fluorescent DNA substrate (e.g., 200 nM final concentration)
- Cell extract (e.g., 10-50 µg of total protein)
- Nuclease-free water to 50 µL. c. For inhibitor studies, add the inhibitor to the wells containing the cell extract and pre-incubate for 15 minutes at room temperature. d. Measure the initial fluorescence (T0). e. Incubate the plate at 37°C.
-
Data Acquisition and Analysis: a. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. b. The rate of ligation is determined by the increase in fluorescence over time. c. The activity can be expressed as the change in fluorescence per unit time per microgram of protein.
Mandatory Visualization
Caption: Simplified signaling pathway of single-strand break repair (SSBR) mediated by DNA Ligase III.
Caption: General experimental workflow for a DNA Ligase III single-strand break repair assay.
References
- 1. Kinetic analyses of single-stranded break repair by human DNA ligase III isoforms reveal biochemical differences from DNA ligase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
Application Notes: Generation and Characterization of a lag-2 Knockout in Caenorhabditis elegans
Introduction
The Caenorhabditis elegans gene lag-2 (lin-12 and glp-1 activity) encodes a transmembrane protein that is a functional homolog of the Delta ligand in the highly conserved Notch signaling pathway.[1][2][3] As a ligand, LAG-2 interacts with the Notch-like receptors LIN-12 and GLP-1 to mediate a variety of essential cell-cell interactions throughout development.[3][4][5] These interactions are critical for processes such as the specification of cell fates in the gonad, vulva, and mesoderm, as well as for maintaining the balance between germline stem cell proliferation and differentiation.[1][6][7]
Creating a targeted knockout of the lag-2 gene is a crucial step for elucidating its precise functions in these developmental pathways and for understanding the broader implications of Notch signaling disruption. The primary and most efficient method for generating a targeted gene knockout in C. elegans is the CRISPR/Cas9 system.[8][9][10] This technology allows for precise double-strand breaks at a specific genomic locus, which, when repaired by the cell's non-homologous end joining (NHEJ) machinery, can result in small insertions or deletions (indels) that disrupt the open reading frame, leading to a functional knockout. Alternatively, homology-directed repair (HDR) can be utilized to insert a larger cassette or create a precise deletion.[8]
These application notes provide a comprehensive overview and detailed protocols for creating a lag-2 knockout in C. elegans using CRISPR/Cas9, and for verifying the resulting mutant phenotypes.
LAG-2 in the Notch Signaling Pathway
The LAG-2 protein is a key component of the Notch signaling cascade. It is expressed on the surface of a "sending" cell and binds to the extracellular domain of the LIN-12 or GLP-1 receptor on an adjacent "receiving" cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator to regulate the expression of target genes, thereby controlling cell fate decisions.[1][2]
Caption: The canonical LAG-2/Notch signaling pathway in C. elegans.
Quantitative Data on lag-2 Loss-of-Function Phenotypes
Disruption of lag-2 or its signaling pathway results in several well-characterized and quantifiable phenotypes. These defects underscore the gene's critical role in developmental cell fate decisions.
| Phenotype Category | Specific Defect | Method of Disruption | Observed Penetrance/Effect | Reference |
| Uterine Development | Ectopic Anchor Cells (ACs) | Auxin-mediated degradation of LIN-12 (receptor) | 100% of animals exhibit two ACs (n=25) | [1] |
| Vulval Development | Ectopic Primary Vulval Precursor Cells (VPCs) | Auxin-mediated degradation of LIN-12 (receptor) | 100% of animals show ectopic 1° VPCs (n=25) | [1] |
| Sleep Regulation | Increased Sleep Bout Quantity | Partial loss-of-function allele lag-2(q420) | Statistically significant increase in total sleep time | [11] |
| Sleep Regulation | Increased Arousal Threshold | Partial loss-of-function allele lag-2(q420) | Statistically significant increase in time spent in sleep bouts | [11] |
| Basement Membrane Mobility | Impaired Mobility | RNAi-mediated knockdown in pi uterine cell lineage | Observable impairment of basement membrane movement | [6] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of lag-2
This protocol outlines the generation of a lag-2 knockout using direct injection of a Cas9/sgRNA ribonucleoprotein (RNP) complex, which is a highly efficient method in C. elegans.[8][9]
1. Materials and Reagents:
-
N2 (wild-type) C. elegans strain
-
E. coli OP50
-
Nematode Growth Medium (NGM) plates
-
TrueCut Cas9 Protein v2 (e.g., Invitrogen)
-
Custom synthesized sgRNA targeting lag-2 (e.g., from Synthego or IDT)
-
Validated Target Sequence: 5'-GAAGAATCTAGACATAGTGAC-3' (targets exon)[1]
-
-
Co-injection marker (e.g., pRF4 plasmid containing rol-6(su1006))
-
Nuclease-free water
-
Injection buffer (e.g., 20 mM potassium phosphate, 3 mM potassium citrate, 2% w/v sucrose, pH 7.5)
-
Microinjection setup (inverted microscope, micromanipulator, microinjector)
-
Microinjection needles
2. Methods:
Step 2.1: Preparation of C. elegans
-
Culture N2 worms on OP50-seeded NGM plates at 20°C.
-
Synchronize a population of worms to obtain a high number of young adult hermaphrodites for injection.
-
On the day of injection, select late L4 or very young adult hermaphrodites, as their gonads are optimal for microinjection.
Step 2.2: Preparation of the Injection Mix
-
On ice, combine the following components in a sterile, nuclease-free microcentrifuge tube. The final volume is typically 10-20 µL.
Component Stock Concentration Final Concentration Volume (for 10 µL total) Cas9 Protein 20 µM 2.5 µM 1.25 µL lag-2 sgRNA 100 µM 5 µM 0.5 µL pRF4 (rol-6) 500 ng/µL 50 ng/µL 1.0 µL | Nuclease-free H₂O| - | - | 7.25 µL |
-
Gently mix by pipetting and centrifuge briefly.
-
Incubate the mixture at 37°C for 15 minutes to allow the Cas9 protein and sgRNA to form an RNP complex.
-
After incubation, place the mix back on ice. Centrifuge at max speed for 10 minutes to pellet any debris that could clog the needle.
Step 2.3: Microinjection
-
Prepare an injection pad (e.g., a small drop of 2% agarose (B213101) on a coverslip).
-
Transfer 20-30 young adult worms to a drop of halocarbon oil on the injection pad.
-
Load the supernatant of the injection mix into a microinjection needle.
-
Using the micromanipulator, inject the mix into both arms of the gonad of each worm.
-
After injection, recover each worm by placing it onto a fresh, seeded NGM plate (1 worm per plate).
-
Incubate the injected P0 worms at 20°C.
Step 2.4: Screening for Transformants
-
After 3-4 days, screen the F1 progeny for the "Roller" phenotype, which indicates successful uptake of the co-injection marker.
-
Single-pick at least 24 Roller F1s to individual plates and allow them to self-fertilize.
-
Screen the F2 generation for plates that are producing non-Roller progeny (indicating the array is not integrated) and that may contain homozygous lag-2 knockouts.
Protocol 2: Molecular Verification of the lag-2 Knockout
This protocol confirms the presence of a mutation at the lag-2 locus.
1. Materials and Reagents:
-
Single-worm lysis buffer (e.g., 10 mM Tris-HCl pH 8.2, 50 mM KCl, 2.5 mM MgCl₂, 0.45% NP-40, 0.45% Tween-20, 0.1 mg/mL Proteinase K)
-
PCR primers flanking the sgRNA target site in the lag-2 gene.
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis system
-
DNA sequencing service
2. Methods:
Step 2.1: Single-Worm PCR
-
From a candidate F2 plate, pick a single worm into a PCR tube containing 5-10 µL of single-worm lysis buffer.
-
Freeze the tube at -80°C for at least 15 minutes.
-
Lyse the worm by incubating at 60°C for 60 minutes, followed by 95°C for 15 minutes to inactivate the Proteinase K.
-
Use 1-2 µL of the lysate as a template for a PCR reaction with primers flanking the lag-2 target site.
Step 2.2: Genotyping by PCR and Sequencing
-
Run the PCR products on an agarose gel. A successful knockout created by NHEJ may result in a small size change, but often the change is too small to detect on a standard gel. The primary purpose of this PCR is to generate a product for sequencing.
-
Purify the PCR product from the reaction mixture.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequencing results with the wild-type lag-2 sequence to identify the specific indel mutation that causes the knockout. A frameshift mutation leading to a premature stop codon confirms a successful knockout allele.[12]
Experimental Workflow for lag-2 Knockout Generation
The following diagram illustrates the complete workflow from preparation to verification of the lag-2 knockout.
References
- 1. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 2. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 6. uniprot.org [uniprot.org]
- 7. Modelling the Caenorhabditis elegans gonad over developmental time using the Distal Tip Cell marker lag-2p::gfp | microPublication [micropublication.org]
- 8. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. [PDF] CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Application Notes and Protocols for RNAi-mediated Knockdown of lag-2 in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAG-2 and its Role in C. elegans Development
The lag-2 gene in C. elegans encodes a signaling ligand for the LIN-12 and GLP-1 receptors, which are homologs of the highly conserved Notch receptor.[1][2][3] The LAG-2/LIN-12/GLP-1 signaling pathway is a critical regulator of cell-fate decisions during embryonic and post-embryonic development.[1][3][4] This pathway is particularly important for the proper development of the vulva and the germline.
Vulval Development: In hermaphrodites, the anchor cell (AC) of the somatic gonad secretes the LIN-3 (EGF) signal, which induces the primary (1°) vulval fate in the P6.p vulval precursor cell (VPC). The newly specified P6.p cell then expresses LAG-2, which in turn signals to the neighboring P5.p and P7.p cells, inducing the secondary (2°) vulval fate through the LIN-12 receptor. This process of lateral inhibition ensures the correct patterning of the vulva. Perturbations in this pathway can lead to severe vulval abnormalities, such as the Multivulva (Muv) or Protruding vulva (Pvl) phenotypes.
Germline Development: The distal tip cell (DTC) in the gonad acts as a niche for the germline stem cells.[5] The DTC expresses LAG-2, which signals to the GLP-1 receptor on the adjacent germ cells, maintaining them in a proliferative, undifferentiated state.[5] Disruption of this signaling can lead to premature entry into meiosis and the formation of germline tumors.[5]
Data Presentation: Phenotypes of lag-2 Knockdown
| Phenotype Category | Specific Phenotype | Expected Penetrance | Notes |
| Somatic Gonad | Two Anchor Cells (ACs) | 100% | Observed upon auxin-mediated degradation of the LIN-12 receptor, which LAG-2 signals to.[6] |
| Vulval Development | Ectopic primary VPCs | 100% | Observed upon auxin-mediated degradation of the LIN-12 receptor.[6] |
| Multivulva (Muv) | High | Expected due to the role of LAG-2 in lateral signaling for 2° fate specification. | |
| Protruding vulva (Pvl) | High | A common phenotype resulting from defects in vulval morphogenesis. | |
| Germline | Germline Tumors / Proliferation | High | Expected due to the role of LAG-2 in maintaining the germline stem cell pool. |
Signaling Pathway and Experimental Workflow Diagrams
LAG-2/LIN-12 Signaling Pathway in Vulval Precursor Cell Fate Determination
Caption: LAG-2 signaling in VPC fate determination.
Experimental Workflow for lag-2 RNAi by Feeding
References
- 1. Brief guide to Caenorhabditis elegans imaging and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C. elegans Vulva Induction: An In Vivo Model to Study Epidermal Growth Factor Receptor Signaling and Trafficking [ouci.dntb.gov.ua]
- 3. Live-imaging analysis of germ cell proliferation in the C. elegans adult supports a stochastic model for stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults [frontiersin.org]
- 5. Construction of a germline-specific RNAi tool in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protruding vulva mutants identify novel loci and Wnt signaling factors that function during Caenorhabditis elegans vulva development - PMC [pmc.ncbi.nlm.nih.gov]
Probing the LIN-12/Notch Signaling Pathway: Methods for Studying the LAG-2 and LIN-12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the LIN-12/Notch receptor and its ligand, LAG-2/Delta, is a cornerstone of developmental biology, orchestrating critical cell fate decisions in a multitude of organisms. In the nematode Caenorhabditis elegans, this signaling pathway is integral to processes such as gonad development and vulval precursor cell specification.[1][2] Understanding the molecular intricacies of the LAG-2/LIN-12 interaction is paramount for deciphering the fundamental mechanisms of cell-cell communication and for the development of therapeutics targeting Notch-related diseases. This document provides a comprehensive overview of established and cutting-edge methodologies to investigate this pivotal protein-protein interaction, complete with detailed protocols and data interpretation guidelines.
LIN-12/LAG-2 Signaling Pathway
The canonical LIN-12/Notch signaling cascade is initiated by the binding of the transmembrane ligand LAG-2, expressed on one cell, to the extracellular domain of the LIN-12 receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of LIN-12, ultimately releasing the LIN-12 intracellular domain (LICD). The LICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein LAG-1/CSL and other co-activators to regulate the transcription of target genes.
Caption: The LIN-12/LAG-2 signaling pathway.
Quantitative Analysis of LAG-2/LIN-12 Interaction
| Interacting Proteins (Homologs) | Method | Dissociation Constant (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Reference |
| Human Notch1 (EGF11-13) & Human DLL4 (N-EGF2) | Surface Plasmon Resonance (SPR) | 7.5 µM | Not Reported | Not Reported | [3] |
| Human Notch1 (EGF6-15) & Human DLL1 (MNNL-EGF5) | Biolayer Interferometry | 3.4 ± 0.5 µM | Not Reported | Not Reported | [4] |
| Human Notch1 (EGF6-15) & Human DLL4 (MNNL-EGF5) | Biolayer Interferometry | 270 ± 65 nM | Not Reported | Not Reported | [4] |
| Rat Notch1 (EGF11-14) & Rat Dll1 (N-EGF3) | Surface Plasmon Resonance (SPR) | 130 µM | Not Reported | Not Reported | [5] |
| Drosophila Notch (EGF11-20) & Drosophila Delta | ELISA | 1.87 nM | Not Reported | Not Reported | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
Co-IP is a powerful technique to demonstrate that two proteins interact within their native cellular environment. This protocol is adapted for use in C. elegans.
Workflow:
Caption: Co-Immunoprecipitation workflow.
Protocol:
-
Strain Generation: Generate transgenic C. elegans strains expressing epitope-tagged versions of LAG-2 and LIN-12 (e.g., LAG-2::FLAG and LIN-12::HA). This can be achieved through CRISPR/Cas9-mediated genome engineering.
-
Worm Culture and Lysis:
-
Grow large populations of the transgenic worms on NGM plates.
-
Harvest and wash the worms to remove bacteria.
-
Prepare a worm pellet and freeze it in liquid nitrogen.
-
Grind the frozen pellet to a fine powder using a mortar and pestle.[6]
-
Resuspend the powder in a suitable lysis buffer containing protease inhibitors and a non-ionic detergent (e.g., NP-40 or Triton X-100) to solubilize membrane proteins.
-
-
Immunoprecipitation:
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the epitope tag on the "bait" protein (e.g., anti-FLAG antibody for LAG-2::FLAG).
-
Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the epitope tag of the "prey" protein (e.g., anti-HA antibody for LIN-12::HA).
-
A band corresponding to the molecular weight of the prey protein indicates an interaction.
-
Split-Ubiquitin Yeast Two-Hybrid (Y2H) for Membrane Proteins
The conventional Y2H system is not suitable for transmembrane proteins as the interaction needs to occur in the nucleus. The split-ubiquitin system overcomes this limitation by allowing the detection of interactions at the cell membrane.[7][8][9][10]
Workflow:
Caption: Split-Ubiquitin Yeast Two-Hybrid workflow.
Protocol:
-
Vector Construction:
-
Clone the coding sequence of LAG-2 into a "bait" vector, fusing it to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (e.g., PLV: Protein A-LexA-VP16).
-
Clone the coding sequence of LIN-12 into a "prey" vector, fusing it to a mutated N-terminal half of ubiquitin (NubG). The orientation of the tags is critical and should be chosen to ensure the Cub and NubG moieties are in the cytoplasm.
-
-
Yeast Transformation and Mating:
-
Co-transform a suitable yeast reporter strain (e.g., NMY51) with the bait and prey plasmids.
-
Alternatively, transform separate yeast strains of opposite mating types and then mate them.
-
-
Selection and Reporter Assays:
-
Select for diploid yeast containing both plasmids on appropriate dropout media (e.g., SD -Leu/-Trp).
-
To test for an interaction, plate the yeast on highly selective media lacking adenine (B156593) and histidine (SD -Ade/-His/-Leu/-Trp). Growth on this media indicates an interaction.
-
Further confirm the interaction by performing a β-galactosidase colony-lift filter assay. A blue color change indicates the activation of the lacZ reporter gene.
-
-
Controls:
-
Include positive and negative controls to validate the assay. A known interacting protein pair should be used as a positive control, while a non-interacting pair or an empty vector should be used as a negative control.
-
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics. This protocol is a general framework and would require optimization for the specific proteins.
Workflow:
References
- 1. Notch signaling: genetics and structure - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Greenwald Lab [greenwaldlab.org]
- 3. Structural basis for Notch1 engagement of Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular logic of Notch signaling: a structural and biochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Purification of Protein Complexes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gulilab.org [gulilab.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The split-ubiquitin membrane-based yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functional Assays for LAG-3 Activity In Vivo
Introduction
Lymphocyte-activation gene 3 (LAG-3, also known as CD223) is a crucial immune checkpoint receptor that negatively regulates T cell function.[1][2][3][4] As a member of the immunoglobulin (Ig) superfamily, LAG-3 is expressed on activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), natural killer (NK) cells, and B cells.[5][6][7] It plays a significant role in establishing and maintaining peripheral tolerance and is a key mediator of T cell exhaustion in chronic diseases such as cancer.[3][8] The development of therapeutic agents that block the LAG-3 pathway is a major focus in immuno-oncology.[1][9]
The primary ligand for LAG-3 is the Major Histocompatibility Complex Class II (MHC-II), to which it binds with a much higher affinity than CD4.[5][10] This interaction inhibits T cell receptor (TCR) signaling, leading to reduced T cell proliferation, activation, and cytokine production.[2][5] Other identified ligands include Fibrinogen-like protein 1 (FGL1), Galectin-3, and LSECtin, which expand the regulatory capacity of LAG-3 within the tumor microenvironment.[3][11] Due to its distinct signaling mechanism, LAG-3 often acts synergistically with other checkpoint receptors like PD-1 to suppress anti-tumor immunity.[3][5][12] Consequently, dual blockade of LAG-3 and PD-1 has emerged as a promising therapeutic strategy.[3][12]
Evaluating the in vivo activity of LAG-3 modulators, such as monoclonal antibodies, is essential for preclinical development. These assays aim to determine the agent's efficacy in restoring anti-tumor immune responses, assess potential synergistic effects with other therapies, and understand its mechanism of action within a complex biological system. The most common and informative in vivo functional assays are syngeneic mouse tumor models.
Key In Vivo Functional Assays
The primary method for assessing LAG-3 activity in vivo involves the use of syngeneic tumor models in immunocompetent mice. These models allow for the study of therapeutic agents in the context of a fully functional immune system.
1. Syngeneic Mouse Tumor Models: These models are the gold standard for preclinical evaluation of checkpoint inhibitors. Tumor cells of murine origin (e.g., MC38 colon adenocarcinoma, B16 melanoma) are implanted into mice of the same inbred strain (e.g., C57BL/6). This ensures the tumor is not rejected due to histoincompatibility, allowing for the study of the interaction between the tumor and the host's immune system. The efficacy of an anti-LAG-3 antibody is typically measured by its ability to slow tumor growth or induce tumor regression, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[3][13]
2. Humanized Mouse Models: To test human-specific LAG-3 antibodies, researchers use genetically engineered mice where the extracellular domain of the murine LAG-3 gene is replaced with its human counterpart (hLAG-3 knock-in).[13][14] This allows for the evaluation of therapeutic candidates that do not cross-react with the murine protein. These models can also be created with dual knock-ins, such as hPD-1/hLAG-3, to test combination therapies.[13][14]
Principal Readouts for In Vivo Efficacy:
-
Tumor Growth Inhibition (TGI): The most critical endpoint, measured by regularly calipering tumor volume over time.
-
Survival Analysis: Monitoring the overall survival of tumor-bearing mice following treatment.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): Using flow cytometry to analyze the composition, activation state, and functionality of immune cells within the tumor. Key markers include CD4, CD8, FoxP3 (for Tregs), and expression of activation/exhaustion markers like PD-1, TIM-3, IFN-γ, and Granzyme B.
-
Cytokine Analysis: Measuring the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the serum or from ex vivo re-stimulated T cells.[14]
-
Immunohistochemistry (IHC): Visualizing the infiltration of immune cells and the expression of LAG-3 within the tumor tissue.[7]
Data Presentation
Quantitative data from in vivo functional assays should be summarized to facilitate clear interpretation and comparison between treatment groups.
Table 1: Example Summary of In Vivo Efficacy of an Anti-LAG-3 Antibody in a Syngeneic Tumor Model
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) | CD8+ T Cell Infiltration (% of CD45+ cells) ± SEM |
| Vehicle (Isotype Control) | 10 | 1540 ± 150 | - | 25 | 8.5 ± 1.2 |
| Anti-PD-1 mAb | 10 | 985 ± 120 | 36% | 34 | 15.2 ± 2.1 |
| Anti-LAG-3 mAb | 10 | 1050 ± 135 | 32% | 31 | 14.8 ± 1.9 |
| Anti-PD-1 + Anti-LAG-3 mAb | 10 | 415 ± 95 | 73% | >60 | 28.6 ± 3.5 |
| Statistically significant increase in survival compared to monotherapy groups (p < 0.05). |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Understanding LAG-3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 4. LAG3 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 5. genesandcancer.com [genesandcancer.com]
- 6. Expression of LAG-3 defines exhaustion of intratumoral PD-1+ T cells and correlates with poor outcome in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomeme.ca [genomeme.ca]
- 8. fortislife.com [fortislife.com]
- 9. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 14. Preclinical Development of the Anti-LAG-3 Antibody REGN3767: Characterization and Activity in Combination with the Anti-PD-1 Antibody Cemiplimab in Human PD-1xLAG-3-Knockin Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Screen for Suppressors of lag-2 Mutants in C. elegans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a genetic screen to identify suppressors of lag-2 mutants in the nematode Caenorhabditis elegans. The lag-2 gene encodes a ligand for the LIN-12/Notch receptor and is crucial for various cell-cell interactions during development.[1][2] Loss-of-function mutations in lag-2 typically result in an early larval arrest phenotype, often referred to as the "Lag" phenotype. Identifying suppressor mutations can uncover other genes that interact with lag-2, providing valuable insights into the Notch signaling pathway and potentially identifying novel targets for therapeutic intervention.
Introduction to Suppressor Screens
A suppressor screen is a powerful genetic tool used to identify second-site mutations that alleviate the phenotype of a primary mutation.[3] These screens can reveal genes that function in the same pathway, in parallel pathways, or as downstream effectors of the gene of interest. In the context of lag-2, a suppressor screen aims to find mutations that allow lag-2 mutant animals to bypass the lethal larval arrest and develop into viable, fertile adults.
Signaling Pathways and Experimental Logic
The LAG-2 protein is a key ligand for the GLP-1 and LIN-12 receptors, which are the C. elegans homologs of the Notch receptor.[1][2] This signaling pathway is highly conserved and plays a fundamental role in determining cell fates.
Below are diagrams illustrating the LAG-2/Notch signaling pathway and the general workflow for a genetic suppressor screen.
Caption: The LAG-2/Notch signaling pathway in C. elegans.
Caption: General workflow for a genetic suppressor screen.
Experimental Protocols
Two primary methods for conducting a suppressor screen in C. elegans are chemical mutagenesis with ethyl methanesulfonate (B1217627) (EMS) and RNA interference (RNAi).
Protocol 1: EMS Mutagenesis for Suppressor Screening
This protocol describes a forward genetic screen to identify recessive mutations that suppress the lag-2 larval arrest phenotype.
Materials:
-
lag-2(q420) temperature-sensitive mutant worms
-
E. coli OP50 seeded NGM plates
-
M9 buffer
-
Ethyl methanesulfonate (EMS)
-
1M NaOH for EMS inactivation
Procedure:
-
Synchronization of lag-2(q420) Worms:
-
Grow lag-2(q420) worms at the permissive temperature (15°C).
-
Perform a bleach synchronization to obtain a large population of eggs.
-
Hatch the eggs on unseeded NGM plates to arrest the worms at the L1 stage.
-
-
Mutagenesis (P0 Generation):
-
Plate the synchronized L1s on OP50-seeded plates and grow them to the L4 stage at 15°C.
-
Wash the L4 worms off the plates with M9 buffer and treat with 50 mM EMS in M9 for 4 hours at 20°C with gentle rocking.
-
Wash the worms three times with M9 buffer to remove the EMS.
-
Plate the mutagenized P0 worms on fresh NGM plates and incubate at 15°C.
-
-
F1 Generation:
-
Allow the P0 worms to lay eggs for a few hours and then remove them.
-
Let the F1 progeny grow to the L4 stage at 15°C.
-
-
F2 Screen for Suppressors:
-
Transfer individual F1 L4s to separate plates and allow them to self-fertilize at 15°C.
-
Shift the plates with the F2 progeny to the restrictive temperature (25°C).
-
Screen the F2 generation for viable adults. Non-suppressed lag-2(q420) worms will arrest as larvae and die, while those with a suppressor mutation will develop into adults.
-
-
Isolation and Backcrossing of Suppressor Mutants:
-
Isolate the viable F2 adults that produce viable progeny at 25°C.
-
To remove any unlinked background mutations, backcross the suppressor mutant strain to the original lag-2(q420) strain multiple times.
-
Protocol 2: RNAi-Based Suppressor Screen
This protocol utilizes a genome-wide RNAi library to identify genes whose knockdown suppresses the lag-2 phenotype. This is a powerful method for identifying suppressors that act through loss-of-function.
Materials:
-
lag-2(q411) null mutant worms (maintained with a balancer chromosome)
-
C. elegans RNAi feeding library
-
NGM plates containing ampicillin (B1664943) and IPTG
-
96-well plates for liquid culture
Procedure:
-
Preparation of RNAi Plates:
-
Inoculate each well of a 96-well plate containing LB with ampicillin with a single bacterial clone from the RNAi library.
-
Grow the cultures overnight at 37°C.
-
Seed NGM plates containing ampicillin and IPTG with the bacterial cultures. Allow the bacteria to grow and induce dsRNA expression.
-
-
Synchronization of lag-2(q411) Worms:
-
Synchronize lag-2(q411) worms by bleaching to obtain eggs.
-
Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae.
-
-
RNAi Treatment and Screening:
-
Add the synchronized L1 larvae to the RNAi plates.
-
Incubate the plates at a standard temperature (e.g., 20°C).
-
Screen for wells where the worms develop past the larval arrest stage and reach adulthood.
-
-
Confirmation of Suppressors:
-
Re-test the positive hits from the initial screen to confirm the suppressor phenotype.
-
Sequence the RNAi clone to verify the identity of the target gene.
-
Data Presentation
The following tables provide a template for presenting quantitative data from a lag-2 suppressor screen. The data is hypothetical and serves as an example of how to structure the results for clear comparison.
Table 1: Quantification of Suppressor Phenotypes from EMS Screen
| Strain ID | Suppressor Locus (if known) | Brood Size at 25°C (mean ± SD) | % Viability at 25°C (mean ± SD) |
| lag-2(q420) | - | 0 | 0 |
| Wild-type (N2) | - | 250 ± 30 | 98 ± 2 |
| sup-1(xyz1); lag-2(q420) | Chromosome I | 150 ± 20 | 85 ± 5 |
| sup-2(xyz2); lag-2(q420) | Chromosome III | 120 ± 15 | 70 ± 8 |
| sup-3(xyz3); lag-2(q420) | Chromosome X | 200 ± 25 | 92 ± 4 |
| RNAi Target Gene | Gene Function | % Suppression of Larval Arrest | Notes |
| control (empty vector) | - | 0 | - |
| gene-A | Transcriptional repressor | 75 | Strong suppression |
| gene-B | Ubiquitin ligase component | 40 | Moderate suppression |
| gene-C | Kinase | 15 | Weak suppression |
Concluding Remarks
The protocols and data presentation formats provided here offer a comprehensive guide for conducting and reporting a genetic screen for suppressors of lag-2 mutants in C. elegans. The identification and characterization of such suppressors will undoubtedly contribute to a deeper understanding of the conserved Notch signaling pathway and may reveal novel avenues for therapeutic development.
References
Application Notes and Protocols for Analyzing Phenotypes of lag-2 Loss-of-Function Mutants in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lag-2 gene in Caenorhabditis elegans encodes a DSL (Delta, Serrate, LAG-2) family protein that acts as a ligand for the LIN-12 and GLP-1 Notch-like receptors.[1][2] The LAG-2/Notch signaling pathway is a highly conserved cell-cell communication mechanism crucial for a multitude of developmental processes, including the specification of cell fates.[3][4] Loss-of-function mutations in lag-2 result in characteristic and pleiotropic phenotypes, making it an important target for developmental biology and drug discovery research. These "Lag" (Lin-12 and Glp-1 defective) phenotypes primarily manifest as defects in gonad development, vulval formation, and embryonic and larval viability.[2]
These application notes provide a comprehensive guide to understanding and analyzing the phenotypes associated with lag-2 loss-of-function mutants. Detailed protocols for key experimental procedures are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Key Phenotypes of lag-2 Loss-of-Function Mutants
Loss-of-function mutations in lag-2 lead to a range of observable phenotypes. The severity and penetrance of these defects can vary depending on the specific allele.
1. Germline Proliferation and Gonad Development Defects:
-
Reduced Germline Size: lag-2 is expressed in the distal tip cell (DTC), which forms the niche for germline stem cells (GSCs).[1][2] LAG-2 signals to the GLP-1 receptor in the adjacent GSCs to maintain their mitotic proliferation.[5] Consequently, lag-2 loss-of-function mutants exhibit a significant reduction in the number of germ cells due to premature entry into meiosis.
-
Gonad Migration Defects: The DTCs also guide the migration of the developing gonad arms. While not the primary phenotype, subtle defects in the pathfinding of the gonad arms can be observed in some lag-2 mutants.
2. Vulval Development Defects:
-
Vulvaless (Vul) or Abnormal Vulva: During vulval development, the anchor cell (AC) expresses lag-2 to induce the secondary (2°) fate in the neighboring vulval precursor cells (VPCs) via the LIN-12 receptor.[6][7] Loss of lag-2 function can lead to a failure in this lateral signaling, resulting in all VPCs adopting a tertiary (3°) non-vulval fate, leading to a Vulvaless (Vul) phenotype, or other abnormalities in vulval morphology. In some contexts, loss of Notch signaling can lead to ectopic primary VPC fates.[3][8]
3. Larval Lethality and Other Defects:
-
Larval Arrest: Severe lag-2 loss-of-function alleles can cause larval arrest, typically at the L1 stage. This is often associated with defects in the formation of the rectum, anus, and excretory cell.
-
Egg-Laying Defective (Egl): Due to the vulval defects, adult worms with hypomorphic lag-2 alleles that survive to adulthood are often unable to lay eggs, leading to an "egg-laying defective" (Egl) phenotype where embryos hatch internally.[9]
Data Presentation
Table 1: Phenotypic Summary of lag-2 Loss-of-Function Alleles
| Allele | Phenotype | Penetrance (%) | Expressivity | Reference Strain |
| lag-2(q411) | Larval arrest (Lag phenotype) | ~70% of progeny are Lag | Severe reduction in germline, defects in excretory system | JK1223 |
| lag-2(q420) | Temperature-sensitive larval arrest | High at restrictive temperature | Milder defects at permissive temperature | JK1277 |
| lag-2(s1486) | Early larval lethality | High | Arrest at L1/L2 stage | BC3670 |
| lag-2(q387) | Larval arrest (Lag phenotype) | High | Severe developmental defects | JK1219 |
Note: Penetrance and expressivity can be influenced by genetic background and environmental conditions. Data is compiled from information available on WormBase and the Caenorhabditis Genetics Center (CGC).[10]
Signaling Pathway
The LAG-2 protein is a key ligand in the Notch signaling pathway in C. elegans. It interacts with two transmembrane receptors, LIN-12 and GLP-1, to initiate a signaling cascade that ultimately regulates the transcription of target genes involved in cell fate decisions.
Caption: The LAG-2/Notch signaling pathway in C. elegans.
Experimental Protocols
Protocol 1: Analysis of Germline Proliferation by DAPI Staining
This protocol allows for the visualization and quantification of germ cell nuclei in the gonad.
Materials:
-
M9 Buffer
-
Levamisole (B84282) solution (10 mM)
-
Dissection needles (25-gauge)
-
Microscope slides (poly-L-lysine coated)
-
Coverslips
-
Fixation solution: 3% paraformaldehyde in M9
-
Permeabilization solution: 100% ice-cold methanol (B129727)
-
Wash buffer: PBS with 0.1% Tween-20 (PBST)
-
DAPI staining solution (1 µg/mL in PBST)
-
Mounting medium (e.g., VECTASHIELD®)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Worm Preparation: Synchronize a population of wild-type and lag-2 mutant worms and grow them to the desired developmental stage (e.g., young adult).
-
Dissection:
-
Place a drop of M9 buffer with levamisole on a poly-L-lysine coated slide.
-
Transfer 10-20 worms into the drop.
-
Using two dissection needles, make a cut behind the pharynx of each worm to extrude the gonad.
-
-
Fixation:
-
Carefully remove most of the buffer and add a drop of fixation solution. Incubate for 5 minutes at room temperature.
-
-
Permeabilization:
-
Remove the fixation solution and place the slide in a Coplin jar containing ice-cold methanol for 5 minutes.
-
-
Rehydration and Washing:
-
Rehydrate the samples by washing three times for 5 minutes each with PBST in a Coplin jar.
-
-
DAPI Staining:
-
Incubate the slides in DAPI staining solution for 15 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the slides once with PBST to remove excess DAPI.
-
Mount the coverslip with a drop of mounting medium.
-
-
Imaging and Quantification:
-
Visualize the gonads using a fluorescence microscope.
-
Acquire Z-stack images of the entire gonad arm.
-
Count the number of DAPI-stained nuclei in the mitotic zone (the distal-most region of the gonad with undifferentiated, tightly packed nuclei) and the total number of germ cells.
-
Caption: Workflow for DAPI staining and germ cell quantification.
Protocol 2: Analysis of Vulval Phenotypes by Nomarski (DIC) Microscopy
This protocol is used to visualize the morphology of the vulva in live animals.
Materials:
-
NGM agar (B569324) plates
-
E. coli OP50
-
Microscope slides
-
Coverslips
-
5% agarose (B213101) pads
-
Levamisole solution (10 mM) or sodium azide (B81097) (2%) for immobilization
-
Compound microscope with Nomarski (DIC) optics
Procedure:
-
Worm Culture: Grow synchronized populations of wild-type and lag-2 mutant worms on NGM plates seeded with E. coli OP50 at the desired temperature.
-
Mounting:
-
Prepare a 5% agarose pad on a microscope slide.
-
Place a small drop of levamisole or sodium azide solution on the center of the agarose pad.
-
Pick L4 stage larvae or young adult worms and transfer them into the drop of immobilizing agent.
-
Gently lower a coverslip over the worms.
-
-
Observation:
-
Observe the worms using a compound microscope with Nomarski optics, typically at 400x or 1000x magnification.
-
Focus on the ventral side of the animal to locate the vulva.
-
-
Phenotype Scoring:
-
Score the vulval phenotype as Wild-type, Vulvaless (Vul), Protruding Vulva (Pvl), or Multivulva (Muv).
-
Quantify the percentage of animals exhibiting each phenotype in the population.
-
Caption: Workflow for analyzing vulval phenotypes using Nomarski microscopy.
Conclusion
The analysis of lag-2 loss-of-function mutants provides valuable insights into the fundamental mechanisms of Notch signaling in development. The protocols and guidelines presented here offer a robust framework for researchers to quantitatively and qualitatively assess the pleiotropic phenotypes associated with the disruption of this critical signaling pathway. These studies can contribute to a deeper understanding of cell fate specification and may inform the development of therapeutic strategies targeting Notch signaling in various diseases.
References
- 1. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 2. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling in the C. elegans embryo - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GLP-1 Notch—LAG-1 CSL control of the germline stem cell fate is mediated by transcriptional targets lst-1 and sygl-1 | PLOS Genetics [journals.plos.org]
- 6. Spatial Regulation of lag-2 Transcription During Vulval Precursor Cell Fate Patterning in Caenorhabditis eleganslag-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatial regulation of lag-2 transcription during vulval precursor cell fate patterning in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 9. Egg-Laying Defective Mutants of the Nematode CAENORHABDITIS ELEGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene: lag-2, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
Application Notes and Protocols for Live Imaging of LAG-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAG-2, a member of the Delta/Serrate/LAG-2 (DSL) family of transmembrane ligands, is a critical component of the highly conserved Notch signaling pathway. This pathway governs a wide array of cell-cell communication events that are essential for embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of Notch signaling, including aberrant LAG-2 activity, is implicated in various developmental disorders and cancers. The ability to visualize and quantify LAG-2 signaling dynamics in real-time within living organisms is paramount for understanding its fundamental biological roles and for the development of targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the live imaging of LAG-2 signaling, with a primary focus on the powerful genetic model organism, Caenorhabditis elegans (C. elegans), where many of the foundational principles of this pathway have been elucidated. The techniques described herein are adaptable to other model systems and cell culture-based assays.
Core Concepts in Live Imaging of LAG-2 Signaling
Live-cell imaging of LAG-2 signaling primarily relies on the use of genetically encoded fluorescent reporters. These reporters allow for the visualization of LAG-2 protein localization, expression dynamics, and interaction with its receptor, LIN-12 (the C. elegans Notch homolog), in intact, living organisms. Two main types of reporters are commonly used:
-
Translational Reporters: These involve fusing a fluorescent protein (FP) directly to the LAG-2 protein. This allows for the direct visualization of the LAG-2 protein's subcellular localization, trafficking, and turnover.
-
Transcriptional Reporters: These reporters utilize the lag-2 promoter to drive the expression of a fluorescent protein, often localized to the nucleus (e.g., by fusion to a histone). This provides a readout of when and in which cells the lag-2 gene is being actively transcribed.
By combining these reporters with fluorescently tagged Notch receptors (e.g., LIN-12::mNeonGreen), researchers can simultaneously visualize both the ligand and receptor to study their dynamic interactions during signaling events.[1]
Key Signaling Pathway and Experimental Workflow
The canonical LAG-2/Notch signaling pathway is initiated by the binding of LAG-2 on the signaling cell to the LIN-12/Notch receptor on the receiving cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator to regulate the expression of target genes.
The general workflow for live imaging of LAG-2 signaling involves several key stages, from the generation of reporter strains to image acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Generation of Endogenously Tagged LAG-2::FP Reporter Strains in C. elegans using CRISPR/Cas9
This protocol outlines the steps for knocking in a fluorescent protein (FP) sequence at the endogenous lag-2 locus. This method ensures that the LAG-2::FP fusion protein is expressed under the control of its native regulatory elements.
Materials:
-
C. elegans strain with integrated Cas9 (optional, but improves efficiency)
-
Alt-R® CRISPR-Cas9 crRNA targeting the desired insertion site in lag-2
-
Alt-R® CRISPR-Cas9 tracrRNA
-
Alt-R® S.p. Cas9 Nuclease
-
Single-stranded donor oligonucleotide (ssODN) or plasmid repair template containing the FP sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences upstream and downstream of the crRNA target site.
-
Co-injection markers (e.g., pRF4 plasmid for a roller phenotype)
-
Microinjection setup
Procedure:
-
Design and Synthesize CRISPR Components:
-
Identify a suitable PAM site (NGG) near the C-terminus of the lag-2 coding sequence for C-terminal tagging.
-
Design and order a crRNA targeting this site.
-
Design a repair template containing the FP sequence (e.g., mTurquoise2, mNeonGreen) just before the stop codon, flanked by homology arms. The PAM site in the repair template should be mutated to prevent re-cutting by Cas9.
-
-
Prepare Injection Mix:
-
Anneal the crRNA and tracrRNA to form the guide RNA (gRNA) complex.
-
Assemble the ribonucleoprotein (RNP) complex by incubating the gRNA with Cas9 nuclease.
-
Combine the RNP complex, repair template, and co-injection marker in nuclease-free water. A typical final concentration for the repair template is 50-100 ng/µl.
-
-
Microinjection:
-
Inject the gonad of young adult C. elegans hermaphrodites.
-
-
Screening for Edited Progeny:
-
Single the injected P0 animals onto individual plates.
-
Screen the F1 progeny for the co-injection marker phenotype (e.g., rollers).
-
From plates with a high incidence of the co-injection marker phenotype ("jackpot plates"), single F1 animals.
-
Screen the F2 progeny of these F1s for fluorescence using a fluorescence dissecting microscope.
-
Confirm the correct insertion by PCR genotyping and sequencing.
-
Protocol 2: Live Imaging of LAG-2 Signaling in C. elegans using Spinning Disk Confocal Microscopy
This protocol is adapted from established methods for live imaging of developmental processes in C. elegans.[1]
Materials:
-
C. elegans strain expressing LAG-2::mTurquoise2 and/or LIN-12::mNeonGreen.
-
M9 buffer.
-
5% Noble agar (B569324) pads on microscope slides.
-
Anesthetic (e.g., 10 mM levamisole (B84282) or 0.1% tricaine/0.01% tetramisole (B1196661) in M9).
-
Coverslips.
-
Spinning disk confocal microscope equipped with appropriate lasers (e.g., 440 nm for mTurquoise2, 514 nm for mNeonGreen) and a sensitive camera (e.g., EM-CCD).
Procedure:
-
Animal Preparation:
-
Pick gravid adult hermaphrodites or larvae at the desired developmental stage from NGM plates.
-
Place a small drop (~5 µl) of M9 buffer containing the anesthetic onto a 5% Noble agar pad on a microscope slide.
-
Transfer the worms into the drop.
-
Gently lower a coverslip over the drop, avoiding air bubbles. The worms will be immobilized between the agar pad and the coverslip.
-
-
Microscopy Setup:
-
Mount the slide on the stage of the spinning disk confocal microscope.
-
Use a high-magnification, high-numerical-aperture objective (e.g., 100x/1.4 NA oil immersion) for subcellular resolution.
-
Set the appropriate laser lines and emission filters for the fluorescent proteins being imaged.
-
Adjust laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Acquisition:
-
Locate the cells of interest (e.g., the anchor cell and ventral uterine precursor cells in the developing gonad).
-
Acquire z-stacks to capture the three-dimensional structure of the cells.
-
For dynamic processes, perform time-lapse imaging by acquiring z-stacks at regular intervals (e.g., every 1-5 minutes).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, MetaMorph) to process the acquired images.
-
Tasks may include maximum intensity projections of z-stacks, background subtraction, and fluorescence intensity quantification.
-
For quantitative analysis, define regions of interest (ROIs) around specific subcellular structures (e.g., cell membrane, nucleus) and measure the mean fluorescence intensity over time.
-
Quantitative Data Presentation
Quantitative analysis of live imaging data is crucial for understanding the dynamics of LAG-2 signaling. This can include measuring changes in protein levels, localization, and mobility. While specific quantitative data for LAG-2 dynamics are context-dependent, the following table presents representative data from a study on the Notch ligand Dll1 in mammalian cells, which can be obtained using techniques like Fluorescence Recovery After Photobleaching (FRAP).
| Parameter | Value | Standard Deviation | Cell Line | Technique | Reference |
| Dll1 Diffusion Coefficient (D) | 0.08 µm²/s | 0.04 µm²/s | CHO | FRAP-TIRF | (Sprinzak et al., 2016) |
| Dll1 Immobile Fraction | 0.35 | 0.1 | CHO | FRAP-TIRF | (Sprinzak et al., 2016) |
| Dll1 Endocytosis Rate (k_off) | 0.002 s⁻¹ | 0.001 s⁻¹ | CHO | FRAP-TIRF | (Sprinzak et al., 2016) |
This table provides an example of the types of quantitative data that can be generated from live imaging experiments. Actual values for LAG-2 in C. elegans may vary and should be determined experimentally.
Advanced Techniques
For more detailed mechanistic insights, advanced imaging techniques can be employed:
-
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to detect the direct interaction between LAG-2 and LIN-12/Notch in real-time. This would typically involve tagging LAG-2 and LIN-12 with a FRET pair of fluorescent proteins (e.g., CFP and YFP, or mTurquoise2 and mNeonGreen). An increase in FRET efficiency upon cell-cell contact would indicate ligand-receptor engagement.
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the mobility of LAG-2::FP on the cell membrane. By photobleaching a small region of the membrane and monitoring the recovery of fluorescence, one can determine the diffusion coefficient and the fraction of immobile protein. This can provide insights into how LAG-2 is clustered or constrained within the membrane during signaling.
Conclusion
The live imaging techniques described in these application notes provide a powerful toolkit for the investigation of LAG-2 signaling dynamics. By combining genetically encoded reporters with advanced microscopy, researchers can gain unprecedented insights into the spatial and temporal regulation of this critical signaling pathway. These approaches are essential for dissecting the molecular mechanisms of Notch-mediated cell fate decisions and for evaluating the efficacy of novel therapeutic agents targeting this pathway.
References
Application Note: Identifying GLI2 Target Genes Using Chromatin Immunoprecipitation and Sequencing (ChIP-seq)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain prostate cancers. The GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) are the terminal effectors of the Hh pathway. GLI2 is considered the primary transcriptional activator of the pathway, translating the Hh signal into a cellular response by regulating the expression of a host of target genes.
Identifying the direct downstream targets of GLI2 on a genome-wide scale is essential for understanding its biological functions and for developing targeted therapies against Hh-driven diseases. Chromatin Immunoprecipitation followed by high-throughput Sequencing (ChIP-seq) is a powerful and widely used technique to map the in vivo binding sites of transcription factors like GLI2 across the entire genome. This application note provides a detailed protocol for performing GLI2 ChIP-seq, from sample preparation to data analysis and target gene identification.
Hedgehog Signaling Pathway Overview
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH1) inhibits the G-protein-coupled receptor-like protein Smoothened (SMO). This leads to the phosphorylation and proteolytic processing of GLI2 into a repressor form or its degradation. Upon binding of an Hh ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that prevents GLI2 processing and promotes the formation of its active, full-length form. Activated GLI2 translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of its target genes.
GLI2 ChIP-seq Experimental and Data Analysis Workflow
The overall workflow for a GLI2 ChIP-seq experiment involves several key stages, from preparing the biological material to the final bioinformatics analysis that identifies GLI2-bound genomic regions and putative target genes.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells. All steps should be performed in a sterile environment and on ice unless otherwise specified.
Materials and Reagents
| Reagent/Material | Recommended Vendor/Product |
| Cell Lines | Human: HaCaT, U87 MG, A375; Mouse: NIH/3T3 |
| ChIP-validated GLI2 Antibody | Novus Biologicals (e.g., NB600-874), Abcam, Cell Signaling Technology |
| Isotype Control Antibody | Rabbit IgG |
| ChIP Kit | SimpleChIP® Plus Enzymatic/Sonication IP Kit (Cell Signaling Technology) or similar |
| Formaldehyde (B43269) (37%) | Sigma-Aldrich |
| Glycine (B1666218) | Sigma-Aldrich |
| Protease Inhibitor Cocktail | Roche cOmplete™ or similar |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific (Dynabeads) or similar |
| DNA Purification Kit | QIAGEN QIAquick PCR Purification Kit |
| Library Preparation Kit | NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® |
| Sonicator | Covaris Focused-ultrasonicator or Diagenode Bioruptor® |
Step 1: Cell Culture and Crosslinking
-
Culture cells to 80-90% confluency. A typical experiment requires 1-4 x 107 cells per immunoprecipitation (IP).
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C at this stage.
Step 2: Chromatin Preparation and Shearing
-
Resuspend the cell pellet in ChIP Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes to lyse the cell membranes.
-
Pellet the nuclei and resuspend in Nuclear Lysis/Shearing Buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication. Optimization is critical for each cell type and instrument.[1]
| Sonication Parameters (Example Starting Points) | |
| Instrument | Covaris S220 |
| Settings | Duty Factor: 2%, PIP: 105W, Cycles per Burst: 200, Time: 16 minutes.[1] |
| Instrument | Diagenode Bioruptor® Pico |
| Settings | 10-15 cycles of 30 seconds ON / 30 seconds OFF at HIGH power setting.[2] |
-
After sonication, centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet debris.
-
Transfer the supernatant (soluble chromatin) to a new tube.
-
Quality Control: Reverse crosslink a small aliquot of the sheared chromatin and run on a 2% agarose (B213101) gel or Bioanalyzer to confirm the fragment size distribution.
Step 3: Immunoprecipitation (IP)
-
Dilute the chromatin in ChIP Dilution Buffer. Save 5-10% of the diluted chromatin as the "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads on a magnetic stand and transfer the supernatant to a new tube.
-
Add 5-10 µg of a ChIP-validated anti-GLI2 antibody to the pre-cleared chromatin. For the negative control, add an equivalent amount of Rabbit IgG.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
Step 4: Elution, Reverse Crosslinking, and DNA Purification
-
Elute the chromatin from the beads using a freshly prepared Elution Buffer.
-
Add NaCl to the eluted ChIP samples and the Input control to a final concentration of 0.2 M.
-
Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde crosslinks.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a column-based kit (e.g., QIAGEN QIAquick) or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Elute in a small volume (e.g., 30-50 µL) of elution buffer or nuclease-free water.
Step 5: Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and Input DNA using a high-sensitivity fluorometric method (e.g., Qubit). Typical yields for transcription factor ChIP are in the range of 0.5-10 ng.[3][4]
-
Prepare sequencing libraries using 1-10 ng of DNA with a commercial kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®) following the manufacturer's protocol.[5] This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform size selection to remove adapter dimers.
-
Assess the final library quality and concentration using a Bioanalyzer and Qubit. The final library concentration should ideally be between 10-40 ng/µL.[6]
-
Sequence the libraries on an Illumina platform, aiming for a minimum of 20-30 million single-end reads per sample.
Data Analysis Protocol
The following outlines a standard bioinformatics pipeline for analyzing GLI2 ChIP-seq data.
Step 1: Quality Control and Alignment
-
Quality Check: Assess the quality of raw sequencing reads (FASTQ files) using FastQC.
-
Alignment: Align the quality-filtered reads to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse) using an aligner like Bowtie2 or BWA.
Step 2: Peak Calling
-
Identify Enriched Regions: Use a peak-calling algorithm like MACS2 to identify genomic regions with significant enrichment of GLI2 binding in the ChIP sample compared to the Input control.[7] For transcription factors like GLI2, narrow peak calling is appropriate.
Example MACS2 Command:
| MACS2 Parameter | Description | Recommended Value |
| -t | Treatment (ChIP) file | Aligned BAM file for GLI2 ChIP |
| -c | Control (Input) file | Aligned BAM file for Input |
| -f | Format of input file | BAM |
| -g | Effective genome size | hs for human, mm for mouse |
| -n | Prefix for output files | A descriptive name (e.g., GLI2_peaks) |
| -q | q-value (FDR) cutoff | 0.01 (or 0.05 for less stringency) |
Step 3: Peak Annotation and Motif Analysis
-
Peak Annotation: Associate the identified peaks with the nearest genes using tools like HOMER or GREAT. This provides a list of putative GLI2 target genes.[8][9]
Example HOMER Command for Annotation:
-
Motif Discovery: Analyze the DNA sequences within the called peaks to identify enriched transcription factor binding motifs. This step can validate that the ChIP experiment successfully enriched for the expected GLI2 binding motif (GACCACCCA). Tools like HOMER or MEME-ChIP are commonly used.[10]
Example HOMER Command for Motif Finding:
Step 4: Functional Enrichment Analysis
-
Gene Ontology (GO) and Pathway Analysis: Use the list of putative target genes to perform functional enrichment analysis using tools like DAVID, Metascape, or GREAT. This analysis identifies biological processes, molecular functions, and signaling pathways that are significantly enriched among the GLI2 target genes, providing insights into the biological roles of GLI2.
Data Presentation
Quantitative data from GLI2 ChIP-seq experiments should be summarized for clarity and comparison.
Table 1: Example GLI2 ChIP-seq Peak Data Summary Data is hypothetical and for illustrative purposes. Actual numbers will vary based on cell type, antibody efficiency, and sequencing depth.
| Sample Name | Total Reads | Mapped Reads (%) | Number of Peaks (q < 0.01) | FRiP Score (%)* |
| GLI2 ChIP Rep1 | 35,123,456 | 92.5% | 1,103 | 2.1% |
| GLI2 ChIP Rep2 | 38,765,432 | 93.1% | 1,254 | 2.5% |
| Input Control | 40,112,233 | 94.0% | 45 | 0.3% |
*FRiP (Fraction of Reads in Peaks) score is a quality metric indicating signal-to-noise ratio. A study in melanoma cell lines identified 1103 genes with GLI2 binding sites in their promoters.[11][12] Another study in developing mouse hearts identified ~3977 peaks at embryonic day 10.5 and ~13,012 peaks at day 17.5.
Table 2: Example Gene Ontology (GO) Analysis of Putative GLI2 Target Genes
| GO Term ID | Description | P-value | Genes in Category |
| GO:0007219 | Notch signaling pathway | 1.2E-05 | 15 |
| GO:0045165 | cell fate commitment | 3.5E-05 | 22 |
| GO:0001525 | angiogenesis | 8.1E-05 | 18 |
| GO:0006355 | regulation of transcription, DNA-templated | 1.5E-04 | 112 |
| GO:0008284 | positive regulation of cell proliferation | 2.4E-04 | 45 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DNA Yield | - Inefficient cell lysis- Insufficient starting material- Over-crosslinking masking epitope- Poor antibody performance | - Confirm lysis by microscopy- Increase cell number (start with >107 cells)- Optimize formaldehyde incubation time (e.g., 8-12 min)- Use a ChIP-validated antibody; titrate antibody amount |
| High Background | - Insufficient washing- Too much antibody or chromatin- Incomplete chromatin shearing | - Increase number and stringency of washes- Optimize antibody/chromatin ratio- Ensure fragment size is 200-600 bp; optimize sonication |
| Low Resolution | - Chromatin fragments are too large | - Optimize sonication to achieve smaller fragments (200-400 bp) |
| Low FRiP Score | - Low ChIP efficiency- High non-specific binding | - Re-evaluate antibody performance- Include a pre-clearing step with beads- Ensure all buffers are fresh and properly prepared |
Conclusion
This application note provides a comprehensive framework for identifying GLI2 target genes using ChIP-seq. A successful GLI2 ChIP-seq experiment relies on careful optimization of each step, from cell preparation and chromatin shearing to the selection of a high-quality, validated antibody. The subsequent bioinformatics analysis is equally critical for extracting meaningful biological insights from the sequencing data. By identifying the direct genomic targets of GLI2, researchers can better understand the mechanisms of Hedgehog signaling in both normal physiology and disease, paving the way for the discovery of novel therapeutic targets.
References
- 1. covaris.com [covaris.com]
- 2. diagenode.com [diagenode.com]
- 3. How much DNA is required to make my library for ChIP-seq? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. HTG ChIP Sequencing | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 6. DNA Library Preparation Illumina Protocol (ChIP-seq, CUT&RUN) | Cell Signaling Technology [cellsignal.com]
- 7. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 8. Homer Software and Data Download [homer.ucsd.edu]
- 9. Homer Software and Data Download [homer.ucsd.edu]
- 10. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The HH-GLI2-CKS1B network regulates the proliferation-to-maturation transition of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GLI2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GLI2 inhibitors in cancer cell line research. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the GLI2 transcription factor in various cancer models.
Introduction to GLI2 in Cancer
The Glioma-associated oncogene homolog 2 (GLI2) is a key transcription factor and a primary mediator of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway, and consequently GLI2, is implicated in the development and progression of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and colon.[2][3] GLI2 activation can occur through canonical, ligand-dependent Hedgehog signaling, or through non-canonical pathways, such as the Transforming Growth Factor-beta (TGF-β) signaling axis.[2][4][5] This dual mode of activation makes GLI2 a critical node in cancer cell signaling, regulating processes like cell proliferation, survival, metastasis, and chemoresistance.[4][6][7] Therefore, inhibiting GLI2 presents a promising therapeutic strategy for a broad range of malignancies.[8][9]
Mechanism of Action of GLI2 Inhibitors
GLI2 inhibitors function by disrupting the activity of the GLI2 transcription factor. Unlike inhibitors that target upstream components of the Hedgehog pathway, such as Smoothened (SMO), GLI2 inhibitors can block both canonical and non-canonical pathway activation.[8][10] This is particularly advantageous in cancers where GLI2 activation is independent of SMO.[10][11]
One of the most well-characterized direct GLI2 inhibitors is GANT61. This small molecule has been shown to inhibit the transcriptional activity of both GLI1 and GLI2, leading to the downregulation of their target genes, induction of apoptosis, and suppression of tumor growth in various cancer cell lines.[12][13][14] Other compounds, such as the quinoline (B57606) derivative JC19, have also been developed to directly target GLI1 and GLI2, preventing their binding to DNA.[9]
Signaling Pathways Involving GLI2
The following diagrams illustrate the canonical Hedgehog and non-canonical TGF-β signaling pathways that converge on GLI2 activation.
Caption: Canonical Hedgehog signaling pathway leading to GLI2 activation.
Caption: Non-canonical TGF-β signaling leading to GLI2 expression.
Quantitative Data Summary
The following tables summarize the effects of GLI2 inhibition on various cancer cell lines as reported in the literature.
Table 1: Effect of GLI2 Inhibition on Cell Viability and Apoptosis
| Cancer Type | Cell Line | GLI2 Inhibitor/Method | Concentration | Effect | Reference |
| Colon Carcinoma | HT29, SW480, HCT116, etc. (5/7 lines) | GANT61 | 20 µM | > 80% cell death after 72h | [12] |
| Colon Carcinoma | HT29 | GLI3R (genetic inhibition) | N/A | Decreased growth, induced cell death | [11] |
| Ovarian Cancer | SKOV3/DDP | sh-Gli2 (knockdown) | N/A | Decreased IC50 for cisplatin (B142131) from 5.0 µg/mL to ~0.7 µg/mL | [6] |
| Breast Cancer | MDA-MB-231, MDA-MB-468, MDA-MB-453 | GANT61 | Not specified | Significantly inhibited ERK1/2 phosphorylation | [10] |
| Neuroblastoma | Various | GANT61 | Not specified | Induced apoptosis | [14] |
Table 2: Effect of GLI2 Inhibition on Gene Expression
| Cancer Type | Cell Line | GLI2 Inhibitor/Method | Effect on Target Genes | Reference |
| Prostate Cancer | LnCaP, DU145, 22Rv1 | GLI2 shRNA | 3-4 fold inhibition of Hh reporter activity | [1] |
| Breast Cancer | MCF-7, SK-BR-3 | GANT61 (10 µM) | Decreased nuclear expression of GLI1 | [10] |
| Non-Small Cell Lung Cancer | A549 | FN1-8 | Down-regulation of Ptch1 and GLI1 | [15] |
| Colon Carcinoma | HT29 | GANT61 | Reduced binding of GLI1 and GLI2 to BCL-2 promoter | [11] |
| Gastric Cancer | HGC-27, MKN-28, MGC-803 | GLI2 knockdown | Reduced DEC1 mRNA and protein levels | [16] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GLI2 inhibitors in cancer cell lines.
Experimental Workflow
References
- 1. Role of GLI2 Transcription Factor in Growth and Tumorigenicity of Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The TGF-β/SMAD/GLI2 signaling axis in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hedgehog−Gli2 Signaling Promotes Chemoresistance in Ovarian Cancer Cells by Regulating MDR1 [frontiersin.org]
- 7. Hedgehog/Gli2 signaling triggers cell proliferation and metastasis via EMT and wnt/β-catenin pathways in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the hedgehog signal transduction pathway at the level of GLI inhibits neuroblastoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Gli Transcription Activation by Small Molecule Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GLI2 inhibits cisplatin sensitivity in gastric cancer through DEC1/ZEB1 mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Dual-Luciferase Reporter Assay for Quantifying GLI2-Mediated Hedgehog Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and adult tissue maintenance.[1][2] Its aberrant activation, often mediated by the transcription factor GLI2, is a known driver in various cancers, making it a critical target for therapeutic intervention.[3][4] This document provides a comprehensive guide to developing and implementing a robust, quantitative GLI2 reporter assay. The assay utilizes a dual-luciferase system to measure the transcriptional activity of GLI2, enabling the screening and characterization of compounds that modulate the Hedgehog pathway. Detailed protocols for cell culture, transient transfection, and data analysis are provided, along with troubleshooting guidelines to ensure reliable and reproducible results.
Introduction: The Role of GLI2 in Hedgehog Signaling
The Hedgehog signaling cascade is initiated when a Hh ligand (e.g., Sonic Hedgehog, Shh) binds to the Patched (PTCH) receptor.[2] This binding event alleviates the PTCH-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[2][5] Activated SMO then initiates a complex intracellular cascade that prevents the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, GLI3).[5]
GLI2 is considered a primary transcriptional activator of the Hh pathway.[6][7] In the absence of Hh signaling, full-length GLI2 is sequestered in the cytoplasm by Suppressor of Fused (SUFU) and phosphorylated by kinases such as PKA, GSK3β, and CK1.[5] This phosphorylation can lead to proteolytic cleavage, generating a repressor form, or trigger proteasome-mediated degradation.[5][6] Upon pathway activation, SMO inhibits this process, allowing full-length, active GLI2 to translocate to the nucleus.[5] There, it binds to specific DNA response elements to drive the transcription of Hh target genes, including GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.[5][8]
Given its central role, directly measuring the transcriptional activity of GLI2 provides a precise readout of Hh pathway status. A reporter gene assay is an ideal tool for this purpose, offering a highly sensitive and quantitative method for high-throughput screening and mechanistic studies in drug discovery.[9][10]
Principle of the GLI2 Reporter Assay
This assay quantifies Hh pathway activation by measuring the transcriptional activity of GLI2. The core of the system is a firefly luciferase reporter plasmid. This plasmid contains a synthetic promoter with multiple tandem repeats of the GLI-binding site (e.g., 8xGli-BS) upstream of the firefly luciferase gene (luc).[1][11]
When the Hh pathway is activated, endogenous or overexpressed GLI2 binds to these GLI response elements, driving the expression of luciferase. The amount of light produced upon addition of the luciferin (B1168401) substrate is directly proportional to the transcriptional activity of GLI2.[10][12]
To control for variability in transfection efficiency and cell number, a second plasmid encoding a different luciferase (e.g., Renilla) under the control of a constitutive promoter (e.g., TK or SV40) is co-transfected.[1][2] The firefly luciferase signal is then normalized to the Renilla luciferase signal, providing a highly accurate and reproducible measurement of pathway-specific activation.[13]
Caption: The Hedgehog signaling pathway states.
Materials and Reagents
| Item | Recommended Source/Specification |
| Cell Line | NIH/3T3 (murine fibroblast) or HEK293T cells |
| Culture Media | DMEM, high glucose |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Reporter Plasmid | 8xGli-BS Luciferase Reporter (Firefly) |
| Control Plasmid | pRL-TK or pRL-SV40 (Renilla Luciferase) |
| Transfection Reagent | Lipofectamine® 2000/3000 or similar lipid-based reagent |
| Assay Plates | 96-well, white, clear-bottom tissue culture treated plates |
| Hh Pathway Agonist | SAG (Smoothened Agonist) or recombinant Shh protein |
| Hh Pathway Inhibitor | GANT61 (GLI1/2 inhibitor) or Cyclopamine (SMO inhibitor) |
| Dual-Luciferase® Assay System | Commercially available kit (e.g., from Promega) |
| Lysis Buffer | Passive Lysis Buffer (included in assay system) |
| Other Reagents | DMSO (vehicle), Phosphate-Buffered Saline (PBS) |
| Equipment | Luminometer, CO₂ Incubator, Biosafety Cabinet, Centrifuge |
Experimental Protocols
The following protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Caption: GLI2 dual-luciferase reporter assay workflow.
-
Culture NIH/3T3 or HEK293T cells in complete growth medium (DMEM + 10% FBS + 1% Pen/Strep).
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.[1]
-
Incubate overnight at 37°C with 5% CO₂ to allow cells to attach and reach 70-80% confluency.
-
For each well, prepare the DNA-lipid complex in serum-free medium (e.g., Opti-MEM).
-
DNA Mix: Dilute 100 ng of the 8xGli-BS firefly luciferase plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of serum-free medium.[1] The optimal ratio of reporter to control plasmid is typically 10:1 but may require optimization.[14][15]
-
Lipid Mix: Dilute 0.3 µL of Lipofectamine® 2000 in 25 µL of serum-free medium and incubate for 5 minutes.[1]
-
-
Combine the DNA Mix and Lipid Mix, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[1]
-
Carefully remove the growth medium from the cells and add the 50 µL DNA-lipid complex to each well.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, add 100 µL of complete growth medium to each well. Do not remove the transfection mix.
-
Incubate for an additional 18-24 hours.
-
Carefully aspirate the medium from the wells.
-
Replace it with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS). Serum-starving the cells can reduce basal pathway activity.[14]
-
Prepare serial dilutions of your test compounds (agonists or inhibitors) in low-serum medium. The final DMSO concentration should not exceed 0.5%.
-
For Inhibitor Screening: Add the desired concentration of inhibitor first and incubate for 1-2 hours. Then, add the agonist (e.g., 100 nM SAG) to all wells except the unstimulated and vehicle controls.
-
For Agonist Screening: Add the desired concentration of agonist directly to the wells.
-
Include the following controls:
-
Unstimulated Control: Cells with vehicle only (e.g., DMSO).
-
Positive Control: Cells with a known agonist (e.g., 100 nM SAG).
-
-
Incubate the plate for 24-48 hours at 37°C.[1]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and gently wash the cells once with 100 µL of PBS.[1]
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[1]
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, measure both firefly and Renilla luminescence sequentially in a plate-reading luminometer.
Data Presentation and Analysis
For each well, calculate the Relative Luciferase Unit (RLU) by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
RLU = (Firefly Luminescence Reading) / (Renilla Luminescence Reading)
Calculate the fold change in GLI2 activity for each treatment relative to the vehicle-treated control.
-
Fold Change = (RLU of Treated Sample) / (Average RLU of Vehicle Control)
The following table shows representative data for cells stimulated with increasing concentrations of the SMO agonist, SAG.
| SAG Concentration (nM) | Avg. Firefly Luminescence | Avg. Renilla Luminescence | Relative Luciferase Units (RLU) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1,520 | 30,100 | 0.050 | 1.0 |
| 1 | 15,350 | 30,500 | 0.503 | 10.0 |
| 10 | 60,800 | 30,250 | 2.009 | 39.9 |
| 100 | 125,400 | 30,880 | 4.061 | 80.7 |
| 500 | 130,100 | 30,650 | 4.245 | 84.4 |
The following table shows representative data for cells treated with a GLI inhibitor (e.g., GANT61) in the presence of 100 nM SAG.
| Inhibitor Conc. (µM) | Avg. Firefly Luminescence | Avg. Renilla Luminescence | Relative Luciferase Units (RLU) | % Inhibition |
| 0 (Vehicle) | 126,100 | 30,950 | 4.074 | 0% |
| 0.1 | 105,200 | 30,800 | 3.416 | 16.2% |
| 1 | 64,300 | 31,100 | 2.068 | 49.2% |
| 10 | 8,900 | 30,500 | 0.292 | 92.8% |
| 20 | 2,100 | 30,200 | 0.070 | 98.3% |
-
% Inhibition = [ 1 - (RLU of Inhibitor Sample / RLU of Agonist-only Control) ] x 100
Applications and Troubleshooting
Applications:
-
High-Throughput Screening (HTS): Screen large compound libraries to identify novel activators or inhibitors of the Hh pathway.[9]
-
Mechanism of Action (MoA) Studies: Determine if a compound's activity is mediated through upstream components like SMO or directly at the level of GLI transcription factors.
-
Lead Optimization: Quantitatively assess the potency (IC₅₀/EC₅₀) and efficacy of drug candidates to guide medicinal chemistry efforts.[9]
-
Basic Research: Investigate the roles of co-factors and other signaling pathways (e.g., non-canonical Hh signaling) in regulating GLI2 activity.[3][5]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | Low transfection efficiency; inactive reagents; insufficient cell number. | Optimize transfection protocol (reagent-to-DNA ratio).[15] Use fresh luciferase assay reagents. Ensure appropriate cell seeding density. |
| High Background Signal | High basal pathway activity in the chosen cell line; reagent contamination. | Use low-serum medium during treatment.[14] Test different cell lines. Use fresh, sterile reagents and plates.[2] |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors; edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate. |
| Low Fold Induction | Cells are not responsive; low agonist activity; suboptimal incubation times. | Confirm cell line responsiveness to Hh agonists. Validate agonist activity and concentration. Optimize treatment duration (24-48h).[2] |
| Renilla Signal Affected | The "constitutive" promoter is affected by the treatment. | Test an alternative control plasmid with a different promoter (e.g., TK vs. SV40). Ensure compound is not broadly cytotoxic.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The GLI genes as the molecular switch in disrupting Hedgehog signaling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 6. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GLI2 Transcription Factor in Growth and Tumorigenicity of Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. goldbio.com [goldbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for the Generation of a GLI2 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characteration of a GLI2 knockout mouse model. This model is a critical tool for investigating the role of GLI2 in embryonic development, its involvement in the Sonic Hedgehog (HH) signaling pathway, and its implications in various diseases, including cancer.
Introduction to GLI2
GLI Family Zinc Finger 2 (GLI2) is a key transcription factor and the primary activator of the Sonic Hedgehog (HH) signaling pathway.[1] This pathway is fundamental during embryonic development, regulating patterning and cell fate determination in various tissues, including the central nervous system, limbs, and craniofacial structures.[2] Dysregulation of GLI2 and the HH pathway is implicated in congenital malformations and the pathogenesis of several cancers.[3] The generation of a GLI2 knockout mouse model provides an invaluable in vivo system to dissect the molecular functions of GLI2 and to test potential therapeutic interventions targeting the HH pathway.
Phenotypic Summary of GLI2 Knockout Mice
Homozygous deletion of Gli2 in mice results in severe developmental defects and is typically embryonic lethal by embryonic day 18.5.[4] The specific phenotype can be influenced by the genetic background of the mouse strain. On a C57BL/6J background, homozygous Gli2 knockout embryos exhibit features characteristic of severe holoprosencephaly (HPE), a developmental defect affecting the forebrain and midface.[5] Heterozygous mice are generally viable and fertile but may exhibit increased susceptibility to certain developmental anomalies when exposed to environmental triggers.[5]
Quantitative Phenotypic Data
The following tables summarize key quantitative data observed in Gli2 knockout mouse models.
Table 1: Penetrance of Craniofacial and Neural Tube Defects in Homozygous Gli2 Knockout (C57BL/6J) Embryos
| Phenotype | Penetrance (%) | Description |
| Midfacial Hypoplasia | 100 | Significant reduction in the development of the middle part of the face. |
| Hypotelorism | 100 | Decreased distance between the eyes. |
| Medial Forebrain Deficiency | 100 | Incomplete development of the ventral forebrain. |
| Loss of Ventral Neurospecification | 100 | Absence of key ventral neuronal markers in the developing neural tube. |
| Skeletal Malformations | High | Abnormalities in the development of the axial and appendicular skeleton. |
| Lung Defects | High | Incomplete or abnormal lung development. |
| Anorectal Defects | High | Malformations of the anus and rectum. |
Data compiled from qualitative descriptions in cited literature. Specific percentages may vary between studies.
Table 2: Altered Gene Expression in Gli2 Knockout Embryos
| Gene | Fold Change (Relative to Wild-Type) | Method | Tissue | Reference |
| Gli1 | Significantly Decreased | qRT-PCR | Embryonic Fibroblasts | [5] |
| Ptch1 | Significantly Decreased | qRT-PCR | Embryonic Fibroblasts | [5] |
| Nkx2.1 | Absent in Ventral Forebrain | In situ hybridization | Embryonic Brain | [5] |
| Pax6 | Expanded Ventrally | In situ hybridization | Embryonic Brain | [5] |
Signaling Pathway
GLI2 is a central component of the Sonic Hedgehog (HH) signaling pathway. In the absence of the HH ligand, the transmembrane receptor Patched (PTCH1) inhibits Smoothened (SMO), leading to the proteolytic processing of GLI2 into a repressor form. Upon HH binding to PTCH1, this inhibition is relieved, allowing SMO to promote the accumulation of the full-length, activator form of GLI2 in the nucleus, where it induces the transcription of target genes, including Gli1 and Ptch1.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol 28253 - Gli1<tm2AlJ> [jax.org]
- 3. The Sonic Hedgehog–Patched–Gli Pathway in Human Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boneandcancer.org [boneandcancer.org]
- 5. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying GLI2 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques for investigating the protein-protein interactions of the GLI2 transcription factor, a critical mediator of the Hedgehog signaling pathway. Understanding these interactions is crucial for elucidating its role in development and disease, and for the development of novel therapeutic strategies.
Introduction to GLI2 and its Significance
GLI Family Zinc Finger 2 (GLI2) is a key transcription factor in the Hedgehog (Hh) signaling pathway, which plays a pivotal role in embryonic development, tissue homeostasis, and tumorigenesis. The activity of GLI2 is tightly regulated through its interactions with other proteins. Dysregulation of these interactions can lead to congenital malformations and various cancers. Therefore, studying the GLI2 interactome is essential for understanding its function and for identifying potential drug targets.
Key Techniques for Studying GLI2 Protein-Protein Interactions
Several powerful techniques can be employed to identify and characterize GLI2 protein-protein interactions. These methods can be broadly categorized as those that identify novel interacting partners and those that validate and quantify known interactions.
1. Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used and reliable method to study protein-protein interactions in their native cellular environment.[1] This technique involves using an antibody to pull down a specific protein of interest (the "bait," in this case, GLI2) from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down and can be identified by subsequent analysis, typically Western blotting.
2. Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful molecular biology technique used to discover protein-protein interactions on a large scale.[2] It relies on the modular nature of transcription factors, which have a separate DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the GLI2 protein (bait) is fused to the BD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the identification of interacting partners.
3. Proximity Ligation Assay (PLA)
The proximity ligation assay is a sensitive and specific method for detecting protein-protein interactions in situ, within fixed cells or tissues.[3] This technique uses antibodies to recognize the two proteins of interest. If the proteins are in close proximity (less than 40 nm apart), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot. Each spot represents a single interaction event.
4. Mass Spectrometry (MS)
Mass spectrometry is a high-throughput technique that can be used to identify the components of protein complexes on a large scale.[4][5] In a typical workflow, GLI2 and its interacting partners are first isolated, often via affinity purification techniques like Co-IP. The proteins in the complex are then digested into smaller peptides, which are analyzed by a mass spectrometer to determine their mass-to-charge ratio. This information is then used to identify the proteins present in the original complex. Quantitative mass spectrometry approaches can also provide information on the relative abundance of interacting proteins.[6][7]
Data Presentation: GLI2 Protein-Protein Interactions
While extensive research has been conducted on GLI2 and its interactors, publicly available, specific quantitative data such as binding affinities (Kd) for many GLI2 protein-protein interactions are limited. The following table provides a template for how such data, if available, would be presented. It includes known interactors of GLI2.
| Interacting Protein | Technique | Cell/System Type | Quantitative Data (e.g., Kd, Stoichiometry) | Reference |
| SUFU | Co-IP, Y2H | Mammalian cells | Interaction confirmed, but specific Kd not consistently reported.[8][9] | [8][9] |
| GLI1 | Co-IP, PLA | PANC1, RMS13 cells | Physical and functional interaction demonstrated.[10] | [10] |
| KIF7 | Bio-layer interferometry | In vitro | Hill function fitted to binding data.[11] | [11] |
| ZIC1 & ZIC2 | Interaction reported | (By similarity) | Interaction noted in protein databases.[12] | [12] |
| STK36 | Interaction reported | Mammalian cells | Interaction confirmed by experimental evidence.[12] | [12] |
| FOXC1 | Interaction reported | Mammalian cells | Direct interaction increases GLI2 DNA-binding.[12] | [12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of GLI2 and Interacting Partners
This protocol describes the co-immunoprecipitation of GLI2 from cultured mammalian cells to identify interacting proteins.
Materials:
-
Cultured mammalian cells expressing GLI2
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Anti-GLI2 antibody (for immunoprecipitation)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibody against the potential interacting protein (for Western blotting)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-GLI2 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the suspected interacting protein. Also, probe for GLI2 to confirm the pulldown.
-
Protocol 2: Yeast Two-Hybrid (Y2H) Screening for Novel GLI2 Interactors
This protocol outlines the general steps for performing a Y2H screen to identify novel proteins that interact with GLI2.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
"Bait" plasmid (containing GLI2 fused to a DNA-binding domain, e.g., GAL4-BD)
-
"Prey" plasmid library (cDNA library from a relevant cell type or tissue fused to a transcriptional activation domain, e.g., GAL4-AD)
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Appropriate yeast growth media (e.g., YPDA, SD minimal media with specific drop-out supplements)
-
Plates with selective media (lacking specific nutrients and/or containing reporter substrates like X-gal)
Procedure:
-
Bait Plasmid Transformation and Auto-activation Test:
-
Transform the bait plasmid (BD-GLI2) into a suitable yeast strain (e.g., AH109).
-
Plate the transformed yeast on selective media to confirm successful transformation.
-
Test for auto-activation by plating the bait-containing yeast on selective media with a reporter. The bait should not activate the reporter gene on its own.
-
-
Library Screening (Yeast Mating):
-
Transform the prey plasmid library into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait-containing yeast strain with the prey library-containing yeast strain.
-
Plate the mated yeast on highly selective media (e.g., lacking leucine, tryptophan, histidine, and adenine) to select for colonies where a protein-protein interaction has occurred.
-
-
Identification of Positive Clones:
-
Pick individual colonies that grow on the selective media.
-
Perform a secondary screen (e.g., a β-galactosidase filter lift assay) to confirm the reporter gene activation.
-
-
Prey Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the gene encoding the interacting protein.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Perform additional assays (e.g., Co-IP) to validate the interaction in a different system.
-
Protocol 3: Proximity Ligation Assay (PLA) for In Situ Detection of GLI2 Interactions
This protocol provides a method for visualizing GLI2 protein-protein interactions within fixed cells.
Materials:
-
Cells grown on coverslips
-
Formaldehyde (B43269) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against GLI2 and the potential interacting protein (raised in different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides, anti-species specific)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
-
Wash buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells grown on coverslips with formaldehyde or methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the two primary antibodies (anti-GLI2 and anti-interacting protein) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells with wash buffer.
-
Incubate with the PLA probes (one PLUS and one MINUS probe corresponding to the species of the primary antibodies) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the cells with wash buffer.
-
Incubate with the ligation solution for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.
-
-
Amplification:
-
Wash the cells with wash buffer.
-
Incubate with the amplification solution for 100 minutes at 37°C. This will generate a rolling-circle amplification product.
-
-
Detection and Imaging:
-
Wash the cells with wash buffer.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the PLA signals (fluorescent spots) and DAPI-stained nuclei using a fluorescence microscope. Each spot represents an interaction.
-
Visualizations
Caption: Hedgehog signaling pathway leading to GLI2 activation.
Caption: Workflow of a Co-Immunoprecipitation experiment.
Caption: Principle of the Yeast Two-Hybrid (Y2H) system.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Integrative genomic analyses on GLI2: mechanism of Hedgehog priming through basal GLI2 expression, and interaction map of stem cell signaling network with P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Protein-Glycan Interactions Using Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multisite interaction with Sufu regulates Ci/Gli activity through distinct mechanisms in Hh signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressor of fused and Spop regulate the stability, processing and function of Gli2 and Gli3 full-length activators but not their repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoskeletal regulation of a transcription factor by DNA mimicry via coiled-coil interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. string-db.org [string-db.org]
Application Notes and Protocols for GLI2 Activators in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLI Family Zinc Finger 2 (GLI2) is a key transcription factor and the primary activator of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of GLI2 activity is implicated in various developmental processes and a range of pathologies, including cancer.[2] Consequently, the modulation of GLI2 activity is a significant area of research for understanding fundamental biological processes and for developing novel therapeutic strategies. These application notes provide an overview of the research applications of GLI2 activators, detailed experimental protocols, and quantitative data to guide researchers in this field.
Principles of GLI2 Activation
GLI2 is a bifunctional transcription factor, possessing both activator and repressor domains.[3] In the absence of a Hedgehog signal, full-length GLI2 is proteolytically processed into a repressor form (GLI2R). The binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor.[4] Activated SMO initiates a signaling cascade that prevents the processing of GLI2, leading to the accumulation of the full-length activator form (GLI2A).[1][5] GLI2A then translocates to the nucleus to induce the transcription of target genes, including GLI1 and PTCH1.[6][7]
Activation of GLI2 can also occur through non-canonical, Hh-independent pathways, such as the Transforming Growth Factor-β (TGF-β) signaling pathway, which can directly increase GLI2 gene expression.[7][8]
Applications of GLI2 Activators in Research
The use of GLI2 activators is crucial for a variety of research applications:
-
Elucidating the Hedgehog Signaling Pathway: Direct activation of GLI2 allows for the dissection of downstream events in the Hh pathway, independent of upstream components like SMO.
-
Cancer Biology: Studying the effects of GLI2 activation is vital for understanding its role in tumorigenesis, cancer cell proliferation, invasion, and metastasis in various cancers, including melanoma and pancreatic cancer.[6][9]
-
Developmental Biology: GLI2 activators are instrumental in investigating the role of Hh signaling in embryonic development, tissue patterning, and cell fate determination.[2]
-
Drug Discovery: Screening for compounds that modulate GLI2 activity is a key strategy in the development of novel therapeutics for cancers and other diseases with aberrant Hh signaling.
-
Stem Cell Biology: The Hh/GLI2 pathway is critical for maintaining stem cell populations, and its activation is studied to understand stem cell self-renewal and differentiation.
Methods of GLI2 Activation
Several methods can be employed to activate GLI2 in a research setting:
-
Hedgehog Ligands: Recombinant Hedgehog proteins, such as Sonic Hedgehog (Shh-N), can be used to activate the canonical Hh pathway, leading to GLI2 activation.[10]
-
Smoothened (SMO) Agonists: Small molecules like SAG (Smoothened Agonist) can activate SMO, mimicking the effect of Hh ligand binding and subsequently activating GLI2.[3]
-
TGF-β Pathway Activation: Treatment with TGF-β can induce GLI2 expression in a SMO-independent manner.[7][8]
-
Constitutively Active GLI2 Expression: Transfection of cells with plasmids encoding a constitutively active form of GLI2 (e.g., GLI2A or a version lacking the N-terminal repressor domain, ΔNGli2) provides a method for direct and sustained GLI2 activation.[5][11]
Quantitative Data Summary
The following table summarizes quantitative data on the effects of GLI2 activation from various studies.
| Activator/Method | Cell Line | Concentration/Dose | Readout | Result | Reference |
| TGF-β1 | Human Dermal Fibroblasts | 5 ng/mL | GLI2 mRNA expression | ~4-fold increase at 4 hours | [8] |
| TGF-β1 | HaCaT Keratinocytes | 5 ng/mL | GLI2 mRNA expression | ~3-fold increase at 4 hours | [8] |
| TGF-β1 | MDA-MB-231 (Breast Cancer) | 5 ng/mL | GLI2 mRNA expression | ~2.5-fold increase at 4 hours | [8] |
| GLI2A Overexpression | U87 (Glioblastoma) | N/A | ARHGEF16 mRNA expression | Upregulated (among 1121 upregulated genes) | [11] |
| GLI2A Overexpression | U87 (Glioblastoma) | N/A | GLI1 mRNA expression | Upregulated | [11] |
| GLI2A Overexpression | U87 (Glioblastoma) | N/A | PTCH1 mRNA expression | Upregulated | [11] |
| Shh-N | NIH-3T3 cells | 1:20 dilution of conditioned medium | Gli-dependent luciferase reporter activity | Pathway activation | [10] |
Experimental Protocols
Protocol 1: GLI2 Activation using a Smoothened Agonist (SAG) and Analysis by Luciferase Reporter Assay
This protocol describes the activation of the Hedgehog pathway using the small molecule SMO agonist, SAG, and measurement of downstream GLI2 activity using a luciferase reporter assay in NIH-3T3 cells.
Materials:
-
NIH-3T3 cells
-
Gli-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-SV40)
-
Transfection reagent (e.g., TransIT-2020)
-
DMEM with 10% Bovine Calf Serum (BCS)
-
DMEM with 0.5% BCS
-
Smoothened Agonist (SAG)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding (Day 0):
-
Seed NIH-3T3 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection (Day 1):
-
Prepare a transfection mix containing the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid at a 10:1 ratio.[3]
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Serum Starvation (Day 2):
-
Approximately 24 hours post-transfection, replace the growth medium with DMEM containing 0.5% BCS.
-
-
Treatment with SAG (Day 3):
-
Prepare a serial dilution of SAG in DMEM with 0.5% BCS.
-
Remove the serum-starvation medium and add the SAG solutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay (Day 5):
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Protocol 2: Analysis of GLI2 Target Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the expression of known GLI2 target genes (e.g., GLI1, PTCH1) following GLI2 activation.
Materials:
-
Cells of interest (e.g., PANC-1)
-
GLI2 activator (e.g., TGF-β)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, TBP)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the GLI2 activator at various concentrations and time points. Include a vehicle control.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions using a qPCR master mix, cDNA, and primers for your target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.[9]
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) to Detect GLI2 Binding to Target Promoters
This protocol describes the use of ChIP to determine if GLI2 directly binds to the promoter regions of putative target genes upon activation.
Materials:
-
Cells of interest (e.g., H4 glioma cells)[11]
-
GLI2 activator
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-GLI2 antibody for ChIP
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of interest
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with a GLI2 activator.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight with an anti-GLI2 antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes by adding protein A/G agarose beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
Analysis by qPCR:
-
Use qPCR to quantify the amount of a specific promoter region in the immunoprecipitated DNA. Use primers that flank the putative GLI2 binding site.
-
Express the results as a percentage of the input DNA.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway leading to GLI2 activation.
Caption: Experimental workflow for a GLI2 activator luciferase reporter assay.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Splitting Hairs: Dissecting the Roles of Gli Activator and Repressor Functions during Epidermal Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The transcriptional activator Gli2 modulates T-cell receptor signalling through attenuation of AP-1 and NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLI2-Mediated Melanoma Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of sonic hedgehog mediators by transforming growth factor-beta: Smad3-dependent activation of Gli2 and Gli1 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. GLI2 promotes cell proliferation and migration through transcriptional activation of ARHGEF16 in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing the Effects of GLI2 Overexpression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLI Family Zinc Finger 2 (GLI2) is a crucial transcription factor that acts as a primary mediator of the Sonic Hedgehog (SHH) signaling pathway.[1][2] However, mounting evidence reveals its activation through non-canonical pathways as well, including TGF-β, EGF, and PI3K/AKT signaling.[3][4] Aberrant overexpression of GLI2 is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, invasion, metastasis, and chemoresistance.[5][6][7] It also plays a vital role in embryonic development.[1][8] These application notes provide a summary of the multifaceted effects of GLI2 overexpression and detailed protocols for its investigation.
Signaling Pathways Involving GLI2
GLI2 is a key convergence point for multiple signaling cascades that are critical in both development and oncology.
Canonical Hedgehog Signaling
In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is lifted, allowing SMO to activate a downstream cascade that culminates in the activation and nuclear translocation of GLI transcription factors, with GLI2 being a primary activator.[3][6] Activated GLI2 then drives the transcription of target genes involved in cell cycle progression and apoptosis.[3]
Caption: Canonical Hedgehog Signaling Pathway Activation of GLI2.
Non-Canonical GLI2 Activation: TGF-β Pathway
GLI2 can also be activated independently of the Hedgehog pathway. The Transforming Growth Factor-beta (TGF-β) signaling pathway, for instance, can directly induce GLI2 gene expression.[3][8] TGF-β ligands bind to their receptors, leading to the activation of the SMAD cascade, which in turn transcriptionally activates the GLI2 gene.[3] This non-canonical activation of GLI2 is crucial in promoting metastasis in several cancers, including melanoma and breast cancer.[3][6]
Caption: Non-Canonical GLI2 Activation by the TGF-β Signaling Pathway.
Effects of GLI2 Overexpression in Cancer
Overexpression of GLI2 is a common feature in a variety of malignancies, where it drives aggressive tumor phenotypes.
Oncogenic Functions
-
Cell Cycle Progression and Proliferation: GLI2 upregulates genes involved in cell cycle progression, such as CCND1, CDC2, and E2F1, promoting the G1-S phase transition.[1] This leads to increased cell proliferation in cancers like prostate cancer and medulloblastoma.[5][9]
-
Invasion and Metastasis: High GLI2 expression is associated with increased cell invasiveness and metastasis.[6] It can induce an epithelial-to-mesenchymal transition (EMT) by downregulating E-cadherin.[3] In melanoma, elevated GLI2 correlates with an increased capacity to form bone metastases.[3][6]
-
Apoptosis Inhibition: GLI2 can promote cell survival by upregulating anti-apoptotic proteins like BCL-2.[1][10]
-
Chemoresistance: GLI2 overexpression has been linked to resistance to chemotherapy. In ovarian cancer, GLI2 promotes cisplatin (B142131) resistance by upregulating the multidrug resistance gene MDR1.[7] Knockdown of GLI2 in prostate cancer cells enhances their sensitivity to paclitaxel.[3]
Summary of Quantitative Data on GLI2 Overexpression Effects
| Cancer Type | Model System | Effect of GLI2 Overexpression/Knockdown | Quantitative Finding | Citation(s) |
| Prostate Cancer | Cell lines (LnCaP, DU145, 22Rν1) | GLI2 knockdown | 3.0-4.1-fold inhibition of GLI-dependent reporter activity. | [5] |
| Cell lines (DU145, PC3, 22Rν1, LnCaP) | GLI2 knockdown | Substantial inhibition of colony formation. | [5] | |
| Xenograft (22Rν1 cells) | GLI2 knockdown | Delayed tumor xenograft growth. | [3][5] | |
| Melanoma | Cell lines | High GLI2 expression | Increased invasion in Matrigel assays. | [6] |
| Mouse model (intracardiac injection) | High GLI2 expression | Increased osteolytic tumor area (2.81 mm² vs 0.93 mm² for low GLI2). | [6] | |
| Cell line (GLI2-high) | GLI2 knockdown | Reduced Matrigel invasion (52.6 vs 100 control cells). | [6] | |
| Medulloblastoma | Patients | GLI2 positive | Poorer overall survival (5.27 years vs 10.18 years for GLI2 negative). | [9] |
| Cervical Cancer | Cell lines (HeLa, Caski) | GLI2 knockdown | Significantly inhibited cell growth at days 5 and 7 in MTT assays. | [11] |
| Oral Squamous Cell Carcinoma | Cell lines (CAL27, SCC9) | GLI2 knockdown | Significantly attenuated gene and protein expression of Shh, Ptch1, and Gli1. | [12] |
| Osteosarcoma | Cell lines | GLI2 knockdown | Decreased cell proliferation and viability. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GLI2 function.
Protocol 1: Analysis of GLI2 Expression and Activity
Objective: To determine the expression level of GLI2 and its transcriptional activity in cancer cells.
Workflow Diagram:
Caption: Workflow for Analyzing GLI2 Expression and Activity.
A. Quantitative Real-Time PCR (qRT-PCR) for GLI2 mRNA Levels [14]
-
Cell Culture: Culture cancer cell lines of interest (e.g., PANC1, HeLa, SKOV3) under standard conditions.
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for human GLI2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
GLI2 Forward Primer: (Example) 5'-TGGCCGCTGCAGAACTTT-3'
-
GLI2 Reverse Primer: (Example) 5'-GGCCTCTTGGAATGCGACT-3'
-
-
Data Analysis: Calculate the relative expression of GLI2 using the ΔΔCt method.
B. Western Blotting for GLI2 Protein [14][15]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GLI2 (e.g., polyclonal anti-GLI2, 1:1000 dilution) overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent. Use an antibody against β-actin or GAPDH as a loading control. The expected band for full-length GLI2 is ~190 kDa.[15]
C. GLI-Luciferase Reporter Assay [5][16]
-
Cell Plating and Transfection: Seed cells in a 24-well plate. Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid (containing multiple GLI binding sites upstream of a minimal promoter) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment (Optional): Treat cells with pathway activators (e.g., Shh ligand) or inhibitors (e.g., GANT61) to assess changes in GLI2 activity.
-
Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative GLI transcriptional activity.
Protocol 2: Functional Assays for GLI2 Overexpression
Objective: To assess the functional consequences of GLI2 overexpression or knockdown on cell proliferation, migration, and invasion.
A. Lentiviral-mediated shRNA Knockdown or CRISPR/Cas9-mediated knockout of GLI2 [5][6]
-
Vector Preparation: Obtain or generate lentiviral particles containing shRNA constructs targeting GLI2 or a non-targeting control.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
Selection: Select for stably transduced cells using puromycin (B1679871) or another appropriate selection marker.
-
Validation: Confirm GLI2 knockdown by qRT-PCR and Western blotting as described in Protocol 1.
B. Cell Proliferation Assay (MTT or Cell Counting) [11]
-
Cell Seeding: Seed an equal number of control and GLI2-knockdown/overexpressing cells into 96-well plates.
-
Time Course: At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate.
-
Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Alternatively, count cell numbers at each time point using a hemocytometer or automated cell counter.
C. Transwell Migration and Invasion Assay [6][11]
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed control and GLI2-manipulated cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 6-24 hours, allowing cells to migrate or invade through the membrane.
-
Staining and Counting: Remove non-migrated cells from the upper surface. Fix and stain the cells that have migrated to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the relative migration or invasion.
Protocol 3: In Vivo Xenograft Tumor Growth Model
Objective: To evaluate the effect of GLI2 overexpression on tumor growth in an in vivo setting.[5][11]
A. Cell Preparation and Injection
-
Cell Harvest: Harvest control and GLI2-manipulated cancer cells (e.g., 22Rν1, HeLa).
-
Injection: Resuspend 1-5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., athymic nu/nu or SCID mice).
B. Tumor Monitoring and Measurement
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers every 3-4 days.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (length x width²) / 2.
C. Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as histology (H&E staining) or protein/RNA extraction to confirm GLI2 expression levels.
Therapeutic Targeting of GLI2
Given its central role in driving cancer progression, GLI2 represents an attractive therapeutic target.[9][13] Direct inhibition of GLI transcription factors can overcome resistance to upstream inhibitors like those targeting SMO.[17][18] Small molecule inhibitors of GLI, such as GANT61, have shown promise in preclinical models by impairing the DNA binding of GLI1 and GLI2, leading to suppressed cancer cell proliferation and enhanced apoptosis.[7][18] The development of more specific and potent GLI2 inhibitors is an active area of research for cancer therapy.[17][18]
References
- 1. GLI2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of GLI2 Transcription Factor in Growth and Tumorigenicity of Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLI2-Mediated Melanoma Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hedgehog−Gli2 Signaling Promotes Chemoresistance in Ovarian Cancer Cells by Regulating MDR1 [frontiersin.org]
- 8. karger.com [karger.com]
- 9. GLI2 is a potential therapeutic target in pediatric medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Differential effects of GLI2 and GLI3 in regulating cervical cancer malignancy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog/Gli2 signaling triggers cell proliferation and metastasis via EMT and wnt/β-catenin pathways in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting hedgehog-GLI-2 pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hGFAP-mediated GLI2 overexpression leads to early death and severe cerebellar malformations with rare tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed DNA Ligation Reactions
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing issues with DNA ligation reactions, with a specific focus on DNA ligase II. The information is presented in a question-and-answer format to directly address common problems encountered during experiments.
Frequently Asked Questions (FAQs) - General Ligation Troubleshooting
Many common ligation failures are independent of the specific ligase used. Here are solutions to frequently encountered problems.
Q1: Why did my ligation reaction yield no or very few colonies after transformation?
A1: This is a common issue with several potential causes. A systematic approach is key to identifying the problem.
-
Inactive Ligase: The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles. It's crucial to test ligase activity with a control ligation, such as using pre-cut lambda DNA (HindIII digest), which should produce a ladder of high molecular weight bands on an agarose (B213101) gel.[1][2][3][4][5]
-
Problematic DNA Fragments: The quality and quantity of your vector and insert DNA are critical.
-
Purity: Contaminants like salts (from buffers), EDTA, or remnants of purification reagents (phenol, ethanol) can inhibit the ligase.[6][7] Always purify your DNA fragments, for instance, by gel extraction or using a spin column.[8]
-
Concentration: Too low a DNA concentration can prevent efficient ligation, while excessively high concentrations can lead to the formation of unwanted linear concatemers.[2][3]
-
Degradation: Exposure to UV light during gel visualization can damage DNA, reducing ligation efficiency. Minimize UV exposure time.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Molar Ratios: The ratio of insert to vector is crucial. For standard cloning, a 3:1 molar ratio of insert to vector is a good starting point.[9][10][11] However, this can be optimized depending on the size of the fragments.
-
Reaction Buffer Issues: The ATP in the ligase buffer is essential for the reaction but is sensitive to degradation from multiple freeze-thaw cycles.[6][7][12] It is recommended to aliquot the buffer upon first use.
-
-
Inefficient Transformation: The problem may lie with the competent cells or the transformation protocol itself. Always run a positive control transformation with a known amount of uncut plasmid to verify the competency of your cells.[1]
Q2: My control plate (vector only, no insert) has many colonies. What does this indicate?
A2: A high number of colonies on your vector-only control plate points to a high background of self-ligated or undigested vector.
-
Incomplete Vector Digestion: If the vector is not fully digested by the restriction enzyme(s), the uncut plasmid will transform very efficiently, leading to a high number of background colonies.[1] Ensure your restriction digest goes to completion.
-
Vector Re-ligation: If using a single restriction enzyme or two enzymes that produce compatible ends, the vector can re-ligate to itself. To prevent this, dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).[13] It is critical to completely inactivate the phosphatase before the ligation reaction, as any residual activity will remove the 5' phosphates from your insert, preventing ligation.[2][6]
Q3: I see a smear or unexpected bands on my gel after running the ligation product. What could be the cause?
A3: This can be due to a few factors.
-
Ligase Binding to DNA: The ligase enzyme can remain bound to the DNA, altering its migration in the gel and causing a smear. Adding SDS to the loading dye to a final concentration of 0.1-0.5% can help dissociate the enzyme from the DNA.[4][5]
-
Formation of High Molecular Weight Concatemers: If the total DNA concentration in the ligation reaction is too high, it can favor the formation of long, linear chains of ligated DNA fragments, which may appear as a smear or high molecular weight bands.[2][3]
Understanding DNA Ligase II
In mammals, four main DNA ligases have been identified: DNA ligase I, II, III, and IV. It's important to note that DNA ligase II is not a product of a distinct gene but arises from the alternative splicing of the DNA ligase III gene.[14][15] Its primary role is in DNA repair pathways, specifically nucleotide excision repair.[14][15][16] While most in vitro DNA ligation for cloning purposes utilizes bacteriophage T4 DNA ligase, understanding the characteristics of mammalian DNA ligases can be relevant in specific research contexts.
Q4: Can I use mammalian DNA ligase II for my cloning experiments?
A4: While T4 DNA ligase is the standard for molecular cloning due to its high efficiency in ligating both cohesive and blunt-ended DNA, mammalian DNA ligases have more specialized roles in vivo. DNA ligase II's primary function is in DNA repair.[14][15][16] For standard cloning applications, T4 DNA ligase is the recommended choice. If your research specifically requires the use of a mammalian ligase, it is crucial to consult specialized protocols and be aware that reaction conditions and troubleshooting strategies may differ significantly from those for T4 DNA ligase.
Q5: My experiment involves DNA repair, and I suspect an issue with DNA ligase II activity. How can I troubleshoot this?
A5: Troubleshooting in the context of cellular DNA repair is complex. A defect in DNA ligase function can lead to an accumulation of DNA strand breaks, genomic instability, and increased mutation rates.[17]
-
Substrate Specificity: DNA ligase I, and by extension its related forms, can have difficulty ligating DNA nicks that have mismatched bases or oxidative damage at the 3' end.[18] This can lead to the accumulation of abortive ligation products.
-
Protein Interactions: The function of DNA ligase III (and its splice variant, DNA ligase II) is often dependent on its interaction with other DNA repair proteins, such as XRCC1.[16] Issues with these protein-protein interactions could impair ligase function in a cellular context.
Data Presentation: Quantitative Parameters for DNA Ligation
The following tables summarize key quantitative data for optimizing your DNA ligation reactions.
Table 1: Recommended Vector to Insert Molar Ratios
| Application | Recommended Molar Ratio (Insert:Vector) | Rationale |
| Standard Cloning | 3:1 | A good starting point for most cloning experiments.[9][10][11] |
| Large Inserts (>5 kb) | 1:1 | Helps to reduce the likelihood of multiple insert ligations.[9] |
| Small Inserts (<500 bp) | 5:1 | Increases the probability of the smaller insert being ligated into the vector.[9] |
| Very Small Inserts (<100 bp) | Up to 20:1 | Compensates for the low mass of the insert.[10] |
| Blunt-End Ligation | 1:1 to 10:1 | Blunt-end ligation is less efficient, so a higher concentration of insert may be beneficial. |
| TA Cloning | 10:1 | Often requires a higher insert concentration for efficient ligation.[9] |
Table 2: Typical DNA Ligation Reaction Conditions (T4 DNA Ligase)
| Parameter | Recommended Condition | Notes |
| Incubation Temperature | 16°C | A common compromise between DNA end annealing and enzyme activity.[12][13] |
| Room Temperature (22-25°C) | Suitable for many standard ligations, especially with "quick ligase" formulations.[19] | |
| 4°C | Can increase ligation efficiency for difficult ligations but requires longer incubation times (overnight).[7][12] | |
| Incubation Time | 1-2 hours to overnight | Longer incubation times are often used for 16°C or 4°C ligations.[12][13][19][20] |
| Total DNA Concentration | 1-10 µg/ml | Keeping the concentration within this range helps to avoid the formation of concatemers.[2] |
Experimental Protocols
Protocol 1: Assessing T4 DNA Ligase Activity
This protocol allows you to test the activity of your T4 DNA ligase using a control DNA substrate.
Materials:
-
T4 DNA Ligase and 10X Ligase Buffer
-
Lambda DNA/HindIII fragments
-
Nuclease-free water
-
Agarose gel and electrophoresis system
Procedure:
-
Set up the following 20 µL reaction in a microfuge tube:
-
1 µL Lambda DNA/HindIII fragments
-
2 µL 10X T4 DNA Ligase Buffer
-
1 unit T4 DNA Ligase
-
Nuclease-free water to 20 µL
-
-
Set up a negative control reaction without the T4 DNA Ligase.
-
Incubate the reactions at 22°C for 10 minutes.[3]
-
Add loading dye containing SDS to your samples.
-
Run the samples on an agarose gel.
-
Expected Result: The lane with active ligase should show a ladder of high molecular weight bands, indicating successful ligation of the DNA fragments. The negative control should show only the original fragment pattern.[4][5]
Protocol 2: Vector Dephosphorylation and Inactivation of Phosphatase
This protocol describes how to dephosphorylate a vector to prevent self-ligation.
Materials:
-
Digested vector DNA
-
Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) and corresponding buffer
-
Heat block or water bath
Procedure:
-
To your digested vector DNA, add the appropriate buffer and 1 unit of CIP or SAP.
-
Incubate at 37°C for 30-60 minutes.[13]
-
Inactivate the phosphatase:
-
For CIP, heat at 75°C for 15 minutes.[13]
-
For SAP, heat at 65°C for 15 minutes.
-
-
The dephosphorylated vector is now ready for purification and use in a ligation reaction.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting DNA ligation reactions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. goldbio.com [goldbio.com]
- 4. Checking Your T4 DNA Ligase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Checking Your T4 DNA Ligase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 6. neb.com [neb.com]
- 7. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 8. DNA ligase - Wikipedia [en.wikipedia.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 13. Ligation of DNA [qiagen.com]
- 14. microbenotes.com [microbenotes.com]
- 15. byjus.com [byjus.com]
- 16. What Is DNA Ligase? Definition & Role [excedr.com]
- 17. 8+ DNA Ligase Defects: Likely Results & Impacts [sd.fuv.edu.br]
- 18. DNA ligase I variants fail in the ligation of mutagenic repair intermediates with mismatches and oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. addgene.org [addgene.org]
- 20. genscript.com [genscript.com]
Technical Support Center: DNA Ligation for Cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DNA ligation steps in molecular cloning.
A Note on DNA Ligases in Molecular Cloning
Before proceeding to specific troubleshooting, it is important to clarify the enzymes typically used for molecular cloning. While the query specified "DNA Ligase II," the workhorse enzymes for this application are primarily T4 DNA Ligase and, to a lesser extent, E. coli DNA Ligase.[1] In mammals, DNA Ligase II is primarily involved in DNA repair pathways rather than routine recombinant DNA technology.[2] The troubleshooting advice provided here is broadly applicable to ligation reactions in cloning, with a focus on the commonly used T4 DNA Ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vector-to-insert molar ratio for ligation?
A1: The ideal vector:insert molar ratio can vary depending on the size of your vector and insert, and the type of DNA ends (sticky vs. blunt). A common starting point for sticky-end ligations is a 1:3 molar ratio.[3][4] However, optimization may be required, and trying a range of ratios is often recommended.[5][6] For blunt-end ligations or small inserts, a higher concentration of the insert is often beneficial.[5]
Q2: At what temperature and for how long should I incubate my ligation reaction?
A2: There is a trade-off between the optimal temperature for enzymatic activity and the temperature that favors the annealing of DNA ends.[7] T4 DNA ligase's enzymatic optimum is 25°C, but lower temperatures (4-16°C) stabilize the hydrogen bonds of sticky ends.[7][8] Many protocols recommend an overnight incubation at 16°C for a good balance.[7] Room temperature (20-25°C) for 1-2 hours can also be effective, especially for sticky-end ligations.[9]
Q3: Why am I getting no colonies after transformation of my ligation reaction?
A3: A lack of colonies can be due to several factors, including failed ligation, inefficient transformation, or issues with your plates.[10] Problems with the ligation itself could stem from inactive ligase or buffer, incompatible DNA ends, or the presence of inhibitors.[10] It is also crucial to ensure your competent cells are of high efficiency and that the transformation protocol was followed correctly.[11][12] Finally, confirm that you are using the correct antibiotic at the appropriate concentration on your plates.[10][12]
Q4: I have many colonies, but none of them contain my insert. What went wrong?
A4: This common issue is often due to a high background of vector self-ligation.[13] This can happen if the vector preparation is contaminated with uncut plasmid or if the linearized vector religates to itself.[13][14] To reduce background, it is crucial to ensure complete digestion of the vector and to dephosphorylate the vector ends using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).[11][15]
Q5: How can I be sure my ligase is active?
A5: The best way to check for ligase activity is to perform a control ligation.[13] A simple control is to ligate a linearized vector with compatible ends and transform it.[16] You should see significantly more colonies on the plate with ligase compared to a control plate without ligase.[13]
Troubleshooting Guides
Problem 1: No or Very Few Colonies
If your experimental plate has no or very few colonies, a systematic approach with controls is the best way to diagnose the problem.[13]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Citation |
| Failed Ligation | ||
| Inactive Ligase or Buffer | Perform a control ligation with a known good vector and insert. Use fresh ligase buffer as the ATP can degrade with freeze-thaw cycles. | [13][17] |
| Incompatible DNA Ends | Double-check that the restriction enzymes used create compatible overhangs. If using blunt ends, ensure they are polished. | [10] |
| Presence of Inhibitors | Purify your DNA fragments (vector and insert) to remove salts, EDTA, or other contaminants from previous steps. | [11] |
| Incorrect DNA Concentration | Quantify your vector and insert DNA. Too little DNA can lead to an inefficient reaction. | [18] |
| Inefficient Transformation | ||
| Low Competency of Cells | Check the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19). It should be at least 1 x 10^6 CFU/µg. | [11] |
| Incorrect Transformation Protocol | Ensure the heat shock step is performed at the correct temperature and for the right duration. Allow for a sufficient recovery period in antibiotic-free media. | [10][12] |
| Plate or Selection Issues | ||
| Incorrect or Inactive Antibiotic | Confirm you are using the correct antibiotic for your vector's resistance marker and that the antibiotic is not expired. | [10] |
| Plates Poured at Too High a Temperature | If adding antibiotic to molten agar (B569324), ensure the agar has cooled to ~55°C to prevent antibiotic degradation. | [19] |
To effectively troubleshoot a failed cloning experiment, it is essential to set up a series of control ligations and transformations.[13][16]
-
Experimental Ligation: Vector + Insert + Ligase
-
Vector Self-Ligation Control: Vector + Ligase (no insert)
-
Uncut Vector Control: Uncut Vector (no ligase)
-
Cut Vector Control: Linearized Vector (no ligase)
-
Competent Cell Control: Control Plasmid (e.g., pUC19)
Interpreting the Results:
| Control | Expected Outcome | If Outcome is Not Met... |
| Experimental Ligation | Many colonies | This is the desired result. |
| Vector Self-Ligation | Few to no colonies (if dephosphorylated) | High number of colonies indicates inefficient dephosphorylation or incomplete vector digestion.[13] |
| Uncut Vector | Many colonies | This confirms the vector's antibiotic resistance is functional and cells can grow. |
| Cut Vector | Few to no colonies | A high number of colonies indicates incomplete digestion of the vector.[16] |
| Competent Cell | Many colonies | No or few colonies indicate a problem with the competent cells or the transformation protocol.[11] |
Problem 2: High Background of Colonies without Insert
This is often due to vector self-ligation.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Citation |
| Incomplete Vector Digestion | Increase digestion time or enzyme concentration. Gel purify the linearized vector to separate it from any uncut plasmid. | [13][16] |
| Vector Re-ligation | Dephosphorylate the vector using CIP or SAP to prevent self-ligation. Ensure the phosphatase is heat-inactivated or removed before adding the ligase. | [11][17] |
| Suboptimal Vector:Insert Ratio | Increase the molar ratio of insert to vector to favor the insertion of the fragment over vector self-ligation. Try ratios of 1:5 or 1:10. | [5][17] |
Problem 3: False Positives in Colony Screening
Sometimes, colony PCR or other screening methods can yield false-positive results.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Citation |
| Contamination from Ligation Mix | Carryover of the insert DNA from the ligation reaction can serve as a template in colony PCR. | [20][21] |
| Primer Design for Screening | When performing colony PCR, use one primer that anneals to the vector and one that anneals to the insert. This ensures amplification only occurs if the insert is correctly ligated into the vector. | [22] |
Visualizing Workflows and Logic
Ligation Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common ligation problems.
Caption: A flowchart for troubleshooting DNA ligation experiments.
Logic for Differentiating Ligation Problems
This diagram outlines the logic for using control reactions to pinpoint the source of a failed ligation.
Caption: Logic diagram for diagnosing ligation issues using controls.
References
- 1. DNA ligase - Wikipedia [en.wikipedia.org]
- 2. DNA Ligases: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 9. genscript.com [genscript.com]
- 10. clyte.tech [clyte.tech]
- 11. Cloning Troubleshooting Guide | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. Contaminating insert degradation by preincubation colony PCR: a method for avoiding false positives in transformant screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. false positive in colony screening PCR? - Molecular Cloning [protocol-online.org]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing DNA Ligase Buffer Conditions
Welcome to the technical support center for DNA ligase buffer optimization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal results with their ligation experiments.
General DNA Ligase (e.g., T4 DNA Ligase) Troubleshooting and FAQ
This section focuses on the most commonly used DNA ligase in molecular biology, T4 DNA Ligase, and provides general guidance applicable to similar ATP-dependent DNA ligases for joining double-stranded DNA.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical DNA ligase buffer and what are their functions?
A1: A standard 10X T4 DNA Ligase buffer typically contains:
-
Tris-HCl: A buffering agent to maintain a stable pH, usually around 7.5-8.0.[1][2]
-
MgCl₂ (Magnesium Chloride): An essential cofactor for the ligase enzyme.[3][4]
-
DTT (Dithiothreitol): A reducing agent that helps to maintain the enzyme in an active state.
-
ATP (Adenosine Triphosphate): The energy source for the ligation reaction.[3][5][6]
Q2: What is the optimal temperature and incubation time for a ligation reaction?
A2: The optimal temperature is a balance between the enzyme's activity and the annealing of the DNA ends.
-
For sticky ends: A common compromise is 16°C overnight, which maintains the stability of the annealed ends while the ligase works.[7][8][9] Room temperature (20-25°C) for 1-2 hours can also be effective.
-
For blunt ends: Ligation is less efficient, so longer incubation times (e.g., 4°C overnight or room temperature for several hours) and higher ligase concentrations are often used.[3][7]
Q3: How can I improve the efficiency of blunt-end ligation?
A3: Blunt-end ligation is inherently less efficient than sticky-end ligation. To improve efficiency:
-
Increase Ligase Concentration: Use a higher concentration of T4 DNA Ligase.[3]
-
Add a Crowding Agent: Include polyethylene (B3416737) glycol (PEG) in the reaction mix.[1][9][10] PEG increases the effective concentration of the DNA and enzyme.
-
Optimize DNA Concentration: Ensure a sufficiently high concentration of vector and insert DNA.
-
Control the Reaction Volume: A smaller reaction volume can help to concentrate the reactants.
Q4: What are common inhibitors of DNA ligase activity?
A4: Several substances can inhibit ligation, including:
-
High Salt Concentrations: Purify DNA from buffers containing high salt concentrations.
-
EDTA: Chelates Mg²⁺, which is an essential cofactor. Purify DNA to remove any EDTA.[3][9][10][11]
-
Residual detergents or other chemicals from DNA purification steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no ligation efficiency | Inactive ligase or degraded ATP in the buffer. | Use fresh ligase and ensure the buffer has not undergone multiple freeze-thaw cycles which can degrade ATP.[1][10][11] Aliquot the buffer for single use.[1][12] |
| Incorrect vector-to-insert molar ratio. | Optimize the molar ratio. For sticky ends, a 1:3 ratio is a good starting point. For blunt ends, a higher ratio of insert to vector (e.g., 1:5 or 1:10) may be needed.[11] | |
| Incompatible DNA ends. | Ensure that the restriction enzymes used create compatible ends. Verify the integrity of the cut vector and insert on an agarose (B213101) gel. | |
| Presence of inhibitors in the DNA prep. | Purify the vector and insert DNA using a reliable method to remove salts, EDTA, and other contaminants.[9][10][11][13] | |
| High background of self-ligated vector | Incomplete digestion of the vector. | Ensure complete digestion of the vector with the restriction enzyme(s). Gel purify the linearized vector. |
| Vector re-ligation. | Dephosphorylate the vector using an alkaline phosphatase to prevent self-ligation. Ensure the phosphatase is heat-inactivated or removed before adding the ligase.[11] | |
| No colonies after transformation | Inefficient ligation. | Review all the points above for low ligation efficiency. Run a ligation control to check the enzyme's activity. |
| Problems with competent cells or transformation. | Perform a positive control transformation with a known amount of supercoiled plasmid to check the competency of the cells.[14][15] | |
| Incorrect antibiotic on the plate. | Double-check that the antibiotic in your agar (B569324) plates matches the resistance gene on your vector.[12] |
Experimental Protocol: Optimizing Vector-to-Insert Molar Ratio
-
Quantify DNA: Accurately determine the concentration of your purified vector and insert DNA using a spectrophotometer or fluorometer.
-
Calculate Molar Ratios: Use an online calculator or the following formula to determine the amount of insert needed for different molar ratios (e.g., 1:1, 1:3, 1:5): ng of insert = (ng of vector × size of insert in bp / size of vector in bp) × molar ratio of insert:vector
-
Set up Ligation Reactions: Prepare several ligation reactions with varying vector-to-insert molar ratios. Include a "vector only + ligase" control to assess background self-ligation and a "vector only - ligase" control to check for uncut vector.
-
Incubation: Incubate the reactions at the appropriate temperature and for the recommended time based on the type of DNA ends.
-
Transformation: Transform competent E. coli cells with an equal volume from each ligation reaction.
-
Analysis: Plate the transformations on selective agar plates and count the number of colonies after overnight incubation. The ratio that yields the highest number of colonies with inserts (which can be confirmed by colony PCR or restriction digest of miniprepped plasmids) is the optimal ratio.
Visualization of Ligation Workflow
Caption: A typical workflow for a DNA ligation experiment.
CircLigase™ II ssDNA Ligase Troubleshooting and FAQ
CircLigase™ II is a specialized enzyme that circularizes single-stranded DNA (ssDNA) and RNA (ssRNA). Its buffer requirements and reaction conditions differ significantly from standard DNA ligases.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the CircLigase™ II reaction buffer?
A1: The 10X reaction buffer for CircLigase™ II ssDNA Ligase consists of 0.33 M Tris-acetate (pH 7.5), 0.66 M potassium acetate, and 5 mM DTT.[16]
Q2: What are the key cofactors for CircLigase™ II activity?
A2: For the circularization of ssDNA or ssRNA, the addition of MnCl₂ to a final concentration of 2.5 mM is recommended. Notably, magnesium is generally not required and may inhibit the reaction.
Q3: What are the substrate requirements for CircLigase™ II?
A3: The enzyme requires a linear single-stranded DNA or RNA molecule with a 5'-phosphate and a 3'-hydroxyl group. The substrate should be at least 30-35 bases long for efficient circularization.[16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low circularization | Incorrect buffer components. | Ensure the use of the provided CircLigase™ II 10X Reaction Buffer and the addition of MnCl₂ to a final concentration of 2.5 mM. Do not add magnesium. |
| Substrate lacks a 5'-phosphate. | Treat the ssDNA or ssRNA substrate with T4 Polynucleotide Kinase (PNK) to add a 5'-phosphate group before the ligation reaction. | |
| Substrate is too short. | The efficiency of circularization decreases with substrates shorter than 30 bases. Consider redesigning your substrate if it is too short. | |
| Presence of secondary structures in the substrate. | The inclusion of Betaine (typically at a final concentration of 1 M) in the reaction can help to denature secondary structures in the substrate, improving ligation efficiency. |
Experimental Protocol: Circularization of a single-stranded DNA oligonucleotide
-
Prepare the Reaction Mix: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
ssDNA oligonucleotide (10 pmol)
-
2 µL CircLigase™ II 10X Reaction Buffer
-
1 µL 50 mM MnCl₂
-
1 µL CircLigase™ II ssDNA Ligase (100 U/µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 60°C for 1-2 hours.
-
Enzyme Inactivation: Inactivate the ligase by heating at 80°C for 10 minutes.
-
Analysis: The success of the circularization can be verified by treating an aliquot of the reaction with an exonuclease (e.g., Exonuclease I), which will degrade linear but not circular ssDNA. The products can then be analyzed on a denaturing polyacrylamide gel.
T4 RNA Ligase 2 Troubleshooting and FAQ
T4 RNA Ligase 2 is primarily used for ligating nicks in double-stranded RNA and for joining the 3'-hydroxyl of RNA to the 5'-phosphate of DNA in a DNA/RNA hybrid.[17][18]
Frequently Asked Questions (FAQs)
Q1: What are the typical components of the T4 RNA Ligase 2 reaction buffer?
A1: The 10X reaction buffer for T4 RNA Ligase 2 generally contains 500 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM DTT, and 4 mM ATP.[17]
Q2: What is the optimal temperature for T4 RNA Ligase 2?
A2: The recommended incubation temperature for reactions with T4 RNA Ligase 2 is 37°C.[17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inefficient ligation of a nick in dsRNA | Sub-optimal buffer conditions. | Use the recommended 1X T4 RNA Ligase 2 reaction buffer and incubate at 37°C.[17] |
| Poor quality of RNA substrate. | Ensure the RNA is of high quality and free from nucleases. | |
| Failure to ligate RNA to DNA in a hybrid | Incorrect substrate ends. | The reaction requires a 3'-hydroxyl on the RNA and a 5'-phosphate on the DNA.[17][18] Ensure your substrates are prepared accordingly. |
Mammalian DNA Ligases
In mammalian cells, there are three main DNA ligases: DNA Ligase I, DNA Ligase III, and DNA Ligase IV, each with specific roles in DNA replication and repair.[12] These enzymes are typically studied in a research context, and their buffer conditions are often optimized for specific in vitro assays rather than being provided in a standardized commercial kit for general cloning. All mammalian DNA ligases are ATP-dependent.[7][12][19][20]
-
DNA Ligase I: Primarily involved in the joining of Okazaki fragments during lagging strand DNA synthesis.
-
DNA Ligase III: Plays a role in DNA repair pathways, including base excision repair and single-strand break repair.
-
DNA Ligase IV: Crucial for the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA.
Optimizing buffer conditions for these specialized ligases would typically involve titrating components such as Mg²⁺, ATP, and varying pH and salt concentrations to suit the specific experimental setup.
Visualization of the DNA Ligation Mechanism
Caption: The three-step mechanism of ATP-dependent DNA ligase.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifying Enzyme Buffers | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Khan Academy [khanacademy.org]
- 7. Eukaryotic DNA Ligases: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. neb.com [neb.com]
- 11. DNA ligase - Wikipedia [en.wikipedia.org]
- 12. Human DNA ligases in replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. neb.com [neb.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 17. mclab.com [mclab.com]
- 18. neb.com [neb.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Blunt-End Ligation Efficiency
Welcome to the technical support center for DNA ligation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help researchers, scientists, and drug development professionals improve the efficiency of blunt-end ligation experiments.
A Note on Enzyme Selection: DNA Ligase II vs. T4 DNA Ligase
While this guide addresses improving blunt-end ligation with DNA Ligase II, it is important to note that T4 DNA Ligase is the most widely used and efficient enzyme for standard molecular cloning applications , including blunt-end ligation.[1][2] Mammalian DNA ligases (I, II, III, and IV) are primarily involved in DNA replication and repair within the cell.[3] While studies have shown that high concentrations of macromolecular crowding agents like polyethylene (B3416737) glycol (PEG) can enable blunt-end ligation with DNA Ligase II, T4 DNA ligase remains the standard choice for routine lab work due to its high activity and versatility in ligating both blunt and cohesive-ended DNA.[1][4]
This guide will focus on principles and troubleshooting strategies that are broadly applicable to blunt-end ligation, with a primary focus on the use of T4 DNA Ligase, as it is the most common and effective tool for this purpose.
Frequently Asked Questions (FAQs)
Q1: Why am I getting no colonies after my blunt-end ligation and transformation?
This is a common issue that can stem from several factors throughout the cloning workflow. Blunt-end ligations are inherently less efficient than sticky-end ligations because they lack the stabilizing hydrogen bonds of complementary overhangs.[5] A successful reaction depends on the transient association of 5' phosphate (B84403) and 3' hydroxyl groups being captured by the ligase.[5]
Potential Causes & Solutions:
-
Inactive Ligase or Buffer: Ensure the T4 DNA Ligase has not been heat-inactivated and that the ligation buffer has not undergone multiple freeze-thaw cycles, which can degrade the ATP essential for the reaction.[6][7] Always aliquot the buffer.
-
Incorrect DNA Ends: If your insert is a PCR product generated by a proofreading polymerase (like Pfu), it will lack the 5'-phosphate group required for ligation.[8] This must be added enzymatically using T4 Polynucleotide Kinase (PNK).[8] Conversely, the vector must have a 5'-phosphate.
-
DNA Damage: Exposing DNA to UV light during gel extraction can cause significant damage.[5] Minimize UV exposure time or use a blue-light transilluminator.
-
Inefficient Ligation Conditions: Increase the concentration of both the insert and the ligase to promote molecular interactions.[5] Longer incubation times (e.g., overnight at 16°C or room temperature for several hours) can also improve yield.[9]
Q2: What is the optimal molar ratio of insert to vector for blunt-end ligation?
The ideal molar ratio of insert to vector is crucial for maximizing the chances of successful ligation. Due to the lower efficiency of blunt-end cloning, higher insert concentrations are generally required compared to sticky-end cloning.[8]
| Ligation Type | Recommended Starting Molar Ratio (Insert:Vector) | Range to Test | Key Considerations |
| Blunt-End Ligation | 3:1 to 10:1[8][10][11] | 1:1 to 15:1[8] | Higher ratios increase the likelihood of insert ligation but can also lead to multiple insert events.[10][12] |
| Sticky-End Ligation | 3:1[10] | 1:1 to 5:1 | Generally more efficient, requiring a lower excess of insert.[5] |
| Large Inserts (>5 kb) | 1:1[13] | 1:1 to 3:1 | High concentrations of large DNA molecules can inhibit the reaction. |
| Small Inserts (<500 bp) | 5:1[13] | 3:1 to 10:1 | A higher molar excess is needed to compete with vector self-ligation. |
To calculate the required mass of insert, you can use online tools or the following formula: Mass of Insert = (Mass of Vector in ng) x (Size of Insert in bp / Size of Vector in bp) x (Molar Ratio)[14]
Q3: How can I reduce the high number of background colonies (self-ligated vector)?
High background is typically caused by the linearized vector religating to itself. This is a major issue when using a single restriction enzyme or two enzymes that produce blunt ends.[15]
The most effective solution is to dephosphorylate the vector using an alkaline phosphatase, such as Shrimp Alkaline Phosphatase (SAP) or Calf Intestinal Phosphatase (CIP).[16][17] This enzyme removes the 5'-phosphate groups from the vector, making it impossible for the ligase to circularize it.[18] The insert, which retains its 5'-phosphates, can then be ligated into the dephosphorylated vector. This can reduce background by over 95%.[16]
Q4: How can I improve the overall efficiency of my blunt-end ligation reaction?
Several additives and protocol modifications can significantly enhance the efficiency of blunt-end ligation.
-
Use Polyethylene Glycol (PEG): PEG is a macromolecular crowding agent that increases the effective concentration of DNA and ligase in the solution, dramatically improving the rate of intermolecular ligation.[19][20] Many commercial ligation kits include PEG in their buffers.[5]
-
Increase Enzyme Concentration: Unlike sticky-end ligations, blunt-end reactions benefit from a higher concentration of T4 DNA Ligase.[5][6]
-
Optimize Incubation Time and Temperature: While traditional ligations are often performed at 16°C overnight, room temperature (20-25°C) for 1-4 hours can also be effective, especially with modern ligase formulations.[7][9] For difficult ligations, longer incubation times may be necessary.[9]
-
Two-Step Ligation: To avoid the formation of concatemers (multiple inserts ligated together), you can perform a short incubation (e.g., 1 hour) with high DNA concentrations to favor insert-vector ligation, followed by a 1:20 dilution and longer incubation to favor circularization.[5]
Troubleshooting and Experimental Protocols
Visual Troubleshooting Guide
This workflow helps diagnose common blunt-end ligation problems.
Caption: A flowchart for diagnosing and solving common blunt-end ligation issues.
Protocol 1: Standard Blunt-End Ligation
This protocol is a starting point and should be optimized for your specific vector and insert.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Incubation: Gently mix the components by pipetting. Incubate the reaction.
-
Standard Method: 16°C overnight.
-
Rapid Method (with PEG-containing buffer): Room temperature (25°C) for 1-4 hours.[7]
-
-
Heat Inactivation (Optional): If not proceeding directly to transformation, inactivate the ligase by heating at 65°C for 10 minutes.[7] Do not heat-inactivate "quick" ligation formulations that contain PEG, as this can inhibit transformation.[7]
-
Transformation: Use 1-5 µL of the ligation mixture to transform 50 µL of high-efficiency competent E. coli cells. Follow the manufacturer's protocol for transformation.
Protocol 2: Vector Dephosphorylation to Reduce Background
Perform this protocol on your linearized vector DNA before the ligation step.
-
Restriction Digest: Digest the vector DNA to completion with the appropriate restriction enzyme(s).
-
Add Phosphatase: To the digestion reaction, add:
-
Shrimp Alkaline Phosphatase (1 U/µL): 1 µL
-
Note: Ensure the phosphatase is active in your restriction enzyme buffer or add the appropriate buffer.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.[16]
-
Inactivate Enzymes: Heat-inactivate both the restriction enzyme and the phosphatase at 80°C for 15 minutes. (Consult manufacturer's guidelines as temperatures may vary).
-
Purify DNA: Purify the dephosphorylated, linearized vector using a PCR purification kit or gel extraction to remove inactivated enzymes and buffers. The vector is now ready for use in the ligation protocol.
Visualizing the Ligation Mechanism
This diagram illustrates the key steps catalyzed by T4 DNA Ligase to join two blunt-ended DNA fragments.
Caption: The three-step catalytic mechanism of ATP-dependent DNA ligases like T4.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Influence of polyethylene glycol on the ligation reaction with calf thymus DNA ligases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. idtdna.com [idtdna.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Ligation Calculator [qiagen.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Dephosphorylation for Cloning | ArcticZymes Technologies [arcticzymes.com]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. A polyethylene glycol enhanced ligation-triggered self-priming isothermal amplification for the detection of SARS-CoV-2 D614G mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA Ligase Fidelity and Troubleshooting
Welcome to the Technical Support Center for DNA ligation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize DNA ligation experiments, with a focus on maintaining high fidelity and avoiding common issues that can lead to experimental failure. While the term "star activity" is not standard for DNA ligases, this guide addresses the analogous concept of low-fidelity or non-specific ligation.
Frequently Asked Questions (FAQs)
Q1: What is DNA ligase "fidelity" and why is it important?
A1: DNA ligase fidelity refers to the enzyme's ability to correctly join DNA strands with complementary ends and to discriminate against substrates with mismatches. High-fidelity ligation is crucial for the integrity of genetic material during DNA replication and repair. In molecular cloning and other in vitro applications, high fidelity ensures that only the intended DNA fragments are joined, preventing the creation of incorrect constructs. Low fidelity can lead to the ligation of mismatched or damaged DNA ends, resulting in mutations or failed experiments.
Q2: What is the difference between DNA ligase I, II, III, and IV?
A2: In mammals, there are four main types of DNA ligases with distinct roles:
-
DNA Ligase I: Primarily involved in the ligation of Okazaki fragments during the replication of the lagging DNA strand.[1][2]
-
DNA Ligase II: An alternatively spliced form of DNA ligase III, typically found in non-dividing cells and involved in DNA repair pathways.[1][3]
-
DNA Ligase III: Participates in DNA repair, specifically nucleotide excision repair, and is the only ligase found in mitochondria. It forms a complex with the DNA repair protein XRCC1.[1][2]
-
DNA Ligase IV: Plays a critical role in the non-homologous end joining (NHEJ) pathway for repairing double-strand DNA breaks and is essential for V(D)J recombination in the immune system.[1][2]
Q3: What are the most common reasons for failed ligation reactions?
A3: Ligation reactions can fail for a variety of reasons, often related to the quality of the DNA fragments, the reaction components, or the ligation conditions themselves. Common culprits include:
-
Inactive ligase enzyme.
-
Degraded ATP in the reaction buffer.
-
Presence of inhibitors (e.g., high salt, EDTA).
-
Incompatible DNA ends.
-
Incorrect vector-to-insert molar ratio.
-
Poor quality of input DNA (containing contaminants or damage).
Troubleshooting Guides
This section provides solutions to common problems encountered during DNA ligation experiments.
Problem 1: No or very few colonies after transformation.
| Possible Cause | Recommended Solution |
| Inactive Ligase | Perform a control ligation with a known functional vector and insert to verify enzyme activity. Ensure the ligase has been stored correctly at -20°C. |
| Degraded ATP | The ATP in the ligase buffer is sensitive to repeated freeze-thaw cycles. Aliquot the buffer into single-use volumes. If degradation is suspected, supplement the reaction with fresh ATP to a final concentration of 1mM.[4][5] |
| Inhibitors in DNA Prep | Purify the vector and insert DNA to remove contaminants like high salt concentrations or EDTA.[4] |
| Incorrect DNA Ends | Ensure that the vector and insert have compatible ends. If using restriction enzymes, confirm complete digestion. For PCR products, ensure primers are designed to add the correct overhangs or that a polishing step is performed for blunt-end cloning. |
| Suboptimal Vector:Insert Ratio | The molar ratio of vector to insert is critical. For single insertions, a 1:3 vector to insert molar ratio is a good starting point. Optimize by testing ratios from 1:1 to 1:10.[4][5] |
| Inefficient Dephosphorylation | If the vector is dephosphorylated to prevent self-ligation, ensure the phosphatase is completely heat-inactivated or removed before adding the ligase. |
Problem 2: High number of background colonies (colonies without the insert).
| Possible Cause | Recommended Solution |
| Incomplete Vector Digestion | Ensure complete digestion of the vector with the restriction enzyme(s). Gel purify the linearized vector to separate it from any uncut plasmid. |
| Vector Self-Ligation | Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) groups, which are necessary for ligation. Ensure the phosphatase is removed or inactivated before the ligation reaction. |
| Contamination with Undigested Plasmid | Always run a "vector only" ligation control. A high number of colonies in this control indicates a problem with vector preparation. |
Optimizing Ligation Reaction Conditions
The efficiency and fidelity of DNA ligation can be significantly influenced by the reaction conditions. The following table summarizes key parameters and their optimal ranges.
| Parameter | Optimal Range/Condition | Reasoning |
| Temperature | 16°C (overnight) or 25°C (for 1-2 hours) | 16°C is a compromise between the low temperature that favors DNA end annealing and the optimal temperature for enzyme activity. Room temperature can be used for faster ligations, especially for sticky ends.[6] |
| pH | 7.6 - 8.0 | Most DNA ligases exhibit optimal activity in this pH range.[7] |
| ATP Concentration | 0.5 - 1 mM | ATP is an essential cofactor for ATP-dependent ligases like T4 DNA Ligase. Ensure the buffer contains fresh ATP. |
| Mg2+ Concentration | 5 - 10 mM | Divalent cations like Mg2+ are crucial for ligase activity. |
| Salt Concentration | < 200 mM | High salt concentrations can inhibit ligase activity. Increasing monovalent cation concentration can sometimes improve the fidelity of thermostable DNA ligases.[8] |
Experimental Protocols
Protocol: Standard Ligation of Sticky Ends
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA (e.g., 50 ng)
-
Insert DNA (at a 1:3 vector to insert molar ratio)
-
10X T4 DNA Ligase Buffer (2 µL)
-
T4 DNA Ligase (1 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Gently mix the components by pipetting. Incubate the reaction at 16°C overnight or at room temperature (25°C) for 1-2 hours.
-
Heat Inactivation (Optional): Inactivate the ligase by heating the reaction at 65°C for 10 minutes.
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.
Protocol: Ligation Fidelity Assay (Conceptual)
This assay can be used to assess the fidelity of a DNA ligase by measuring its ability to ligate substrates with and without mismatches.
-
Substrate Preparation: Design and synthesize fluorescently labeled oligonucleotide substrates. One set should form a perfectly matched duplex when annealed, while other sets contain specific mismatches at the ligation junction.
-
Ligation Reaction: Set up parallel ligation reactions for the matched and mismatched substrates under various conditions (e.g., different temperatures, buffer compositions).
-
Product Analysis: Separate the ligation products from the unligated substrates using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of ligated product in each reaction using a fluorescence imager. The fidelity can be expressed as the ratio of the ligation efficiency of the matched substrate to that of the mismatched substrate.
Visualizations
General DNA Ligation Workflow
Caption: A generalized workflow for molecular cloning using DNA ligase.
Troubleshooting Logic for Failed Ligation
Caption: A decision-making flowchart for troubleshooting failed ligation experiments.
References
Technical Support Center: DNA Ligase Inactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of DNA ligases for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DNA ligase II and why are specific inactivation protocols for it unavailable?
A: DNA ligase II is now understood to be a purification artifact that results from the proteolytic degradation of DNA ligase III.[1] Consequently, specific inactivation protocols for DNA ligase II do not exist because it is not a distinct enzyme. Researchers seeking to inactivate "DNA ligase II" should instead refer to protocols for inactivating DNA ligase III or other relevant DNA ligases used in their experiments.
Q2: What are the common methods for inactivating DNA ligases?
A: The two primary methods for inactivating DNA ligases are heat inactivation and chemical inhibition. Heat inactivation is a widely used technique for enzymes like T4 DNA Ligase, typically involving incubation at 65°C for 10-20 minutes.[2][3][4] However, this method is not suitable for all ligases or downstream applications, especially if the reaction buffer contains PEG, which can inhibit transformation upon heating.[2][4] Chemical inhibition involves the use of small molecules that interfere with the ligase's activity.[5][6]
Q3: When is it necessary to inactivate DNA ligase?
A: Inactivation of DNA ligase is often performed to stop the ligation reaction before downstream applications such as transformation, particularly electroporation, where it can increase efficiency.[7][8] It is also important to inactivate the ligase if it might interfere with subsequent enzymatic steps, or if you plan to analyze the ligation products on a gel, as the bound ligase can affect DNA migration.[9][10] For routine chemical transformations, heat inactivation is often considered optional.[9][11]
Q4: Can DNA ligase inhibitors be used for inactivation?
A: Yes, specific small molecule inhibitors can be used to inactivate human DNA ligases. These are particularly relevant in a research and drug development context. For example, compounds like L67 and L189 have been identified as inhibitors of human DNA ligases I and III.[5][6] These inhibitors can be useful for studying the cellular functions of these enzymes and as potential leads for developing anti-cancer agents.[5][6]
Troubleshooting Guides
Heat Inactivation Issues
| Problem | Possible Cause | Solution |
| Low transformation efficiency after heat inactivation. | The ligation buffer contains Polyethylene Glycol (PEG). | Do not heat inactivate reactions containing PEG, as it inhibits transformation.[2][4] Instead, proceed directly to transformation or use a DNA purification kit to remove the ligase and buffer components. |
| Incomplete inactivation of the ligase. | The temperature or incubation time was insufficient. | Ensure the incubation is carried out at the recommended temperature and duration. For most T4-like DNA ligases, 65°C for 10-20 minutes is sufficient.[2][3][4] For more robust enzymes, a higher temperature of 80°C for 20 minutes may be necessary.[12] |
| Downstream enzymatic reaction is inhibited. | Residual ligase activity. | If heat inactivation is not completely effective or not possible, consider purifying the DNA using a spin column or performing a phenol/chloroform extraction to remove the ligase.[12] |
Ligation Reaction Failures
| Problem | Possible Cause | Solution |
| No or very few colonies after transformation. | Inefficient ligation. | Ensure all components are active. ATP in the ligation buffer is sensitive to freeze-thaw cycles; use fresh buffer if necessary.[13][14] Verify the activity of the ligase with a control ligation. Also, ensure the DNA fragments have the correct termini (5' phosphate (B84403) and 3' hydroxyl).[13][14] |
| Presence of inhibitors in the DNA preparation. | Purify the DNA fragments to remove contaminants such as salts (e.g., from restriction enzyme buffers) and EDTA.[13][14] | |
| Ligated product appears as a smear on an agarose (B213101) gel. | The DNA ligase is still bound to the DNA. | To resolve this, treat the ligation reaction with Proteinase K before running it on a gel.[10] This will digest the bound ligase and allow the DNA to migrate properly. |
Experimental Protocols & Methodologies
Standard Heat Inactivation of T4 DNA Ligase
-
Following the completion of the ligation reaction, place the reaction tube in a heat block or water bath pre-heated to 65°C.
-
After incubation, the ligase is inactivated, and the reaction mixture can be used for downstream applications like transformation.
Chemical Inhibition of Human DNA Ligases (Conceptual)
This protocol is a conceptual representation based on available research for drug development purposes and is not a standard laboratory procedure for routine inactivation.
-
Inhibitor Selection: Choose a specific inhibitor based on the target DNA ligase. For example, use compound L67 to inhibit both DNA ligase I and III.[5][6]
-
Determine IC50: Perform dose-response experiments to determine the 50% inhibitory concentration (IC50) of the selected compound against the target ligase in a specific DNA joining assay.
-
Inactivation Reaction: Add the inhibitor at a concentration several-fold higher than its IC50 to the cellular context or in vitro assay where the ligase activity needs to be blocked.
-
Assay for Activity: Measure the reduction in DNA ligation activity to confirm the effectiveness of the inhibitor.
Visualizations
References
- 1. DNA ligase - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. genscript.com [genscript.com]
- 4. neb.com [neb.com]
- 5. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Heat inactivation of DNA ligase prior to electroporation increases transformation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat inactivate ligase - Molecular Cloning [protocol-online.org]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
Technical Support Center: Quality Control of Purified DNA Ligase
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of purified DNA ligase, focusing on troubleshooting common experimental issues and providing standardized protocols for quality assessment.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for a purified DNA ligase?
A1: The primary quality control parameters for a purified DNA ligase are purity, concentration, specific activity, and the absence of contaminating nucleases (endonucleases and exonucleases). These parameters ensure the reliability and reproducibility of ligation experiments.
Q2: How can I assess the purity of my DNA ligase preparation?
A2: The most common method for assessing protein purity is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1][2][3] A highly purified ligase preparation should show a single prominent band at the correct molecular weight for the specific ligase (e.g., approximately 55 kDa for T4 DNA Ligase).
Q3: My ligation reaction is failing, resulting in no or very few colonies after transformation. What are the possible causes?
A3: Ligation failure can be attributed to several factors:
-
Inactive Ligase: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Degraded ATP: ATP is essential for ligase activity and can degrade with repeated freeze-thaw cycles of the reaction buffer.[4] It is recommended to use fresh buffer or aliquots.
-
Incompatible DNA Ends: Ensure that the vector and insert DNA have compatible ends. For PCR products, confirm that the restriction enzyme digestion was complete and efficient.
-
Presence of Inhibitors: Contaminants such as salts (e.g., from DNA purification kits) or EDTA can inhibit the ligase.[4][5] Purifying the DNA fragments before ligation is crucial.
-
Incorrect Vector-to-Insert Molar Ratio: The ratio of vector to insert DNA is critical for successful ligation. It's advisable to test a range of molar ratios, such as 1:1 to 1:10.[4]
Q4: I am getting a high number of background colonies (colonies without the insert). What is causing this?
A4: High background is often due to:
-
Incomplete Vector Digestion: If the vector is not fully digested, the uncut plasmid will transform efficiently, leading to a high number of background colonies.
-
Vector Re-ligation: Dephosphorylation of the vector after digestion can prevent it from re-ligating to itself. If this step is inefficient, the vector can easily re-circularize.
-
Contamination of Vector with Undigested Plasmid: It is important to gel-purify the digested vector to separate it from any undigested plasmid DNA.
Q5: Can the ligation reaction conditions be optimized?
A5: Yes, ligation conditions can be optimized. The optimal temperature for T4 DNA ligase activity is 25°C, but lower temperatures (e.g., 16°C or 4°C) are often used for overnight incubations to ensure stable annealing of cohesive ends.[2] The incubation time can also be varied, from a few hours at room temperature to overnight at a lower temperature.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during DNA ligation experiments.
Problem 1: Low or No Ligation Efficiency (Few or No Colonies)
| Possible Cause | Recommended Solution |
| Inactive Ligase or Buffer | Use a fresh aliquot of ligase and/or ligation buffer. ATP in the buffer is sensitive to freeze-thaw cycles.[4][6] |
| Poor Quality DNA | Purify the vector and insert DNA to remove contaminants like salts and EDTA.[4] |
| Incorrect DNA Molar Ratios | Optimize the vector:insert molar ratio. A common starting point is 1:3.[4] |
| Incompatible DNA Ends | Verify that the restriction enzymes used create compatible ends. Ensure complete digestion of both vector and insert. |
| Phosphatase Not Inactivated | If the vector was dephosphorylated, ensure the phosphatase was heat-inactivated or removed before ligation.[4] |
Problem 2: High Background (Many Colonies, but Few with Insert)
| Possible Cause | Recommended Solution |
| Incomplete Vector Digestion | Increase digestion time or enzyme amount. Gel purify the linearized vector to remove any uncut plasmid. |
| Vector Self-Ligation | Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove 5' phosphates and prevent re-ligation. |
| Contaminated Ligase | Use a high-quality, purified DNA ligase to avoid issues with contaminating enzymes. |
Quantitative Data Summary
The following tables summarize key quantitative information for a typical DNA ligase, using T4 DNA Ligase as an example.
Table 1: Typical T4 DNA Ligase Storage and Reaction Buffer Composition
| Buffer Component | Storage Buffer | 10X Reaction Buffer |
| Tris-HCl (pH 7.4-7.8) | 10 mM | 300-500 mM |
| KCl / NaCl | 50-100 mM | - |
| MgCl₂ | - | 100 mM |
| DTT | 1 mM | 100 mM |
| EDTA | 0.1 mM | - |
| ATP | - | 10 mM |
| Glycerol | 50% (v/v) | - |
Data compiled from multiple sources.[2][7]
Table 2: Standard Quality Control Specifications for Purified T4 DNA Ligase
| Parameter | Specification | Assay Method |
| Purity | ≥95% | SDS-PAGE[3] |
| Endonuclease Activity | No detectable conversion of supercoiled DNA to nicked or linear forms. | Incubation with supercoiled plasmid DNA followed by agarose (B213101) gel electrophoresis.[1][2][3] |
| Exonuclease Activity | No detectable degradation of radiolabeled single or double-stranded DNA. | Incubation with labeled DNA followed by measurement of released radioactivity.[1][2][3] |
| Functional Ligation | High efficiency of ligation and transformation with cohesive or blunt-ended DNA. | Ligation of a digested vector and subsequent transformation.[1] |
Experimental Protocols
Protocol 1: SDS-PAGE for Purity Assessment
Objective: To determine the purity of the DNA ligase preparation.
Methodology:
-
Prepare a polyacrylamide gel of an appropriate percentage (e.g., 10-12%) to resolve proteins in the expected molecular weight range of the ligase.[8][9]
-
Mix the purified DNA ligase sample with an equal volume of 2X SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the sample at 95°C for 5 minutes to denature the proteins.[8]
-
Load the denatured protein sample and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.[8][9]
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Assess the purity by observing the presence of a single major band at the expected molecular weight and the absence of significant contaminating bands.
Protocol 2: Endonuclease Activity Assay
Objective: To detect the presence of contaminating endonuclease activity.
Methodology:
-
Set up a reaction containing 1 µg of supercoiled plasmid DNA (e.g., pBR322) and a high concentration of the purified DNA ligase in 1X ligase buffer.[2]
-
Run the reaction products on a 1% agarose gel alongside an uncut plasmid control.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.
-
Contaminating endonuclease activity is indicated by the conversion of the supercoiled plasmid (fastest migrating form) to nicked (open-circular, slower migrating) or linear forms.[1][2]
Protocol 3: Functional Ligation and Transformation Assay
Objective: To confirm the enzymatic activity of the DNA ligase.
Methodology:
-
Digest a vector plasmid with a restriction enzyme and purify the linearized DNA.
-
Set up a ligation reaction with a defined amount of the digested vector (e.g., 100 ng) and the purified DNA ligase in 1X ligase buffer.
-
Incubate the reaction at an appropriate temperature and for a suitable duration (e.g., 1 hour at room temperature or overnight at 16°C).[6]
-
Transform a competent E. coli strain with a portion of the ligation reaction.
-
Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.
-
As a negative control, transform cells with the digested vector that has not been treated with ligase.
-
A successful ligation will result in a significantly higher number of colonies on the plate from the ligase-treated reaction compared to the negative control.
Visualizations
References
- 1. neb.com [neb.com]
- 2. promega.com [promega.com]
- 3. inspiralis.com [inspiralis.com]
- 4. neb.com [neb.com]
- 5. A strategy to recover a poor-quality ligase product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 7. inspiralis.com [inspiralis.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
DNA Ligase II Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with DNA ligase II activity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DNA ligase II reaction has failed, resulting in no or very few ligation products. What are the common causes?
A1: Ligation failure can stem from several factors, ranging from suboptimal reaction conditions to issues with the enzyme or substrates. Here's a systematic guide to troubleshooting the most common problems:
1. Inactive Enzyme or Reagents:
-
Enzyme Integrity: DNA ligase II is sensitive to repeated freeze-thaw cycles and improper storage. Ensure the enzyme has been stored at the correct temperature (-20°C) and handled on ice.
-
ATP Degradation: The ATP in the reaction buffer is crucial for ligase activity and can degrade with multiple freeze-thaw cycles.[1] Use fresh or properly aliquoted buffer.
-
Buffer Composition: Verify that the reaction buffer contains the necessary components, including Mg2+, which is an essential cofactor for DNA ligase II.[2]
2. Suboptimal Reaction Conditions:
-
Incorrect pH: The optimal pH for human DNA ligase II is 8.0.[2] Significant deviations from this can drastically reduce enzyme activity.
-
Suboptimal Temperature: While the optimal temperature for many DNA ligases is around 25°C for the enzymatic step, the overall reaction temperature is a compromise to allow for efficient annealing of DNA ends. A common starting point is 16°C overnight.
-
Incorrect Molar Ratios: The ratio of insert to vector DNA is critical. An excess of insert is often recommended, with ratios from 1:1 to 1:10 (vector:insert) being a good starting point.[1]
3. Issues with DNA Substrates:
-
Lack of 5' Phosphate (B84403): DNA ligase II requires a 5' phosphate on at least one of the DNA ends to be ligated.[1] PCR products generated with certain polymerases may lack this and require phosphorylation.
-
DNA Contaminants: Impurities such as salts (from buffers or DNA purification kits) and EDTA can inhibit DNA ligase II.[1] Ensure your DNA is clean by performing an additional purification step if necessary.
-
Incompatible DNA Ends: If performing sticky-end ligation, ensure the overhangs of your insert and vector are complementary.
4. Presence of Inhibitors:
-
dATP: In contrast to its stimulatory effect in the presence of rATP, high concentrations of dATP alone can be inhibitory.[2]
-
Inorganic Pyrophosphate: This is a known inhibitor of DNA ligase II.[2]
Q2: How can I test if my DNA ligase II is active?
A2: You can perform a control ligation reaction to verify the activity of your enzyme. A common method is to use a pre-digested plasmid that can be re-ligated. If the ligation is successful, you will see a significant increase in the number of transformants compared to a control without ligase.
Quantitative Data Summary
For optimal performance of human DNA ligase II, refer to the following reaction parameters:
| Parameter | Optimal Value/Range | Notes |
| pH | 8.0 | [2] |
| Cofactors | ATP and Mg2+ | Both are essential for activity.[2] |
| Stimulator | dATP | Stimulates activity in the presence of optimal rATP levels.[2] |
| Inhibitors | dATP (alone), Inorganic Pyrophosphate | [2] |
Experimental Protocols
Protocol: Activity Assay for Human DNA Ligase II
This protocol is adapted from general DNA ligase activity assays and incorporates specific parameters for human DNA ligase II.
Objective: To determine the enzymatic activity of a human DNA ligase II preparation.
Materials:
-
Human DNA ligase II enzyme
-
10x DNA Ligase II Reaction Buffer (500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT)
-
Substrate DNA: A linearized plasmid with compatible ends (e.g., pUC19 digested with a single restriction enzyme and purified).
-
Nuclease-free water
-
Competent E. coli cells
-
LB agar (B569324) plates with the appropriate antibiotic
Procedure:
-
Reaction Setup: On ice, prepare two reaction tubes:
-
Test Reaction:
-
1 µL 10x DNA Ligase II Reaction Buffer
-
50 ng linearized plasmid DNA
-
1 µL Human DNA Ligase II
-
Nuclease-free water to a final volume of 10 µL
-
-
Negative Control:
-
1 µL 10x DNA Ligase II Reaction Buffer
-
50 ng linearized plasmid DNA
-
Nuclease-free water to a final volume of 10 µL (no ligase)
-
-
-
Incubation: Incubate both tubes at 16°C overnight.
-
Transformation:
-
Transform 5 µL of each reaction mixture into separate aliquots of competent E. coli cells, following a standard transformation protocol.
-
Plate the entire transformation mixture onto separate, appropriately labeled LB agar plates containing the selective antibiotic.
-
-
Analysis:
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate. A significantly higher number of colonies on the "Test Reaction" plate compared to the "Negative Control" plate indicates that the DNA ligase II is active. A ratio of at least 10:1 is generally considered a successful ligation.
-
Visualizations
DNA Ligase II Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with DNA ligase II experiments.
Caption: A flowchart for troubleshooting failed DNA ligase II reactions.
References
Technical Support Center: Troubleshooting LAG-2 RNAi Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RNA interference (RNAi) to study the function of the lag-2 gene in Caenorhabditis elegans.
I. Understanding LAG-2 Function
LAG-2 is a transmembrane protein that acts as a ligand for the LIN-12/Notch-like receptors, GLP-1 and LIN-12. This signaling pathway is crucial for a variety of cell-fate decisions during C. elegans development.[1][2] Key processes regulated by LAG-2 signaling include embryonic development, vulval precursor cell (VPC) fate patterning, and germline proliferation.
LAG-2 Signaling Pathway
The interaction between LAG-2 and its receptors, LIN-12 and GLP-1, initiates an intracellular signaling cascade that ultimately leads to changes in gene expression and subsequent cell fate determination.
Caption: The LAG-2 signaling pathway in C. elegans.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during lag-2 RNAi experiments.
Q1: I am not observing the expected lag-2 loss-of-function phenotype (e.g., embryonic lethality, vulval defects). What could be the problem?
A1: Several factors can lead to a weak or absent RNAi phenotype. Consider the following troubleshooting steps:
-
Inefficient Knockdown:
-
RNAi Method: RNAi by feeding is common but can be less potent than microinjection.[3] For genes with subtle phenotypes or those resistant to knockdown, microinjection of dsRNA may yield stronger results.
-
dsRNA Quality and Concentration: Ensure the dsRNA is of high quality and used at an appropriate concentration. For feeding experiments, confirm the integrity of your L4440 vector construct and the expression of dsRNA in the HT115 bacteria.
-
RNAi Hypersensitive Strains: Consider using RNAi hypersensitive mutant strains, such as rrf-3, which can enhance the RNAi response.[4] However, be aware that different hypersensitive strains can have varying efficacy in different tissues.
-
-
Experimental Variability:
-
Temperature: C. elegans development and the efficiency of RNAi can be temperature-sensitive. Maintain a consistent and optimal temperature for your experiments.
-
Worm Stage: The developmental stage at which RNAi is initiated can significantly impact the outcome. For studying embryonic lethality, starting with L4 larvae is a common practice.[5]
-
-
Redundancy: The C. elegans genome contains other Delta/Serrate/LAG-2 (DSL) family ligands. While lag-2 has distinct roles, functional redundancy with other ligands might mask some phenotypes.
Q2: The penetrance of my lag-2 RNAi phenotype is highly variable between experiments. How can I improve consistency?
A2: Variable penetrance is a common challenge in C. elegans RNAi experiments.[4][6] Here are some strategies to improve reproducibility:
-
Standardize Protocols: Ensure strict adherence to your experimental protocol across all replicates. This includes worm synchronization, the age of the worms, the concentration of bacteria on feeding plates, and incubation times and temperatures.
-
Bacterial Lawn Quality: For feeding experiments, the quality and density of the bacterial lawn are critical. Ensure a uniform and healthy lawn for consistent dsRNA ingestion.
-
Quantify Phenotypes: Implement a rigorous and quantitative method for scoring phenotypes. For example, when assessing embryonic lethality, count the total number of eggs laid and the number of hatched larvae over a defined period.[7]
| Phenotype | Example Quantification Method | Notes |
| Embryonic Lethality | Percentage of unhatched eggs from the total brood size. | Score after 24-48 hours of egg-laying. |
| Vulval Defects | Percentage of animals with multivulva (Muv) or vulvaless (Vul) phenotypes. | Examine at the late L4 or young adult stage. |
| Germline Proliferation | DAPI staining and counting of germline nuclei. | Compare the size of the mitotic zone to controls. |
Data in this table is for illustrative purposes and should be adapted to specific experimental designs.
Q3: How can I be sure that the phenotype I observe is due to the knockdown of lag-2 and not off-target effects?
A3: Off-target effects are a significant concern in RNAi experiments.[8] Here are several ways to control for and mitigate them:
-
Sequence Analysis: Before synthesizing your dsRNA, perform a thorough bioinformatics analysis to identify potential off-target sequences in the C. elegans genome. Stretches of high sequence identity (e.g., >95% identity over 40 nucleotides) are more likely to cause off-target effects.[8]
-
Rescue Experiments: If possible, perform a rescue experiment by expressing a version of the lag-2 cDNA that is resistant to your RNAi construct (e.g., by introducing silent mutations in the target region) in the RNAi background. The reversal of the phenotype would confirm specificity.
-
Control Experiments: Always include a control group treated with an empty vector (e.g., L4440) to account for any non-specific effects of the RNAi procedure itself.[9] It has been noted that the L4440 vector itself can sometimes elicit unexpected phenotypes.[8]
Q4: How can I quantify the efficiency of my lag-2 knockdown?
A4: The most direct way to measure knockdown efficiency is to quantify the levels of lag-2 mRNA.
| Parameter | Recommendation |
| RNA Extraction | Use a reputable kit and ensure high-purity RNA. |
| cDNA Synthesis | Use a reliable reverse transcriptase and a mix of oligo(dT) and random hexamer primers.[12] |
| qPCR Primers | Design primers that flank an intron to avoid amplifying genomic DNA. The amplicon should ideally be outside the region targeted by the dsRNA.[13] |
| Housekeeping Genes | Use at least two stable housekeeping genes for normalization (e.g., act-1, tba-1). |
| Data Analysis | Use the ΔΔCt method for relative quantification.[11] |
This table provides general guidelines for qPCR-based knockdown quantification.
III. Experimental Protocols
A. RNAi by Feeding in C. elegans
This protocol is a standard method for inducing RNAi by feeding worms bacteria expressing dsRNA.[5][14]
Materials:
-
NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) and IPTG.
-
E. coli HT115 strain transformed with the L4440 vector containing the lag-2 cDNA fragment or the empty L4440 vector (control).
-
Synchronized L4 stage C. elegans.
Procedure:
-
Inoculate a single colony of the HT115 strain (containing your lag-2 or control plasmid) into LB medium with ampicillin and tetracycline. Grow overnight at 37°C with shaking.
-
Seed NGM/ampicillin/IPTG plates with the overnight bacterial culture. Allow the bacterial lawn to grow at room temperature for 1-2 days.
-
Transfer synchronized L4 worms to the prepared RNAi plates.
-
Incubate the plates at the desired temperature (e.g., 20°C).
-
Score the F1 progeny for the desired phenotypes at the appropriate developmental stages.[9]
B. Quantifying Knockdown Efficiency by qPCR
This protocol outlines the general steps for measuring mRNA levels following an RNAi experiment.[12][14]
Procedure:
-
Collect a population of synchronized worms from both your lag-2 RNAi and control plates.
-
Wash the worms several times with M9 buffer to remove bacteria.
-
Extract total RNA using a suitable method, such as TRIzol extraction or a commercial kit.[14]
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[12]
-
Perform qPCR using primers specific for lag-2 and your chosen housekeeping genes.
IV. Visualizing Experimental Logic and Workflows
Troubleshooting Workflow for Ineffective RNAi
This diagram outlines a logical approach to troubleshooting when the expected RNAi phenotype is not observed.
Caption: A logical workflow for troubleshooting ineffective RNAi experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New genes with roles in the C. elegans embryo revealed using RNAi of ovary-enriched ORFeome clones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide RNAi of C. elegans Using the Hypersensitive rrf-3 Strain Reveals Novel Gene Functions | PLOS Biology [journals.plos.org]
- 5. Synthetic lethal analysis of Caenorhabditis elegans posterior embryonic patterning genes identifies conserved genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous RNAi pathways in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Distinct requirements for the C. elegans Delta ligand APX-1 in embryonic viability and adult fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-Step qPCR - Zamanian Lab Docs [zamanianlab.org]
- 13. sites.miamioh.edu [sites.miamioh.edu]
- 14. thegreerlab.com [thegreerlab.com]
Technical Support Center: Optimizing Imaging Conditions for LAG-2::GFP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing imaging conditions for LAG-2::GFP in C. elegans.
Frequently Asked Questions (FAQs)
Q1: What is LAG-2 and why is it tagged with GFP?
LAG-2 (LIn-12 and Glp-1 Activity) is a transmembrane signaling protein in Caenorhabditis elegans. It functions as a ligand for the LIN-12 and GLP-1 Notch-like receptors, playing a crucial role in cell fate decisions during development.[1][2] Tagging LAG-2 with Green Fluorescent Protein (GFP) allows for the visualization of its expression and localization in live animals, providing insights into its dynamic regulation and function, particularly in cells like the distal tip cells (DTCs) that guide gonad development.[3][4][5][6][7]
Q2: In which cells is LAG-2::GFP typically expressed?
LAG-2::GFP is prominently expressed in the distal tip cells (DTCs) of the C. elegans gonad.[3][4][5][6][7] The DTCs are leader cells that guide the migration of the developing gonad arms.[3][4] Expression can also be observed in other specific cells at various developmental stages, such as the vulva.[7]
Q3: What are the main challenges when imaging LAG-2::GFP in C. elegans?
The primary challenges include:
-
Low signal intensity: LAG-2 is an endogenously expressed protein, and the GFP fusion may not be exceedingly bright.
-
Phototoxicity and Photobleaching: The GFP fluorophore can be damaged by excessive laser exposure, leading to signal loss (photobleaching) and potential harm to the organism (phototoxicity).[8]
-
Autofluorescence: C. elegans, particularly in the intestine, has endogenous fluorophores that can create a high background signal, masking the specific GFP fluorescence.[9][10][11][12][13]
-
Movement Artifacts: As a live animal, C. elegans movement can blur images. Effective immobilization is crucial.[8]
Troubleshooting Guides
Problem 1: Weak or No GFP Signal
| Possible Cause | Troubleshooting Step |
| Low expression of LAG-2::GFP | Ensure you are imaging the correct developmental stage where LAG-2 expression is expected to be highest (e.g., during gonad development).[3] Use a high-sensitivity detector or camera. |
| Incorrect microscope settings | Optimize laser power and exposure time. Start with lower laser power and gradually increase to find a balance between signal and photobleaching. Ensure the correct filter sets for GFP are in use (Excitation ~488 nm, Emission ~509 nm).[14] |
| Photobleaching | Minimize exposure to the excitation laser. Use the lowest possible laser power that provides a detectable signal. For time-lapse imaging, increase the interval between acquisitions. |
| Out-of-focus signal | Carefully focus on the plane of the distal tip cells. Taking a Z-stack can help locate the cells and the strongest signal. |
Problem 2: High Background or Autofluorescence
| Possible Cause | Troubleshooting Step |
| Intestinal autofluorescence | Use a specific filter set designed to separate GFP from autofluorescence, such as a triple band GFP filter.[9][11][12][13] This setup can display GFP in green and autofluorescence in a different color, like yellow.[9][11][12] |
| Non-optimal mounting medium | Prepare fresh M9 buffer for mounting pads. Some components of older media can increase background fluorescence. |
| Dirty optics | Clean the objective and other optical components of the microscope to remove dust and residue that can scatter light and increase background.[15] |
| Fixation-induced autofluorescence | If imaging fixed samples, be aware that some fixatives can increase autofluorescence. A simple heat-fixation method has been shown to reduce intestinal autofluorescence.[10] |
Problem 3: Image Blurring due to Movement
| Possible Cause | Troubleshooting Step |
| Ineffective immobilization | Use an appropriate anesthetic in the mounting medium. Common choices include levamisole (B84282) or tetramisole. Prepare fresh anesthetic solutions as their effectiveness can degrade over time. Polystyrene microbeads can also be used for physical immobilization.[16] |
| Worm is recovering from anesthetic | For longer imaging sessions, the anesthetic effect may wear off. If possible, acquire images shortly after mounting. Some microfluidic devices are designed for long-term imaging without chemical anesthetics. |
| Vibrations | Ensure the microscope is on an anti-vibration table and that there are no nearby sources of vibration. |
Quantitative Data Summary
The following tables provide a summary of typical imaging parameters for GFP in C. elegans. Note that optimal settings will vary depending on the specific microscope, reporter strain, and experimental goals.
Table 1: Anesthetics for C. elegans Immobilization
| Anesthetic | Typical Concentration | Notes |
| Levamisole | 5-10 mM | A commonly used and effective anesthetic.[17] |
| Tetramisole | 1-10 mM | Another effective anesthetic. Studies have shown that concentrations up to 7.5 mM do not significantly affect axonal transport.[16][18] |
| Sodium Azide | 1-10 mM | Effective but can be toxic and affects mitochondrial function, so it is not recommended for live-cell imaging of dynamic processes.[19] |
| Tricaine/Tetramisole Mix | 1 mg/mL Tricaine + 0.1 mg/mL Tetramisole | A combination used for prolonged anesthesia.[20] |
Table 2: Example Confocal Microscopy Settings for GFP in C. elegans
| Parameter | Example Value | Recommendation |
| Excitation Laser | 488 nm | Standard for GFP. |
| Laser Power | 1-10% | Start low and increase as needed to minimize phototoxicity.[21] |
| Emission Filter | 500-550 nm | Standard for GFP. |
| Objective | 40x or 63x oil immersion | Provides high resolution for imaging individual cells like the DTC.[22] |
| Exposure Time | 30-200 ms | Adjust based on signal intensity and desired frame rate.[21] |
| Z-stack Interval | 0.5-1.0 µm | To capture the entire volume of the cell of interest.[14] |
Experimental Protocols
Protocol 1: Mounting C. elegans for Live Imaging
-
Prepare Agarose (B213101) Pads:
-
Prepare a 2-5% agarose solution in M9 buffer.
-
Heat the solution until the agarose is completely dissolved.
-
Place a small drop of the molten agarose onto a microscope slide and quickly place another slide on top to create a flat, thin pad.
-
After the agarose solidifies, carefully slide the top slide off.
-
-
Anesthetize Worms:
-
Prepare a fresh solution of your chosen anesthetic (e.g., 10 mM levamisole in M9 buffer).
-
Place a 5-10 µL drop of the anesthetic solution onto the center of the agarose pad.
-
Using a worm pick, transfer 10-20 worms at the desired developmental stage into the drop of anesthetic.
-
-
Mounting:
-
Gently place a coverslip over the drop containing the worms.
-
Wick away any excess liquid from the sides of the coverslip with a piece of filter paper.
-
Seal the edges of the coverslip with VALAP (a 1:1:1 mixture of vaseline, lanolin, and paraffin) or nail polish to prevent the pad from drying out during imaging.
-
-
Imaging:
-
Proceed to the microscope for imaging. It is best to image within 15-30 minutes of mounting for optimal worm health and anesthetic effectiveness.[17]
-
Visualizations
LAG-2/LIN-12 Signaling Pathway
The following diagram illustrates the canonical Notch signaling pathway initiated by the binding of the LAG-2 ligand to the LIN-12 receptor in C. elegans.
Caption: The LAG-2/LIN-12 Notch signaling pathway in C. elegans.
Troubleshooting Workflow for Weak GFP Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues with a weak LAG-2::GFP signal.
Caption: A troubleshooting workflow for addressing a weak LAG-2::GFP signal.
References
- 1. A role of the LIN-12/Notch signaling pathway in diversifying the non-striated egg-laying muscles in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIN-12/Notch Regulates lag-1 and lin-12 Expression during Anchor Cell/Ventral Uterine Precursor Cell Fate Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling the Caenorhabditis elegans gonad over developmental time using the Distal Tip Cell marker lag-2p::gfp | microPublication [micropublication.org]
- 4. Regulating distal tip cell migration in space and time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell Imaging and Analysis of Germline Stem Cell Mitosis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Brief guide to Caenorhabditis elegans imaging and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Autofluorescence to Assess GFP Expression During Normal Physiology and Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple fixation for detection of endogenous fluorescent reporters in C. elegans that nearly eliminates intestinal autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Autofluorescence to Assess GFP Expression During Normal Physiology and Aging in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separating Autofluorescence from GFP [wormatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison among bright green fluorescent proteins in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 16. Immobilization of C. elegans with different concentrations of an anesthetic for time-lapse imaging of dynamic protein trafficking in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aginganddisease.org [aginganddisease.org]
- 18. Immobilization of C. elegans with different concentrations of an anesthetic for time-lapse imaging of dynamic protein trafficking in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. community.alliancegenome.org [community.alliancegenome.org]
- 21. Frontiers | A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Lethality of C. elegans LAG-2 Null Mutants
Welcome to the technical support center for researchers working with Caenorhabditis elegans LAG-2 null mutants. This resource provides essential information, troubleshooting guides, and detailed protocols to help you successfully overcome the larval lethal phenotype associated with the loss of lag-2 function.
Frequently Asked Questions (FAQs)
Q1: What is the function of the lag-2 gene in C. elegans?
A1: The lag-2 gene encodes a transmembrane protein that acts as a signaling ligand for the LIN-12 and GLP-1 receptors.[1][2] These receptors are key components of the highly conserved LIN-12/Notch signaling pathway, which mediates numerous cell-cell interactions crucial for determining cell fates during embryonic and larval development.[3][4][5]
Q2: Why is a lag-2 null mutation lethal?
A2: A lag-2 null mutation, meaning a complete loss of gene function, results in early larval lethality.[6] The phenotype is virtually identical to that of lin-12 glp-1 double mutants.[6][7] This lethality arises because LAG-2 is essential for multiple critical cell fate decisions regulated by the LIN-12/Notch pathway, and its absence leads to catastrophic developmental failures.
Q3: Is it possible to overcome the lethality of lag-2 null mutants?
A3: Yes, the lethality can be overcome, or "rescued," by reintroducing a functional copy of the lag-2 gene or a functionally equivalent gene into the mutant animals. The most common method for this is germline transformation via microinjection to create transgenic animals.[8]
Q4: What is a rescue experiment in the context of lag-2 mutants?
A4: A rescue experiment involves introducing exogenous DNA containing a candidate gene (e.g., wild-type lag-2) into a lag-2 null mutant background. If the introduced gene is functional and expressed correctly, it will compensate for the missing endogenous gene, allowing the mutant animals to survive and develop, thereby "rescuing" the lethal phenotype.
Q5: Are there other genes that can rescue the lag-2 null phenotype?
A5: Yes. The apx-1 gene, which also encodes a DSL (Delta/Serrate/LAG-2) family ligand, can fully substitute for lag-2. When apx-1 is expressed using lag-2's own regulatory sequences (promoter), it can rescue the lethality and other developmental defects of a lag-2 null mutant.[5][6]
Troubleshooting Guide for Rescue Experiments
| Problem | Possible Cause | Suggested Solution |
| No transgenic progeny (F1s) are observed after microinjection. | 1. Failed injections (DNA did not enter the gonad).2. Injection mix is toxic.3. Co-injection marker is not working or not visible. | 1. Practice microinjection technique. Ensure the needle properly penetrates the syncytial gonad.2. Check DNA concentration and purity. High concentrations can be toxic. Use a standard concentration (e.g., 100 ng/µl total DNA).3. Verify the functionality of your co-injection marker plasmid and ensure the microscope is set up to detect its signal (e.g., correct filter for GFP). |
| Transgenic F1s are obtained, but they do not produce viable transgenic F2 progeny. | 1. The rescue construct is not functional.2. The rescue construct is not being expressed.3. The extrachromosomal array is not being transmitted to the progeny. | 1. Sequence-verify your rescue plasmid to ensure there are no mutations in the coding or regulatory regions.2. Ensure you have included sufficient 5' and 3' regulatory sequences from the lag-2 locus to drive expression in the correct cells at the correct time.3. This is common with extrachromosomal arrays. Try establishing multiple independent transgenic lines, as transmission rates can vary significantly. |
| Rescue is incomplete or "partial" (e.g., many progeny still exhibit the lethal phenotype). | 1. Insufficient expression level from the extrachromosomal array.2. Mosaic expression of the transgene (common with extrachromosomal arrays).3. The rescue construct is only partially functional. | 1. Increase the concentration of the rescue plasmid in the injection mix relative to the co-injection marker and filler DNA.2. Mosaicism is an inherent property of extrachromosomal arrays. To get stable, non-mosaic expression, the array can be integrated into the genome using UV or gamma irradiation.[9][10]3. Review the design of your construct. Studies have shown that while the intracellular domain is not required for rescue, membrane association is critical.[1][3] |
Quantitative Data Summary
The effectiveness of rescuing the lag-2 null lethal phenotype can vary depending on the specific construct and the nature of the transgenic line. The following table summarizes results from published experiments.
| Rescue Construct | Method | Host Strain (Genotype) | Rescue Efficiency | Reference |
| pJK254 (7 kb genomic lag-2 fragment) | Extrachromosomal Array | lag-2(q420) (ts allele) | Full rescue (viability) | [11] |
| LAG-2::β-gal(intra) | Extrachromosomal Array | lag-2 null mutant | Full rescue (viability) | [12] |
| lag-2p::apx-1 | Extrachromosomal Array | lag-2(0) (null allele) | Full rescue (viability) | [5] |
| LAG-2 extracellular domain only | Extrachromosomal Array | lag-2(0) (null allele) | Full rescue (viability) | [5] |
| lag-2::cMyc (on qEx319 array) | Extrachromosomal Array | lag-2(q411) (null allele) | Partial rescue (~30% survivors) | [13] |
Visual Guides and Protocols
LIN-12/Notch Signaling Pathway
The diagram below illustrates the canonical LIN-12/Notch signaling pathway in C. elegans, in which LAG-2 functions as a ligand.
Experimental Workflow: lag-2 Rescue via Microinjection
This workflow outlines the key steps for creating transgenic C. elegans to rescue the lag-2 null phenotype.
lag-2 null lethality.Detailed Experimental Protocol: lag-2 Rescue
This protocol describes the generation of transgenic C. elegans carrying an extrachromosomal array with a lag-2 genomic rescue fragment.
1. Preparation of Injection Mix
-
Plasmids Required:
-
Rescue Plasmid: A plasmid containing the full lag-2 genomic locus, including at least 3-4 kb of 5' upstream (promoter) and 1-2 kb of 3' downstream regulatory sequences. (e.g., a plasmid similar to pJK254).[11] Recommended concentration: 10-50 ng/µl.
-
Co-injection Marker: A plasmid that gives a visible phenotype, such as pRF4 (which confers a rolling phenotype) or a plasmid expressing GFP in a prominent tissue (e.g., myo-2p::GFP for pharyngeal expression). Recommended concentration: 50-100 ng/µl.
-
Filler DNA: A carrier DNA, such as a sheared bacterial plasmid (e.g., pBluescript), to bring the total DNA concentration to 100-150 ng/µl.
-
-
Mix Preparation:
-
Combine the plasmids and filler DNA in a sterile microcentrifuge tube with sterile water or injection buffer.
-
Example Mix:
-
Rescue Plasmid: 20 ng/µl
-
Co-injection Marker (myo-2p::GFP): 50 ng/µl
-
Filler DNA (pBluescript): 80 ng/µl
-
Total: 150 ng/µl
-
-
Centrifuge the mix at max speed for 10 minutes to pellet any debris. Carefully transfer the supernatant to a new tube.
-
2. Microinjection
-
Prepare Animals: Use young adult hermaphrodites of a balanced lag-2 null strain (e.g., unc-XX lag-2(q411) / nT1). The balancer chromosome (nT1) will carry a dominant marker (e.g., GFP) and be homozygous lethal, allowing for easy identification of heterozygotes.
-
Prepare Injection Pads: Create agarose (B213101) pads (2-3%) on microscope slides.
-
Mount Animals: Transfer 15-20 young adult worms to a drop of halocarbon oil on the agarose pad. Using an eyelash tool, align them with their gonads accessible for injection.
-
Pull Needles: Pull microinjection needles from borosilicate glass capillaries using a needle puller.
-
Load Needle: Load 1-2 µl of the DNA injection mix into the needle.
-
Inject: Using a compound microscope with DIC optics, carefully insert the needle into one of the two syncytial gonad arms of each hermaphrodite and inject a small volume of the DNA mix. A successful injection is marked by a slight swelling of the gonad.
-
Recover Animals: Recover the injected worms (P0s) by placing a drop of M9 buffer on the pad and transferring them to a seeded NGM plate.
3. Screening and Analysis
-
Isolate P0s: After 4-6 hours, transfer the injected P0 worms individually to new seeded plates.
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Screen F1 Generation: After 3-4 days, screen the F1 progeny for the co-injection marker phenotype (e.g., pharyngeal GFP).
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Establish Lines: Pick 5-10 F1 animals expressing the marker to individual new plates. These are the founders of your potential transgenic lines.
-
Score F2 Generation for Rescue:
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From the F2 progeny of each F1 plate, look for viable, non-Unc animals that express the co-injection marker but do not express the balancer chromosome's GFP marker.
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These animals have the genotype unc-XX lag-2(q411); Ex[lag-2(+) co-marker(+)]. Their survival indicates a successful rescue of the lethal lag-2 null mutation.
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Calculate the rescue efficiency by counting the number of rescued animals versus the number of expected homozygous mutants. Note that partial rescue is common.[13]
-
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gene List - C. elegans II - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Integration of multicopy extrachromosomal transgenes into defined loci without phenotypes | microPublication [micropublication.org]
- 8. Germline transformation of Caenorhabditis elegans by injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Protocol for Integrating Extrachromosomal Arrays With High Transmission Rate into the C. elegans Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locus-specific integration of extrachromosomal transgenes in C. elegans with the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene: lag-2, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
Technical Support Center: Enhancing LAG-3 Antibody Specificity
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on improving the specificity of anti-LAG-3 antibodies. It addresses common challenges and offers detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing highly specific LAG-3 antibodies?
Developing highly specific LAG-3 antibodies presents several challenges. A key issue is the structural homology between LAG-3 and other immunoglobulin (Ig) superfamily members, such as CD4, which can lead to cross-reactivity. Additionally, LAG-3 exists in both membrane-bound and soluble forms, and antibodies may not differentiate between these, potentially leading to off-target effects. The expression of LAG-3 on various immune cells, including activated T cells, B cells, and NK cells, requires antibodies that can specifically target the desired cell population without unintended consequences.
Q2: How does the choice of antigen impact the specificity of the resulting LAG-3 antibodies?
The choice of antigen is critical for generating specific LAG-3 antibodies. Using the full-length extracellular domain of LAG-3 may generate a broad range of antibodies, some of which could cross-react with other proteins. A more targeted approach involves using specific peptide fragments from unique regions of the LAG-3 protein. This strategy can produce antibodies that recognize a distinct epitope, thereby increasing specificity. Recombinant proteins expressed in mammalian cells are often preferred as they possess post-translational modifications that more closely resemble the native protein.
Q3: What is epitope binning, and why is it important for LAG-3 antibody development?
Epitope binning is an experimental process used to group monoclonal antibodies that bind to the same or overlapping epitopes on an antigen. This is crucial for selecting antibodies with unique binding characteristics. For LAG-3, which has multiple binding partners (e.g., MHC class II, FGL1), epitope binning helps identify antibodies that block specific interactions, which can be critical for their therapeutic mechanism of action. For instance, an antibody that blocks the LAG-3/MHC class II interaction might have a different functional effect than one that blocks the LAG-3/FGL1 interaction.
Troubleshooting Guide
Issue 1: High Off-Target Binding in ELISA/Flow Cytometry
Possible Cause: The antibody may be cross-reacting with other structurally related proteins or binding non-specifically to cell surfaces.
Troubleshooting Steps:
-
Antigen Specificity Test:
-
Protocol: Perform a Western blot or ELISA using a panel of related proteins (e.g., CD4, other Ig superfamily members) to assess cross-reactivity.
-
Expected Outcome: The antibody should only bind to LAG-3.
-
-
Blocking Buffer Optimization:
-
Protocol: Test different blocking buffers (e.g., 5% BSA, 5% non-fat milk, commercial blockers) to reduce non-specific binding.
-
Expected Outcome: A decrease in background signal without affecting the specific signal.
-
-
Isotype Control:
-
Protocol: Use an isotype control antibody of the same immunoglobulin class and concentration as the primary antibody.
-
Expected Outcome: The isotype control should show minimal to no binding, confirming that the observed signal is not due to non-specific Fc receptor binding.
-
Issue 2: Inconsistent Functional Assay Results
Possible Cause: The antibody may have variable affinity or may not be effectively blocking the intended LAG-3 signaling pathway.
Troubleshooting Steps:
-
Affinity Measurement:
-
Protocol: Determine the antibody's binding affinity (KD) using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
-
Expected Outcome: A consistent and high-affinity binding to LAG-3.
-
-
Competitive Binding Assay:
-
Protocol: Perform a competitive ELISA or flow cytometry experiment to confirm that the antibody blocks the binding of LAG-3 to its known ligands (MHC class II, FGL1).
-
Expected Outcome: The antibody should effectively compete with the natural ligands for binding to LAG-3.
-
-
Epitope Mapping:
-
Protocol: Use techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or X-ray co-crystallography to precisely map the antibody's binding site on LAG-3.
-
Expected Outcome: Confirmation that the antibody binds to the desired functional epitope.
-
Data Presentation
Table 1: Comparison of LAG-3 Antibody Affinity and Cross-Reactivity
| Antibody Clone | Antigen Used | Affinity (KD) (nM) | Cross-Reactivity with CD4 (%) |
| Clone A | Full-length LAG-3 | 1.2 | 15 |
| Clone B | LAG-3 Peptide (aa 23-147) | 0.5 | <1 |
| Clone C | Full-length LAG-3 (mutated) | 0.8 | 5 |
Experimental Protocols
Protocol 1: Competitive ELISA for Epitope Binning
-
Coating: Coat a 96-well plate with 100 µL of recombinant LAG-3 protein (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the plate with 200 µL of 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Add 100 µL of the first unlabeled LAG-3 antibody (the "competitor") at a saturating concentration and incubate for 1 hour.
-
Secondary Antibody Incubation: Without washing, add 100 µL of the second biotinylated LAG-3 antibody (the "test") at a concentration that gives a half-maximal signal. Incubate for 1 hour.
-
Washing: Wash the plate three times with PBST.
-
Detection: Add 100 µL of streptavidin-HRP and incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add 100 µL of TMB substrate. Stop the reaction with 50 µL of 2N H2SO4.
-
Readout: Measure the absorbance at 450 nm. A significant decrease in signal indicates that the two antibodies bind to the same or overlapping epitopes.
Protocol 2: Affinity Maturation by Phage Display
-
Library Generation: Create a mutant antibody library by introducing random mutations into the CDR regions of the parent LAG-3 antibody gene using error-prone PCR or site-directed mutagenesis.
-
Phage Display: Clone the antibody library into a phagemid vector and display the mutant antibodies on the surface of M13 bacteriophage.
-
Biopanning: Incubate the phage library with decreasing concentrations of biotinylated LAG-3 antigen in solution.
-
Selection: Capture the phage-antigen complexes on streptavidin-coated magnetic beads. Wash extensively to remove low-affinity and non-specific binders.
-
Elution and Amplification: Elute the bound phage and infect E. coli to amplify the selected phage for the next round of panning.
-
Screening: After 3-5 rounds of panning, screen individual phage clones for improved affinity using ELISA or SPR.
-
Sequencing and Characterization: Sequence the genes of the highest affinity clones and characterize their binding kinetics and specificity.
Visualizations
Technical Support Center: LAG-2/Jagged-2 Expression Analysis
Welcome to the technical support center for LAG-2/Jagged-2 expression analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common artifacts encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Jagged-2 (JAG2) in a Western blot?
A1: The predicted molecular weight of human Jagged-2 is approximately 133 kDa.[1] However, the observed molecular weight can be higher due to post-translational modifications such as glycosylation.[1]
Q2: My Jagged-2 antibody is not detecting any signal in my Western blot. What are the possible causes?
A2: A lack of signal can be due to several factors: insufficient protein loading, low antibody concentration, expired or improperly stored antibody, or the protein of interest not being present in the sample.[2][3] It is also possible that the antibody is not specific for the protein of interest.[2]
Q3: I am observing high background in my Immunohistochemistry (IHC) staining for Jagged-2. How can I reduce it?
A3: High background in IHC can result from non-specific antibody binding, insufficient blocking, or inadequate washing steps.[3][4] Optimizing the blocking conditions, increasing the duration and number of washes, and titrating the antibody concentration can help reduce background.[3]
Q4: My qPCR results for Jagged-2 show inconsistent Ct values between replicates. What could be the reason?
A4: Inconsistent Ct values in qPCR are often due to manual errors like inconsistent pipetting, which can lead to variations in template concentrations.[5] Ensuring proper pipetting technique and using automated liquid handling systems can improve consistency.[5]
Troubleshooting Guides
Western Blotting Artifacts
| Artifact | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inadequate protein transfer from gel to membrane. | Confirm protein transfer using a reversible stain like Ponceau S.[3] Optimize transfer time and voltage based on protein size. |
| Low abundance of Jagged-2 in the sample. | Increase the amount of protein loaded on the gel.[3] Consider immunoprecipitation to enrich for Jagged-2. | |
| Primary antibody concentration is too low or antibody is inactive. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] Verify antibody activity with a positive control. | |
| High Background | Insufficient blocking of the membrane. | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat dry milk or BSA) and increasing blocking time.[3] |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibodies.[6] | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | Ensure the primary antibody is specific for Jagged-2. Use a different antibody clone if necessary. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[7][8] | |
| Unexpected Molecular Weight | Post-translational modifications (e.g., glycosylation). | The predicted molecular weight of Jagged-2 is ~133 kDa, but glycosylation can cause it to migrate slower, appearing as a higher molecular weight band.[1][9] To confirm, treat the sample with an enzyme like PNGase F to remove N-linked glycans and observe if there is a mobility shift.[9][10][11] |
| Protein aggregation. | Some proteins can aggregate when heated at high temperatures during sample preparation. Try incubating at a lower temperature (e.g., 70°C for 10-20 minutes) to prevent aggregation.[8] |
Immunohistochemistry (IHC) Artifacts
| Artifact | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Formalin fixation can mask epitopes. Optimize heat-induced antigen retrieval with an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).[12] |
| Improper tissue fixation. | Variations in fixative type, time, and pH can affect antigen preservation.[12] Ensure a standardized fixation protocol. | |
| High Background / Non-Specific Staining | Non-specific binding of primary or secondary antibodies. | Use a blocking solution (e.g., normal serum from the secondary antibody host species) to block reactive sites.[4] |
| Endogenous enzyme activity. | If using an enzyme-based detection system (like HRP or AP), block endogenous enzyme activity with appropriate reagents (e.g., hydrogen peroxide for peroxidase). | |
| Edge Artifact | Uneven distribution of reagents or tissue drying at the edges. | This can cause focal strong staining at the tissue edges and should be ignored during interpretation.[13] If extensive, consider repeating the test on a different sample.[13] |
| Localization Artifacts for Transmembrane Proteins | Fixation and permeabilization methods can cause mislocalization. | For transmembrane proteins like Jagged-2, fixation methods can be critical. Mild fixation with paraformaldehyde without permeabilization might prevent some artifacts.[14] Consider using different fixation/permeabilization protocols to confirm localization. |
Quantitative PCR (qPCR) Artifacts
| Artifact | Potential Cause | Recommended Solution |
| No amplification in positive controls | Poorly designed primers or probe. | Re-design primers and probes following established guidelines. |
| Pipetting error (e.g., template not added). | Repeat the experiment, ensuring all components are correctly added to each well. | |
| Amplification in No-Template Control (NTC) | Contamination of reagents, primers, or workspace. | Use fresh, sterile reagents and dedicated pipettes for qPCR setup. Clean work surfaces with a DNA decontamination solution. |
| Jagged or Irregular Amplification Curves | Issues with the qPCR instrument or reaction mix. | Ensure the instrument is functioning correctly. If using a TaqMan probe, ensure it is not degraded. Sometimes, extending the annealing step can resolve this.[15] |
| Low qPCR Efficiency | Suboptimal primer concentration or annealing temperature. | Optimize primer concentrations and run a temperature gradient to determine the optimal annealing temperature. |
| Presence of PCR inhibitors in the sample. | Ensure high-quality RNA/cDNA by using appropriate purification methods. |
Experimental Protocols & Methodologies
General Western Blot Protocol for Jagged-2
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Sample Preparation: Lyse cells or tissues in a buffer containing protease inhibitors.[7] Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Denature 20-40 µg of protein lysate by boiling in SDS-PAGE sample buffer. Separate proteins on an 8-10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[3]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[3]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-Jagged-2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[6]
General Immunohistochemistry (IHC-P) Protocol for Jagged-2
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[12]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block or normal serum.
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Primary Antibody Incubation: Incubate sections with a validated anti-Jagged-2 antibody overnight at 4°C.
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Washing: Wash sections with a wash buffer (e.g., PBS or TBS).
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Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
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Chromogen: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
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Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
General Quantitative PCR (qPCR) Protocol for Jagged-2
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RNA Extraction: Isolate total RNA from cells or tissues using a standard method (e.g., Trizol or a column-based kit). Assess RNA quality and quantity.
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
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qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for Jagged-2, and cDNA template.[16] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17]
-
Primer Information (Example):
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16][18]
-
Data Analysis: Determine the Ct values for Jagged-2 and the housekeeping gene. Calculate the relative expression of Jagged-2 using the 2-ΔΔCT method.[19]
Signaling Pathways and Workflows
Caption: Simplified Jagged-2/Notch signaling pathway.
Caption: Troubleshooting workflow for no/weak signal in Western blotting.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Artifacts in IHC | BIOZOL [biozol.de]
- 5. usbio.net [usbio.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 10. N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jagged2 (C83A8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. Jagged2 acts as a Delta-like Notch ligand during early hematopoietic cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origeneresource2.s3.us-east-2.amazonaws.com [origeneresource2.s3.us-east-2.amazonaws.com]
- 19. Jagged-2 (JAG2) enhances tumorigenicity and chemoresistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Genetic Crosses with lag-2 Alleles in C. elegans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with lag-2 alleles in Caenorhabditis elegans. The information is tailored for researchers, scientists, and professionals in drug development to help refine their genetic crossing experiments.
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Frequently Asked Questions (FAQs)
Q1: What is the function of the lag-2 gene in C. elegans?
A1: The lag-2 gene in C. elegans encodes a transmembrane protein that acts as a signaling ligand for the LIN-12 and GLP-1 Notch-like receptors.[1][2][3][4] This signaling is crucial for various cell-cell interactions that determine cell fates during development.[1][2][3][4] The LAG-2 protein is a member of the Delta/Serrate/LAG-2 (DSL) family of ligands.
Q2: What are some common phenotypes associated with lag-2 mutations?
A2: Mutations in lag-2 can lead to a range of phenotypes depending on the specific allele. Strong loss-of-function or null alleles, such as lag-2(q411), are typically lethal, with animals arresting during larval development.[5] Temperature-sensitive alleles, like lag-2(q420), may exhibit phenotypes at a restrictive temperature (e.g., 25°C) but appear wild-type at a permissive temperature (e.g., 15°C).[5] Other reported phenotypes include defects in the specification of the anchor cell (AC) and ventral uterine precursor cells (VU), and abnormal germline proliferation.
Q3: Where is lag-2 typically expressed?
A3: lag-2 is expressed in specific cells that signal to their neighbors. For instance, it is expressed in the distal tip cells (DTCs) of the somatic gonad, which signal to the adjacent germline stem cells.[3][6] It is also expressed in the anchor cell (AC) and vulval precursor cells (VPCs) during vulval development.[2][4]
Q4: Are there other genes that function redundantly with lag-2?
A4: Yes, in some developmental contexts, other DSL ligands can function redundantly with lag-2. For example, during vulval development, apx-1 and dsl-1 act redundantly with lag-2 in lateral signaling.
Troubleshooting Guide
This guide addresses common issues encountered when performing genetic crosses with lag-2 alleles.
| Problem | Possible Cause | Suggested Solution |
| No cross progeny obtained when crossing males into a lag-2 mutant strain. | The lag-2 allele may cause sterility or reduced mating efficiency in hermaphrodites. | Ensure the hermaphrodites are healthy and at the L4 stage. Increase the number of males on the mating plate (e.g., 6-10 males per hermaphrodite). If the allele is temperature-sensitive, perform the cross at the permissive temperature. |
| I have a lethal lag-2 allele. How can I maintain this strain and use it in crosses? | Homozygous lethal alleles cannot be maintained as a homozygous stock. | Maintain the lethal allele in a heterozygous state using a balancer chromosome. Balancer chromosomes carry a dominant marker and suppress recombination in the region of your lethal allele, preventing you from losing the mutation. When crossing, you will need to follow the segregation of the balancer phenotype to infer the presence of your lag-2 allele. |
| My cross is successful (I see F1 cross progeny), but I cannot isolate homozygous lag-2 mutants in the F2 generation. | The homozygous lag-2 phenotype may be lethal or sterile, or it may have low penetrance. | If the allele is lethal, you will not be able to isolate viable homozygous adults. You will need to maintain the allele in heterozygotes. If you suspect low penetrance, you may need to screen a larger number of F2 progeny. Check the expected phenotype carefully under a high-magnification microscope. |
| I am trying to create a double mutant with a lag-2 allele and another mutation, but the double mutants are not viable or are very sick. | The two mutations may have a synthetic lethal or deleterious interaction. | If the double mutant is inviable, you may need to analyze the phenotype in the arrested larvae or embryos. Consider using temperature-sensitive alleles if available, to bypass the lethal stage by shifting the temperature at a later developmental time point. |
| My PCR genotyping for the lag-2 allele is not working. | Incorrect primer design, poor DNA quality, or suboptimal PCR conditions. | Design primers that flank the mutation. For deletion alleles, use one primer inside the deletion and one outside for a three-primer PCR to distinguish wild-type, heterozygous, and homozygous mutant animals. Ensure your single-worm lysis protocol is effective. Optimize your PCR conditions (annealing temperature, extension time). See the detailed genotyping protocol below. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for common lag-2 alleles based on their described phenotypes. This data is intended as a guideline for experimental expectations.
Table 1: Brood Size Comparison of lag-2 Alleles
| Allele | Genotype | Temperature (°C) | Average Brood Size (± SD) | Notes |
| Wild-type (N2) | +/+ | 20 | 280 ± 30 | Wild-type control. |
| lag-2(q411) | lag-2(q411)/lag-2(q411) | 20 | 0 | Homozygous lethal.[5] |
| lag-2(q420) | lag-2(q420)/lag-2(q420) | 15 | 250 ± 40 | Permissive temperature. |
| lag-2(q420) | lag-2(q420)/lag-2(q420) | 25 | 15 ± 10 | Restrictive temperature, severe reduction in brood size. |
| lag-2(ar202) | lag-2(ar202)/lag-2(ar202) | 20 | 150 ± 25 | Hypomorphic (reduced function) allele. |
Table 2: Developmental Timing and Phenotype Penetrance
| Allele | Genotype | Temperature (°C) | Developmental Stage of Arrest | Phenotype Penetrance | Notes |
| lag-2(q411) | lag-2(q411)/lag-2(q411) | 20 | L1/L2 Larva | 100% | Fully penetrant larval arrest.[5] |
| lag-2(q420) | lag-2(q420)/lag-2(q420) | 25 | Adult | ~95% Vulval defects | High penetrance of vulval defects at restrictive temperature. |
| lag-2(ar202) | lag-2(ar202)/lag-2(ar202) | 20 | Adult | ~70% Mild vulval defects | Incomplete penetrance of a weaker phenotype. |
Experimental Protocols
Standard Genetic Cross with a Non-Lethal lag-2 Allele
This protocol describes a standard cross to introduce a non-lethal lag-2 allele into another mutant background (e.g., unc-32(e189)).
Materials:
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NGM plates seeded with OP50 E. coli
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Worm pick
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Stereomicroscope
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M9 buffer
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Strains: lag-2(allele) hermaphrodites and N2 (wild-type) males.
Procedure:
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Day 1: Set up the cross. Pick 3-4 L4 stage lag-2(allele) hermaphrodites and 6-8 N2 males onto a fresh NGM plate.
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Day 3: Screen for F1 cross progeny. Transfer the P0 hermaphrodites to a new plate. Look for F1 progeny that are wild-type (non-Unc if crossing with an Unc strain) and approximately 50% males.
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Day 4: Isolate F1 hermaphrodites. Pick individual F1 L4 hermaphrodites to separate NGM plates.
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Day 6-7: Screen for F2 homozygous mutants. Examine the F2 progeny for the desired phenotype (e.g., Unc animals that also carry the lag-2 allele).
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Day 8 onwards: Isolate and confirm the genotype. Pick individual F2 animals with the desired phenotype to new plates. Once they have laid eggs, perform single-worm PCR to confirm the genotype.
Maintaining and Crossing with a Lethal lag-2 Allele using a Balancer
This protocol outlines the strategy for working with a lethal lag-2 allele, such as lag-2(q411), using a balancer chromosome like hT2[bli-4(e937) let-?(q782) qIs48].
Materials:
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As above, with the addition of a strain carrying the lethal lag-2 allele balanced by a fluorescently marked balancer (e.g., lag-2(q411)/hT2[qIs48]).
Procedure:
-
Maintaining the balanced strain: Propagate the heterozygous strain by picking healthy, fluorescent (if the balancer has a fluorescent marker) hermaphrodites. The progeny will segregate into wild-type heterozygotes (lag-2(q411)/hT2), homozygous balancers (hT2/hT2, which are typically lethal or sterile), and homozygous mutants (lag-2(q411)/lag-2(q411), which will arrest as larvae).
-
Setting up a cross: Cross males of your desired strain (e.g., unc-32) into the balanced lag-2(q411)/hT2 hermaphrodites.
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Identifying cross progeny: In the F1 generation, select cross-progeny males that are fluorescent. These males will have the genotype lag-2(q411)/+ ; unc-32/+.
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Backcross to the desired background: Cross the F1 males to unc-32 hermaphrodites.
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Isolating the double mutant: In the F2 generation, look for Unc animals. Among the Unc animals, you will need to identify those that are heterozygous for the lag-2(q411) allele by observing the segregation of arrested larvae in their progeny.
Single-Worm Genotyping for a lag-2 Deletion Allele
This protocol describes a PCR-based method for genotyping a deletion allele of lag-2.
Materials:
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PCR tubes
-
Single-worm lysis buffer (10 mM Tris-HCl pH 8.3, 50 mM KCl, 2.5 mM MgCl2, 0.45% NP-40, 0.45% Tween 20, 60 µg/ml Proteinase K)
-
PCR master mix
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Primers designed to flank and be within the deletion.
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Thermocycler
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Agarose (B213101) gel electrophoresis equipment
Procedure:
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Prepare lysate: Pick a single worm into a PCR tube containing 5-10 µL of lysis buffer.
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Lysis: Freeze the tube at -80°C for at least 10 minutes, then lyse at 65°C for 1 hour, followed by heat inactivation of the proteinase K at 95°C for 15 minutes.
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PCR: Add 1 µL of the worm lysate to a 10-20 µL PCR reaction.
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Primer Design Example for a deletion:
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Forward Primer (flanking): 5'-[Sequence upstream of deletion]-3'
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Reverse Primer (flanking): 5'-[Sequence downstream of deletion]-3'
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Internal Reverse Primer (within deletion): 5'-[Sequence within the deleted region]-3'
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PCR Program:
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Initial denaturation: 95°C for 3 min
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30-35 cycles of:
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95°C for 30 sec
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55-60°C for 30 sec (optimize annealing temperature for your primers)
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72°C for 1 min/kb
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Final extension: 72°C for 5 min
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Gel Electrophoresis: Analyze the PCR products on an agarose gel. The banding pattern will distinguish between wild-type, heterozygous, and homozygous mutant animals.
Signaling Pathways and Workflows
LAG-2/Notch Signaling Pathway
Caption: Simplified LAG-2/Notch signaling pathway in C. elegans.
Experimental Workflow for Creating a Double Mutant
Caption: Workflow for generating a lag-2; unc-32 double mutant.
Troubleshooting Logic for Failed Crosses
Caption: Decision tree for troubleshooting failed lag-2 genetic crosses.
References
- 1. Control of developmental timing in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Gel-free genotyping of deletion alleles in Caenorhabditis elegans with real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial Regulation of lag-2 Transcription During Vulval Precursor Cell Fate Patterning in Caenorhabditis eleganslag-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Studying LAG-2 Protein Interactions
Welcome to the technical support center for researchers studying the protein-protein interactions of the C. elegans protein LAG-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LAG-2, and what are its primary interaction partners?
A1: LAG-2 is a single-pass transmembrane protein in Caenorhabditis elegans. It functions as a signaling ligand for the LIN-12 and GLP-1 receptors, which are members of the highly conserved Notch signaling pathway.[1][2] This pathway is crucial for regulating cell fate decisions during development.[3][4] The primary interaction involves the extracellular domain of LAG-2 binding to the extracellular domains of LIN-12 and GLP-1 on adjacent cells (a trans interaction).[5]
Q2: What makes studying LAG-2 interactions challenging?
A2: Studying LAG-2 interactions presents several challenges common to transmembrane proteins:
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Membrane Environment: LAG-2 is embedded in the lipid bilayer, requiring detergents for solubilization. These detergents can disrupt the native protein conformation and interfere with protein-protein interactions.[6][7]
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Low Affinity & Transient Nature: Like many developmental signaling interactions, the binding between LAG-2 and its receptors can be of low to moderate affinity and transient, making them difficult to capture with methods like co-immunoprecipitation (Co-IP) without stabilization.[8][9]
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Complex Formation: The interaction may involve larger protein complexes and require specific cellular contexts or post-translational modifications to occur.
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Cis-inhibition: Like other Notch ligands, LAG-2 can interact with its receptor on the same cell surface (cis interaction), which is typically inhibitory and can complicate the study of activating trans interactions.[5]
Q3: Which methods are best suited for studying LAG-2 interactions?
A3: A multi-faceted approach is recommended:
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Co-Immunoprecipitation (Co-IP): The gold standard for verifying interactions in vivo or in vitro. However, it requires careful optimization for membrane proteins.[10][11]
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Yeast Two-Hybrid (Y2H): Can be useful for screening potential interactors but is often not suitable for transmembrane proteins due to the requirement for nuclear localization. Modifications of this system are sometimes used.
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Surface Plasmon Resonance (SPR): An in vitro label-free technique ideal for quantifying binding kinetics (k_on, k_off) and affinity (K_D) using purified protein ectodomains.[12][13]
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Fluorescence Resonance Energy Transfer (FRET): Can be used in living cells to demonstrate the proximity of two fluorescently tagged proteins, providing evidence of an interaction in a native context.
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Proximity Ligation Assay (PLA): A highly sensitive method to visualize protein interactions in situ.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, particularly when performing co-immunoprecipitation (Co-IP).
Problem 1: Low or No Co-IP Signal for the Interacting Partner
Question: I successfully pulled down my bait protein (e.g., tagged LAG-2), but its known interactor (e.g., LIN-12) is not detected on the Western blot. What went wrong?
Answer: This is a common issue when working with membrane protein interactions. The cause can be multifaceted, ranging from suboptimal lysis conditions to the nature of the interaction itself.
| Possible Cause | Troubleshooting Step | Rationale |
| Interaction Disrupted by Lysis Buffer | Use a milder non-ionic detergent (e.g., NP-40, Triton X-100) at a concentration of 0.5-1.0%.[14] Avoid harsh ionic detergents like SDS in your lysis buffer. | Harsh detergents can denature proteins and disrupt the native conformation required for interaction. Milder detergents solubilize membranes while preserving complex integrity.[15] |
| Transient or Weak Interaction | Consider in vivo chemical cross-linking before cell lysis using reagents like formaldehyde (B43269) or DSP (dithiobis(succinimidyl propionate)). | Cross-linking covalently "freezes" transient interactions, making them stable enough to survive the Co-IP procedure.[16][17] |
| Incorrect Protein Localization | Confirm that both LAG-2 and its interactor are expressed in the same subcellular compartment using immunofluorescence or fluorescent protein tagging.[18] | An interaction cannot occur if the proteins are not in the same place at the same time. LAG-2 is a cell-surface protein.[19] |
| Low Protein Expression | Increase the amount of starting material (cell lysate).[20] Verify the expression of both bait and prey proteins in the input lysate via Western blot. | If either protein is expressed at very low levels, the amount of co-precipitated complex may be below the detection limit of the Western blot.[15] |
| Suboptimal Wash Conditions | Decrease the stringency of your wash buffers. Reduce the salt concentration (e.g., to 100-150 mM NaCl) or the number of washes.[20][21] | Overly stringent washes can strip away weakly bound interaction partners. Each protein complex may require empirically determined wash conditions.[20] |
Problem 2: High Background in Co-IP Experiment
Question: My Western blot shows many non-specific bands in my IP lane, and even in my negative control (e.g., IgG isotype control). How can I reduce this background?
Answer: High background can obscure your results and is often due to non-specific binding of proteins to the antibody or the beads.
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads (without antibody) for 30-60 minutes before the IP.[15] Transfer the supernatant to a new tube for the actual IP. | This step removes proteins from the lysate that have an affinity for the beads themselves, reducing background in the final eluate.[16] |
| Non-specific Binding to Antibody | Increase the stringency of wash buffers by adding a small amount of non-ionic detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (up to 500 mM NaCl).[20] | More stringent washes help to remove proteins that are weakly or non-specifically bound to the antibody or beads. |
| Antibody Concentration Too High | Perform an antibody titration experiment to determine the optimal, lowest concentration of antibody needed to efficiently pull down the bait protein. | Using excessive antibody increases the likelihood of non-specific binding and can lead to high background.[21] |
| Contamination from Antibody Chains | Use a Co-IP kit with light-chain specific secondary antibodies or cross-link the antibody to the beads before incubation with the lysate. | Heavy and light chains from the IP antibody can be eluted with the sample and appear as bands (at ~50 kDa and ~25 kDa) on the Western blot, potentially obscuring proteins of interest.[16] |
Experimental Protocols & Data
Protocol: Co-Immunoprecipitation of LAG-2 from C. elegans
This protocol is a starting point and should be optimized for your specific experimental conditions.
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Lysate Preparation:
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Harvest a mixed-stage population of C. elegans expressing an epitope-tagged version of LAG-2 (e.g., LAG-2::GFP).
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Wash the worms several times in M9 buffer to remove bacteria.
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Resuspend the worm pellet in 2 volumes of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitor cocktails).
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Mechanically lyse the worms, for example, by dounce homogenization or sonication on ice.[15] Sonication is effective for extracting membrane and nuclear proteins.[15]
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[22]
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Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
-
Immunoprecipitation:
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Determine the protein concentration of the lysate (e.g., using a BCA assay).
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Pre-clear the lysate by adding 20 µL of Protein A/G beads per 1 mg of lysate and incubating for 1 hour at 4°C with gentle rotation.
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Pellet the beads and transfer the supernatant to a new tube.
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Add the primary antibody (e.g., anti-GFP) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Add 25 µL of fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 min).
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Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Wash Buffer (similar to Lysis Buffer but with a lower detergent concentration, e.g., 0.1% NP-40).
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After the final wash, carefully remove all supernatant.
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Elute the protein complexes by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[11]
-
-
Analysis:
-
Pellet the beads and transfer the supernatant (your eluate) to a new tube.
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Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the potential interacting protein (e.g., anti-LIN-12).
-
Quantitative Data on Notch Ligand-Receptor Interactions
Directly measuring the binding affinity of transmembrane proteins like LAG-2 is complex. Apparent affinities can vary significantly based on the technique used (e.g., SPR vs. cell-based assays) and the specific protein fragments analyzed.[5] The table below presents representative affinity data from the broader Notch family to provide a general context for expected binding strengths.
| Receptor | Ligand | Method | Dissociation Constant (K_D) | Reference Context |
| Notch1 (human) | Delta-like 4 (Dll4) | Biolayer Interferometry (BLI) | ~1.2 µM | Represents a higher-affinity interaction within the Notch family.[23] |
| Notch1 (human) | Delta-like 1 (Dll1) | Biolayer Interferometry (BLI) | >15 µM | Dll4 binds Notch1 with at least an order of magnitude higher affinity than Dll1.[23] |
| Notch1 (mouse, EGF11-14) | Delta-like 1 (Dll1, DSL-EGF3) | Surface Plasmon Resonance (SPR) | ~130 µM | A relatively weak affinity measured using minimal interacting fragments.[5][8] |
| Notch (Drosophila) | Delta (Drosophila) | Cell Aggregation Assays | Not Quantified | Early studies demonstrated binding but did not quantify affinity.[8] |
Note: This data is for mammalian and Drosophila homologs and serves as an illustration. The exact K_D for C. elegans LAG-2 and LIN-12/GLP-1 may differ.
Visualizations
Signaling Pathway
References
- 1. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "LAG-2 may Encode a Signaling Ligand for the GLP-1 and LIN-12 Receptors" by Samuel T. Henderson, Dali Gao et al. [digitalcommons.dartmouth.edu]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugging Membrane Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular logic of Notch signaling: a structural and biochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 10. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. proteinguru.com [proteinguru.com]
- 17. sinobiological.com [sinobiological.com]
- 18. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 19. uniprot.org [uniprot.org]
- 20. ptglab.com [ptglab.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating LAG-2 Mutant Phenotypes in C. elegans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating lag-2 mutant phenotypes in Caenorhabditis elegans.
Frequently Asked Questions (FAQs)
Q1: What is the function of the lag-2 gene in C. elegans?
A1: The lag-2 gene in C. elegans encodes a signaling ligand for the LIN-12 and GLP-1 Notch receptors.[1][2][3] It is a key component of the Notch signaling pathway, which is crucial for various cell-cell interactions that determine cell fates during development.[1][2][3] LAG-2 is a transmembrane protein with similarity to the Delta and Serrate proteins in Drosophila.[2][3]
Q2: What are the expected phenotypes of lag-2 loss-of-function mutants?
Q3: How can I confirm that the observed phenotype in my strain is due to the lag-2 mutation?
A3: To confirm that a phenotype is linked to a lag-2 mutation, you can perform a rescue experiment. This involves introducing a wild-type copy of the lag-2 gene into the mutant background, for example, via an extrachromosomal array.[4][9] If the wild-type lag-2 transgene rescues the mutant phenotype, it confirms that the phenotype is caused by the disruption of the lag-2 gene.
Q4: Are there any available tools to visualize lag-2 expression and localization?
A4: Yes, there are endogenously tagged strains available that allow for the visualization of LAG-2 protein and lag-2 transcription.[1] For example, strains with lag-2 tagged with fluorescent proteins like mNeonGreen (mNG) or mTurquoise2 (mT2) can be used to observe LAG-2 protein dynamics in vivo.[1] Additionally, transcriptional reporters using GFP under the control of the lag-2 promoter (lag-2p::GFP) are widely used to identify cells expressing lag-2, such as the distal tip cells.[4][10]
Troubleshooting Guides
Problem 1: No observable phenotype in my lag-2 mutant strain.
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Possible Cause 1: Incorrect genotype.
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Troubleshooting Step: Verify the genotype of your worms using PCR and sequencing to confirm the presence of the lag-2 mutation. It is crucial to maintain proper controls in your genotyping assays.
-
-
Possible Cause 2: Redundancy with other genes.
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Troubleshooting Step: lag-2 functions in the Notch signaling pathway, which has other ligands like apx-1 and dsl-1 that can act redundantly in certain contexts, such as vulval precursor cell fate specification.[8] Consider creating double or triple mutants to uncover phenotypes masked by genetic redundancy.
-
-
Possible Cause 3: Subtle phenotype.
Problem 2: Difficulty in analyzing vulval development defects.
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Possible Cause 1: Incorrect staging of worms.
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Troubleshooting Step: Vulval development occurs during the L3 larval stage.[14] Ensure you are observing worms at the correct developmental stage. Synchronize your worm population by bleaching to obtain a cohort of similarly staged animals.
-
-
Possible Cause 2: Issues with DIC microscopy.
-
Troubleshooting Step: Proper setup of Differential Interference Contrast (DIC) microscopy is essential for visualizing the vulval precursor cells. Ensure your microscope is correctly aligned. Apoptotic cells, which can be part of developmental processes, appear as highly refractive, button-like objects under DIC optics.[15]
-
-
Possible Cause 3: Misinterpretation of cell fates.
-
Troubleshooting Step: Familiarize yourself with the wild-type pattern of VPC divisions and fates.[14] Use a notebook or spreadsheet to systematically record the lineage of each VPC in your mutant animals. Compare your observations to established lineage diagrams.
-
Problem 3: Inconsistent results in genetic crosses.
-
Possible Cause 1: Contamination of strains.
-
Troubleshooting Step: Ensure your parental strains are not contaminated. Before setting up crosses, single-pick worms to fresh plates and verify their phenotypes and genotypes.
-
-
Possible Cause 2: Issues with male mating.
-
Troubleshooting Step: If you are not observing cross-progeny, ensure you are using healthy, young adult males for mating. To increase the chances of successful mating, use multiple males per hermaphrodite.
-
-
Possible Cause 3: Difficulty in identifying homozygous mutants.
Quantitative Data Summary
| Phenotype | Wild-Type (N2) | lag-2 Loss-of-Function Mutant Phenotype | Reference(s) |
| Viability | Viable and fertile | Larval arrest, typically at L1 stage.[4] | [4] |
| Vulval Development | A single, properly formed vulva. | Altered vulval precursor cell (VPC) fates, leading to vulvaless (Vul) or multivulva (Muv) phenotypes in sensitized backgrounds.[8] | [8] |
| Distal Tip Cell (DTC) Migration | Two U-shaped gonad arms.[7] | Aberrant DTC migration paths, leading to malformed gonad arms.[7] | [7] |
| Body Morphology | Normal body length and width. | Some alleles may lead to subtle changes in body size. For example, some studies have shown changes in length and width in mutants of related pathways.[18] | [18] |
Experimental Protocols
Protocol 1: Analysis of Vulval Precursor Cell (VPC) Fates
Objective: To quantitatively assess the VPC fates in lag-2 mutant animals.
Materials:
-
lag-2 mutant and wild-type (N2) C. elegans strains
-
NGM plates seeded with E. coli OP50
-
Compound microscope with Nomarski DIC optics
-
Microscope slides and coverslips
-
2% agarose (B213101) pads
-
Levamisole (B84282) solution (e.g., 10 mM)
Methodology:
-
Synchronize worm populations by bleaching gravid adults to collect eggs.
-
Grow the synchronized worms to the late L3 stage, when VPC divisions are complete.
-
Prepare a 2% agarose pad on a microscope slide.
-
Pipette a small drop of levamisole solution onto the agarose pad to anesthetize the worms.
-
Pick 20-30 late L3 stage worms of each genotype (wild-type and lag-2 mutant) into the levamisole drop.
-
Gently place a coverslip over the worms.
-
Using a compound microscope with DIC optics at 400x or 1000x magnification, observe the ventral side of each worm.
-
Identify the six VPCs (P3.p through P8.p) and their progeny.
-
Score the fate of each VPC based on the number and morphology of its descendants. The primary fate (1°) is characterized by a central invagination, the secondary fate (2°) by smaller, more lateral invaginations, and the tertiary fate (3°) by fusion with the surrounding hypodermis.
-
Record the percentage of worms exhibiting Vulvaless (Vul), Multivulva (Muv), or wild-type vulval phenotypes.
-
Perform statistical analysis (e.g., Chi-squared test) to compare the distribution of VPC fates between wild-type and lag-2 mutant animals.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for lag-2 Expression
Objective: To quantify the expression level of lag-2 mRNA in a mutant background or in response to specific conditions.
Materials:
-
Synchronized populations of C. elegans
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers specific for lag-2 and a reference gene (e.g., act-1)
Methodology:
-
Collect synchronized worms and wash them to remove bacteria.
-
Extract total RNA using TRIzol or a similar method, followed by DNase treatment to remove genomic DNA contamination.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
Design and validate qPCR primers for lag-2 and a stable reference gene.[19][20]
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix. Include a no-template control for each primer pair.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of lag-2 normalized to the reference gene.
-
Perform at least three biological replicates for each condition.
Visualizations
Caption: A simplified diagram of the Notch signaling pathway in C. elegans involving the LAG-2 ligand.
References
- 1. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 2. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene: lag-2, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 5. Spatial Regulation of lag-2 Transcription During Vulval Precursor Cell Fate Patterning in Caenorhabditis eleganslag-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatial regulation of lag-2 transcription during vulval precursor cell fate patterning in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Migration Using Caenorhabditis elegans as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Modelling the Caenorhabditis elegans gonad over developmental time using the Distal Tip Cell marker lag-2p::gfp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A database of C. elegans behavioral phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A database of Caenorhabditis elegans behavioral phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morphogenesis of the C. elegans vulva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Biochemist’s Guide to C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput behavioural phenotyping of 25 C. elegans disease models including patient-specific mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GLI2 ChIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during GLI2 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal or low yield in a GLI2 ChIP-seq experiment?
Low signal can stem from several factors throughout the workflow. The most frequent culprits include insufficient starting cell numbers, poor antibody performance, suboptimal immunoprecipitation conditions, and inefficient DNA recovery during library preparation.[1][2] For transcription factors like GLI2, starting with a sufficient number of cells (often 10 million or more) is critical.[1]
Q2: My experiment has very high background noise. What could be the cause?
High background can obscure true binding signals and is often caused by improper cross-linking (either too long or too short), incomplete cell lysis, insufficient washing after immunoprecipitation, or the use of an antibody with low specificity.[3][4] Chromatin fragmentation is also a key step; open chromatin regions are more susceptible to shearing, which can contribute to higher background signals.[4]
Q3: How do I choose the right GLI2 antibody for my ChIP-seq experiment?
Selecting a high-quality, ChIP-seq validated antibody is paramount for success.[4] Not all antibodies marketed as "ChIP-grade" will perform adequately for sequencing applications.[4] It is crucial to use antibodies that have been previously cited in publications for ChIP-seq or validated in-house.[5] Key validation steps include Western blotting to confirm specificity for GLI2 and ChIP-qPCR at known GLI2 target gene promoters (e.g., PTCH1, GLI1) to verify enrichment.[6][7]
Q4: I have too many peaks after data analysis. How can I distinguish true binding sites from false positives?
An excessive number of peaks (e.g., tens of thousands for a transcription factor) often indicates a high number of false positives.[8] This can result from high background noise or overly lenient peak calling parameters. To refine your peak list, you can try increasing the stringency of your peak caller (e.g., using a more stringent q-value or p-value cutoff), filtering peaks against ENCODE blacklisted regions, and checking for the presence of the GLI consensus binding motif within your called peaks.[8][9]
Q5: What are the ideal chromatin fragment sizes for a GLI2 ChIP-seq experiment?
For transcription factor ChIP-seq, the ideal chromatin fragment size range is typically between 100 and 600 base pairs.[10] Fragments that are too large can lead to lower resolution and increased background, while fragments that are too small may be lost during library preparation.[3] It is essential to optimize your shearing protocol (sonication or enzymatic digestion) and verify the fragment size distribution using gel electrophoresis or a Bioanalyzer before proceeding with immunoprecipitation.
Troubleshooting Guides by Experimental Stage
1. Chromatin Preparation & Shearing
| Problem | Potential Cause | Recommended Solution |
| Low Chromatin Yield | Insufficient starting cell number. | Increase the number of cells. For transcription factors, >10 million cells per IP is recommended.[1] |
| Inefficient cell lysis. | Optimize lysis buffer and homogenization. Ensure complete nuclear lysis by microscopic examination.[3] | |
| Chromatin Fragments are Too Large | Insufficient sonication or enzymatic digestion. | Increase sonication time/power or enzyme concentration. Perform a time-course experiment to optimize shearing.[3] |
| Over-cross-linking of cells. | Reduce formaldehyde (B43269) cross-linking time (typically 10-15 minutes is sufficient).[3] | |
| Chromatin Fragments are Too Small | Over-sonication or excessive enzymatic digestion. | Reduce sonication time/power or enzyme concentration.[3] |
| Nuclease contamination. | Use protease and nuclease inhibitors throughout the protocol. |
2. Immunoprecipitation (IP)
| Problem | Potential Cause | Recommended Solution |
| Low IP Efficiency (Low Signal) | Poor antibody performance. | Use a ChIP-seq validated GLI2 antibody. Validate new antibodies with ChIP-qPCR on known positive and negative control loci.[4] |
| Insufficient antibody or chromatin. | Use an optimized amount of antibody (e.g., 5 µg per IP) and sufficient chromatin (5-10 µg per IP).[3][11] Titrate the antibody to find the optimal concentration. | |
| Inappropriate incubation times. | Incubate the antibody with chromatin overnight at 4°C to ensure maximal binding.[3] | |
| High Background Signal | Non-specific antibody binding. | Pre-clear the chromatin with Protein A/G beads. Ensure the antibody is specific to GLI2. Include an IgG isotype control IP. |
| Insufficient washing. | Perform the recommended number of washes with appropriate buffers. Ensure wash buffers are not too stringent, as this can elute the specific signal.[1] | |
| Too much antibody used. | Using excessive antibody can increase non-specific binding. Titrate the antibody to the lowest effective concentration. |
3. Library Preparation & Sequencing
| Problem | Potential Cause | Recommended Solution |
| Low Library Yield | Insufficient starting ChIP DNA (<1 ng). | Start with more cells or pool multiple IP reactions. Optimize the IP step to increase yield. |
| Loss of DNA during cleanup steps. | Use column-based cleanup kits designed for low DNA input and follow the manufacturer's protocol carefully. | |
| High PCR Duplicate Rate | Too few starting DNA fragments leading to over-amplification. | Reduce the number of PCR cycles during library amplification. If the initial DNA amount is too low, improve the IP efficiency.[1] |
| Poor quality of the starting library. | Assess library quality (size distribution and concentration) via Bioanalyzer before sequencing.[1] |
4. Data Analysis & Peak Calling
| Problem | Potential Cause | Recommended Solution |
| Few or No Significant Peaks | Low signal-to-noise ratio in the data. | Review the entire experimental workflow to identify and address sources of low yield and high background. |
| Inappropriate peak calling software or parameters. | Use a peak caller suitable for transcription factors, such as MACS2.[12][13] Ensure you are not using "broad peak" settings for a transcription factor.[12] | |
| Too Many Peaks Called | High background noise in the experiment. | Improve washing steps in the IP protocol and ensure the use of a high-specificity antibody. |
| Peak calling parameters are not stringent enough. | Use a more stringent false discovery rate (FDR) or q-value cutoff (e.g., q < 0.01).[8] | |
| Inclusion of artifact-prone genomic regions. | Filter called peaks against the latest ENCODE blacklist for your reference genome to remove common false positives.[8] |
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Starting Cell Number | 10 - 40 million cells per IP | Transcription factors like GLI2 are often low-abundance.[1][3] |
| Cross-linking | 1% Formaldehyde, 10-15 minutes at RT | Over-cross-linking can mask epitopes and reduce IP efficiency.[1] |
| Chromatin Fragment Size | 100 - 600 bp | Optimal for balancing resolution and library preparation efficiency.[10] |
| Chromatin per IP | 5 - 10 µg | Ensures sufficient target for immunoprecipitation.[3] |
| GLI2 Antibody per IP | 2 - 10 µg | This should be optimized. Start with the manufacturer's recommendation or published values (e.g., 5 µg).[11] |
| ChIP DNA Yield | 1 - 10 ng | Yields can vary widely based on cell type and GLI2 expression. |
| Sequencing Depth | 20 - 30 million reads per sample | Sufficient for transcription factor peak calling in mammalian genomes. |
Detailed Experimental Protocol: A Generalized Workflow for GLI2 ChIP-seq
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the media to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in a lysis buffer.
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in a shearing/sonication buffer.
-
Shear the chromatin to the desired size range (100-600 bp) using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Determine the DNA concentration and check fragment size on an agarose (B213101) gel or Bioanalyzer.
-
-
Immunoprecipitation (IP):
-
Dilute chromatin and set aside a small fraction (~1-2%) as the "Input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads.
-
Add the ChIP-validated GLI2 antibody (or a Normal IgG control) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted ChIP DNA and the Input control samples.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries using a commercial kit suitable for low DNA input. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform size selection of the final library if necessary.
-
Sequence the libraries on a next-generation sequencing platform.
-
Visualizations
Caption: Simplified Hedgehog (Hh) signaling pathway leading to GLI2 activation.
Caption: Overview of the experimental workflow for a typical ChIP-seq experiment.
Caption: A decision tree for troubleshooting common GLI2 ChIP-seq issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citeab.com [citeab.com]
- 6. mdpi.com [mdpi.com]
- 7. GLI2 promotes cell proliferation and migration through transcriptional activation of ARHGEF16 in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagenode.com [diagenode.com]
- 11. rndsystems.com [rndsystems.com]
- 12. How To Analyze ChIP-seq Data For Absolute Beginners Part 4: From FASTQ To Peaks With MACS2 - NGS Learning Hub [ngs101.com]
- 13. Investigating-chromatin-biology-ChIPseq/lessons/06_peak_calling_macs.md at main · hbctraining/Investigating-chromatin-biology-ChIPseq · GitHub [github.com]
Technical Support Center: Optimizing GLI2 Inhibitor Treatment Conditions
Welcome to the technical support center for GLI2 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with GLI2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most GLI2 inhibitors?
A1: GLI2 inhibitors primarily function by reducing the protein levels of GLI2, a key transcriptional effector in the Hedgehog (Hh) signaling pathway.[1][2][3] This reduction in GLI2 protein can occur through various mechanisms, including effects on protein stability and subcellular localization.[1] A decrease in GLI2 levels subsequently leads to a reduction in the expression of its downstream target genes, such as GLI1 and Patched1 (PTCH1), ultimately inhibiting the pro-proliferative effects of the Hh pathway and often inducing cell-cycle arrest.[1][2][3] Some inhibitors, like GANT61, are considered direct GLI antagonists.[1]
Q2: My GLI2 inhibitor shows no effect on the expression of GLI1. What could be the reason?
A2: While GLI1 is a downstream transcriptional target of GLI2, the kinetics of protein and mRNA turnover can vary.[1] A lack of change in GLI1 expression could be due to several factors:
-
Insufficient Treatment Time: The inhibitor may require a longer incubation period to effect a downstream change in GLI1 transcription and translation.
-
Cell-Type Specific Effects: The regulatory relationship between GLI2 and GLI1 can be context-dependent.
-
Compensatory Mechanisms: Other signaling pathways might be maintaining GLI1 expression.
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Post-transcriptional Regulation: The inhibitor might affect GLI2 protein stability without immediately altering Gli1 mRNA levels.[1]
Q3: I am observing significant off-target effects with my GLI2 inhibitor. How can I mitigate this?
A3: Off-target effects are a common concern with small molecule inhibitors. To address this, consider the following:
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to identify the lowest effective concentration that inhibits GLI2 activity without causing widespread toxicity.
-
Use Multiple Inhibitors: Employing two or more inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to GLI2 inhibition and not an off-target effect of a single compound.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
Q4: Can GLI2 inhibitors be used in in vivo studies?
A4: Yes, several GLI2 inhibitors, such as Darinaparsin and GANT61, have been successfully used in in vivo animal models to study their therapeutic potential, particularly in the context of fibrosis and cancer.[1][2] When planning in vivo studies, it is critical to consider the inhibitor's pharmacokinetic and pharmacodynamic properties, including its stability, bioavailability, and potential for toxicity.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of GLI2 Target Genes
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions. Start with a broad range of concentrations based on published data. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing a significant reduction in GLI2 target gene expression. |
| Low Cell Viability | Assess cell viability using an MTT or similar assay. High levels of cytotoxicity can confound results. If toxicity is high, reduce the inhibitor concentration or incubation time. |
| Inhibitor Degradation | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to GLI2 inhibition.[7][8] Consider using a different cell line or a combination of inhibitors targeting different points in the Hedgehog pathway. |
Problem 2: Difficulty in Detecting GLI2 Protein by Western Blot
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low Endogenous GLI2 Levels | GLI2 can be expressed at low levels in some cell types. Use a positive control cell line known to express high levels of GLI2. Consider immunoprecipitation to enrich for GLI2 before Western blotting.[9] |
| Poor Antibody Quality | Validate your primary antibody using a positive control (e.g., cell lysate from GLI2-overexpressing cells) and a negative control (e.g., lysate from GLI2 knockout or knockdown cells).[10][11] |
| Suboptimal Lysis Buffer | Use a robust lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.[12] |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time) for a large protein like GLI2 (approx. 185 kDa). Using a wet transfer system overnight at a low voltage is often effective. |
Quantitative Data Summary
Table 1: Effect of siRNA-mediated Knockdown on GLI1 and GLI2 mRNA Levels in 10T1/2 cells.
| siRNA Target | GLI1 mRNA Reduction (%) | GLI2 mRNA Reduction (%) |
| GLI1 | ~70% | No significant change |
| GLI2 | ~60% | ~80% |
| GLI1 + GLI2 | ~75% | ~85% |
Experimental Protocols
Protocol 1: Western Blot Analysis of GLI2 Protein Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against GLI2 (e.g., at a 1:500 or 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for GLI Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).[13][14]
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[1][15]
-
-
Data Analysis:
Visualizations
Caption: The canonical Hedgehog signaling pathway.
Caption: Workflow for optimizing GLI2 inhibitor treatment.
Caption: Troubleshooting decision tree for GLI2 inhibition.
References
- 1. Pharmacological GLI2 inhibition prevents myofibroblast cell-cycle progression and reduces kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological GLI2 inhibition prevents myofibroblast cell-cycle progression and reduces kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological GLI2 inhibition prevents myofibroblast cell-cycle progression and reduces kidney fibrosis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLI2-Specific antibody (18989-1-AP) | Proteintech [ptglab.com]
- 11. GLI2 (R770) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Suppressive GLI2 fragment enhances liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gli2 mediates the development of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. GLI2 but not GLI1/GLI3 plays a central role in the induction of malignant phenotype of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
GLI2 Western Blotting Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing GLI2 western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing any band for GLI2, or the signal is very weak?
A1: This is a common issue with GLI2 western blotting, often attributable to several factors:
-
Low Protein Abundance: GLI2 is a transcription factor and may be expressed at low levels in your cells or tissues of interest.
-
Solution: Increase the amount of protein loaded onto the gel. Typically, 20-50 µg of total protein per lane is a good starting point, but for low-abundance targets like GLI2, loading up to 100 µg may be necessary.[1][2] Consider enriching your sample for nuclear proteins, as GLI2 translocates to the nucleus to function.[3] Immunoprecipitation can also be used to enrich GLI2 before western blotting.[4]
-
-
Inefficient Protein Extraction: The choice of lysis buffer is critical for solubilizing GLI2 effectively.
-
Poor Antibody Performance: Not all GLI2 antibodies perform equally well in western blotting.
-
Solution: Ensure you are using a GLI2 antibody validated for western blotting. Check the manufacturer's datasheet for recommended dilutions and positive control cell lysates.[7] It may be necessary to test antibodies from different vendors to find one that works well in your experimental setup.[8] An overnight incubation of the primary antibody at 4°C can enhance the signal.[9][10]
-
-
Suboptimal Transfer Conditions: GLI2 is a large protein (approximately 166-200 kDa), and its transfer from the gel to the membrane can be inefficient.
-
Solution: Optimize your transfer conditions. For large proteins, a wet transfer overnight at a low constant voltage (e.g., 20-30V) in a cold room is often more efficient than a semi-dry transfer.[1] Adding a low concentration of SDS (up to 0.05%) to the transfer buffer can also improve the transfer of high molecular weight proteins.
-
Q2: I'm observing multiple bands in my GLI2 western blot. What could be the reason?
A2: The presence of multiple bands is a known challenge when blotting for GLI2 and can arise from several biological and technical reasons:
-
GLI2 Isoforms and Splice Variants: The GLI2 gene can produce several different isoforms through alternative splicing, which will have different molecular weights.[11][12]
-
Solution: Consult databases like UniProt or NCBI to identify known isoforms of GLI2 and their predicted molecular weights. This can help you determine if the bands you are seeing correspond to known variants.
-
-
Post-Translational Modifications (PTMs): GLI2 undergoes extensive post-translational modifications, such as phosphorylation and ubiquitination, which can alter its migration pattern on the gel, leading to multiple or shifted bands.[13] For example, phosphorylation can cause the protein to migrate more slowly.
-
Solution: If you suspect PTMs, you can treat your lysates with appropriate enzymes (e.g., phosphatases) before running the gel to see if this collapses the multiple bands into a single band.
-
-
Protein Degradation: GLI2 is a target for proteasomal degradation, and cleavage products may be detected by the antibody.[14][15] A cleaved GLI2 fragment of around 78 kDa has been reported.[16]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate.
-
Solution: Optimize your antibody concentrations; using too high a concentration can lead to non-specific binding.[7] Ensure your blocking step is adequate (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).[7] Running appropriate controls, such as a knockout/knockdown cell lysate or using a blocking peptide, can help confirm the specificity of the bands.[17]
-
Q3: The bands for GLI2 on my western blot are smeared or distorted. What can I do to improve the resolution?
A3: Smeared or distorted bands can be caused by a variety of factors related to sample preparation and electrophoresis:
-
Sample Overload: Loading too much protein can cause the bands to smear and run unevenly.
-
Solution: Perform a protein concentration assay and ensure you are loading a consistent and appropriate amount of protein in each lane. A typical range is 20-50 µg, but this may need optimization.[2]
-
-
High Salt Concentration in Lysate: Excess salt in your sample can interfere with the electric field during electrophoresis, leading to distorted bands.
-
Solution: If you suspect high salt content, you may need to dialyze your samples or use a desalting column before loading.
-
-
Improper Gel Polymerization: An unevenly polymerized gel can cause proteins to migrate at different rates across the lane.
-
Solution: Ensure your acrylamide (B121943) solution is well-mixed and degassed before casting. Allow the gel to polymerize completely. Using pre-cast gels can improve consistency.
-
-
Running the Gel at Too High a Voltage: This can generate excess heat, causing the bands to smile or smear.
-
Solution: Run the gel at a lower constant voltage for a longer period, and consider running it in a cold room or with a cooling pack.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for GLI2 western blotting, compiled from various sources. These values should be used as a starting point, and optimization for your specific experimental conditions is recommended.
| Parameter | Recommended Range/Value | Notes |
| Protein Load (Endogenous) | 20 - 100 µg | Start with 20-50 µg; may need to increase for low-expressing cell lines.[1][10] |
| Protein Load (Overexpression) | 5 - 20 µg | A lower amount is typically sufficient for overexpressed protein.[18] |
| SDS-PAGE Gel Percentage | 8% | An 8% acrylamide gel is recommended for resolving high molecular weight proteins like GLI2.[9][10] |
| Primary Antibody Dilution | 1:200 - 1:2000 | Highly dependent on the antibody. Refer to the manufacturer's datasheet.[12][19][20][21] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the detection system (chemiluminescence or fluorescence). |
| Blocking Time | 1 hour to overnight | 1 hour at room temperature or overnight at 4°C is common. |
| Primary Antibody Incubation | 1 hour at RT to overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance the signal for low-abundance proteins.[9][10] |
Detailed Experimental Protocol: GLI2 Western Blotting
This protocol provides a general framework for detecting endogenous GLI2.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency. For experiments involving Hedgehog pathway activation, treat cells with an agonist (e.g., SAG) or antagonist as required.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (1 mL per 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[22]
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of your samples with lysis buffer. Add 4x Laemmli sample buffer to your protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-100 µg of total protein per well onto an 8% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.[10]
-
Transfer the proteins to a nitrocellulose or PVDF membrane. For GLI2, a wet transfer at 30V overnight at 4°C is recommended.
3. Immunoblotting
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary GLI2 antibody diluted in blocking buffer (refer to the datasheet for the optimal dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film. Multiple exposure times may be necessary to achieve an optimal signal.
Visualization of Pathways and Workflows
Caption: The Hedgehog signaling pathway leading to GLI2 activation.
Caption: A workflow for GLI2 western blotting with key troubleshooting points.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. lmcs.cent.uw.edu.pl [lmcs.cent.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. GLI2 (E7R1N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. GLI2 (R770) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. genuinbiotech.com [genuinbiotech.com]
- 14. Dual degradation signals control Gli protein stability and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual degradation signals control Gli protein stability and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppressive GLI2 fragment enhances liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 18. GLI-2 Overexpression Lysate (NBP2-07768): Novus Biologicals [novusbio.com]
- 19. GLI2-Specific antibody (18989-1-AP) | Proteintech [ptglab.com]
- 20. biocompare.com [biocompare.com]
- 21. GLI2 (E5V8N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Sample preparation for western blot | Abcam [abcam.com]
Technical Support Center: Enhancing GLI2 siRNA Knockdown Efficiency
Welcome to the technical support center for improving the efficiency of GLI2 siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during GLI2 siRNA knockdown experiments in a question-and-answer format.
Q1: Why am I observing low knockdown efficiency of GLI2?
A1: Low knockdown efficiency is a frequent challenge. Several factors could be contributing to this issue. Consider the following potential causes and solutions:
-
Suboptimal siRNA Concentration: The concentration of siRNA is critical. Too little may not be effective, while too much can lead to off-target effects and toxicity.[1][2][3] It is recommended to perform a titration experiment to determine the optimal concentration, typically starting within the range of 5-100 nM.[3][4]
Q2: My cells are showing high levels of toxicity or death after transfection. What can I do?
A2: Cell toxicity is a common side effect of transfection. Here are some strategies to mitigate it:
-
Reduce Transfection Reagent and siRNA Concentration: High concentrations of both the transfection reagent and siRNA can be toxic to cells.[2][15] Optimize these by performing a titration to find the lowest effective concentration that maintains high knockdown efficiency.
-
Check Cell Density: Low cell density can exacerbate toxicity. Ensure your cells are within the optimal confluency range (50-70% for siRNA transfection).[8]
-
Use a Less Toxic Transfection Reagent: If toxicity persists, consider trying a different transfection reagent that is known for lower cytotoxicity.[2]
Q3: I am concerned about off-target effects. How can I minimize them?
A3: Off-target effects, where the siRNA affects the expression of unintended genes, are a significant concern in RNAi experiments.[1] Here’s how to address this:
-
Use the Lowest Effective siRNA Concentration: Higher concentrations of siRNA are more likely to cause off-target effects.[1][17]
-
Proper siRNA Design: Ensure your GLI2 siRNA has been designed to have minimal homology with other genes.[9]
-
Include Proper Controls: Always include a non-targeting (scrambled) siRNA control to differentiate sequence-specific effects from non-specific responses to the siRNA delivery process.[3][19]
Frequently Asked Questions (FAQs)
Q1: What is the role of GLI2 in the Hedgehog signaling pathway?
A1: GLI2 is a key transcription factor and a primary activator of the Hedgehog (Hh) signaling pathway.[20][21] In the absence of the Hh ligand, GLI2 is targeted for proteasomal degradation. Upon pathway activation, GLI2 processing is inhibited, and it translocates to the nucleus to activate the transcription of Hh target genes, including GLI1, which further amplifies the signal.[20][21][22]
Q2: What are the essential controls for a GLI2 siRNA knockdown experiment?
A2: A well-controlled experiment is crucial for interpreting your results accurately. The following controls are essential:
-
Negative Control (Non-targeting siRNA): An siRNA with a scrambled sequence that does not target any known gene in your cell line. This control helps to assess off-target effects and the cellular response to the transfection process itself.[3][19]
-
Untreated Control: Cells that have not been transfected. This provides a baseline for normal GLI2 expression levels.[3]
-
Mock-transfected Control: Cells treated with the transfection reagent only (no siRNA). This helps to distinguish the effects of the transfection reagent from the effects of the siRNA.[3]
Q3: How should I validate the knockdown of GLI2?
A3: GLI2 knockdown should be validated at both the mRNA and protein levels.
Q4: What is the difference between forward and reverse transfection?
A4:
Data Presentation: Optimizing Transfection Parameters
The following tables summarize key quantitative parameters that should be optimized for successful GLI2 siRNA knockdown.
Table 1: Recommended Starting Concentrations for Optimization
| Parameter | Recommended Range | Starting Point |
| siRNA Concentration | 5 - 100 nM[3] | 10 - 20 nM |
| Transfection Reagent | Varies by reagent | Manufacturer's recommendation |
| Cell Density (24-well plate) | 1 x 10^5 - 5 x 10^5 cells/mL | 2.5 x 10^5 cells/mL |
Table 2: Typical Incubation Times
| Step | Duration | Notes |
| Complex Formation | 10 - 20 minutes[8][14] | At room temperature. |
| Cell Exposure to Complexes | 4 - 24 hours | Medium can be changed after this to reduce toxicity.[14][16] |
| mRNA Analysis (qRT-PCR) | 24 - 48 hours post-transfection[15][16] | |
| Protein Analysis (Western Blot) | 48 - 72 hours post-transfection[15][16] | Depends on GLI2 protein half-life. |
Experimental Protocols
Protocol: GLI2 siRNA Knockdown using Lipid-Based Transfection (24-well plate format)
This protocol provides a general guideline. It is crucial to optimize conditions for your specific cell line and siRNA.
Materials:
-
GLI2 siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Healthy, low-passage cells
Procedure:
Day 1: Cell Seeding
-
Seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 0.5 x 10^5 to 2.5 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics).
-
Incubate overnight at 37°C in a CO2 incubator.
Day 2: Transfection
-
For each well to be transfected, prepare two tubes.
-
Tube A (siRNA): Dilute your siRNA (e.g., to a final concentration of 20 nM) in 50 µL of serum-free medium. Mix gently.
-
Tube B (Transfection Reagent): Dilute the transfection reagent (e.g., 1 µL of Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[26]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[14]
-
Carefully add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3-4: Analysis
-
Optional: To reduce toxicity, the medium can be changed 4-6 hours post-transfection.[14]
-
Harvest cells at the desired time points for analysis:
-
For mRNA analysis (qRT-PCR): Harvest cells 24-48 hours post-transfection.
-
For protein analysis (Western Blot): Harvest cells 48-72 hours post-transfection.
-
Visualizations
Caption: The Hedgehog signaling pathway illustrating the central role of GLI2.
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. celprogen.com [celprogen.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ulab360.com [ulab360.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 18. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 19. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. Role of GLI2 Transcription Factor in Growth and Tumorigenicity of Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 25. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Protocols · Benchling [benchling.com]
Technical Support Center: GLI2 Transcriptional Regulation
Welcome to the technical support center for researchers studying GLI2 transcriptional regulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Protein-Level Analysis
Question 1: I am having trouble detecting endogenous GLI2 via Western Blot. The signal is very weak or absent. What could be the issue?
Answer:
Several factors can contribute to weak or no signal for endogenous GLI2 in a Western Blot. Here are some common causes and troubleshooting steps:
-
Low Protein Abundance: Endogenous GLI2 levels can be low in many cell types.
-
Troubleshooting:
-
Increase the amount of total protein loaded onto the gel (up to 50-100 µg).
-
Enrich for GLI2 using immunoprecipitation (IP) prior to Western Blotting.
-
Consider using a positive control, such as cells overexpressing GLI2 or a cell line known to have high GLI2 levels.
-
-
-
Inefficient Protein Extraction: GLI2 is a nuclear protein, and incomplete nuclear lysis can lead to poor extraction.
-
Troubleshooting:
-
Use a lysis buffer specifically designed for nuclear protein extraction, containing high salt concentrations and detergents.
-
Ensure complete cell lysis through mechanical disruption (e.g., sonication or douncing) after incubation with lysis buffer.
-
-
-
Antibody Issues: The primary antibody may not be optimal for Western Blotting or may have lost activity.
-
Troubleshooting:
-
Validate your antibody: Use a positive control (e.g., GLI2-transfected cell lysate) to confirm antibody reactivity. Check the antibody datasheet for recommended applications and dilutions.[1][2][3][4]
-
Optimize antibody concentration: Perform a titration experiment to find the optimal primary antibody concentration.
-
Use a fresh antibody aliquot: Repeated freeze-thaw cycles can degrade the antibody.
-
-
-
Protein Degradation: GLI2 is subject to proteasome-mediated degradation.
-
Troubleshooting:
-
Always use protease inhibitors in your lysis buffer.
-
To observe the full-length protein, you can treat cells with a proteasome inhibitor like MG132 before harvesting.[5]
-
-
Question 2: I see multiple bands for GLI2 on my Western Blot. Which one is the correct one?
Answer:
The presence of multiple bands for GLI2 can be due to several reasons:
-
Isoforms and Post-Translational Modifications (PTMs): GLI2 exists in different isoforms and is heavily regulated by PTMs like phosphorylation and ubiquitination, which can alter its molecular weight.[1][5][6]
-
Proteolytic Processing: In the absence of Hedgehog signaling, full-length GLI2 (approximately 185-190 kDa) can be proteolytically processed into a smaller repressor form (around 78 kDa).[5] However, this processing is generally inefficient for GLI2 compared to GLI3.[5]
-
Degradation Products: The additional bands could be degradation products.
Troubleshooting Steps:
-
Consult the literature: Published studies often describe the expected banding pattern for GLI2 in specific cell types and conditions.
-
Use a positive control: A lysate from cells overexpressing a specific GLI2 isoform can help identify the corresponding band.
-
Phosphatase treatment: Treating your lysate with a phosphatase before running the Western Blot can help determine if the upper bands are due to phosphorylation.
-
Mass Spectrometry: For definitive identification of bands, mass spectrometry can be employed.
Section 2: Post-Translational Modifications (PTMs)
Question 3: How can I study the phosphorylation of GLI2?
Answer:
Studying GLI2 phosphorylation is crucial as it regulates its stability and activity.[5][6][7][8] Here are some approaches:
-
Phospho-specific Antibodies: If an antibody specific to a phosphorylated site of interest is available, it can be used for Western Blotting or immunoprecipitation.
-
Mobility Shift Assays: Phosphorylation can cause a shift in the apparent molecular weight of GLI2 on an SDS-PAGE gel. Treating lysates with a phosphatase (e.g., lambda phosphatase) can confirm if the shift is due to phosphorylation.
-
Mass Spectrometry (MS): This is a powerful technique for identifying and quantifying specific phosphorylation sites.[9][10] Targeted MS approaches like Selected Reaction Monitoring (SRM) can be used for precise quantification of low-abundance phosphopeptides.[9]
-
In vitro Kinase Assays: To identify kinases that phosphorylate GLI2, you can perform in vitro kinase assays using recombinant GLI2 and candidate kinases with radiolabeled ATP.
Experimental Workflow for Phosphorylation Analysis
Question 4: I want to investigate GLI2 ubiquitination. What are the best methods?
Answer:
GLI2 ubiquitination targets it for proteasomal degradation and is a key regulatory mechanism.[5][11]
-
In vivo Ubiquitination Assay:
-
Transfect cells with expression vectors for HA-tagged Ubiquitin and your GLI2 construct of interest.
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate and perform immunoprecipitation for GLI2.
-
Analyze the immunoprecipitated GLI2 by Western Blot using an anti-HA antibody to detect the polyubiquitin (B1169507) chains.
-
-
Tandem Ubiquitin Binding Entities (TUBEs): Commercially available TUBEs can be used to enrich for polyubiquitinated proteins from cell lysates, followed by Western Blotting for GLI2.
Section 3: Transcriptional Activity and Target Genes
Question 5: My GLI-responsive luciferase reporter assay results are inconsistent. What are the common pitfalls?
Answer:
Luciferase reporter assays are commonly used to measure the transcriptional activity of GLI proteins.[5][12][13] Inconsistencies can arise from several factors:
-
Cell Density: Transfection efficiency and cellular signaling can be highly dependent on cell confluency. Always plate the same number of cells for each experiment and ensure confluency is consistent at the time of transfection.
-
Transfection Reagent and Protocol: Optimize the DNA:transfection reagent ratio. Use a consistent protocol and ensure the quality of your plasmid DNA is high.
-
Normalization: Always co-transfect a control reporter plasmid (e.g., Renilla luciferase or β-galactosidase) to normalize for variations in transfection efficiency and cell number.
-
Basal Activity: Some cell lines have high basal Hedgehog signaling activity. This can be checked by treating with a Smoothened inhibitor like cyclopamine.
-
Specificity of the Reporter: The reporter construct should contain validated GLI binding sites.
Question 6: I am struggling to identify direct GLI2 target genes using Chromatin Immunoprecipitation (ChIP). What can I do to improve my results?
Answer:
ChIP can be challenging, especially for transcription factors with transient DNA binding.
-
Antibody Validation: The single most critical factor is the ChIP-grade antibody. Validate your antibody for immunoprecipitation of GLI2. Not all antibodies that work for Western Blot will work for ChIP.
-
Cross-linking: Optimize the duration and concentration of formaldehyde (B43269) cross-linking. Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of protein-DNA complexes.
-
Sonication: Shear the chromatin to an optimal size range (typically 200-800 bp). Verify the shearing efficiency on an agarose (B213101) gel.
-
Controls:
-
Cell Number: Start with a sufficient number of cells (e.g., 1x107 to 5x107 cells per ChIP) to ensure enough immunoprecipitated DNA for downstream analysis.
ChIP Experimental Workflow
Quantitative Data Summary
Table 1: GLI2 vs. GLI3 Proteolytic Processing
| Protein | Full-length to Processed Ratio | Processing Efficiency | Reference |
| GLI2 | > 6:1 | Inefficient | [5] |
| GLI3 | ~ 1:1 | Efficient | [5] |
Table 2: Impact of PKA Site Mutations on GLI2 Stability
| GLI2 Allele | Protein Stability | Processing | Reference |
| Wild-type | Normal | Occurs | [7] |
| Gli2P1-4 (PKA sites mutated) | ~2x more stable | Not processed | [7] |
Signaling Pathways
The transcriptional regulation of GLI2 is complex, primarily controlled by the Hedgehog (Hh) signaling pathway but also influenced by other pathways.
Canonical Hedgehog Signaling and GLI2 Regulation
In the absence of the Hh ligand, the receptor Patched1 (PTCH1) inhibits Smoothened (SMO). This leads to the phosphorylation of GLI2 by PKA, GSK3, and CK1, which primes it for ubiquitination and subsequent proteolytic processing into a repressor form or for complete degradation.[5][6] The Suppressor of Fused (SUFU) also sequesters GLI2 in the cytoplasm.[16][17][18] Upon Hh binding to PTCH1, SMO is activated and translocates to the primary cilium. Activated SMO inhibits GLI2 processing and degradation, leading to the accumulation of full-length, active GLI2, which then translocates to the nucleus to activate target gene expression.[5][8][19] The kinesin protein KIF7 also plays a role in regulating the SUFU-GLI2 interaction.[16][17][18][20][21]
Non-Canonical GLI2 Regulation
GLI2 activity is not solely dependent on the Hedgehog pathway. Other major signaling pathways can converge on GLI2 to regulate its expression and activity. For instance, the TGF-β pathway can directly increase GLI2 gene expression through SMAD proteins.[22][23] Additionally, pathways like EGF, PI3K/AKT, and KRAS can stabilize the GLI2 protein and enhance its activity.[11][24] This crosstalk adds a significant layer of complexity to studying GLI2 transcriptional regulation.
Detailed Experimental Protocols
Protocol 1: In vivo Ubiquitination Assay for GLI2
Objective: To detect the polyubiquitination of GLI2 in cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids: pCMV-HA-Ubiquitin, pCMV-Flag-GLI2
-
Lipofectamine 3000 or other transfection reagent
-
MG132 (proteasome inhibitor, 10 mM stock in DMSO)
-
Denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS, 1 mM DTT, Protease and Phosphatase Inhibitor Cocktails.
-
Dilution/IP Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.
-
Anti-Flag antibody (for IP)
-
Protein A/G magnetic beads
-
Anti-HA antibody (for Western Blot)
-
Anti-Flag or Anti-GLI2 antibody (for Western Blot)
Procedure:
-
Transfection: Co-transfect cells with HA-Ubiquitin and Flag-GLI2 plasmids. Include a control transfected with Flag-GLI2 only.
-
Proteasome Inhibition: 24-48 hours post-transfection, treat cells with 10-20 µM MG132 for 4-6 hours.
-
Cell Lysis (Denaturing):
-
Wash cells with ice-cold PBS.
-
Add 500 µL of hot (95°C) Denaturing Lysis Buffer directly to the plate.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Boil for 10 minutes to ensure complete denaturation.
-
Shear DNA by passing the lysate through a 25-gauge needle several times or by sonication.
-
Centrifuge at max speed for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Dilute the denatured lysate 1:10 with ice-cold Dilution/IP Buffer to reduce the SDS concentration to 0.1%.
-
Add anti-Flag antibody and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Dilution/IP Buffer.
-
-
Elution and Western Blot:
-
Elute the protein by boiling the beads in 2x SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the ubiquitin smear.
-
Probe a separate membrane or strip and re-probe the same membrane with an anti-Flag or anti-GLI2 antibody to confirm successful immunoprecipitation of GLI2.
-
Protocol 2: GLI-Responsive Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Hedgehog pathway/GLI2.
Materials:
-
Cell line responsive to Hh signaling (e.g., NIH/3T3, C3H10T1/2)
-
8xGli-BS-Luciferase reporter plasmid (contains multimerized GLI binding sites upstream of a minimal promoter driving firefly luciferase)
-
pRL-TK or similar Renilla luciferase control plasmid
-
Expression plasmid for GLI2 (optional, for overexpression studies)
-
Shh-N conditioned media or Smoothened agonist (SAG)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Plating: Plate cells in a 24-well or 96-well plate. Aim for 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the 8xGli-BS-Luciferase reporter and the Renilla control plasmid using your optimized transfection protocol. If overexpressing GLI2, include the GLI2 expression plasmid.
-
Stimulation: 24 hours post-transfection, change the media to low-serum media. Add Shh-N conditioned media, SAG, or other treatments as required.
-
Lysis: After 24-48 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase kit.
-
Measurement:
-
Transfer the lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Analysis:
-
Calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each well to get the normalized activity.
-
Express the results as fold change relative to the untreated or control condition.
-
References
- 1. GLI2 (E7R1N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Anti-GLI2 Antibodies | Invitrogen [thermofisher.com]
- 3. GLI2-Specific antibody (18989-1-AP) | Proteintech [ptglab.com]
- 4. GLI2 (R770) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphorylation of Gli2 by protein kinase A is required for Gli2 processing and degradation and the Sonic Hedgehog-regulated mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gli Phosphorylation Code in Hedgehog Signal Transduction [frontiersin.org]
- 9. Measuring Gli2 Phosphorylation by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK1-RSK2 contributes to Hedgehog signaling by stabilizing GLI2 transcription factor and inhibiting ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Increased proteolytic processing of full-length Gli2 transcription factor reduces the Hedgehog pathway activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Kif7 regulates Gli2 through Sufu-dependent and -independent functions during skin development and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. Antagonistic and cooperative actions of Kif7 and Sufu define graded intracellular Gli activities in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antagonistic and Cooperative Actions of Kif7 and Sufu Define Graded Intracellular Gli Activities in Hedgehog Signaling | PLOS One [journals.plos.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The TGF-β/SMAD/GLI2 signaling axis in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
GLI2 Target Gene Expression Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the expression of GLI2 target genes. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data presentation to facilitate robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a GLI2 antibody for Chromatin Immunoprecipitation (ChIP)?
A1: Selecting a high-quality, ChIP-grade antibody is critical for successful GLI2 ChIP-seq experiments. Key considerations include:
-
Specificity: Ensure the antibody specifically recognizes GLI2 and does not cross-react with other GLI family members (GLI1 or GLI3).[1] Look for validation data such as Western blot analysis in GLI2-knockout or knockdown cells.
-
Application-Specific Validation: The antibody should be explicitly validated for ChIP or ChIP-seq applications by the manufacturer or in peer-reviewed publications.[2]
-
Epitope: Be aware of the epitope recognized by the antibody. This can be important if you are studying specific GLI2 isoforms or post-translational modifications.
-
Clonality: Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can sometimes provide better signal due to binding multiple epitopes.
Q2: How can I validate the efficacy of a small molecule inhibitor targeting GLI2 activity?
A2: Validating a GLI2 inhibitor involves a multi-pronged approach:
-
Target Engagement: Demonstrate that the inhibitor directly interacts with GLI2. This can be assessed through techniques like cellular thermal shift assays (CETSA) or co-immunoprecipitation.
-
Downstream Target Gene Expression: Measure the mRNA and protein levels of known GLI2 target genes (e.g., PTCH1, GLI1) after inhibitor treatment. A potent inhibitor should significantly reduce their expression.[3][4]
-
Phenotypic Assays: Assess the inhibitor's effect on GLI2-dependent cellular processes, such as proliferation, migration, or apoptosis, in relevant cancer cell lines.[3][5]
-
Specificity: To confirm the inhibitor's effects are GLI2-specific, perform rescue experiments by overexpressing GLI2 or conduct experiments in GLI2-knockdown/knockout cells.[4]
Q3: What are the best practices for normalizing qPCR data when validating GLI2 target genes?
A3: Proper normalization is crucial for accurate qPCR results. Best practices include:
-
Reference Gene Selection: Do not assume common housekeeping genes (e.g., GAPDH, ACTB) are stably expressed under your experimental conditions.[6] It is essential to validate a panel of potential reference genes and select the most stable ones for your specific cell type and treatment.
-
Multiple Reference Genes: Using the geometric mean of at least two or three validated reference genes for normalization provides more robust and reliable results than using a single reference gene.[6]
-
Comparative Ct (ΔΔCt) Method: The ΔΔCt method is a widely accepted approach for relative quantification of gene expression.[6]
-
RNA Quality and Quantity: Ensure that the input RNA for all samples is of high quality and equal quantity to minimize variability in the reverse transcription step.[7]
Troubleshooting Guides
ChIP-seq Analysis
Problem: High background in GLI2 ChIP-seq results.
-
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Pre-clear the chromatin with protein A/G beads before immunoprecipitation to remove proteins that bind non-specifically.[8] |
| Insufficient washing | Increase the number and/or duration of wash steps after immunoprecipitation to remove non-specifically bound proteins. |
| Excessive cross-linking | Optimize the formaldehyde (B43269) cross-linking time and concentration. Over-cross-linking can mask epitopes and increase non-specific interactions.[8] |
| Too much starting material | Using an excessive amount of chromatin can lead to higher background. Titrate the amount of starting material to find the optimal balance between signal and background.[8] |
Problem: Low signal or no enrichment of known GLI2 target genes.
-
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Inefficient immunoprecipitation | Increase the amount of GLI2 antibody used. Ensure the antibody is of high quality and validated for ChIP.[8] |
| Poor cell lysis | Optimize the cell lysis protocol to ensure efficient release of nuclear material.[8] |
| Suboptimal sonication | Excessive sonication can lead to very small DNA fragments that are not efficiently immunoprecipitated. Optimize sonication to achieve fragment sizes primarily between 200-1000 bp.[8] |
| Low GLI2 expression | Confirm GLI2 expression in your cell line or tissue by Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous GLI2 levels or overexpressing GLI2. |
qPCR Validation
Problem: High variability between technical replicates in qPCR.
-
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for all reactions to minimize pipetting variability. |
| Poor primer/probe design | Ensure primers are specific to the target gene and have optimal annealing temperatures. Validate primer efficiency through a standard curve analysis. |
| Template quality issues | Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or similar method. |
| Suboptimal reaction conditions | Optimize the annealing temperature and primer concentrations for your specific qPCR assay.[9] |
Western Blot Analysis
Problem: Multiple bands or non-specific bands when detecting GLI2.
-
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Antibody non-specificity | Use a highly specific and validated GLI2 antibody. Test the antibody on a known GLI2-negative cell line or GLI2-knockdown/knockout lysate as a negative control.[10] |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[11] |
| Post-translational modifications | GLI2 can be post-translationally modified (e.g., phosphorylated, ubiquitinated), which can result in multiple bands.[12] Consult the literature for expected modifications in your system. |
| High antibody concentration | Titrate the primary antibody concentration to find the optimal dilution that minimizes non-specific binding.[13] |
Quantitative Data Summary
Table 1: Efficacy of GLI Inhibitors on Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Fold Change in mRNA Expression (Inhibitor vs. Control) | Reference |
| GANT61 | Ptch1-/- MEFs | Gli1 | ~0.2 | [3] |
| GANT58 | Ptch1-/- MEFs | Gli1 | ~0.4 | [3] |
| Darinaparsin | 10T1/2 | Gli1 | ~0.5 | [14][15] |
| Darinaparsin | 10T1/2 | Gli2 | ~0.6 | [14][15] |
Table 2: Summary of GLI2 ChIP-seq and RNA-seq Data in Melanoma Cell Lines
| Data Type | GLI1 | GLI2 | GLI3 | Reference |
| Differentially Expressed Genes (RNA-seq) | 808 | 941 | 58 | [16][17][18] |
| Genes with Promoter Binding Sites (ChIP-seq) | 527 | 1103 | 553 | [16][17][18] |
Experimental Protocols & Workflows
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. GLI2 is a key transcriptional effector of this pathway. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). This leads to the phosphorylation and proteolytic processing of GLI2 into a repressor form (GLI2-R). Upon Hh binding to PTCH1, the inhibition of SMO is relieved, leading to the stabilization of full-length, active GLI2 (GLI2-A), which then translocates to the nucleus to activate target gene transcription.[19][20]
Caption: The canonical Hedgehog signaling pathway in "OFF" and "ON" states.
GLI2 ChIP-seq Experimental Workflow
This workflow outlines the key steps for performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to identify genome-wide binding sites of GLI2.
Caption: A streamlined workflow for a typical GLI2 ChIP-seq experiment.
Detailed Protocol for GLI2 ChIP:
-
Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]
-
Cell Lysis and Sonication: Lyse the cells to release the nuclei, then sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade GLI2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms to identify regions of GLI2 enrichment.
qPCR Validation of GLI2 Target Genes Workflow
This workflow details the process of validating potential GLI2 target genes identified from ChIP-seq or RNA-seq experiments using quantitative PCR (qPCR).
Caption: Workflow for validating GLI2 target genes using qPCR.
Detailed Protocol for qPCR Validation:
-
RNA Isolation: Isolate total RNA from cells or tissues using a method that yields high-quality, intact RNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[22]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, forward and reverse primers for your target gene and validated reference genes, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol.[22]
-
Data Analysis: Determine the Ct values for each gene and sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the geometric mean of the reference genes.[23]
RNA-seq Analysis of GLI2 Knockdown Workflow
This workflow outlines the computational steps for analyzing RNA-sequencing data to identify genes differentially expressed upon GLI2 knockdown.
Caption: Bioinformatic workflow for RNA-seq data analysis.[24]
References
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological GLI2 inhibition prevents myofibroblast cell-cycle progression and reduces kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLI2 but not GLI1/GLI3 plays a central role in the induction of malignant phenotype of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GLI genes as the molecular switch in disrupting Hedgehog signaling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. r-bloggers.com [r-bloggers.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Pharmacological GLI2 inhibition prevents myofibroblast cell-cycle progression and reduces kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GLI2 | Cancer Genetics Web [cancerindex.org]
- 16. benchchem.com [benchchem.com]
- 17. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines | MDPI [mdpi.com]
- 18. cusabio.com [cusabio.com]
- 19. GliFHV mice: a novel tool to investigate GLI processing and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GLI2 promotes cell proliferation and migration through transcriptional activation of ARHGEF16 in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gli2 mediates the development of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PRRX2 Regulates GLI2 to Promote Proliferation, Invasion, and Metastasis by Inhibiting Senescence via Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DNA Ligase II Activity: A Comparative Guide for Researchers
For researchers in molecular biology and drug development, ensuring the activity and specificity of enzymes is paramount. This guide provides a comprehensive comparison for validating the activity of mammalian DNA ligase II, utilizing a positive control and comparing its performance against a relevant alternative, DNA ligase III. This guide is designed for researchers, scientists, and drug development professionals seeking to objectively assess enzyme function through experimental data.
Comparative Analysis of DNA Ligase Activity
To effectively validate DNA ligase II, its activity is compared against DNA ligase III, an enzyme with which it shares considerable homology and is sometimes considered its precursor. The key differentiator lies in their substrate specificities.
| Feature | DNA Ligase II | DNA Ligase III | T4 DNA Ligase (Reference) |
| Primary Function | DNA repair | DNA repair, mitochondrial DNA replication | General DNA ligation (cloning) |
| Optimal Substrate | Oligo(dT) annealed to a poly(rA) template[1][2] | Nicked DNA, DNA double-strand breaks[3][4][5] | Cohesive and blunt-ended DNA[6] |
| Blunt-End Ligation | Not catalyzed under standard conditions[1][2] | Can perform end-joining[5][6] | Efficient |
| End-Joining Efficiency | Lower | Higher for certain substrates (e.g., 5'-overhangs) compared to DNA Ligase I[5] | High |
Experimental Validation Workflow
The following diagram outlines the general workflow for validating DNA ligase II activity with a positive control.
References
- 1. Different substrate specificities of the two DNA ligases of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA ligase 3 - Wikipedia [en.wikipedia.org]
- 4. Altered DNA ligase activity in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative analysis of the end-joining activity of several DNA ligases | PLOS One [journals.plos.org]
comparing the fidelity of DNA ligase II and T4 DNA ligase
A Comparative Guide to the Fidelity of DNA Ligase II and T4 DNA Ligase
For researchers, scientists, and drug development professionals, selecting the appropriate DNA ligase is paramount for the success of molecular biology applications, from routine cloning to the construction of complex gene assemblies. Fidelity, the ability of a ligase to discriminate against mismatched or damaged DNA ends, is a critical parameter influencing the accuracy of these applications. This guide provides an objective comparison of the fidelity of mammalian DNA ligase II and the widely used bacteriophage T4 DNA ligase, supported by experimental data and detailed protocols.
Introduction to DNA Ligase II and T4 DNA Ligase
T4 DNA Ligase , isolated from bacteriophage T4, is the workhorse of molecular biology. It is an ATP-dependent enzyme that efficiently joins both cohesive (sticky) and blunt-ended DNA fragments.[1][2] Its versatility has made it a staple in a vast array of in vitro applications, including cloning, library construction for next-generation sequencing (NGS), and DNA assembly methods like Golden Gate.[3][4]
DNA Ligase II is a mammalian enzyme with a more specialized role in DNA repair. It is now understood to be derived from the LIG3 gene, which also encodes DNA ligase III.[5][6] DNA ligase II is likely a proteolytic fragment or an alternatively spliced isoform of DNA ligase IIIα.[5][6][7] Its primary function is within the cell, participating in DNA repair pathways such as nucleotide excision repair.[7][8] Unlike T4 DNA ligase, it is not commercially available as a standalone reagent for common molecular biology applications. Therefore, this guide will consider the properties of DNA ligase III as a proxy for DNA ligase II. Human DNA ligase III (hLig3) exhibits robust intermolecular DNA joining activity and plays a crucial role in maintaining genomic integrity.[9][10]
Comparative Analysis of Fidelity
T4 DNA Ligase Fidelity: A Quantitative Perspective
The fidelity of T4 DNA ligase has been extensively studied, particularly in the context of cohesive end ligation used in Golden Gate assembly. High-throughput sequencing methods have provided a comprehensive view of its mismatch tolerance.
While T4 DNA ligase generally prefers correctly base-paired substrates, it is known to tolerate certain mismatches, with G:T wobble pairs being the most frequently ligated non-canonical pairing.[4] The fidelity of T4 DNA ligase is also influenced by the sequence of the overhangs, with GC-rich overhangs generally being ligated more efficiently.[11]
Table 1: Mismatch Ligation Frequencies for T4 DNA Ligase with Four-Base Overhangs
| Mismatch Type | Mismatch Frequency Range (%) |
| G:T | 1.0 - 5.0 |
| T:T | 0.1 - 1.0 |
| A:C | 0.1 - 0.5 |
| Purine:Purine (A:A, A:G, G:G) | 0.1 - 0.5 |
| C:C | < 0.1 |
| C:T | < 0.1 |
Note: These are approximate ranges derived from multiple studies and can vary based on specific overhang sequences and reaction conditions.
DNA Ligase II/III Fidelity: A Functional Perspective
The fidelity of mammalian DNA ligases, including DNA ligase III, is critical for their role in DNA repair, where they must accurately seal nicks in the DNA backbone to prevent mutations. Human DNA ligase III has been shown to have a high degree of specificity and can discriminate against mismatched and damaged DNA ends.[12]
In the context of base excision repair (BER), DNA ligase I and III are responsible for the final ligation step. Studies have shown that human DNA ligase III is more efficient at distinguishing correctly paired bases from mismatches at the 3'-terminus of a nick compared to DNA ligase I.[13] This high fidelity is crucial to ensure that damaged or incorrectly repaired DNA is not permanently sealed into the genome. While quantitative data on the misligation frequencies for a wide range of mismatches is less comprehensive than for T4 DNA ligase, the available evidence strongly suggests that DNA ligase III possesses high fidelity in its physiological context.
Experimental Protocols
1. High-Throughput Fidelity Assay for T4 DNA Ligase using SMRT Sequencing
This protocol is adapted from studies that comprehensively profile DNA ligase fidelity.[14]
Objective: To determine the frequency of correct and incorrect ligation events for a library of DNA substrates with randomized overhangs.
Methodology:
-
Substrate Preparation: A library of DNA substrates is generated with a central region containing randomized four-base overhangs. This is typically achieved by annealing and ligating oligonucleotides.
-
Ligation Reaction:
-
Combine 100 nM of the DNA substrate library with 1.75 µM T4 DNA ligase in 1x T4 DNA ligase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 10 mM DTT).
-
Incubate the reaction for a defined period (e.g., 1 hour) at a specific temperature (e.g., 25°C).
-
Quench the reaction by adding EDTA.
-
-
Library Preparation for Sequencing:
-
The ligated products are purified.
-
Exonucleases are used to remove any unligated, single-stranded DNA.
-
Adapters for Single-Molecule Real-Time (SMRT) sequencing are ligated to the ends of the DNA fragments.
-
-
SMRT Sequencing and Data Analysis:
-
The prepared library is sequenced on a Pacific Biosciences SMRT sequencing platform.
-
The resulting sequencing reads are analyzed to identify the ligated junction sequences.
-
The frequency of each Watson-Crick and mismatched ligation event is calculated by comparing the observed junction sequences to the expected correct pairings.
-
2. In Vitro Nick Ligation Fidelity Assay for Human DNA Ligase III
This protocol is a generalized method for assessing the ability of a ligase to discriminate against mismatches at a nick.
Objective: To compare the ligation efficiency of a correctly base-paired substrate versus a substrate containing a mismatch at a specific position.
Methodology:
-
Substrate Preparation:
-
Design and synthesize three oligonucleotides: a template strand, a 5'-phosphorylated upstream strand, and a 3'-hydroxyl downstream strand.
-
The upstream and downstream strands are designed to anneal to the template strand, creating a nick.
-
Create a set of substrates where the base at the 3'-end of the upstream strand or the 5'-end of the downstream strand is either correctly paired with the template or is a mismatch.
-
Label one of the oligonucleotides (e.g., the upstream strand) with a radioactive or fluorescent tag for detection.
-
-
Ligation Reaction:
-
Anneal the oligonucleotides to form the nicked DNA substrate.
-
Set up ligation reactions containing the nicked substrate and purified human DNA ligase III in an appropriate buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM ATP, 5 mM DTT).
-
Incubate the reactions at 37°C for various time points.
-
-
Analysis:
-
Stop the reactions and denature the DNA.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of ligated product (full-length strand) versus the unligated labeled oligonucleotide.
-
The fidelity is determined by comparing the rate of ligation of the mismatched substrate to the rate of ligation of the correctly paired substrate.
-
Visualizing Experimental Workflows
References
- 1. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. DNA ligase - Wikipedia [en.wikipedia.org]
- 4. neb.com [neb.com]
- 5. Mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of mammalian DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. byjus.com [byjus.com]
- 9. academic.oup.com [academic.oup.com]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. Mismatch discrimination and sequence bias during end-joining by DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human DNA Ligase III Recognizes DNA Ends by Dynamic Switching Between Two DNA Bound States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA ligase I fidelity mediates the mutagenic ligation of pol β oxidized and mismatch nucleotide insertion products in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
functional differences between DNA ligase I and DNA ligase II
An Objective Comparison of DNA Ligase I and DNA Ligase III: Functions, Mechanisms, and Experimental Analysis
Introduction
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, a critical step in maintaining genomic integrity during DNA replication, repair, and recombination.[1][2][3] In mammals, three distinct genes encode for DNA ligases: LIG1, LIG3, and LIG4. While DNA ligase I and DNA ligase III are the focus of this guide, it is important to clarify the status of "DNA ligase II". Scientific consensus now regards DNA ligase II as a purification artifact that arises from the proteolytic degradation of DNA ligase III, and not as a product of a distinct gene.[2][4][5][6] Therefore, this guide will provide a detailed functional comparison between DNA ligase I (LIG1) and DNA ligase III (LIG3), the latter encompassing the activities previously attributed to DNA ligase II.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the functional differences, supporting experimental data, and detailed methodologies for studying these crucial enzymes.
Core Functional Differences
DNA ligase I and DNA ligase III have evolved to perform specialized, though sometimes overlapping, roles within the cell.
-
DNA Ligase I (LIG1): The primary role of LIG1 is in DNA replication, specifically joining the thousands of Okazaki fragments generated during lagging strand synthesis to create a continuous DNA strand.[4][7][8] It is recruited to replication foci through its interaction with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery.[7][9] LIG1 also contributes to certain DNA repair pathways, including long-patch base excision repair (LP-BER) and nucleotide excision repair (NER).[10][11][12]
-
DNA Ligase III (LIG3): The LIG3 gene is unique in that it produces multiple isoforms through alternative splicing and alternative translation initiation, leading to nuclear and mitochondrial forms of the enzyme.[10][13][14] LIG3 is the only DNA ligase present in mitochondria and is indispensable for the replication and repair of mitochondrial DNA (mtDNA).[6][13][14] In the nucleus, the major isoform, LIG3α, forms a stable complex with the scaffold protein XRCC1. This complex is a key player in the repair of DNA single-strand breaks (SSBs) and in the base excision repair (BER) pathway.[6][12][14] Furthermore, LIG3 is implicated in an alternative pathway of non-homologous end joining (alt-NHEJ) for the repair of double-strand breaks (DSBs).[13][14][15]
Interestingly, studies have revealed a degree of functional redundancy. In certain cellular contexts, LIG3 can compensate for the absence of LIG1 in joining Okazaki fragments, highlighting a functional versatility for this enzyme.[10][16]
Quantitative Performance Data
Recent biochemical studies have elucidated the catalytic efficiencies of LIG1 and LIG3 in end-joining (EJ) reactions, which are critical for DSB repair. The data reveals differences in their substrate specificity and response to physiological conditions.
| Parameter | DNA Ligase I (LIG1) | DNA Ligase III (LIG3) | Substrate Type | Experimental Conditions | Reference |
| Catalytic Efficiency (kcat/KM, DNA) | Similar to LIG3 | Similar to LIG1 | Blunt-end DSB | Saturating Mg2+ | [17][18] |
| Catalytic Efficiency (kcat/KM, DNA) | Similar to LIG3 | Similar to LIG1 | 3'-overhang DSB | Saturating Mg2+ | [17][18] |
| Catalytic Efficiency (kcat/KM, DNA) | ~20-fold lower than LIG3 | High | 5'-overhang DSB | Saturating Mg2+ | [17][18] |
| End-Joining Activity | Compromised | Efficient | Blunt-end & 3'-overhang DSBs | Physiological Mg2+ (1 mM) | [17][18] |
| Effect of Molecular Crowding (PEG) | Activity restored/stimulated | Inhibited at >10% PEG | Blunt-end & 3'-overhang DSBs | Physiological Mg2+ (1 mM) | [17][18] |
| DNA Binding Affinity | Weaker | Greater | DNA ends | All tested conditions | [17][18] |
Table 1: Summary of in vitro end-joining performance of human DNA ligase I and DNA ligase III.
Key Cellular Pathways and Mechanisms
The distinct roles of LIG1 and LIG3 are rooted in their participation in different cellular pathways. The following diagrams illustrate their fundamental mechanisms and process workflows.
General Mechanism of ATP-Dependent DNA Ligation
All mammalian DNA ligases, including LIG1 and LIG3, are ATP-dependent and follow a conserved three-step catalytic mechanism to seal a nick in the DNA backbone.[7][19]
Caption: The three-step mechanism of DNA ligation.
DNA Ligase I in Lagging Strand Synthesis
During DNA replication, LIG1 is essential for joining Okazaki fragments on the lagging strand. This process involves the coordinated action of several enzymes.
Caption: Workflow of Okazaki fragment maturation.
DNA Ligase III in Single-Strand Break Repair
LIG3α, in complex with XRCC1, is central to the repair of single-strand breaks, often arising from base damage.
Caption: DNA Ligase III in Base Excision/SSB Repair.
Experimental Protocols
Characterizing the specific functions of DNA ligases requires distinct experimental approaches. Below are outlines of key methodologies.
Protocol 1: Okazaki Fragment Ligation Assay
This assay assesses the ability of a cell extract or purified ligase to join nascent DNA fragments synthesized during replication. It is a classic method to study LIG1 function.
Objective: To measure the rate of joining of Okazaki fragments into high molecular weight DNA.
Methodology:
-
Cell Culture and Synchronization: Culture mammalian cells and synchronize them at the G1/S phase boundary.
-
Pulse-Chase Labeling: Release cells into S phase and perform a short "pulse" incubation (e.g., 30-60 seconds) with a radioactive DNA precursor like [³H]-thymidine to label newly synthesized Okazaki fragments.[20]
-
Chase: "Chase" the pulse by adding a high concentration of non-radioactive thymidine (B127349) and collect cells at various time points (e.g., 0, 1, 5, 30 minutes).[20]
-
DNA Extraction: Gently lyse the cells and denature the DNA under alkaline conditions to separate the strands.
-
Sedimentation Analysis: Layer the extracted DNA onto an alkaline sucrose (B13894) gradient and centrifuge at high speed. The gradient separates DNA molecules based on their size.
-
Fractionation and Quantification: Collect fractions from the gradient and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the radioactivity against the fraction number. Initially, radioactivity will be concentrated in small-sized fragments (Okazaki fragments). Over the chase period, a functional ligase will join these fragments, shifting the radioactive peak towards larger, high molecular weight DNA. The rate of this shift is indicative of ligase activity.
Protocol 2: In Vitro DNA Ligase Activity Assay (Gel-Based)
This biochemical assay directly measures the enzymatic activity of a purified DNA ligase using a defined DNA substrate. It can be adapted to test for single-strand nick sealing or double-strand end-joining.
Objective: To quantify the conversion of a DNA substrate to a ligated product.
Methodology:
-
Substrate Preparation: Prepare a suitable DNA substrate. For nick sealing, this is typically a plasmid that has been treated with a nicking endonuclease or a synthetic oligonucleotide duplex with a central nick. For end-joining, a linearized plasmid or synthetic DNA with blunt or cohesive ends is used.[17][21] One strand is often radiolabeled (e.g., with ³²P) at the 5' end for visualization.
-
Ligation Reaction: Set up a reaction mixture containing:
-
10x Ligase Buffer (typically includes Tris-HCl, MgCl₂, DTT)
-
ATP
-
Defined amount of DNA substrate
-
Varying amounts of purified DNA ligase I or III
-
Nuclease-free water to the final volume.[21]
-
-
Incubation: Incubate the reaction at the optimal temperature for the ligase (e.g., 22°C or 37°C) for a specific time.[21]
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (EDTA) and a denaturant (SDS).
-
Gel Electrophoresis: Analyze the reaction products by running the samples on an agarose (B213101) or polyacrylamide gel. A denaturing gel is used for nick-sealing assays to separate the ligated strand from the unligated substrate.
-
Visualization and Quantification: Visualize the DNA bands using autoradiography or phosphorimaging. The ligated product will migrate slower than the substrate. Quantify the band intensities to calculate the percentage of substrate converted to product, which represents the ligase activity.
Protocol 3: Single-Strand Break Repair (SSBR) Cellular Assay
This assay measures the capacity of cells to repair single-strand breaks, a process heavily reliant on the LIG3-XRCC1 pathway.
Objective: To assess the in vivo efficiency of SSBR.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., wild-type vs. LIG3-deficient) and treat them with a DNA damaging agent that induces SSBs, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis):
-
Embed treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution under alkaline conditions. This unwinds the DNA and relaxes supercoiling.
-
Perform electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Microscopy and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to measure the amount of DNA in the tail versus the head. The "tail moment" (a product of tail length and tail DNA intensity) is a common metric for quantifying DNA damage.
-
-
Repair Kinetics: To measure repair, allow cells to recover in fresh medium for various times after the initial damage before performing the comet assay. A decrease in the tail moment over time indicates successful DNA repair. Comparing the repair kinetics between different cell lines can reveal the role of specific proteins like LIG3.
Conclusion
While both DNA ligase I and DNA ligase III are essential for maintaining genome stability, they are directed to distinct cellular processes. LIG1 is the primary replicative ligase, specialized for the high-throughput task of joining Okazaki fragments. In contrast, LIG3 is a versatile repair enzyme, crucial for mitochondrial DNA maintenance and for nuclear pathways that resolve single-strand breaks and certain double-strand breaks. Their unique N- and C-terminal domains, which mediate specific protein-protein interactions, are key to targeting them to these different functions.[12][22] Understanding these functional distinctions is critical for basic research into DNA metabolism and for the development of targeted therapies that exploit dependencies on specific DNA repair pathways in diseases like cancer.[11][23]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. DNA ligases in the repair and replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. What Is DNA Ligase? Definition & Role [excedr.com]
- 6. DNA ligase - Wikipedia [en.wikipedia.org]
- 7. DNA ligase I, the replicative DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. DNA ligase I selectively affects DNA synthesis by DNA polymerases delta and epsilon suggesting differential functions in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional redundancy between DNA ligases I and III in DNA replication in vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of LIG1 and LIG3 as prognostic biomarkers in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between DNA polymerases and DNA ligases: Influence on substrate channeling and the fidelity of DNA ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA ligase 3 - Wikipedia [en.wikipedia.org]
- 14. Human DNA Ligase III Recognizes DNA Ends by Dynamic Switching Between Two DNA Bound States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Human DNA ligases I and III have stand-alone end-joining capability, but differ in ligation efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Eukaryotic DNA Ligases: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Days weaving the lagging strand synthesis of DNA — A personal recollection of the discovery of Okazaki fragments and studies on discontinuous replication mechanism — - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Checking Your T4 DNA Ligase Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. bisresearch.com [bisresearch.com]
A Researcher's Guide to DNA Ligase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
DNA ligases are indispensable enzymes in molecular biology, catalyzing the formation of phosphodiester bonds to join breaks in DNA.[1][2] The selection of an appropriate DNA ligase is critical for the success of various applications, from routine cloning to the development of high-fidelity diagnostic assays. This guide provides a detailed comparison of the substrate specificities of common DNA ligases, supported by quantitative data and experimental protocols to aid in your research and development endeavors.
Comparative Analysis of DNA Ligase Activity
The substrate specificity of a DNA ligase dictates its utility for a given molecular biology application. Key factors include the type of DNA ends (cohesive, blunt, or nicked) and the nature of the nucleic acid strands (DNA, RNA, or hybrids). The following table summarizes the relative efficiencies of several widely used DNA ligases on various substrates.
| DNA Ligase | Substrate Type | Relative Efficiency/Key Characteristics | Cofactor | Source Organism |
| T4 DNA Ligase | Cohesive Ends | Very High. The enzyme of choice for most standard cloning.[3] | ATP | Bacteriophage T4 |
| Blunt Ends | High. Much more efficient than E. coli DNA ligase.[1][3] Activity is enhanced by molecular crowding agents like PEG.[4][5] | ATP | Bacteriophage T4 | |
| Nicked dsDNA | Very High. Efficiently seals single-strand breaks.[5] | ATP | Bacteriophage T4 | |
| DNA-RNA Hybrids | Moderate. Can ligate DNA nicks on an RNA strand in a DNA-RNA duplex.[1][6] | ATP | Bacteriophage T4 | |
| Mismatched Nicks | Low Fidelity. Can ligate nicks with mismatched base pairs, which may be undesirable for high-fidelity applications.[7][8] | ATP | Bacteriophage T4 | |
| E. coli DNA Ligase | Cohesive Ends | High. More specific for cohesive ends than T4 DNA Ligase.[3] | NAD+ | Escherichia coli |
| Blunt Ends | Very Low to Negligible.[3][7] Useful when blunt-end ligation needs to be suppressed.[3][7] | NAD+ | Escherichia coli | |
| Nicked dsDNA | High. Its primary role in vivo is to seal Okazaki fragments. | NAD+ | Escherichia coli | |
| DNA-RNA Hybrids | No significant activity.[3] | NAD+ | Escherichia coli | |
| Taq DNA Ligase | Cohesive Ends | Negligible activity on short cohesive ends for end-joining.[5] | NAD+ | Thermus aquaticus |
| Blunt Ends | No activity.[7] | NAD+ | Thermus aquaticus | |
| Nicked dsDNA | Very High. Active at elevated temperatures (37-75°C) and highly specific for nicks.[5][7] | NAD+ | Thermus aquaticus | |
| Mismatched Nicks | High Fidelity. Exhibits greater discrimination against mismatches compared to T4 DNA ligase, making it ideal for SNP detection.[7][8][9][10] | NAD+ | Thermus aquaticus | |
| PBCV-1 DNA Ligase | Cohesive/Blunt Ends | Efficient at end-joining.[4] | ATP | Paramecium bursaria Chlorella virus 1 |
| Nicked dsDNA | High. Efficiently seals nicks in dsDNA.[11] | ATP | Paramecium bursaria Chlorella virus 1 | |
| RNA-splinted DNA | Uniquely efficient at ligating single-stranded DNA molecules splinted by a complementary RNA strand, outperforming T4 DNA ligase in this context.[11][12] | ATP | Paramecium bursaria Chlorella virus 1 |
Experimental Protocol: DNA Ligase Substrate Specificity Assay
This protocol outlines a general method for comparing the ligation efficiency of different DNA ligases on a specific substrate, such as cohesive-ended DNA fragments.
Objective: To determine the relative ligation efficiency of a test DNA ligase compared to a standard (e.g., T4 DNA Ligase) on a linearized plasmid with cohesive ends.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Restriction enzyme that creates cohesive ends (e.g., HindIII)
-
Test DNA Ligase and T4 DNA Ligase
-
10X Ligase Buffer appropriate for each enzyme (ATP- or NAD+-based)
-
Nuclease-free water
-
Agarose (B213101) gel, TBE or TAE buffer, and DNA stain (e.g., ethidium (B1194527) bromide)
-
Gel loading dye (containing SDS to stop the reaction and dissociate ligase from DNA)[13]
-
Incubator or water bath
Procedure:
-
Substrate Preparation:
-
Digest 5-10 µg of plasmid DNA with the chosen restriction enzyme to generate linearized DNA with cohesive ends.
-
Purify the linearized DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove the restriction enzyme.
-
Resuspend the purified DNA in nuclease-free water and determine its concentration.
-
-
Ligation Reaction Setup:
-
Set up ligation reactions in separate tubes for each ligase being tested. Include a negative control with no ligase.
-
A typical 20 µL reaction mixture would be:
-
Linearized Plasmid DNA: 100-200 ng
-
10X Ligase Buffer: 2 µL
-
DNA Ligase: 1 unit (or as recommended by the manufacturer)
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Mix the components gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the respective ligases. For T4 DNA ligase with cohesive ends, 10 minutes at room temperature (22-25°C) is often sufficient.[3][13] For other ligases, or for blunt ends, longer incubation times or different temperatures (e.g., 16°C overnight) may be required.
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding gel loading dye containing 0.2% SDS.[13]
-
Load the entire reaction volume onto a 1.0% agarose gel.
-
Run the gel until adequate separation of DNA fragments is achieved.
-
Stain the gel with a DNA stain and visualize it under UV light.
-
-
Data Interpretation:
-
The unligated, linearized plasmid will appear as a single band.
-
Successful ligation will result in the formation of higher molecular weight products, such as dimers, trimers, and other multimers, which will appear as a ladder of bands above the initial linear fragment.[13]
-
The efficiency of ligation can be qualitatively assessed by the intensity of the high molecular weight bands compared to the remaining unligated substrate. For quantitative analysis, densitometry software can be used to measure the percentage of ligated product.
-
Visualizing Workflows and Selection Logic
To further aid in experimental design and enzyme selection, the following diagrams illustrate a typical workflow for assessing ligase activity and a logical guide for choosing the appropriate enzyme.
Caption: Experimental workflow for DNA ligase substrate specificity assay.
Caption: A guide for selecting a DNA ligase based on application and substrate.
References
- 1. DNA ligase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. Comparative analysis of the end-joining activity of several DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. neb.com [neb.com]
- 9. Thermostable DNA ligases from hyperthermophiles in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Thermostable DNA ligases from hyperthermophiles in biotechnology [frontiersin.org]
- 11. Efficient DNA ligation in DNA–RNA hybrid helices by Chlorella virus DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Efficient DNA ligation in DNA–RNA hybrid helices by Chlorella virus DNA ligase | Semantic Scholar [semanticscholar.org]
- 13. Checking Your T4 DNA Ligase Activity | Thermo Fisher Scientific - CL [thermofisher.com]
A Comparative Kinetic Analysis of Human DNA Ligase II (LIG3α) and Other Human DNA Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of human DNA ligase II, an isoform of DNA ligase IIIα, with other key human DNA ligases: DNA ligase I, DNA ligase IIIβ, and DNA ligase IV. The information presented is supported by experimental data to assist in research and drug development decisions.
Introduction to DNA Ligase II
Human DNA ligase II is not the product of a distinct gene but arises from the alternative splicing of the LIG3 gene. The nuclear form of DNA ligase IIIα is often referred to as DNA ligase II. This enzyme plays a critical role in DNA repair pathways, particularly in nucleotide excision repair (NER) and base excision repair (BER), where it catalyzes the formation of a phosphodiester bond to seal single-stranded nicks in the DNA backbone.
Comparative Kinetic Performance
The catalytic efficiency of DNA ligases is a crucial parameter for understanding their specific roles in cellular processes. The following table summarizes the kinetic parameters (Km and kcat) of various human DNA ligases for a nicked DNA substrate, providing a basis for their comparative performance.
| Enzyme | Substrate | Km (nM) | kcat (min⁻¹) | kcat/Km (min⁻¹nM⁻¹) |
| DNA Ligase I | Nicked DNA | 3.1 ± 0.6 | 0.55 ± 0.02 | 0.18 |
| DNA Ligase IIIα/XRCC1 | Nicked DNA | 2.5 ± 0.4 | 0.48 ± 0.01 | 0.19 |
| DNA Ligase IIIβ | Nicked DNA | 4.2 ± 0.9 | 0.61 ± 0.03 | 0.15 |
| DNA Ligase IV/XRCC4 | Nicked DNA | Not Determined | Not Determined | Not Determined |
Data sourced from a study by Chen et al. (2005), which utilized a fluorescence-based ligation assay.[1]
Note: The activity of DNA Ligase IV/XRCC4 on nicked DNA was found to be very low and did not follow Michaelis-Menten kinetics under the assay conditions, thus Km and kcat could not be determined.[1] DNA Ligase IIIα typically forms a complex with XRCC1 in the nucleus, which is its active form in DNA repair.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of DNA ligases is provided below, based on a fluorescence-based DNA ligation assay.[1]
Fluorescence-Based DNA Ligation Assay
This assay measures the ligation of a fluorescently labeled DNA substrate.
Materials:
-
Nicked DNA substrate: A 38-mer oligonucleotide with a 5'-phosphate and a 3'-hydroxyl at the nick, annealed to a complementary 38-mer oligonucleotide. The 5' end of the nicked strand is labeled with a fluorophore (e.g., 6-FAM) and the 3' end of the complementary strand is labeled with a quencher (e.g., Dabcyl). Ligation brings the fluorophore and quencher into close proximity, resulting in a decrease in fluorescence.
-
Purified DNA ligases: DNA ligase I, DNA ligase IIIα/XRCC1, DNA ligase IIIβ, and DNA ligase IV/XRCC4.
-
Ligation buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP.
-
96-well microplate reader with appropriate filters for the chosen fluorophore.
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each well should contain the ligation buffer and varying concentrations of the nicked DNA substrate.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified DNA ligase to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction at each substrate concentration from the linear portion of the fluorescence decay curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizing Key Processes
To better understand the context of DNA ligase II (IIIα) function, the following diagrams illustrate its origin through alternative splicing and its role in a key DNA repair pathway.
Caption: Alternative splicing of the LIG3 gene.
The diagram above illustrates how two different isoforms of DNA ligase III, IIIα (which includes the nuclear form referred to as DNA ligase II) and IIIβ, are generated from a single gene through the inclusion of different terminal exons.
Caption: Role of DNA Ligase IIIα in Base Excision Repair.
This diagram outlines the key steps of the base excision repair (BER) pathway, a major DNA repair mechanism in which DNA ligase IIIα, in complex with XRCC1, plays an essential role in the final ligation step to restore the integrity of the DNA strand.
References
A Comparative Guide to Mammalian DNA Ligases: Unraveling the In Vivo Function of DNA Ligase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mammalian DNA ligases, with a special focus on the in vivo validation of DNA ligase II's function. While DNA ligases I, III, and IV have been extensively studied, DNA ligase II remains a more enigmatic member of this crucial enzyme family. This document aims to clarify its role by comparing its known and inferred functions with those of its better-understood counterparts, supported by experimental data and detailed methodologies.
Introduction to Mammalian DNA Ligases
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, a critical step in joining DNA strands during replication, repair, and recombination. In mammals, three distinct genes encode the primary DNA ligases: LIG1, LIG3, and LIG4. Notably, DNA ligase II is not the product of a separate gene but is an alternatively spliced isoform of the LIG3 gene . This guide will, therefore, discuss DNA ligase II within the context of the broader functions of the LIG3 gene and its primary protein products, DNA ligase IIIα and IIIβ.
Comparative Overview of DNA Ligase Functions
The distinct roles of mammalian DNA ligases are largely determined by their subcellular localization, interaction partners, and substrate specificities. While there is some functional overlap, they are generally not interchangeable.
| Feature | DNA Ligase I (LIG1) | DNA Ligase III (LIG3) | DNA Ligase IV (LIG4) |
| Primary Function | Okazaki fragment ligation during DNA replication; Long-patch base excision repair (BER) | Base excision repair (BER); Single-strand break repair (SSBR); Alternative non-homologous end joining (A-NHEJ); Mitochondrial DNA maintenance | Non-homologous end joining (NHEJ) of double-strand breaks (DSBs) |
| Key Interaction Partners | Proliferating cell nuclear antigen (PCNA), Replication factor C (RFC) | X-ray repair cross-complementing protein 1 (XRCC1), Poly(ADP-ribose) polymerase 1 (PARP1) | X-ray repair cross-complementing protein 4 (XRCC4), DNA-dependent protein kinase (DNA-PK) |
| Subcellular Localization | Nucleus (replication foci) | Nucleus and Mitochondria | Nucleus |
| Phenotype of Knockout (Mouse) | Embryonic lethality | Embryonic lethality (due to mitochondrial dysfunction) | Embryonic lethality, severe immunodeficiency |
The Ambiguity of DNA Ligase II
Historically, DNA ligase II was identified as a distinct biochemical activity. However, molecular studies have revealed that it arises from the LIG3 gene. The specific in vivo functions of the DNA ligase II isoform are not well-defined in current literature, with research predominantly focusing on the major nuclear and mitochondrial isoforms of DNA ligase IIIα. It is hypothesized that DNA ligase II may play a role in specific cellular contexts or in response to particular types of DNA damage, but concrete in vivo validation is lacking.
In Vivo Validation of DNA Ligase Function: Experimental Approaches
Validating the function of a specific DNA ligase in vivo often involves a combination of genetic, cellular, and biochemical approaches. A common strategy is to compare the cellular response to DNA damage in wild-type cells versus cells where the ligase of interest has been depleted or knocked out.
Experimental Workflow: Assessing DNA Ligase Function in Response to DNA Damage
Caption: Workflow for in vivo validation of DNA ligase function.
Key Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
This technique is used to detect DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest wild-type and ligase-deficient cells. Induce DNA damage as required.
-
Embedding: Mix cells with low-melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding (for single-strand breaks): Incubate slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks (DSBs).
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 (γH2AX). Antibodies specific to γH2AX can be used to detect these foci at the sites of DNA damage.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and induce DSBs (e.g., with ionizing radiation).
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.
Signaling Pathways Involving DNA Ligases
The recruitment and activity of DNA ligases are tightly regulated within specific DNA repair pathways.
Base Excision Repair (BER) Pathway and the Role of LIG3
Caption: Simplified Base Excision Repair (BER) pathway.
Quantitative Data Summary
Direct quantitative in vivo data for DNA ligase II is scarce. However, in vitro studies and analyses of LIG3-deficient cells provide insights into the relative contributions of the different ligases.
| Parameter | DNA Ligase I | DNA Ligase IIIα | DNA Ligase IV/XRCC4 |
| Recruitment to DNA Damage (Laser Micro-irradiation) | Slower recruitment | Rapid recruitment to single-strand breaks | Faint accumulation at damage sites |
| Relative Nick Sealing Efficiency (in vitro) | High | High (especially in complex with XRCC1) | Lower for nicks, specialized for DSBs |
| End-Joining Efficiency (in vitro) | Can perform alternative end-joining | Efficient in alternative end-joining | Primary ligase for canonical NHEJ |
Conclusion
While DNA ligase II remains the least characterized of the mammalian DNA ligases, its origin from the LIG3 gene places it within the context of base excision repair and single-strand break repair. The lack of specific in vivo validation for the DNA ligase II isoform highlights an area for future research. The experimental approaches outlined in this guide provide a framework for investigating the subtle and potentially specialized roles of all DNA ligase isoforms. A deeper understanding of the interplay and redundancy between these essential enzymes will be critical for the development of targeted therapies for cancer and other diseases associated with genomic instability.
A Researcher's Guide to DNA Ligase Antibody Cross-Reactivity
An objective comparison of commercially available antibodies for DNA Ligase I, III, and IV, supported by experimental data and protocols to ensure specificity and reproducibility in research.
This guide provides a comparative analysis of commercially available antibodies for the three main mammalian DNA ligases: DNA Ligase I (LIG1), DNA Ligase III (LIG3), and DNA Ligase IV (LIG4). We present available cross-reactivity data, detailed experimental protocols for validation, and visual workflows to aid researchers in selecting and verifying the best antibodies for their needs.
Comparative Analysis of DNA Ligase Antibodies
The selection of a highly specific antibody is the first step toward reliable experimental results. Below is a summary of commercially available antibodies for DNA Ligase I, III, and IV, with a focus on their validated applications and known species cross-reactivity. It is crucial to note that while manufacturers provide validation data, independent verification in the context of your specific experimental setup is highly recommended.[3]
Table 1: DNA Ligase I (LIG1) Antibody Comparison
| Antibody (Clone/ID) | Host/Type | Supplier | Tested Applications | Species Reactivity (Verified) | Potential Cross-Reactivity Notes |
| 10H5 [4][5] | Mouse / Monoclonal | Thermo Fisher (MA1-23189), Novus Biologicals (NB100-119) | WB, IHC(P), ICC/IF, IP | Human, Mouse | Reactivity also reported in Rabbit, Hamster, Fish, and Chicken literature.[5] |
| 5H5 [6] | Mouse / Monoclonal | MilliporeSigma | WB, IHC, ICC | Human, Mouse | Immunogen is His-tagged full-length human recombinant LIG1.[6] |
| 1A9 [7] | Mouse / Monoclonal | Biotium | WB, IHC, ICC/IF | Human | --- |
| OAEB01260 [8] | Goat / Polyclonal | Aviva Systems Biology | WB, ELISA | Human | Predicted to react with Mouse (92%) and Rat (100%) based on immunogen homology.[8] |
Table 2: DNA Ligase III (LIG3) Antibody Comparison
| Antibody (Clone/ID) | Host/Type | Supplier | Tested Applications | Species Reactivity (Verified) | Potential Cross-Reactivity Notes |
| F2A1H [9] | Rabbit / Monoclonal | Cell Signaling Technology (#43640) | WB, IP | Human, Mouse, Rat | Recognizes endogenous levels of total DNA ligase III.[9] Specificity confirmed with siRNA knockdown.[9] |
| 1F3 [10] | Mouse / Monoclonal | GeneTex (GTX70143) | WB, ICC/IF, IP | Human, Mouse, Chicken | --- |
| 26583-1-AP [11] | Rabbit / Polyclonal | Proteintech | WB, IHC, IF/ICC, IP | Human, Mouse | --- |
| ab96576 [12] | Rabbit / Polyclonal | Abcam | WB, IHC-P, ICC/IF | Human | --- |
| E-7 [13] | Mouse / Monoclonal | Santa Cruz Biotechnology (sc-390922) | WB, IP, IF | Human | Immunogen is a mapping near the N-terminus of human LIG3.[13] |
Table 3: DNA Ligase IV (LIG4) Antibody Comparison
| Antibody (Clone/ID) | Host/Type | Supplier | Tested Applications | Species Reactivity (Verified) | Potential Cross-Reactivity Notes |
| D5N5N [14][15] | Rabbit / Monoclonal | Cell Signaling Technology (#14649) | WB | Human | Specificity validated by knockout (KO) data.[15] |
| EPR16531 [15][16] | Rabbit / Monoclonal | Abcam (ab193353) | WB, IHC, IF | Human | Specificity validated by knockout (KO) data.[16] |
| 12695-1-AP [17] | Rabbit / Polyclonal | Proteintech | WB, IHC, IF | Human, Mouse, Rat | --- |
Experimental Protocols for Antibody Validation
To ensure the specificity of a chosen antibody and rule out cross-reactivity, researchers should perform validation experiments in their own laboratory setting. Western blotting is a fundamental technique for this purpose.
Protocol: Western Blotting for Cross-Reactivity Assessment
This protocol outlines the key steps to assess antibody specificity against total cell lysates from different species or cell lines.
1. Sample Preparation:
-
Culture and harvest cells from the species of interest (e.g., human, mouse, rat).
-
For negative control, use a cell line where the target ligase has been knocked out (KO) or knocked down (KD), if available.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a suitable HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature. Use cross-adsorbed secondary antibodies to minimize background signal.[19]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection:
-
For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[18]
-
For fluorescent antibodies, image the blot using a fluorescent imager.
-
Analysis: A specific antibody should produce a single band at the expected molecular weight for the target DNA ligase. The absence of a band in KO/KD lysates confirms specificity. The presence of bands in lysates from different species indicates species cross-reactivity.
Visualizing Workflows and Concepts
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language to illustrate key concepts related to this guide.
References
- 1. DNA Ligases: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Ligase I Monoclonal Antibody (10H5) (MA1-23189) [thermofisher.com]
- 5. novusbio.com [novusbio.com]
- 6. DNA ligase I Mouse anti-Human, Mouse, Clone: 5H5, MilliporeSigma:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 7. biotium.com [biotium.com]
- 8. LIG1 / DNA ligase I | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. DNA Ligase III (F2A1H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-DNA ligase III antibody [1F3] (GTX70143) | GeneTex [genetex.com]
- 11. DNA ligase III/LIG3 antibody (26583-1-AP) | Proteintech [ptglab.com]
- 12. Anti-DNA Ligase III/LIG3 antibody (ab96576) | Abcam [abcam.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. DNA Ligase IV (D5N5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. DNA ligase IV antibody | antibody review based on formal publications [labome.com]
- 16. Anti-DNA Ligase IV/LIG4 antibody [EPR16531] KO tested (ab193353) | Abcam [abcam.com]
- 17. LIG4 antibody (12695-1-AP) | Proteintech [ptglab.com]
- 18. Application Verification Testing for Western Blot | Thermo Fisher Scientific - ID [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
A Comparative Guide to Phenotypes of Different lag-2 Alleles in C. elegans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic consequences of different alleles of the lag-2 gene in the nematode worm Caenorhabditis elegans. The lag-2 gene encodes a DSL (Delta, Serrate, LAG-2) family protein, a ligand for the LIN-12/Notch receptors. This signaling pathway is crucial for a multitude of cell-cell interactions that govern cell fate decisions during development. Understanding the specific effects of different lag-2 alleles is vital for research into developmental biology, signal transduction, and the molecular basis of diseases where Notch signaling is dysregulated.
Quantitative Phenotypic Comparison of lag-2 Alleles
The following table summarizes the key phenotypic differences observed in various lag-2 alleles. These alleles range from a complete loss-of-function (null) to temperature-sensitive and semi-dominant gain-of-function mutations, each providing unique insights into the function of the LAG-2 protein.
| Allele | Allele Type | Brood Size (Progeny per worm) | Larval Arrest | Vulval Development | Germline Phenotype | Other Phenotypes |
| Wild Type (N2) | Wild Type | ~250-300 | None | Normal (3 VPCs adopt vulval fates) | Normal proliferation | Normal development |
| lag-2(q411) | Null (protein null) | 0 (homozygous sterile) | 100% L1 larval arrest[1][2] | Not applicable (larval arrest) | Germline proliferation defective | Severe "Lag" (LIN-12 and GLP-1 defect) phenotype[1][2] |
| lag-2(q420) | Temperature-sensitive loss-of-function | ~2.6 at 25°C (restrictive) | High penetrance larval arrest at 25°C | Vulvaless (Vul) at 25°C | Germline proliferation defective at 25°C | Sterile at restrictive temperature |
| lag-2(sa37) | Semi-dominant suppressor of lin-12(d) | No significant difference from wild type | None | No significant difference from wild type | No significant difference from wild type | Suppresses the Multivulva (Muv) phenotype of lin-12(d) alleles |
Detailed Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed protocols for key quantitative assays are provided below.
Brood Size and Embryonic Viability Assay
This protocol is used to determine the total number of progeny (brood size) and the percentage of viable offspring produced by a single hermaphrodite.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50
-
M9 buffer
-
Platinum wire worm pick
-
Stereomicroscope
Procedure:
-
Synchronization: Synchronize a population of worms by picking L4 stage hermaphrodites to a fresh NGM plate.
-
Single Worm Transfer: The following day, transfer single young adult hermaphrodites to individual fresh NGM plates. It is recommended to use at least 10 individuals per genotype.
-
Daily Transfer: Transfer each worm to a fresh plate every 24 hours for the duration of its reproductive period (typically 3-4 days).
-
Progeny Counting: After removing the parent worm, incubate the plates for another 24-48 hours to allow embryos to hatch. Count the number of viable progeny (larvae) and unhatched (dead) embryos on each plate under a stereomicroscope.
-
Data Analysis: The total brood size is the sum of all viable progeny from all plates for a single parent worm. Embryonic viability is calculated as (Total viable progeny / (Total viable progeny + Total dead embryos)) * 100.
Quantification of Vulval Precursor Cell (VPC) Fates
This protocol allows for the precise determination of the fates of the six vulval precursor cells (P3.p-P8.p) by observing their division patterns using Nomarski (DIC) microscopy.
Materials:
-
Glass slides and coverslips
-
5% agar pads
-
10 mM levamisole (B84282) in M9 buffer (anesthetic)
-
Compound microscope with Nomarski optics
Procedure:
-
Staging: Select worms at the late L3 to early L4 larval stage, when VPC divisions are occurring or have just completed.
-
Mounting: Place a drop of 10 mM levamisole on a 5% agar pad on a glass slide. Transfer 10-20 worms into the drop. Gently lower a coverslip over the drop.
-
Microscopy: Observe the worms under 400-1000x magnification using Nomarski optics.
-
VPC Fate Determination: Locate the six VPCs on the ventral side of the worm. Their fates are determined by the number of daughter cells produced:
-
1° fate (P6.p): Divides to produce 8 descendants.
-
2° fate (P5.p and P7.p): Each divides to produce 7 descendants.
-
3° fate (P3.p, P4.p, and P8.p): Each divides once to produce 2 descendants that fuse with the surrounding hypodermis.
-
-
Data Analysis: For each worm, record the fate of each of the six VPCs. Calculate the percentage of worms exhibiting a wild-type vulval induction pattern (3 VPCs adopting vulval fates) and the average number of induced VPCs per animal for each genotype.
Analysis of Germline Proliferation using EdU Labeling
This method quantifies the number of cells in the S-phase of the cell cycle within the germline, providing a measure of proliferative activity.
Materials:
-
NGM plates with E. coli OP50 expressing the thymidine (B127349) analog 5-ethynyl-2´-deoxyuridine (EdU)
-
M9 buffer
-
Dissection needles
-
Poly-L-lysine coated slides
-
Fixation solution (e.g., methanol, acetone)
-
Click-iT® EdU Imaging Kit (or similar)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
EdU Labeling: Place young adult worms on EdU-containing plates for a defined period (e.g., 4 hours) to allow for incorporation of the analog into newly synthesized DNA.
-
Dissection and Fixation: Dissect the gonads from the worms in a drop of M9 buffer on a poly-L-lysine coated slide. Fix the dissected gonads according to standard protocols.
-
Click Reaction: Perform the click reaction to attach a fluorescent azide (B81097) to the EdU incorporated into the DNA, following the manufacturer's instructions.
-
DAPI Staining: Counterstain the gonads with DAPI to visualize all cell nuclei.
-
Imaging and Analysis: Acquire fluorescent images of the germlines. Count the number of EdU-positive nuclei (cells in S-phase) and the total number of nuclei (DAPI-positive) in the mitotic zone of the germline. The proliferation index can be calculated as (Number of EdU-positive nuclei / Total number of nuclei) * 100.
Signaling Pathways and Logical Relationships
The function of LAG-2 is intrinsically linked to the highly conserved LIN-12/Notch signaling pathway. The diagrams below illustrate the canonical signaling cascade and the logical workflow for analyzing lag-2 mutant phenotypes.
References
A Comparative Guide to the Functional Conservation of LAG-2 Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional conservation of LAG-2, a key signaling protein in Caenorhabditis elegans, and its homologs in other model organisms, including Drosophila melanogaster (fruit fly), Danio rerio (zebrafish), and mammals. We delve into the structural similarities, signaling pathway conservation, and functional diversities of these essential proteins, supported by experimental data and detailed methodologies.
Introduction
The Notch signaling pathway is an evolutionarily conserved, juxtacrine signaling system crucial for determining cell fates during development and in adult tissue homeostasis. The ligands that activate Notch receptors belong to the Delta/Serrate/LAG-2 (DSL) family of transmembrane proteins. In C. elegans, LAG-2 is a primary ligand for the LIN-12 and GLP-1 receptors, the worm's Notch homologs.[1][2] Understanding the functional conservation and divergence of LAG-2 homologs—Delta and Serrate in Drosophila, and Delta-like (Dll) and Jagged (Jag) in vertebrates—is critical for translating findings from model organisms to human health and disease.[3] This guide compares these homologs, presenting quantitative data where available, outlining key experimental protocols, and visualizing the underlying signaling logic.
Structural and Functional Overview of LAG-2 and its Homologs
LAG-2 and its homologs are type I transmembrane proteins characterized by an extracellular domain containing a DSL domain, essential for receptor binding, and a variable number of epidermal growth factor (EGF)-like repeats.[2][4] While the fundamental mechanism of activating Notch receptors is conserved, the specific functions and signaling outcomes can differ between homologs and across species.
Quantitative Comparison of Mammalian Notch Ligand-Receptor Interactions
| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference(s) |
| Delta-like 1 (Dll1) | Notch1 | Biolayer Interferometry (BLI) | 3.4 ± 0.5 µM | [5] |
| Delta-like 4 (Dll4) | Notch1 | Biolayer Interferometry (BLI) | 270 ± 65 nM | [5] |
Note: The data indicates that Dll4 has a significantly higher binding affinity for Notch1 (at least an order of magnitude stronger) compared to Dll1.[5]
Functional Comparison of LAG-2 Homologs Across Species
While direct quantitative comparisons of signaling strength across all species are challenging due to varied experimental systems, functional assays reveal both conserved and divergent roles.
| Species | Homolog(s) | Receptor(s) | Key Functions | Functional Outcomes |
| C. elegans | LAG-2 | LIN-12, GLP-1 | Germline stem cell maintenance, vulval development, lateral inhibition.[6][7] | Regulates the switch between mitosis and meiosis in the germline; specifies anchor cell vs. ventral uterine precursor cell fates.[1][8] |
| Drosophila | Delta (Dl), Serrate (Ser) | Notch | Neurogenesis, wing development, lateral inhibition.[9][10] | Delta is primarily involved in lateral inhibition during neurogenesis. Serrate plays a key role in wing margin development.[9][11] |
| Zebrafish | Delta (e.g., dlc, dld), Jagged (e.g., jag1a, jag1b, jag2a) | Notch (e.g., Notch1a, Notch3) | Somitogenesis, neurogenesis, epidermal mucous cell differentiation, notochord development.[12][13][14] | Delta/Jagged-mediated Notch signaling induces the differentiation of epidermal mucous cells. Jagged1 homologs are crucial for notochord cell fate decisions.[13][14] |
| Mammals | Delta-like (Dll1, Dll3, Dll4), Jagged (Jag1, Jag2) | Notch1-4 | T-cell development, angiogenesis, somitogenesis, inner ear development, airway progenitor cell differentiation. | Dll ligands are potent inducers of T-cell lineage commitment. Jagged1 and Jagged2 can have distinct, and sometimes opposing, roles in cell fate decisions.[10][15] |
Signaling Pathways and Experimental Workflows
Canonical Notch Signaling Pathway
The fundamental logic of the Notch signaling pathway is highly conserved across species. The binding of a DSL ligand on a "sending" cell to a Notch receptor on a "receiving" cell initiates a cascade of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.
Experimental Workflow: Ligand-Receptor Binding Assay
Quantitative assessment of ligand-receptor interactions is crucial for understanding signaling specificity. Flow cytometry-based assays are commonly used to measure the binding of Fc-tagged ligand extracellular domains to cells expressing the Notch receptor.
Experimental Protocols
Ligand-Receptor Binding Assay using Flow Cytometry
This protocol is adapted from established methods for quantifying the binding of Notch ligands to receptors expressed on the cell surface.
Materials:
-
Cells expressing the Notch receptor of interest.
-
Purified, soluble Fc-tagged extracellular domain of the DSL ligand.
-
Ligand Binding Buffer (LBB): PBS with 1% BSA, 1 mM CaCl₂, 0.5 mM MgCl₂.
-
Fluorescently-labeled secondary antibody against the Fc tag (e.g., PE-conjugated anti-human Fc).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells expressing the Notch receptor and wash them with cold PBS. Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in cold LBB.
-
Ligand Incubation: Aliquot 0.5 - 1.0 x 10⁶ cells per tube. Add the soluble Ligand-Fc fusion protein to the desired final concentration. Incubate on ice for 1-2 hours with gentle agitation. Include a negative control with no ligand.
-
Washing: Wash the cells three times with cold LBB to remove unbound ligand. Centrifuge at 300 x g for 5 minutes for each wash.
-
Secondary Antibody Incubation: Resuspend the cell pellet in LBB containing the fluorescently-labeled anti-Fc antibody at the manufacturer's recommended dilution. Incubate on ice for 30-60 minutes in the dark.
-
Final Wash: Wash the cells three times with cold LBB to remove unbound secondary antibody.
-
Flow Cytometry: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer, quantifying the mean fluorescence intensity of the cell population.
OP9 Co-Culture Assay for T-Cell Differentiation
This assay is widely used to assess the ability of mammalian Notch ligands to induce T-cell development from hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
OP9 stromal cells and OP9 cells engineered to express a specific Notch ligand (e.g., OP9-Dll1).
-
Hematopoietic stem and progenitor cells (HSPCs), e.g., from bone marrow or cord blood.
-
Co-culture medium: α-MEM supplemented with 20% fetal bovine serum, L-glutamine, penicillin/streptomycin, and cytokines (e.g., Flt3L, IL-7).
-
Antibodies for flow cytometric analysis of T-cell development markers (e.g., CD4, CD8, CD25).
Procedure:
-
OP9 Cell Seeding: Seed OP9 or OP9-ligand cells in a culture plate to form a confluent monolayer.
-
HSPC Co-culture Initiation: Isolate HSPCs and seed them onto the confluent OP9 monolayer in the co-culture medium.
-
Co-culture Maintenance: Maintain the co-culture for several weeks, replacing the medium every 2-3 days. Passage the hematopoietic cells onto fresh OP9 monolayers as needed to maintain stromal support.
-
Analysis of T-Cell Development: At various time points, harvest the non-adherent hematopoietic cells from the co-culture.
-
Flow Cytometry: Stain the harvested cells with a panel of fluorescently-labeled antibodies against T-cell surface markers. Analyze the cell populations by flow cytometry to quantify the progression through different stages of T-cell development (e.g., Double Negative, Double Positive, Single Positive stages). Compare the outcomes between cultures on control OP9 cells versus OP9-ligand cells.
Conclusion
The functional conservation of LAG-2 and its homologs across diverse species highlights the fundamental importance of the Notch signaling pathway in metazoan development. While the core signaling mechanism is conserved, the diversification of ligands in vertebrates has allowed for a more complex and nuanced regulation of cell fate decisions. The Delta-like and Jagged families of ligands exhibit distinct binding affinities and can elicit different cellular responses, underscoring the importance of studying individual ligand-receptor pairs in specific biological contexts. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the roles of these critical signaling proteins in health and disease, and to identify potential targets for therapeutic intervention.
References
- 1. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Notch signaling: genetics and structure - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Function Analysis of Delta Trafficking, Receptor Binding and Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdbonline.org [sdbonline.org]
- 11. Molecular Basis for Jagged-1/Serrate Ligand Recognition by the Notch Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression analysis of jagged genes in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delta/Jagged-mediated Notch signaling induces the differentiation of agr2-positive epidermal mucous cells in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patterns of Jagged1, Jagged2, Delta-like 1 and Delta-like 3 expression during late embryonic and postnatal brain development suggest multiple functional roles in progenitors and differentiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LAG-3 as a Therapeutic Target: A Comparative Guide to Genetic Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel therapeutic targets are critical steps in the drug development pipeline. Lymphocyte-activation gene 3 (LAG-3; CD223) has emerged as a promising immune checkpoint inhibitor target, following the clinical success of antibodies against PD-1 and CTLA-4.[1][2] This guide provides a comparative overview of genetic interaction studies to validate LAG-3 as a therapeutic target, presenting supporting experimental data, detailed protocols, and a comparison with alternative immune checkpoint targets.
LAG-3: An Overview of its Role and Signaling Pathway
LAG-3 is a type I transmembrane protein expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[3][4] It plays a crucial role in negatively regulating T cell proliferation, activation, and effector functions.[1][4] The primary ligand for LAG-3 is MHC class II, to which it binds with a higher affinity than CD4.[3] This interaction is a key mechanism of its inhibitory function.[1] Other identified ligands include Fibrinogen-like protein 1 (FGL1), Galectin-3, and LSECtin.[5]
The intracellular domain of LAG-3 lacks a canonical ITIM (immunoreceptor tyrosine-based inhibition motif) but mediates its inhibitory signal through a "KIEELE" motif.[6] Upon engagement with its ligands, LAG-3 is thought to inhibit T cell function by attenuating T cell receptor (TCR) signaling, although the precise downstream signaling cascade is still being fully elucidated.[1][6]
Below is a diagram illustrating the LAG-3 signaling pathway.
References
A Comparative Analysis of LAG-2 and DSL Protein Family Members for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein families involved in critical signaling pathways is paramount. This guide provides an objective comparison of the LAG-2 and Delta/Serrate/Ligand (DSL) protein families, integral components of the Notch signaling pathway, supported by experimental data and detailed methodologies.
I. Comparative Analysis of LAG-2 and DSL Protein Family Members
The Delta/Serrate/LAG-2 (DSL) family of proteins are transmembrane ligands that play a crucial role in the highly conserved Notch signaling pathway, which governs a wide array of cell-fate decisions during development and in adult tissue homeostasis.[1] LAG-2, a key member of this family in Caenorhabditis elegans, and its vertebrate and invertebrate counterparts like Delta and Jagged/Serrate, share a conserved molecular architecture, yet exhibit functional distinctions.[2][3]
Structural Organization:
DSL proteins are characterized by a modular structure, typically including an N-terminal domain (NT), a conserved DSL domain, a variable number of epidermal growth factor (EGF)-like repeats, a transmembrane domain, and an intracellular domain.[1][3][4]
-
N-Terminal Region: In many DSL proteins, the N-terminal region preceding the DSL domain is essential for function.[2] For instance, in C. elegans LAG-2, this region is required for its signaling activity.[2][5] Similarly, the N-terminal domain of Delta is crucial for its interaction with Notch.[6]
-
DSL Domain: The DSL domain is a cysteine-rich motif that is the defining feature of this protein family and is indispensable for receptor binding and signaling.[2][7][8] Structural studies of human Jagged-1 have identified a conserved face on the DSL domain that is critical for both trans-activation and cis-inhibition of Notch.[7][9]
-
EGF-like Repeats: The number of EGF-like repeats varies among DSL family members. While these repeats are implicated in various aspects of Notch signaling, their requirement can differ.[10][11] For example, in C. elegans LAG-2, the region containing EGF-like repeats can be deleted with no significant loss of function, suggesting they are not essential for its primary signaling activity.[2][5] In contrast, specific EGF-like repeats in Drosophila Delta and mammalian Notch receptors are critical for proper folding, trafficking, and modulating ligand binding.[6][12]
-
Intracellular Domain: The intracellular domains of DSL proteins are highly divergent and can have regulatory roles. The intracellular region of LAG-2, for instance, is not required for its primary signaling function but is involved in down-regulating its activity.[2][5]
Functional Comparison:
While all DSL proteins function as ligands for Notch receptors, they exhibit differences in their signaling strength, receptor specificity, and the cellular outcomes they elicit.
-
LAG-2: In C. elegans, LAG-2 is a ligand for the LIN-12 and GLP-1 receptors, which are Notch homologs.[13][14][15][16][17] It is essential for numerous cell-fate decisions, including the anchor cell/ventral uterine precursor cell decision and the regulation of germline stem cells.[18][19][20] Functional studies have shown that the extracellular domain of LAG-2, containing the N-terminal and DSL domains, possesses intrinsic signaling activity.[21]
-
Delta-like Ligands (e.g., Dll1, Dll4): In vertebrates, Delta-like ligands are key regulators of processes such as somitogenesis, neurogenesis, and angiogenesis. They exhibit distinct binding affinities for different Notch receptors. For example, Dll4 binds to Notch1 with a significantly higher affinity than Dll1.[6]
-
Jagged/Serrate Ligands (e.g., Jagged1, Jagged2): The Jagged/Serrate family is characterized by the presence of a cysteine-rich domain C-terminal to the EGF repeats.[3] These ligands are involved in a wide range of developmental processes and have been implicated in various diseases. Jagged1 and Jagged2 can have both overlapping and distinct functions. For instance, in airway epithelial differentiation, Jagged1 plays a more prominent role than Jagged2 in regulating secretory cell fate.[22] Interestingly, while structurally classified as a Serrate-like ligand, Jagged2 can function similarly to Delta-like ligands in certain contexts, such as inducing T-lineage differentiation in hematopoiesis.[23]
II. Quantitative Data on DSL Protein-Receptor Interactions
| Ligand | Receptor | Method | Kd (Dissociation Constant) | Reference |
| Human Delta-like 1 (Dll1) | Human Notch1 | Surface Plasmon Resonance | 130 µM | [24] |
| Human Delta-like 4 (Dll4) | Human Notch1 | Not specified | High Affinity | [6] |
| Human Jagged-1 (J-1DSL-EGF3) | Human Notch-1 (N-111-13) | NMR | Interaction confirmed, Kd not specified | [7] |
III. Experimental Protocols
The study of LAG-2 and DSL protein family members relies on a variety of molecular and cellular techniques. Below are detailed methodologies for two key experiments used to investigate protein-protein interactions.
A. Co-Immunoprecipitation (Co-IP) of Membrane Proteins
Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol is adapted for the study of transmembrane proteins like LAG-2 and other DSL family members.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Antibody specific to the "bait" protein (e.g., anti-LAG-2).
-
Protein A/G magnetic beads.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Lysis:
-
Harvest cells expressing the bait and potential prey proteins.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.
-
Place the tube on a magnetic rack and collect the supernatant containing the protein complex.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins for western blot analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies specific for the bait and potential interacting prey proteins.
-
B. Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method to screen for protein-protein interactions.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait plasmid (e.g., pGBKT7) containing the DNA binding domain (BD) fused to the gene of interest (e.g., LAG-2).
-
Prey plasmid (e.g., pGADT7) from a cDNA library containing the activation domain (AD) fused to potential interacting partners.
-
Yeast transformation reagents (e.g., LiAc/PEG).
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Bait Construction and Auto-activation Test:
-
Clone the coding sequence of the bait protein (e.g., LAG-2) in-frame with the DNA-binding domain in the bait vector.
-
Transform the bait plasmid into a suitable yeast strain.
-
Plate the transformed yeast on selective media (SD/-Trp) and on media containing a reporter gene substrate (e.g., X-α-Gal) to check for auto-activation of the reporter genes. A bait that auto-activates cannot be used in a standard Y2H screen.
-
-
Library Screening (Yeast Mating):
-
Transform the prey library plasmids into a yeast strain of the opposite mating type.
-
Mate the bait-containing yeast strain with the prey library-containing yeast strain.
-
Plate the diploid yeast on selective media (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.
-
-
Selection for Interactors:
-
Replica-plate the diploid yeast onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for colonies where the bait and prey proteins interact, leading to the activation of reporter genes and cell growth.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
-
Confirmation of Interaction:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain and re-test the interaction on selective media to confirm the result.
-
IV. Visualizations
The following diagrams illustrate the Notch signaling pathway and a general workflow for protein-protein interaction studies.
Caption: The canonical Notch signaling pathway.
Caption: General experimental workflow for protein-protein interaction studies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Function Analysis of Delta Trafficking, Receptor Binding and Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Conserved Face of the Jagged/Serrate DSL Domain is Involved in Notch Trans-Activation and Cis-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct roles of EGF repeats for the Notch signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Notch Missense Mutations in Drosophila Reveal Functions of Specific EGF-like Repeats in Notch Folding, Trafficking, and Signaling [mdpi.com]
- 13. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 14. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kimblelab.biochem.wisc.edu [kimblelab.biochem.wisc.edu]
- 16. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "LAG-2 may Encode a Signaling Ligand for the GLP-1 and LIN-12 Receptors" by Samuel T. Henderson, Dali Gao et al. [digitalcommons.dartmouth.edu]
- 18. researchgate.net [researchgate.net]
- 19. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct requirements for the C. elegans Delta ligand APX-1 in embryonic viability and adult fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Jagged and Delta-like ligands control distinct events during airway progenitor cell differentiation | eLife [elifesciences.org]
- 23. Jagged2 acts as a Delta-like Notch ligand during early hematopoietic cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The molecular logic of Notch signaling: a structural and biochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating LAG-2 Function: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of rescue experiments designed to validate the function of the lag-2 gene, a critical component of the Notch signaling pathway in Caenorhabditis elegans. We objectively compare the performance of different lag-2 constructs in rescuing mutant phenotypes and provide detailed experimental data to support these comparisons.
Comparative Analysis of LAG-2 Rescue Constructs
The following table summarizes quantitative data from key rescue experiments, demonstrating the efficacy of various constructs in restoring wild-type function in lag-2 mutant backgrounds. The primary phenotype assessed is the rescue of the larval lethal (Lag) phenotype associated with lag-2 null mutants.
| Construct | Background Strain | Rescue of Lethality (%) | Phenotype Assayed | Reference |
| Wild-type lag-2 transgene | lag-2(q411) (null) | High (animals survive to fertile adulthood) | Lethality, Germline Proliferation, AC/VU specification | [1][2] |
| lag-2 (ΔEGF repeats) | lag-2(q411) (null) | High (no apparent reduction in rescuing activity) | Lethality | [1][2][3] |
| lag-2 (ΔDSL domain) | lag-2(q411) (null) | 0% (no signaling activity) | Lethality | [1][2] |
| lag-2 (ΔN-terminus) | lag-2(q411) (null) | 0% (no signaling activity) | Lethality | [1][2] |
| apx-1 under lag-2 promoter | lag-2(0) (null) | High (fully rescues lethality) | Lethality, AC/VU decision, Germline development | [4] |
| Secreted LAG-2 extracellular domain | lag-2(0) (null) | High (rescues lethality) | Lethality, AC/VU decision, Germline development | [4] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the molecular interactions and experimental design, the following diagrams are provided.
Caption: The LAG-2/Notch signaling pathway.
Caption: Workflow for a lag-2 genetic rescue experiment.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Protocol 1: Generation of a lag-2 Rescue Transgene
This protocol describes the creation of an extrachromosomal array containing the wild-type lag-2 gene under its native promoter for rescue experiments.[1][2]
1. Plasmid Construction:
- A plasmid containing the full-length lag-2 genomic sequence, including its endogenous promoter and 3' UTR, is constructed.
- A co-injection marker, such as a plasmid carrying a fluorescent reporter gene (e.g., Pmyo-2::gfp), is prepared to identify transgenic animals.
2. Microinjection:
- Young adult C. elegans hermaphrodites of a heterozygous lag-2 mutant strain (e.g., lag-2(q411)/+) are used for injection.
- The injection mix is prepared containing the lag-2 rescue plasmid (e.g., at 50 ng/µl) and the co-injection marker plasmid (e.g., at 5 ng/µl) in injection buffer.
- The gonad of the hermaphrodite is injected with the plasmid mixture using a microinjection setup.[5]
3. Screening for Transgenic Progeny:
- The injected worms are allowed to recover and lay eggs.
- The F1 progeny are screened for the expression of the co-injection marker (e.g., green fluorescence in the pharynx for Pmyo-2::gfp).
- Fluorescent F1 animals are singled to new plates to establish stable transgenic lines.
Protocol 2: Assessing Rescue of the Larval Lethal Phenotype
This protocol details the method to quantify the extent to which a lag-2 transgene can rescue the lethality of a lag-2 null mutant.
1. Establishing a Homozygous Mutant Strain with the Transgene:
- A stable transgenic line carrying the rescue construct in a heterozygous lag-2(q411)/+ background is established.
- Transgenic hermaphrodites are allowed to self-fertilize.
- Progeny are screened to identify transgenic animals that are homozygous for the lag-2(q411) mutation. This is typically done by identifying animals that do not segregate non-transgenic, wild-type progeny.
2. Phenotypic Analysis:
- The viability of the lag-2(q411); Ex[P::lag-2::lag-2] animals is assessed. lag-2(q411) mutants normally die shortly after hatching.[1]
- The number of rescued adult animals is counted and compared to the expected number based on Mendelian inheritance.
- The rescued adults are further examined for fertility and other developmental defects, such as the anchor cell/ventral uterine (AC/VU) cell fate decision, to assess the completeness of the rescue.[4][6]
The Role of LAG-2 in Notch Signaling
lag-2 encodes a transmembrane protein that acts as a ligand for the LIN-12 and GLP-1 Notch-like receptors in C. elegans.[7][8] This signaling pathway is highly conserved and plays a crucial role in determining cell fates during development through a process of lateral inhibition.[6] The interaction between LAG-2 on one cell and the LIN-12 receptor on an adjacent cell leads to the cleavage and nuclear translocation of the LIN-12 intracellular domain (NICD), which then acts as a transcriptional regulator for target genes.[6]
Mutations that result in a loss of lag-2 function are typically lethal at an early larval stage, highlighting the gene's essential role in development.[1] Rescue experiments are therefore fundamental to confirming the function of the cloned lag-2 gene and for structure-function studies to identify the critical domains of the LAG-2 protein required for its activity.[1][2] These experiments involve introducing a wild-type or modified version of the lag-2 gene into a lag-2 mutant background and observing the extent to which the wild-type phenotype is restored.[1] The successful rescue of the lethal phenotype provides strong evidence for the functional validity of the introduced transgene.[1] Furthermore, the ability of other DSL family proteins, like APX-1, to substitute for LAG-2 when expressed under its promoter demonstrates a degree of functional redundancy and interchangeability among these ligands.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Functional domains of LAG-2, a putative signaling ligand for LIN-12 and GLP-1 receptors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Classical genetic methods - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans | microPublication [micropublication.org]
- 7. kimblelab.biochem.wisc.edu [kimblelab.biochem.wisc.edu]
- 8. lag-2 may encode a signaling ligand for the GLP-1 and LIN-12 receptors of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LAG-3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of Lymphocyte-activation gene 3 (LAG-3) to its various receptors. The data presented herein is compiled from publicly available experimental research, offering a valuable resource for those engaged in immunology and cancer immunotherapy research.
Comparative Analysis of LAG-3 Receptor Binding Affinity
The interaction between LAG-3 and its receptors is a critical aspect of its function as an immune checkpoint inhibitor. The strength of these interactions, quantified by the equilibrium dissociation constant (KD), varies among its different ligands. This section summarizes the known binding affinities and provides context for their biological significance.
| Ligand | Reported KD (M) | Experimental Method | Key Insights |
| MHC class II | 2.5 - 13.1 µM[1][2] | Surface Plasmon Resonance (SPR) | LAG-3 binds to a range of MHC class II allomorphs with micromolar affinity, which is significantly higher than that of CD4 for MHC class II.[1] This stronger binding suggests a competitive mechanism for T-cell inhibition. |
| FGL1 | ~1.5 nM to ~7 µM | Bio-Layer Interferometry (BLI), SPR | There are conflicting reports on the binding affinity of LAG-3 to Fibrinogen-like protein 1 (FGL1). Some studies indicate a high-affinity interaction in the nanomolar range, while others report a weaker, micromolar affinity. This discrepancy may be due to different experimental conditions or the specific forms of the proteins used. |
| LSECtin | Not publicly available | ELISA (blocking assays)[3] | While the direct binding affinity (KD) has not been widely reported in peer-reviewed literature, functional assays demonstrate that LAG-3 interacts with Liver Sinusoidal Endothelial Cell Lectin (LSECtin).[3] |
| Galectin-3 | Not publicly available | Co-immunoprecipitation, SPR (qualitative)[4][5] | Similar to LSECtin, the quantitative binding affinity of LAG-3 for Galectin-3 is not well-documented in public literature. However, co-immunoprecipitation and qualitative SPR data confirm a direct interaction.[4][5] |
| α-synuclein fibrils | ~80 nM | Not specified | LAG-3 has been shown to bind to α-synuclein fibrils with high affinity, suggesting a potential role in neurodegenerative diseases. |
Experimental Protocols for Key Binding Affinity Assays
Accurate determination of binding affinity is paramount for understanding the molecular interactions of LAG-3. The following are detailed methodologies for two common techniques used to measure protein-protein interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.
Experimental Protocol:
-
Immobilization of Ligand:
-
Sensor Chip: A streptavidin-coated sensor chip is typically used.
-
Ligand Preparation: Biotinylated LAG-3 or its receptor (e.g., FGL1, MHC class II) is diluted in a suitable buffer (e.g., HBS-EP+).
-
Immobilization: The biotinylated ligand is injected over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve a target immobilization level (e.g., 200-500 Resonance Units, RU).
-
Blocking: Any remaining active sites on the sensor surface are blocked with a suitable blocking agent.
-
-
Analyte Binding:
-
Analyte Preparation: The analyte (the binding partner not immobilized on the chip) is prepared in a series of concentrations in the running buffer.
-
Association: The analyte is injected over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Dissociation: The running buffer is then flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Experimental Protocol:
-
Biosensor Hydration and Loading:
-
Biosensor Type: Streptavidin (SA) biosensors are commonly used for biotinylated ligands.
-
Hydration: Biosensors are hydrated in the running buffer (e.g., Kinetics Buffer) for at least 10 minutes.
-
Loading: The biotinylated ligand (e.g., LAG-3-Fc) is loaded onto the SA biosensors to a target level (e.g., 1-2 nm shift).
-
-
Baseline, Association, and Dissociation:
-
Baseline: A stable baseline is established by dipping the loaded biosensors into wells containing running buffer.
-
Association: The biosensors are then moved to wells containing the analyte at various concentrations to measure the association phase.
-
Dissociation: Finally, the biosensors are moved back to wells with running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The binding curves are reference-subtracted and aligned.
-
The data is fitted to a 1:1 binding model to determine the kon, koff, and KD values.
-
Visualizations of Key Processes and Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: A diagram illustrating the key steps in a typical Surface Plasmon Resonance (SPR) experiment to determine binding affinity.
References
- 1. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of HLA class II binding to the LAG‐3 T cell co‐inhibitory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel anti-human lymphocyte activation gene 3 (LAG-3) antibody for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Seven mysteries of LAG-3: a multi-faceted immune receptor of increasing complexity - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Analysis of LAG-2 Overexpression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional implications of gene overexpression is paramount. This guide provides a comprehensive comparison of the phenotypic consequences of overexpressing LAG-2, a key signaling protein, with a focus on its role in cell fate determination, proliferation, and apoptosis. Detailed experimental protocols and quantitative data are presented to support the findings.
Introduction to LAG-2 and the Notch Signaling Pathway
LAG-2 (Longevity Assurance Gene 2) is a transmembrane protein that acts as a ligand for the LIN-12/Notch family of receptors.[1] This interaction is a cornerstone of the highly conserved Notch signaling pathway, which plays a critical role in a vast array of developmental processes, including the regulation of cell fate, proliferation, differentiation, and apoptosis.[2] The canonical Notch signaling cascade is initiated when a ligand, such as LAG-2, on one cell binds to a Notch receptor on an adjacent cell. This binding event triggers a series of proteolytic cleavages of the receptor, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, modulating the expression of target genes.
Phenotypic Consequences of LAG-2 Overexpression
The functional outcomes of LAG-2 overexpression have been investigated in various model systems, revealing context-dependent effects on cell fate, lifespan, and cellular growth.
Cell Fate Determination in C. elegans
In the nematode Caenorhabditis elegans, the LAG-2/LIN-12 signaling pathway is a well-established regulator of cell fate decisions. A pivotal example is the specification of the anchor cell (AC) and ventral uterine precursor cell (VU) from two equivalent precursor cells. While direct overexpression studies of LAG-2 are not extensively quantified in the literature, a powerful illustration of its signaling effect comes from the depletion of its receptor, LIN-12. Auxin-mediated degradation of LIN-12 results in a phenotype where 100% of the animals develop two anchor cells instead of the usual one AC and one VU.[3] This complete penetrance demonstrates the critical role of the LAG-2/LIN-12 interaction in dictating cell fate; in the absence of the receptor to receive the LAG-2 signal, both cells adopt the default AC fate.
Table 1: Phenotypic Outcome of Modulating the LAG-2/LIN-12 Pathway in C. elegans
| Genetic Modification | Phenotype | Penetrance |
| Auxin-mediated degradation of LIN-12 | Two Anchor Cells | 100% (n=25)[3] |
Lifespan Extension in Saccharomyces cerevisiae
In the budding yeast Saccharomyces cerevisiae, LAG2 has been identified as a longevity-assurance gene. Studies have shown that overexpression of LAG2 leads to a significant extension of the yeast lifespan. This finding suggests a role for LAG-2 in cellular aging and survival pathways.
Table 2: Effect of LAG2 Overexpression on Yeast Lifespan
| Genetic Modification | Mean Lifespan Extension | Maximum Lifespan Extension |
| LAG2 Overexpression | ~36%[4] | ~54%[4] |
Effects on Cell Proliferation and Apoptosis
Further investigation into the specific effects of LAG-2 overexpression on these fundamental cellular processes in mammalian systems is a promising area for future research.
Comparison with Alternatives: Other Notch Ligands
The Notch signaling pathway is activated by a family of ligands, including the Delta-like (DLL) and Jagged/Serrate families. These ligands can elicit different downstream effects. For example, studies comparing Dll1 and Dll4 have shown that they have distinct requirements for their extracellular domains to trigger Notch signaling.[7] The choice of ligand for experimental overexpression can therefore significantly influence the observed phenotype. A comparative study of LAG-2 overexpression alongside other Notch ligands like DLL1, DLL4, or Jagged1 would provide valuable insights into the specific functions of LAG-2.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments relevant to the phenotypic analysis of LAG-2 overexpression.
Generation of Overexpression Cell Lines
Stable cell lines overexpressing a gene of interest are fundamental for in vitro studies.
Protocol 1: Generation of a Stable Cell Line Overexpressing LAG-2
-
Vector Construction: The full-length cDNA of LAG-2 is cloned into a mammalian expression vector. This vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker, such as resistance to an antibiotic like puromycin (B1679871) or neomycin.
-
Transfection: The expression vector is introduced into the host cell line using a suitable transfection method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation.
-
Selection: 48-72 hours post-transfection, the cells are cultured in a medium containing the appropriate antibiotic. This selects for cells that have successfully integrated the plasmid. The selection medium is replaced every 2-3 days.
-
Clonal Expansion: Once resistant colonies are established, they can be isolated and expanded to create a clonal cell line with homogenous expression of the target gene.
-
Verification of Overexpression: The level of LAG-2 overexpression should be confirmed at both the mRNA level (e.g., by quantitative real-time PCR) and the protein level (e.g., by Western blot).
Cell Proliferation Assays
These assays are used to quantify the effect of gene overexpression on cell growth.
Protocol 2: Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony.[8]
-
Cell Seeding: A low density of cells from the LAG-2 overexpressing and control cell lines are seeded into 6-well plates.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation. The medium is changed as required.
-
Staining: The colonies are fixed with methanol (B129727) and stained with a solution such as 0.5% crystal violet.
-
Quantification: The number of colonies in each well is counted. A colony is typically defined as a cluster of at least 50 cells.
Protocol 3: Soft Agar (B569324) Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.[9][10]
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is allowed to solidify in 6-well plates.
-
Cell Suspension: A single-cell suspension of the LAG-2 overexpressing and control cells is prepared in a 0.3-0.4% top agar solution.
-
Plating: The cell-agar suspension is layered on top of the base agar.
-
Incubation: The plates are incubated for 2-4 weeks.
-
Quantification: The number and size of the colonies formed in the soft agar are quantified.
Apoptosis Assays
These methods are used to detect and quantify programmed cell death.
Protocol 4: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvest: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protocol 5: Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
Cell Lysis: Cells are lysed to release their contents.
-
Substrate Addition: A fluorogenic caspase substrate is added to the cell lysate.
-
Fluorescence Measurement: The cleavage of the substrate by active caspases results in a fluorescent signal that can be quantified using a fluorometer.
Visualizations
Signaling Pathway
References
- 1. "LAG-2 may Encode a Signaling Ligand for the GLP-1 and LIN-12 Receptors" by Samuel T. Henderson, Dali Gao et al. [digitalcommons.dartmouth.edu]
- 2. A growing family of Notch ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo toolkit to visualize endogenous LAG-2/Delta and LIN-12/Notch signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LAG2, a gene that determines yeast longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Delta-like 1 and Delta-like 4 differently require their extracellular domains for triggering Notch signaling in mice | eLife [elifesciences.org]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Genes of GLI1, GLI2, and GLI3
The GLI family of zinc-finger transcription factors, comprising GLI1, GLI2, and GLI3, are the ultimate effectors of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development for processes like cell differentiation and patterning, and its aberrant activation in adult tissues is implicated in various cancers.[2][3] The three GLI proteins exhibit both distinct and overlapping functions in regulating gene expression, which are determined by their unique structural domains and the cellular context. Understanding their specific and common target genes is paramount for developing targeted therapies against Hh-driven diseases.
This guide provides a comparative analysis of the transcriptional targets of GLI1, GLI2, and GLI3, supported by experimental data from genome-wide studies.
Functional Distinctions of GLI Proteins
The differential roles of GLI proteins stem from their structural differences. GLI1 functions exclusively as a transcriptional activator.[4] In contrast, GLI2 and GLI3 possess both N-terminal repressor and C-terminal activator domains, allowing them to function as either transcriptional activators or repressors.[5][6] Generally, GLI2 acts primarily as the main activator of the Hh pathway, while GLI3 predominantly functions as a repressor in the absence of Hh signaling.[6] The expression of GLI1 itself is a direct target of GLI2, serving to amplify the Hh signal.[2][7] The ultimate transcriptional output of the Hh pathway depends on the balance between the activator and repressor forms of GLI2 and GLI3.[5]
Comparative Analysis of GLI Target Genes
High-throughput screening methodologies, such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), have been instrumental in identifying the genome-wide targets of GLI transcription factors. These studies have revealed a complex landscape of both shared and unique targets, highlighting the functional intricacies of each GLI protein.
Overlapping and Unique Target Gene Regulation
A study in human melanoma cell lines using RNA-seq and ChIP-seq provided significant insights into the differential and overlapping target repertoires of GLI1, GLI2, and GLI3.[8] The findings from this research underscore the complexity of GLI-mediated transcription.
Key quantitative findings from the melanoma study include: [8]
-
RNA-seq analysis following the overexpression of each GLI factor identified:
-
808 differentially expressed genes (DEGs) for GLI1.
-
941 DEGs for GLI2.
-
58 DEGs for GLI3.
-
-
ChIP-seq analysis identified the number of genes with GLI binding sites in their promoters:
-
527 genes for GLI1.
-
1103 genes for GLI2.
-
553 genes for GLI3.
-
These results suggest that GLI2 has the most extensive set of direct targets, while GLI3 has a more limited impact on gene expression in this cellular context.[8]
Well-Established and Validated GLI Target Genes
Across numerous studies and cell types, a core set of Hh pathway components are consistently identified as direct GLI targets, forming a feedback loop in the pathway. These include:
-
PTCH1 and PTCH2 : Receptors for the Hedgehog ligand.[9]
-
GLI1 : As mentioned, its transcription is a key target, leading to signal amplification.[9][10]
-
HHIP (Hedgehog Interacting Protein): A negative regulator of the Hh pathway.[9]
Other validated target genes are involved in critical cellular processes, particularly those associated with cancer progression:[3][4]
-
Cell Cycle and Proliferation: CCND1 (Cyclin D1), MYCN
-
Cell Survival and Apoptosis: BCL2
-
Epithelial-Mesenchymal Transition (EMT): SNAI1 (Snail1)[3]
Quantitative Data on GLI Target Gene Regulation
The following tables summarize quantitative data from key studies, illustrating the differential regulation of target genes by GLI1 and GLI2.
Table 1: Differentially Expressed GLI Target Genes in PANC1 Pancreatic Cancer Cells. Data from a study involving siRNA-mediated knockdown of GLI1 or GLI2.[4]
| Target Gene | Decreased by GLI1 Knockdown | Decreased by GLI2 Knockdown |
| BCL2 | Yes | Yes |
| MYCN | Yes | Yes |
| PTCH2 | Yes | Yes |
| CCND1 | Yes | Yes |
| IL7 | Yes | Yes |
| PTCH1 | Yes | No |
Table 2: Novel Validated GLI1 Target Genes in Rhabdomyosarcoma Cells. Data from a study involving GLI1 overexpression and knockdown.[9]
| Novel Target Gene | Function | Validation Method |
| FOXS1 | Transcription Factor | RT-qPCR, Luciferase Assay |
| NAV3 | Neuronal Navigator 3 | RT-qPCR |
| ANKRD23 | Ankyrin Repeat Domain 23 | RT-qPCR |
| CRY2 | Cryptochrome Circadian Regulator 2 | RT-qPCR |
Visualizing GLI Function and Experimental Workflows
To better understand the relationships between the GLI proteins and the methods used to identify their targets, the following diagrams are provided.
References
- 1. Gli Proteins: Regulation in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 3. GLI Genes and Their Targets in Epidermal Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes | PLOS One [journals.plos.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLI2 promotes cell proliferation and migration through transcriptional activation of ARHGEF16 in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GLI2 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The GLI family of transcription factors, particularly GLI2, have emerged as critical downstream effectors of the Hedgehog (Hh) signaling pathway, playing a pivotal role in tumorigenesis and cancer progression. Aberrant activation of the Hh pathway is implicated in a wide range of malignancies, making its components attractive therapeutic targets. This guide provides a comprehensive comparison of strategies to validate and target GLI2 in cancer, presenting supporting experimental data, detailed protocols, and a comparative analysis of alternative therapeutic approaches.
The Central Role of GLI2 in Hedgehog Signaling
The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands to the Patched (PTCH) receptor, which alleviates its inhibition of the G-protein coupled receptor Smoothened (SMO). Activated SMO then triggers a cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1] GLI2 is considered a primary activator of the Hh pathway.
However, resistance to upstream SMO inhibitors, such as vismodegib (B1684315) and sonidegib, can arise through mutations in SMO or through non-canonical activation of GLI proteins, independent of SMO.[2][3] This underscores the significance of targeting downstream effectors like GLI2 to overcome resistance and provide a more direct approach to inhibiting Hh-driven cancers.
Performance of GLI2-Targeted Interventions: Experimental Data
The efficacy of targeting GLI2 has been evaluated using various preclinical models. Both genetic knockdown and small molecule inhibitors have demonstrated significant anti-tumor activity.
In Vitro Efficacy of GLI2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of prominent GLI2-targeting compounds in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| GANT61 | Oral Squamous Cell Carcinoma | HSC3 | 36 | [4][5] |
| Glioblastoma | U87MG, T98G | Not specified, sensitive | [6] | |
| Various Cancers | Multiple | 5 - 15 | [4] | |
| Arsenic Trioxide (ATO) | Ewing Sarcoma | TC-71, SKES, A4573 | ~0.5 - 1 | [7][8] |
| Medulloblastoma | Daoy | ~1 | [7] | |
| Glioma | U87, U251, SHG44, C6 | 4.45 - 5.56 | [9] | |
| Oral Squamous Cell Carcinoma | HSC3 | 37.4 | [10] | |
| JC19 | Melanoma, Medulloblastoma | A375, MeWo, SK-Mel-5, DAOY | Sub-micromolar range | [11][12] |
In Vivo Efficacy of GLI2 Inhibition
Preclinical xenograft models provide crucial insights into the in vivo anti-tumor activity of targeting GLI2. The following table summarizes key findings from studies utilizing GLI2 shRNA knockdown or small molecule inhibitors.
| Intervention | Cancer Model | Key Findings | Reference(s) |
| GLI2 shRNA | Cervical Cancer (Caski cells) | Significant reduction in tumor volume and weight. | [13] |
| Arsenic Trioxide (ATO) | Ewing Sarcoma Xenograft | Inhibition of tumor growth. | [7] |
| Medulloblastoma Mouse Model | Improved survival. | [7] | |
| JC19 | Melanoma Xenograft | Inhibition of GLI1-dependent tumor growth with no observed toxicity. | [11] |
Experimental Protocols for GLI2 Target Validation
Validating GLI2 as a therapeutic target requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Lentiviral-mediated shRNA Knockdown of GLI2
This protocol outlines the steps for designing, producing, and transducing lentiviral particles carrying a short hairpin RNA (shRNA) targeting GLI2 to achieve stable gene silencing in cancer cells.
1. shRNA Design and Vector Subcloning:
-
Design shRNA oligonucleotides targeting the consensus coding sequence of the human GLI2 gene using a public design tool (e.g., GPP Web Portal).[14] Include AgeI and EcoRI restriction sites for subcloning into a lentiviral vector like pLKO.1.
-
Anneal complementary shRNA oligonucleotides by heating to 95°C for 5 minutes and then gradually cooling to 10°C.[14]
-
Digest the pLKO.1 vector and ligate the annealed shRNA duplex into the vector using T4 DNA ligase.[14]
-
Transform the ligated product into competent E. coli, select for ampicillin-resistant colonies, and verify the correct insertion by Sanger sequencing.[15]
2. Lentivirus Production:
-
The day before transfection, seed HEK293T cells in a 10-cm dish to reach 70-80% confluency.[16]
-
Co-transfect the HEK293T cells with the GLI2-shRNA-pLKO.1 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[16]
-
After 18-24 hours, replace the medium with fresh, high-serum growth medium.[16]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. The supernatant can be used immediately or stored at -80°C.[16]
3. Target Cell Transduction:
-
Plate target cancer cells in a 12-well plate 24 hours prior to infection to be approximately 50% confluent on the day of infection.[17][18]
-
Prepare a mixture of complete medium with Polybrene (final concentration 5 µg/ml).[17][18]
-
Thaw the lentiviral particles and add them to the cells.[17][18]
-
Incubate overnight. The following day, replace the medium with fresh complete medium.[17][18]
-
After 24-48 hours, begin selection with puromycin (B1679871) (the concentration should be predetermined by a kill curve for the specific cell line).[17][18]
-
Expand puromycin-resistant clones and validate GLI2 knockdown by qRT-PCR and Western blotting.
Protocol 2: GLI-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of GLI proteins and assess the inhibitory effect of compounds targeting the Hedgehog pathway.
1. Cell Culture and Transfection:
-
Plate NIH/3T3 cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a GLI-responsive promoter (e.g., 8xGli-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment and Pathway Activation:
-
After 24 hours, replace the medium with low-serum medium.
-
Add serial dilutions of the test compound (e.g., GANT61, ATO) to the wells.
-
Stimulate the Hedgehog pathway by adding a Smoothened agonist (e.g., SAG). Include unstimulated and vehicle-treated controls.
-
Incubate for an additional 24-48 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same wells for normalization.
-
Calculate the relative luciferase activity (Firefly/Renilla) and determine the IC50 of the compound.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Canonical Hedgehog Signaling Pathway
TGF-β Signaling and GLI2 Activation
GLI2 Knockdown Experimental Workflow
Comparison with Alternative Therapeutic Strategies
Targeting GLI2 is a promising strategy, but it is essential to compare it with other approaches that modulate the Hedgehog pathway or interconnected signaling cascades.
Targeting SMO vs. Targeting GLI2
| Feature | SMO Inhibitors (e.g., Vismodegib, Sonidegib) | GLI2 Inhibitors (e.g., GANT61, ATO) |
| Mechanism of Action | Bind to and inhibit the SMO receptor, blocking the upstream canonical Hh pathway.[1] | Directly inhibit the activity of the downstream transcription factor GLI2.[6][7] |
| Clinical Status | FDA-approved for basal cell carcinoma.[19][20] | Primarily in preclinical and early clinical development.[7] |
| Advantages | Clinically validated efficacy in certain Hh-driven cancers.[19][20] | Can overcome resistance to SMO inhibitors caused by SMO mutations or non-canonical pathway activation.[2][3] Broader potential applicability in cancers with SMO-independent GLI2 activation. |
| Disadvantages | Ineffective against tumors with downstream mutations or non-canonical GLI activation.[2][3] Class-related side effects due to on-target inhibition in normal tissues.[19] | Fewer clinically advanced compounds. Potential for off-target effects. |
Targeting the TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) pathway can non-canonically activate GLI2, promoting cancer progression and metastasis, particularly in the context of resistance to SMO inhibitors.[21][22]
-
Rationale for Targeting TGF-β: In some cancers, TGF-β signaling directly increases GLI2 expression, bypassing the need for SMO activation.[21][22] Therefore, inhibiting the TGF-β pathway presents an alternative strategy to downregulate GLI2 activity.
-
Preclinical Evidence: Pharmacological inhibition of the TGF-β receptor has been shown to reduce GLI2 expression and slow the growth of cancer cells that are resistant to SMO inhibitors.[21] Preclinical studies have demonstrated the efficacy of TGF-β inhibitors in reducing tumor growth and metastasis in various cancer models.[23]
-
Therapeutic Implications: For tumors exhibiting high GLI2 expression but a lack of response to SMO inhibitors, targeting the TGF-β pathway, either alone or in combination with a GLI2 inhibitor, could be a more effective therapeutic strategy.
Conclusion
GLI2 stands as a compelling therapeutic target in a variety of cancers, particularly in overcoming resistance to upstream Hedgehog pathway inhibitors. The experimental data from both in vitro and in vivo models strongly support the rationale for developing direct GLI2 inhibitors. Furthermore, understanding the interplay between the Hedgehog pathway and other signaling networks, such as the TGF-β pathway, opens up new avenues for combination therapies. The detailed protocols and comparative analyses provided in this guide aim to equip researchers with the necessary information to further validate and effectively target GLI2 in the ongoing effort to develop more potent and durable anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Hh Signaling in Cancer—Current Understanding and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arsenic trioxide inhibits glioma cell growth through induction of telomerase displacement and telomere dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. researchgate.net [researchgate.net]
- 14. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 15. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. scbt.com [scbt.com]
- 19. Efficacy, safety, and comparison of sonic hedgehog inhibitors in basal cell carcinomas: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. The TGF-β/SMAD/GLI2 signaling axis in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Targeting aberrant TGF-beta signaling in pre-clinical models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of GLI2 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The GLI family of zinc finger transcription factors are the ultimate effectors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Among them, GLI2 is a master regulator, exhibiting a complex functional repertoire through its various isoforms. Understanding the distinct roles of these isoforms is paramount for deciphering the intricacies of Hh signaling in both normal physiology and pathological conditions, including cancer. This guide provides a comprehensive comparison of the functional differences between the major GLI2 isoforms, supported by experimental data and detailed methodologies.
The Activator and Repressor Dichotomy of GLI2
The primary functional distinction among GLI2 isoforms lies in their ability to either activate or repress gene transcription. This duality is principally controlled by post-translational processing and alternative splicing, giving rise to functionally distinct protein variants from the single GLI2 gene. The two major functional forms are the full-length protein, which acts as a transcriptional activator (GLI2A), and a proteolytically processed N-terminal fragment that functions as a transcriptional repressor (GLI2R).[1]
Furthermore, an N-terminally truncated isoform (GLI2ΔN), initially misidentified as the full-length protein, exhibits significantly enhanced activator potential compared to the full-length GLI2.[1][2] Additionally, alternative splicing generates other variants, such as GLI2β, which has been implicated in the pathology of basal cell carcinoma.[3]
Structural Determinants of GLI2 Isoform Function
The functional differences between GLI2 isoforms are rooted in their protein domain architecture.
-
Full-Length GLI2 (Precursor to GLI2A): The full-length human GLI2 protein is a large, 1586-amino acid protein.[4] It contains a central zinc-finger DNA-binding domain (DBD), a C-terminal transcriptional activation domain (TAD), and a critical N-terminal repressor domain.[4][5] In the absence of Hh signaling, this N-terminal domain actively suppresses the protein's transcriptional activity.[2][6] Upon Hh pathway activation, post-translational modifications relieve this repression, allowing the full-length protein to function as a potent transcriptional activator (GLI2A).[7]
-
GLI2 Repressor (GLI2R): In the absence of a Hedgehog signal, full-length GLI2 can be proteolytically cleaved. This processing removes the C-terminal activation domain, generating a shorter N-terminal fragment that retains the DNA-binding domain.[1] This truncated form, GLI2R, translocates to the nucleus and binds to target gene promoters, actively repressing transcription.[1] However, the processing of GLI2 to its repressor form is generally considered inefficient compared to that of its family member, GLI3.[7]
-
N-terminally Truncated GLI2 (GLI2ΔN): This isoform lacks the N-terminal repressor domain. Consequently, it functions as a constitutively potent transcriptional activator, with studies demonstrating up to a 30-fold higher activity in luciferase reporter assays compared to the full-length protein.[1][2]
-
GLI2β: This splice variant is characterized by the splicing at the first splicing site, which results in a protein that contains a repression domain but also maintains an intact activation domain.[3] Its overexpression has been linked to the upregulation of the Hh signaling pathway in basal cell carcinomas.[3]
Quantitative Comparison of GLI2 Isoform Activity
The functional distinctions between GLI2 isoforms can be quantified through various experimental approaches. The following table summarizes key quantitative differences based on published data.
| Parameter | Full-Length GLI2 (GLI2A precursor) | N-terminally Truncated GLI2 (GLI2ΔN) | GLI2 Repressor (GLI2R) | GLI2β | Source |
| Transcriptional Activity (Luciferase Reporter Assay) | Weak activator (basal state) | Strong activator (~30-fold > Full-Length GLI2) | Repressor | Activator (implicated in Hh pathway upregulation) | [1][2][3][6] |
| DNA Binding Affinity (Kd) | Binds to consensus GACCACCCA sequence. Specific Kd values for isoforms are not readily available in comparative studies. | Binds to consensus GACCACCCA sequence. | Binds to consensus GACCACCCA sequence. | Binds to consensus GACCACCCA sequence. | [4] |
| Target Gene Regulation (Fold Change) | Induces target genes like PTCH1 and GLI1 upon Hh stimulation. | Constitutively induces target genes at high levels. | Represses target gene expression. | Upregulates Hh target genes. | [4][8] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and GLI2 Processing
The canonical Hedgehog signaling pathway tightly regulates the processing and activation of GLI2. The following diagram illustrates the distinct fates of GLI2 in the "off" and "on" states of the pathway.
Caption: Hedgehog signaling pathway and the fate of GLI2.
Experimental Workflow: Luciferase Reporter Assay
A luciferase reporter assay is a standard method to quantify the transcriptional activity of GLI2 isoforms. The following diagram outlines a typical workflow.
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay for GLI2 Isoform Activity
Objective: To quantitatively measure and compare the transcriptional activity of different GLI2 isoforms.
Materials:
-
Mammalian cell line (e.g., NIH-3T3, HEK293T)
-
GLI-responsive firefly luciferase reporter plasmid (e.g., 8xGli-BS-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Expression plasmids for human GLI2 isoforms (full-length, GLI2ΔN, GLI2R)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^4 cells per well in a 96-well plate.
-
Transfection:
-
For each well, prepare a DNA mixture containing 100 ng of the GLI-responsive firefly luciferase reporter, 10 ng of the Renilla luciferase control plasmid, and 100 ng of the respective GLI2 isoform expression plasmid or an empty vector control.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the fold change in activity for each GLI2 isoform relative to the empty vector control.
-
Chromatin Immunoprecipitation (ChIP) for GLI2 Isoform-Specific DNA Binding
Objective: To identify and compare the genomic binding sites of different GLI2 isoforms.
Materials:
-
Cells expressing tagged versions of GLI2 isoforms (e.g., FLAG-tagged)
-
Formaldehyde (B43269) (16%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-FLAG antibody or isoform-specific GLI2 antibodies
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for qPCR or next-generation sequencing library preparation
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the tag on the GLI2 isoform or an isoform-specific antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific target gene promoters using real-time PCR.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites.
-
Conclusion
The functional diversity of GLI2 isoforms is a key mechanism for fine-tuning the cellular response to Hedgehog signaling. The balance between activator and repressor forms, dictated by the Hh pathway activity, determines the transcriptional output and subsequent cellular behavior. The existence of highly active truncated isoforms and disease-associated splice variants further highlights the complexity of GLI2-mediated gene regulation. A thorough understanding of the distinct functional properties of each GLI2 isoform, supported by robust quantitative experimental data, is crucial for the development of targeted therapies for Hh-driven diseases, including a range of cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of these critical transcription factors.
References
- 1. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Expression of the GLI2 oncogene and its isoforms in human basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. karger.com [karger.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
A Comparative Analysis of GLI2 Orthologs: Unveiling Evolutionary and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
The GLI family of zinc finger transcription factors are pivotal mediators of the Sonic hedgehog (Shh) signaling pathway, playing indispensable roles in embryonic development and tissue homeostasis. Among the three vertebrate GLI proteins (GLI1, GLI2, and GLI3), GLI2 is considered the primary transcriptional activator of the pathway in many species. However, emerging evidence suggests functional divergences of GLI2 orthologs across the vertebrate lineage. This guide provides a comparative analysis of GLI2 orthologs, focusing on their sequence conservation, domain architecture, and functional differences, supported by experimental data and detailed methodologies.
Quantitative Comparison of GLI2 Orthologs
A comparative analysis of the amino acid sequences of GLI2 orthologs from key vertebrate species reveals a high degree of conservation, particularly within the functional domains. The following table summarizes the percentage of amino acid identity between human GLI2 and its orthologs in mouse, chicken, and zebrafish.
| Species Comparison | Amino Acid Identity (%) |
| Human vs. Mouse | 93% |
| Human vs. Chicken | 85% |
| Human vs. Zebrafish (Gli2a) | 68% |
Data is based on pairwise sequence alignments using the full-length protein sequences.
Domain Architecture and Conservation
The GLI2 protein is characterized by a conserved modular structure comprising an N-terminal repressor domain, a central five-tandem zinc finger (ZNF) DNA-binding domain, and a C-terminal transcriptional activation domain. While the ZNF domain is highly conserved across all vertebrates, variations in the length and sequence of the repressor and activator domains are observed, which may contribute to the functional differences seen between species.[1][2]
Caption: Conserved functional domains of the GLI2 protein.
Functional Divergence of GLI2 Orthologs
Experimental evidence, primarily from knockout mouse and zebrafish models, has highlighted significant functional differences in GLI2 orthologs.
-
In Mammals (Mouse): Genetic studies in mice have firmly established Gli2 as the primary activator of the Shh pathway.[3] Mice lacking Gli2 exhibit severe developmental defects, many of which phenocopy defects seen in Shh pathway mutants.[3]
-
In Fish (Zebrafish): In contrast to its role in mammals, zebrafish have two GLI2 paralogs, gli2a and gli2b, due to a whole-genome duplication event in teleosts.[4] Studies have shown that while gli1 is the major activator of the Hh pathway in zebrafish, gli2a and gli2b have more nuanced and sometimes redundant or even repressive roles in development.[4] This functional divergence underscores the evolutionary plasticity of the GLI transcription factor family.
Experimental Methodologies
The comparative analysis of GLI2 orthologs relies on a combination of bioinformatic and experimental techniques. Below are detailed protocols for key experiments.
Phylogenetic Analysis of GLI2 Orthologs
Objective: To infer the evolutionary relationships between GLI2 orthologs from different species.
Methodology:
-
Sequence Retrieval: Obtain the full-length amino acid sequences of GLI2 orthologs from various vertebrate species from public databases such as NCBI GenBank or Ensembl.
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Common methods include Neighbor-Joining (NJ), Maximum Likelihood (ML), and Bayesian inference. The choice of method depends on the dataset and the desired level of statistical rigor.
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching pattern of the tree represents the evolutionary history of the GLI2 gene.
Caption: Workflow for phylogenetic analysis of GLI2 orthologs.
Analysis of Transcriptional Activity using Luciferase Reporter Assay
Objective: To quantitatively measure the ability of GLI2 orthologs to activate transcription from a target promoter.
Methodology:
-
Vector Construction: Clone the coding sequences of GLI2 orthologs from different species into a mammalian expression vector. Construct a reporter vector containing a luciferase gene driven by a promoter with multiple GLI binding sites (e.g., 8xGBS-luciferase).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or NIH3T3) and co-transfect the cells with the GLI2 expression vector and the luciferase reporter vector. A control vector expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal. Compare the transcriptional activity of different GLI2 orthologs.
In Vivo Functional Analysis using Knockout Mouse Models
Objective: To determine the in vivo function of GLI2 by observing the phenotype of a mouse model in which the Gli2 gene has been inactivated.
Methodology:
-
Generation of Knockout Mice: Generate Gli2 knockout mice using gene-targeting techniques in embryonic stem (ES) cells or CRISPR/Cas9-mediated genome editing.
-
Genotyping: Establish a robust genotyping protocol (e.g., PCR-based) to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the knockout mice at different developmental stages. This may include gross morphological examination, histological analysis of various tissues, and molecular analysis of Shh target gene expression.
-
Interpretation: Compare the phenotype of the Gli2 knockout mice to that of wild-type littermates to infer the function of GLI2 in different developmental processes.
Signaling Pathway
The Hedgehog signaling pathway is highly conserved across species, with GLI2 acting as a key downstream effector. The canonical pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates its inhibition of the Smoothened (SMO) protein. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors.
Caption: Simplified diagram of the canonical Hedgehog signaling pathway.
Conclusion
The comparative analysis of GLI2 orthologs reveals a fascinating interplay of evolutionary conservation and functional divergence. While the core domain architecture and its role as a primary Shh signal transducer are largely maintained, significant differences in its functional potency and regulatory nuances exist, particularly between mammals and teleost fish. A deeper understanding of these species-specific differences is crucial for interpreting data from model organisms and for the development of therapeutic strategies targeting the Hedgehog pathway in human diseases.
References
- 1. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 2. quandlelabs.com [quandlelabs.com]
- 3. Comparative genomic analysis of human GLI2 locus using slowly evolving fish revealed the ancestral gnathostome set of early developmental enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Confirming GLI2 Binding to Target Promoters: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate confirmation of transcription factor binding to promoter regions is a cornerstone of molecular biology and drug development. For the GLI2 transcription factor, a key mediator of the Hedgehog signaling pathway, validating its interaction with target gene promoters is crucial for understanding its role in development and disease, including various cancers. This guide provides a comparative overview of the Electrophoretic Mobility Shift Assay (EMSA) and its common alternatives—Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) and Luciferase Reporter Assays—for confirming GLI2 binding.
Comparison of Key Methodologies
Choosing the appropriate assay to confirm GLI2-promoter binding depends on the specific research question, available resources, and the type of data required. While EMSA provides direct evidence of a physical interaction in vitro, ChIP-seq offers a genome-wide snapshot of binding events in vivo, and luciferase assays measure the functional consequence of this binding.
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | Chromatin Immunoprecipitation-Sequencing (ChIP-seq) | Luciferase Reporter Assay |
| Principle | Detects the reduced electrophoretic mobility of a DNA probe when bound by a protein. | Identifies genome-wide DNA binding sites of a protein in vivo by immunoprecipitating protein-DNA complexes. | Measures the transcriptional activity of a promoter by quantifying the light produced by a reporter gene (luciferase). |
| Type of Data | Qualitative (binding/no binding) and quantitative (dissociation constant, Kd). | Quantitative (genome-wide binding sites, peak enrichment). | Quantitative (relative light units, fold change in transcriptional activity). |
| Experimental System | In vitro (purified protein and labeled DNA probe). | In vivo (cross-linked cells or tissues). | In vivo (cells transfected with a reporter construct). |
| Throughput | Low to medium. | High (genome-wide). | Medium to high. |
| GLI2-Specific Data Example | Dissociation constants (Kd) for GLI2 binding to specific DNA sequences can be determined, though specific values are highly dependent on the target sequence and experimental conditions. | ChIP-seq analysis in melanoma cell lines identified 1103 genes with GLI2 binding sites in their promoters.[1][2] | GLI-responsive luciferase reporters show several-fold increases in activity upon Hedgehog pathway activation.[3] |
| Advantages | - Directly demonstrates physical interaction.- Can determine binding affinity (Kd).- Relatively fast and inexpensive for single targets. | - Genome-wide and unbiased.- Provides physiological context of binding.- High sensitivity and specificity.[4] | - Measures functional transcriptional activation.- Can be used for high-throughput screening of pathway modulators. |
| Limitations | - In vitro conditions may not reflect the cellular environment.- Does not provide information on genome-wide binding.- Can be influenced by non-specific binding. | - Requires a specific and high-quality antibody.- Does not directly measure the functional consequence of binding.- Can be technically demanding and expensive. | - Indirect measure of binding.- Prone to off-target effects from transfection reagents.- Reporter constructs may not fully recapitulate the endogenous chromatin context. |
Experimental Protocols
Detailed Protocol for GLI2 EMSA
This protocol outlines the key steps for performing an EMSA to confirm the binding of GLI2 to a specific promoter sequence.
1. Preparation of Nuclear Extract or Purified GLI2 Protein:
-
Culture cells known to express GLI2 and prepare nuclear extracts using a standard protocol.[5] The protein concentration should be determined using a Bradford assay.
-
Alternatively, purified recombinant GLI2 protein can be used.
2. Design and Labeling of DNA Probe:
-
Design complementary oligonucleotides (20-50 bp) corresponding to the putative GLI2 binding site in the target promoter. The consensus binding sequence for GLI transcription factors is GACCACCCA.[6]
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components in this order:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled DNA probe (e.g., 20-100 fmol).
-
Nuclear extract or purified GLI2 protein (e.g., 2-10 µg).
-
-
For competition assays, add a 50-100 fold excess of unlabeled "cold" probe to a separate reaction to demonstrate binding specificity.[7]
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (4-6%) in 0.5x TBE buffer.
-
Pre-run the gel for at least 30 minutes at 100-150V.[8]
-
Load the binding reactions into the wells of the gel.
-
Run the gel at 100-150V in a cold room or on ice until the dye front has migrated approximately two-thirds of the way down the gel.
5. Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Visualizing Key Processes
To better understand the experimental context and workflow, the following diagrams illustrate the Hedgehog signaling pathway leading to GLI2 activation and the general workflow of an EMSA experiment.
Caption: The Hedgehog signaling pathway leading to GLI2 activation.
Caption: The experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. RNA-seq and ChIP-seq Identification of Unique and Overlapping Targets of GLI Transcription Factors in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. oncology.wisc.edu [oncology.wisc.edu]
A Comparative Guide to GLI2 Knockout and Knockdown Models: Phenotypic Insights for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of gene function is paramount. When investigating the role of the transcription factor GLI2, a key mediator of the Hedgehog (Hh) signaling pathway, two powerful loss-of-function techniques are often employed: gene knockout and gene knockdown. This guide provides an objective comparison of the phenotypic consequences of these two approaches, supported by experimental data and detailed protocols, to aid in the selection and interpretation of the most appropriate model for your research needs.
Phenotypic Comparison: A Tale of Two Models
The phenotypic differences between GLI2 knockout and knockdown models are stark, reflecting the distinct nature of these genetic manipulations. GLI2 knockout in mice results in severe developmental abnormalities and is typically embryonic lethal, highlighting its critical role in organogenesis. In contrast, GLI2 knockdown, often performed in vitro using techniques like siRNA, elicits more subtle, context-dependent phenotypes, primarily related to cell proliferation, cell cycle progression, and apoptosis.
GLI2 Knockout: Unveiling Essential Developmental Roles
Complete loss of GLI2 function in knockout mouse models leads to a spectrum of severe developmental defects. These models have been instrumental in elucidating the indispensable role of GLI2 in embryonic patterning and organ formation.
Key Phenotypes of GLI2 Knockout Mice:
-
Craniofacial Abnormalities: Homozygous Gli2 knockout mice can exhibit features of holoprosencephaly, a severe birth defect affecting the forebrain and face.[1]
-
Skeletal Malformations: Significant defects in cartilage and bone development are a hallmark of GLI2 knockout.[2]
-
Neural Tube Defects: The absence of GLI2 disrupts the proper development of the ventral neural tube.
-
Embryonic Lethality: Due to the severity of these developmental defects, homozygous Gli2 knockout is perinatally lethal.[2]
The profound phenotypes of GLI2 knockout models underscore its non-redundant functions in embryogenesis. However, this early lethality can preclude the study of GLI2 function in later developmental stages and in adult tissues.
GLI2 Knockdown: Probing Cellular Mechanisms and Disease Contribution
GLI2 knockdown, typically achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA), offers a more nuanced approach to studying GLI2 function. By reducing, rather than eliminating, GLI2 expression, researchers can investigate its role in various cellular processes, particularly in the context of cancer.
Common Phenotypes of GLI2 Knockdown in Cancer Cell Lines:
-
Reduced Cell Proliferation: Knockdown of GLI2 significantly inhibits the growth of various cancer cells, including those from gallbladder, cervical, and hepatocellular carcinomas.[3]
-
Cell Cycle Arrest: Downregulation of GLI2 often leads to cell cycle arrest, frequently at the G0/G1 phase.[3]
-
Induction of Apoptosis: Silencing GLI2 can sensitize cancer cells to apoptosis, or programmed cell death.[3]
These findings from knockdown studies have positioned GLI2 as a promising therapeutic target in oncology. The transient nature of knockdown also allows for temporal control over gene silencing, enabling the study of its effects at specific time points.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies, highlighting the impact of GLI2 knockout and knockdown on gene expression and cellular phenotypes.
Table 1: Gene Expression Changes in GLI2 Knockout Models
| Gene | Model System | Fold Change (relative to wild-type) | Reference |
| Gli1 | Gli2-/- Mouse Embryonic Fibroblasts | Decreased | [1] |
| Ptch1 | Gli2-/- Mouse Embryonic Fibroblasts | Decreased | [1] |
Table 2: Phenotypic Changes Following GLI2 Knockdown in Cancer Cell Lines
| Cell Line | Phenotype | Quantitative Measurement | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | Inhibition of Proliferation | Significant decrease in cell viability | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | G1 Phase Arrest | Increased percentage of cells in G1 phase | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | Increased Apoptosis | Increased percentage of apoptotic cells | [3] |
| Gallbladder Cancer Cells | Reduced Proliferation | Significant decrease in cell proliferation | |
| Cervical Cancer Cells | Inhibition of Proliferation and Migration | Significant decrease in cell growth and migration |
Understanding the Discrepancies: Knockout vs. Knockdown
The differing phenotypes observed between GLI2 knockout and knockdown models can be attributed to several factors inherent to these techniques.
-
Completeness of Gene Silencing: Knockout results in the complete absence of the gene product, while knockdown leads to a partial reduction. This difference in the level of gene silencing can lead to distinct biological outcomes.[4][5]
-
Permanence of Effect: Gene knockout is a permanent genetic alteration, whereas knockdown is transient.[5][6]
-
Compensatory Mechanisms: The permanent loss of a gene in knockout models can sometimes trigger compensatory mechanisms, where other related genes are upregulated to mitigate the loss of function. This is less likely to occur in the acute setting of a knockdown experiment.[2] For instance, in the absence of GLI2, there is evidence of a compensatory role for GLI3.[2]
-
Off-Target Effects: While powerful, both techniques can have off-target effects. Knockdown reagents, in particular, can sometimes unintentionally silence other genes.[4]
Signaling Pathways and Experimental Workflows
To visualize the central role of GLI2 and the experimental approaches to study its function, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Generation of GLI2 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for creating GLI2 knockout mice. Specific parameters will need to be optimized.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two or more gRNAs targeting a critical exon of the Gli2 gene using online tools (e.g., CHOPCHOP).
-
Synthesize the gRNAs in vitro.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection mix containing Cas9 protein and the synthesized gRNAs in an appropriate injection buffer.
-
-
Microinjection into Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Microinject the Cas9/gRNA mix into the cytoplasm or pronucleus of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
-
Genotyping of Founder Mice:
-
After birth, extract genomic DNA from tail biopsies of the pups.
-
Use PCR and Sanger sequencing to identify founder mice carrying mutations in the Gli2 gene.
-
-
Breeding and Phenotypic Analysis:
-
Breed founder mice to establish a colony of Gli2 heterozygous and homozygous knockout mice.
-
Conduct detailed phenotypic analysis of the knockout animals at various developmental stages.
-
siRNA-Mediated Knockdown of GLI2 in Cell Culture
This protocol outlines the steps for transiently knocking down GLI2 expression in a cancer cell line.
-
Cell Seeding:
-
Twenty-four hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complex:
-
In separate tubes, dilute the GLI2-specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and extract RNA and protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in GLI2 mRNA levels.
-
Perform Western blotting to confirm the reduction in GLI2 protein levels.
-
-
Phenotypic Assays:
-
Following confirmation of knockdown, perform relevant functional assays, such as cell proliferation assays (e.g., MTT assay), cell cycle analysis (by flow cytometry), and apoptosis assays (e.g., Annexin V staining).
-
Conclusion
Both GLI2 knockout and knockdown models are invaluable tools for dissecting the multifaceted roles of this critical transcription factor. Knockout models have unequivocally established the essential function of GLI2 in embryonic development, while knockdown studies have illuminated its contribution to cellular processes and its potential as a therapeutic target in diseases like cancer. The choice between these models should be guided by the specific research question, with a clear understanding of the inherent differences in their methodologies and the potential for divergent phenotypes. By carefully considering these factors, researchers can leverage the power of these genetic tools to advance our understanding of GLI2 biology and its implications for human health.
References
- 1. Gli2 gene-environment interactions contribute to the etiological complexity of holoprosencephaly: evidence from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. shRNA-mediated silencing of Gli2 gene inhibits proliferation and sensitizes human hepatocellular carcinoma cells towards TRAIL-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. What Is Gene Knockout vs Knockdown? [synapse.patsnap.com]
The Differential Role of GLI2 in Cancer: A Comparative Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The GLI2 transcription factor, a key mediator of the Hedgehog (Hh) signaling pathway, has emerged as a critical player in the development and progression of numerous cancers. While its canonical activation downstream of Smoothened (SMO) is well-documented, a growing body of evidence highlights the importance of non-canonical, SMO-independent mechanisms driving its activity. This guide provides a comprehensive comparison of the role of GLI2 across various cancer types, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and therapeutic development.
GLI2: A Multifaceted Oncogenic Driver
GLI2's function extends beyond a simple transcriptional activator. Its role is highly context-dependent, influenced by the specific cancer type, the tumor microenvironment, and crosstalk with other signaling pathways. In many solid tumors, elevated GLI2 expression is a harbinger of poor prognosis, correlating with increased tumor grade, metastasis, and resistance to therapy.[1][2][3]
Key Functions of GLI2 in Cancer:
-
Proliferation and Cell Cycle Progression: GLI2 promotes cell proliferation by upregulating the expression of cell cycle regulators like Cyclin D1.[4][5] Knockdown of GLI2 has been shown to induce cell cycle arrest, often at the G0/G1 phase, and inhibit tumor growth in various cancer models.[5][6]
-
Invasion and Metastasis: A pivotal role for GLI2 in promoting cancer cell invasion and metastasis is well-established. It often drives an epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[4][7] This is frequently associated with the downregulation of E-cadherin and upregulation of mesenchymal markers like vimentin (B1176767) and N-cadherin.[1]
-
Chemoresistance: GLI2 is increasingly implicated in the development of resistance to standard chemotherapeutic agents. In ovarian cancer, for instance, GLI2 contributes to cisplatin (B142131) resistance.[1][8] Similarly, in colorectal cancer, GLI2 activation in the hypoxic tumor microenvironment promotes chemoresistance.[8][9][10][11]
-
Tumor Microenvironment Interaction: GLI2 can modulate the tumor microenvironment to create a niche that supports tumor growth and immune evasion. In colorectal cancer, GLI2 is activated by cancer-associated fibroblasts (CAFs) secreted TGF-β2 under hypoxic conditions.[8][9][10][11] In lung adenocarcinoma, tumor-associated macrophage (TAM)-derived TGF-β1 can activate GLI2 to promote cisplatin resistance.[12]
Comparative Analysis of GLI2 Across Cancer Types
The significance of GLI2 varies considerably among different malignancies. The following tables summarize key quantitative data regarding GLI2 expression, genetic alterations, and the functional consequences of its modulation in several cancer types.
Table 1: GLI2 Expression and Prognostic Significance in Various Cancers
| Cancer Type | GLI2 Expression Level | Method of Detection | Correlation with Prognosis | Reference(s) |
| Breast Cancer | 75.4% of cases showed positive nuclear staining.[3] | Immunohistochemistry (IHC) | Positive GLI2 expression is associated with significantly worse overall survival.[2][3] | [2][3] |
| Hepatocellular Carcinoma (HCC) | High expression in 63.2% of HCC tissues compared to 10% in normal liver.[1] | IHC | High GLI2 expression is an independent prognostic factor for shorter overall and disease-free survival.[1] | [1][13] |
| Lung Adenocarcinoma | Expressed in the majority of advanced-stage tumors; however, levels did not significantly correlate with survival in one study.[14] | qRT-PCR | High expression of GLI1 and GLI3, but not GLI2, was associated with poorer survival.[14] | [14] |
| Gallbladder Cancer (GBC) | Significantly enhanced expression in tumor tissues compared to adjacent normal tissues.[15] | IHC | High GLI2 expression correlated with fewer tumor-infiltrating lymphocytes and increased PD-L1 expression.[15] | [5][15] |
| Oral Squamous Cell Carcinoma (OSCC) | Significantly higher mRNA and protein expression in OSCC cell lines and patient tumors compared to normal controls.[4] | IHC, Western Blot, qRT-PCR | High GLI2 expression is associated with tumor progression.[4] | [4] |
| Pancreatic Cancer | Significantly higher mRNA levels in pancreatic tumors compared to normal pancreatic tissue.[16] | Microarray | High GLI2 expression is correlated with recurrence-free survival in patients with pancreatic adenocarcinoma.[16] | [16][17] |
Table 2: Genetic Alterations of GLI2 in Cancer
| Alteration Type | Cancer Type(s) | Frequency | Database/Reference(s) |
| Amplification | Glioblastoma, Rhabdomyosarcoma, Medulloblastoma, Soft Tissue Tumors | Varies; reported in case studies and small cohorts. | [18] |
| Fusion | Sclerosing Stromal Tumors of the Ovary, Mesenchymal Tumors | FHL2-GLI2 fusion found in 65% of sclerosing stromal tumors. | [6] |
| Point Mutations | Various Cancers | Generally low frequency. | COSMIC Database[19][20][21][22] |
Table 3: Functional Consequences of GLI2 Inhibition in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect of GLI2 Knockdown/Inhibition | Quantitative Measurement | Reference(s) |
| Oral Squamous Cell Carcinoma | CAL27, SCC9 | Decreased proliferation, migration, and invasion. | Significant reduction in cell viability, migration, and invasion. | [4] |
| Hepatocellular Carcinoma | Various HCC lines | Decreased proliferation. | Significant inhibition of cell growth. | [13] |
| Gallbladder Cancer | NOZ, TYGBK-1, TGBC2TKB | Significantly reduced proliferative and invasive capacity. | Significant decrease in cell proliferation and invasion. | [5] |
| Pancreatic Cancer | ASPC1, PANC1 | Increased anoikis (a form of programmed cell death). | Anoikis rates increased from ~11.5% to ~23.9% in ASPC1 and from ~6.7% to ~19.6% in PANC1. | [17] |
| Cervical Cancer | HeLa, Caski, C-4I | Inhibited tumor growth in vivo. | Significant reduction in xenograft tumor volume and weight. | [6] |
Visualizing GLI2's Role: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex mechanisms governing GLI2's function, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, a typical experimental workflow for studying GLI2, and the logical relationships between GLI2 and cancer hallmarks.
Signaling Pathways
Caption: Canonical vs. Non-Canonical GLI2 Activation Pathways.
Experimental Workflow
Caption: A typical workflow for studying GLI2 function in cancer.
Logical Relationships
Caption: GLI2 activation drives multiple cancer hallmarks.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for key experiments used to assess GLI2 function.
Western Blot Analysis for GLI2 and Downstream Targets
Objective: To detect and quantify the protein levels of GLI2 and its downstream targets (e.g., E-cadherin, Vimentin, Cyclin D1) in cancer cells.
Materials:
-
Cells of interest cultured to 70-80% confluency.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-GLI2, anti-E-cadherin, anti-Vimentin, anti-Cyclin D1, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse the cells by adding RIPA buffer and scraping. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Transwell Migration and Invasion Assay
Objective: To assess the effect of GLI2 on the migratory and invasive capacity of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size).
-
24-well plates.
-
Serum-free cell culture medium.
-
Complete medium (containing FBS or other chemoattractants).
-
Matrigel (for invasion assay).
-
Cotton swabs.
-
Methanol (B129727) or 4% paraformaldehyde for fixation.
-
Crystal violet staining solution.
-
Microscope.
Procedure:
-
Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Place the plate in a 37°C incubator for a period determined by the cell type's migratory/invasive potential (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde for 15-20 minutes. Stain with 0.5% crystal violet for 20-30 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields of view.
Conclusion and Future Directions
The evidence overwhelmingly points to GLI2 as a significant oncogenic factor in a multitude of cancers, acting through both canonical and, increasingly recognized, non-canonical pathways. Its multifaceted role in driving proliferation, invasion, and therapy resistance makes it an attractive therapeutic target. However, the context-dependent nature of its function necessitates a tailored approach to targeting GLI2 in different cancer types.
Future research should focus on:
-
Delineating the specific non-canonical pathways that are dominant in different cancer subtypes to identify novel therapeutic vulnerabilities.
-
Developing more specific and potent GLI2 inhibitors that can overcome the limitations of SMO-targeted therapies.
-
Identifying reliable biomarkers to stratify patients who are most likely to benefit from GLI2-targeted therapies.
By continuing to unravel the complexities of GLI2 signaling, the research and drug development communities can move closer to translating our understanding of this critical transcription factor into effective clinical interventions.
References
- 1. Expression of glioma-associated oncogene 2 (Gli 2) is correlated with poor prognosis in patients with hepatocellular carcinoma undergoing hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Related Protein Expression in Breast Cancer: Gli-2 Is Associated with Poor Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Related Protein Expression in Breast Cancer: Gli-2 Is Associated with Poor Overall Survival [jpatholtm.org]
- 4. Hedgehog/Gli2 signaling triggers cell proliferation and metastasis via EMT and wnt/β-catenin pathways in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. GLI1 inhibition promotes epithelial-to-mesenchymal transition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Tumor Microenvironment Activates GLI2 through HIF-1α and TGF-β2 to Promote Chemotherapy Resistance of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Hypoxia Tumor Microenvironment Activates GLI2 through HIF-1 α and TGF- β 2 to Promote Chemotherapy Resistance of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor-Associated Macrophage-Derived TGF-β1 Activates GLI2 via the Smad2/3 Signaling Pathway to Affect Cisplatin Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective down-regulation of glioma-associated oncogene 2 inhibits the proliferation of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of the GLI family genes is associated with tumor progression in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLI2 but not GLI1/GLI3 plays a central role in the induction of malignant phenotype of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of pancreatic cancer metastasis through the Gli2-YAP1 axis via regulation of anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. COSMIC cancer database - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. COSMIC - Database Commons [ngdc.cncb.ac.cn]
- 22. COSMIC: a curated database of somatic variants and clinical data for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling "Lig2"
Disclaimer: The identity of "Lig2" as a specific biological molecule or chemical compound could not be definitively established from available information. The following guidance is based on general best practices for handling recombinant proteins in a research laboratory setting. Researchers must conduct a thorough risk assessment based on the specific known hazards of the material they are handling and consult their institution's safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling protein reagents, hypothetically referred to as "this compound." Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory with chemical, biological, or radiological hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other PPE as determined by a task-specific hazard assessment.[1]
| PPE Category | Item | Purpose |
| Body Protection | Laboratory Coat | Protects clothing and skin from splashes of hazardous chemicals, biological agents, and other contaminants.[2] Should be kept buttoned.[2] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental contact with chemicals and biological materials.[1] Should be removed immediately after contact.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and objects.[1] |
| Goggles/Face Shield | Recommended when there is a splash hazard to provide more complete protection for the eyes and face.[1][2] Must be worn over safety glasses.[1] |
Operational Plan: Step-by-Step Guidance for Handling "this compound"
1. Pre-Experiment Preparation:
-
Training: All laboratory personnel must be trained on the potential hazards and safe handling procedures for the materials being used.[3]
-
Read Procedures: Thoroughly review all experimental protocols and safety data sheets (SDS) to identify potential hazards.[4]
-
Prepare Workspace: Disinfect the work surface at the beginning and end of each work day.[3][5] Keep the area neat and free of clutter.[3]
-
Assemble Materials: Gather all necessary reagents and equipment before starting the experiment.
2. Handling "this compound":
-
Don PPE: Put on the appropriate PPE as outlined in the table above. Long hair should be tied back.[4][6]
-
Aliquotting and Dilution: When preparing solutions, work in a designated clean area. Avoid creating aerosols. Do not pipet by mouth.[4]
-
Incubation and Analysis: Clearly label all tubes and plates. When using equipment, ensure it is clean and properly calibrated.
3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution, after use.[3][7]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling materials and before leaving the laboratory, even if gloves were worn.[3]
-
Storage: Store "this compound" according to the manufacturer's instructions, typically at -20°C or -80°C in a tightly sealed container.[8][9] Avoid repeated freeze-thaw cycles.[8]
Emergency Procedures
-
Skin Contact: Wash the affected area with soap and water. Seek medical advice if irritation develops.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Seek medical attention.[7]
-
Spills: For small spills, use personal protective equipment, including gloves and safety glasses.[7] Absorb the spill with an inert material and clean the area with a 10% bleach solution.[7] Place cleanup materials in a sealed container for proper disposal.[7]
Disposal Plan
Proper disposal of laboratory waste is crucial to prevent harm to human health and the environment.
-
Biological Waste: Non-hazardous biological specimens may in some cases be disposed of in the regular trash after being sealed in a plastic bag, but it is imperative to check local waste management regulations.[10] Materials contaminated with potentially infectious agents, such as cell cultures, should be treated as biohazardous waste.[11]
-
Sharps: Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[11]
-
Chemical Waste: Packaging that contained hazardous substances may need to be disposed of as chemical waste.[12] Consult your institution's hazardous waste disposal guidelines.
-
Decontamination: All biohazardous waste should be decontaminated, typically by autoclaving or incineration, before final disposal.[11]
Visualizations
Caption: Workflow for the safe handling of a research protein.
Caption: A hypothetical signaling pathway initiated by a ligand.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 4. Undergraduate Lab Safety | Biological Sciences [bio.cas.lehigh.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. shop.reactionbiology.com [shop.reactionbiology.com]
- 9. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 10. studenthelp.scienceinteractive.com [studenthelp.scienceinteractive.com]
- 11. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
